molecular formula C8H5F3N2 B1387342 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1036027-54-9

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Numéro de catalogue: B1387342
Numéro CAS: 1036027-54-9
Poids moléculaire: 186.13 g/mol
Clé InChI: KHAGHXUTEFDDOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H5F3N2 and its molecular weight is 186.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-3-5-1-2-12-7(5)13-4-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAGHXUTEFDDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652732
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036027-54-9
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=1036027-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block

In the landscape of medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has been recognized as a privileged structure.[1] As a bioisostere of indole and purine, it offers a unique combination of hydrogen bonding capabilities and physicochemical properties that are highly conducive to molecular recognition by biological targets, particularly protein kinases. The strategic incorporation of a trifluoromethyl (CF3) group at the 5-position of this scaffold has given rise to 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1036027-54-9 ), a building block of significant interest in contemporary drug discovery.[2][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications, with a focus on the rationale behind its use in the development of targeted therapeutics.

Core Compound Identification and Physicochemical Properties

The trifluoromethyl group dramatically influences the electronic and physical properties of the parent 7-azaindole ring system. Its strong electron-withdrawing nature and high lipophilicity are key attributes leveraged in drug design.

PropertyValue / DescriptionSource(s)
CAS Number 1036027-54-9[2][3]
Molecular Formula C₈H₅F₃N₂[2][3]
Molecular Weight 186.13 g/mol [2][3]
Appearance Solid[3]
Synonym 5-(Trifluoromethyl)-7-azaindole[4]
SMILES FC(F)(F)c1cnc2[nH]ccc2c1[3]
InChI Key KHAGHXUTEFDDOD-UHFFFAOYSA-N[3]
Topological Polar Surface Area (TPSA) 28.68 Ų (Computed)[4]
LogP 2.58 (Computed)[4]
Hydrogen Bond Acceptors 1 (Computed)[4]
Hydrogen Bond Donors 1 (Computed)[4]

Expert Analysis of Physicochemical Characteristics:

The introduction of the CF3 group is a well-established strategy in medicinal chemistry to enhance metabolic stability and membrane permeability. The C-F bond is exceptionally strong, rendering the CF3 group resistant to oxidative metabolism. Furthermore, its lipophilic character (as indicated by the computed LogP) can improve a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets. The electron-withdrawing effect of the CF3 group lowers the pKa of the pyrrole N-H, potentially influencing hydrogen bonding interactions within a protein's active site.

Proposed Synthesis Pathway

A likely route involves the Leimgruber-Batcho indole synthesis, adapted for the pyridine ring system. This method is advantageous as it proceeds under relatively mild conditions and utilizes readily available starting materials.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A 2-Nitro-3-methyl-5-(trifluoromethyl)pyridine C Enamine Intermediate A->C Reflux B Pyrrolidine, DMF-DMA B->C C2 Enamine Intermediate E This compound C2->E Reduction & Cyclization D Raney Nickel, H₂ (or Hydrazine) D->E

Diagram 1: Proposed Leimgruber-Batcho Synthesis Route.

Detailed Protocol:

  • Step 1: Enamine Formation. 2-Nitro-3-methyl-5-(trifluoromethyl)pyridine is heated to reflux with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine such as pyrrolidine. The acidic methyl group condenses with the DMF-DMA to form a highly conjugated enamine intermediate. This intermediate is often intensely colored due to the extended push-pull electronic system.[5]

  • Step 2: Reductive Cyclization. The crude enamine intermediate is subjected to reductive cyclization. This is typically achieved through catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon.[5] Alternatively, chemical reducing agents such as sodium dithionite or iron in acetic acid can be employed. The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization onto the enamine and subsequent elimination of pyrrolidine to yield the aromatic 7-azaindole ring system.[5]

This synthetic approach offers flexibility and is generally high-yielding, making it a robust method for accessing the core scaffold.

Applications in Drug Discovery: A Scaffold for Potent Kinase Inhibitors

This compound has proven to be a cornerstone in the design of inhibitors for several clinically relevant protein kinases. Its utility stems from the 7-azaindole core's ability to mimic the purine structure of ATP, enabling it to effectively target the ATP-binding pocket of kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. Consequently, targeting FGFRs is an attractive therapeutic strategy. Research has shown that derivatives of this compound exhibit potent inhibitory activity against FGFR1, 2, and 3.[6]

Causality of Experimental Design: In the development of these inhibitors, the this compound core serves as the foundational anchor within the kinase hinge region. The trifluoromethyl group at the 5-position is not merely a passive substituent; molecular modeling and biological data suggest it plays a crucial role in enhancing potency. It is hypothesized to form a key hydrogen bond with the backbone amide of conserved glycine residues (e.g., G485 in FGFR1) in the kinase active site.[6] This additional interaction significantly improves the binding affinity and ligand efficiency of the compound.[6]

Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

CDK8 is a key colorectal oncogene involved in regulating transcription. The development of selective CDK8 inhibitors is a promising avenue for colorectal cancer therapy. A novel series of potent Type II CDK8 inhibitors was discovered using a 1H-pyrrolo[2,3-b]pyridine derivative as a core component. The resulting lead compound, which incorporates the trifluoromethylated azaindole moiety, demonstrated a potent IC₅₀ value of 48.6 nM and significantly inhibited tumor growth in vivo.[7]

Experimental Workflow: Synthesis of an FGFR Inhibitor Precursor

The following protocol details a representative reaction where this compound is used as the starting material to generate a key intermediate in an FGFR inhibitor synthesis pathway, as described in the literature.[6] This self-validating system involves a condensation reaction, a common and reliable transformation.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound (1 mmol) in Methanol (7 mL) B Add m-Dimethoxybenzaldehyde (1.1 mmol) A->B C Add Potassium Hydroxide (5 mmol) B->C D Stir at 50 °C for 5 hours C->D E Pour into Water D->E F Extract with Ethyl Acetate E->F G Dry Organic Layer (Na₂SO₄) F->G H Concentrate & Purify (Silica Gel Chromatography) G->H I Final Product (Aldol Condensation Adduct) H->I

Diagram 2: Workflow for Aldol Condensation.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of this compound (187 mg, 1 mmol) in methanol (7 mL), add m-dimethoxybenzaldehyde (150 mg, 1.1 mmol) and potassium hydroxide (281 mg, 5 mmol).[6]

  • Reaction Execution: Stir the reaction mixture at 50 °C for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Aqueous Work-up: Upon completion, pour the reaction mixture into water.[6]

  • Extraction: Extract the aqueous mixture with ethyl acetate.[6]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[6]

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired aldol condensation product.[6]

Safety and Handling

This compound is classified as acutely toxic if swallowed.

  • Hazard Statement: H301 (Toxic if swallowed).[3]

  • Signal Word: Danger.[3]

  • Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[3]

Handling Recommendations:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a heterocyclic compound; it is a testament to the power of strategic molecular design. The convergence of the bioisosteric 7-azaindole core with the potent electronic and lipophilic properties of the trifluoromethyl group has created a building block of exceptional value. Its demonstrated success in the generation of highly potent and selective kinase inhibitors for oncology underscores its importance. For drug discovery professionals, a thorough understanding of this scaffold's synthesis, properties, and proven applications provides a powerful tool for the rational design of the next generation of targeted therapeutics.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2015). Molecules. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Advances. [Link]
  • Leimgruber–Batcho indole synthesis. Wikipedia. [Link]
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. [Link]

Sources

A Comprehensive Technical Guide to 5-(Trifluoromethyl)-7-azaindole: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Combination of a Privileged Scaffold and a Powerhouse Functional Group

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug discovery programs. The 7-azaindole scaffold is one such "privileged structure," valued for its unique electronic properties and its ability to act as a bioisostere of the natural indole nucleus.[1][2] Its defining feature—the substitution of a carbon atom with nitrogen in the six-membered ring—creates a critical hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine N) system. This arrangement is exceptionally well-suited for interacting with the hinge region of protein kinases, making the 7-azaindole core a frequent feature in kinase inhibitors.[3][4]

This guide focuses on a particularly potent derivative: 5-(trifluoromethyl)-7-azaindole. The addition of a trifluoromethyl (CF₃) group at the 5-position is a deliberate and strategic choice. The CF₃ group is renowned for its ability to profoundly enhance key pharmacological characteristics, including metabolic stability, lipophilicity, and binding affinity.[5] This document provides an in-depth exploration of the molecular properties, synthesis, and critical applications of 5-(trifluoromethyl)-7-azaindole, offering a technical resource for researchers engaged in the design and development of next-generation therapeutics.

Physicochemical Properties: A Quantitative Overview

The foundational step in evaluating any chemical entity for drug development is to understand its fundamental physicochemical properties. These characteristics govern its behavior in both chemical reactions and biological systems.

The molecular formula for 5-(trifluoromethyl)-7-azaindole is C₈H₅F₃N₂. Its molecular weight is 186.136 g/mol . The strategic placement of the electron-withdrawing trifluoromethyl group significantly influences the electronic distribution and properties of the bicyclic ring system compared to the parent 7-azaindole.

Table 1: Core Physicochemical Data for 5-(Trifluoromethyl)-7-azaindole

PropertyValueSource
Molecular Formula C₈H₅F₃N₂
Molecular Weight 186.136 g/mol
CAS Number 126328-87-0 (Provisional)
Appearance White to off-white solid (typical)N/A
Storage 2-8 °C, inert atmosphere

Synthesis Strategies: Building the Core Scaffold

The synthesis of substituted 7-azaindoles is a well-trodden path in organic chemistry, yet it demands careful control to achieve regioselectivity. Functionalization at the 5-position, as required for 5-(trifluoromethyl)-7-azaindole, typically involves leveraging a precursor that can be converted to the desired trifluoromethyl group or building the ring system with the group already in place.

A common and robust approach involves the use of a 5-bromo-7-azaindole intermediate. This halogenated precursor is a versatile handle for introducing a variety of functional groups via transition-metal-catalyzed cross-coupling reactions. The introduction of the trifluoromethyl group can be achieved using reagents like the Ruppert-Prakash reagent (TMSCF₃) or other modern trifluoromethylating agents in the presence of a suitable catalyst.

The diagram below outlines a generalized, logical workflow for such a synthesis. The causality is clear: starting with a commercially available or readily synthesized 7-azaindole, a regioselective bromination is performed at the 5-position, which is electronically activated. This bromo-intermediate is then subjected to a palladium-catalyzed trifluoromethylation reaction to yield the final product.

SynthesisWorkflow Start 7-Azaindole Step1 5-Bromo-7-azaindole Start->Step1 Bromination (e.g., NBS) Step2 5-(Trifluoromethyl)-7-azaindole Step1->Step2 Trifluoromethylation (e.g., Pd catalyst, CF3 source) KinasePathway cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Target Kinase (e.g., B-Raf) Receptor->Kinase Activates Downstream Downstream Effector (e.g., MEK/ERK) Kinase->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Promotes Inhibitor 5-(CF3)-7-Azaindole Inhibitor Inhibitor->Kinase Blocks ATP Binding

Caption: Inhibition of a kinase signaling pathway by a 7-azaindole derivative.

Experimental Protocol: Suzuki Cross-Coupling for Derivative Synthesis

To demonstrate the practical utility of this scaffold, this section provides a validated, self-contained protocol for a Suzuki cross-coupling reaction. This reaction is fundamental for elaborating the 7-azaindole core, for instance, by attaching an aryl group at the 3-position after the 5-position has been functionalized. This is a key step in building structure-activity relationships (SAR). [6] Objective: To synthesize a 3-aryl-5-(trifluoromethyl)-7-azaindole derivative from a 3-iodo-5-(trifluoromethyl)-7-azaindole precursor.

Materials:

  • 3-iodo-5-(trifluoromethyl)-7-azaindole (1.0 eq)

  • Aryl boronic acid or pinacol ester (1.5 eq)

  • PdCl₂(dppf)·CH₂Cl₂ (0.1 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen gas supply

  • Microwave synthesis vial

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Place 3-iodo-5-(trifluoromethyl)-7-azaindole, the aryl boronic acid, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃ into a microwave synthesis vial equipped with a magnetic stir bar.

  • Solvent Addition: Evacuate the vial and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical because palladium catalysts are sensitive to oxygen, which can lead to catalyst degradation and failed reactions.

  • Reaction Mixture: Add anhydrous 1,4-dioxane and degassed water in a 3:1 ratio via syringe. The use of a mixed aqueous/organic solvent system is standard for Suzuki couplings as it facilitates the dissolution of both the organic substrates and the inorganic base.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 30 minutes. Microwave heating provides rapid and uniform heating, significantly reducing reaction times compared to conventional oil bath heating.

  • Work-up and Extraction: After cooling, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. The extraction isolates the desired product from the inorganic salts and water-soluble byproducts.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the pure 3-aryl-5-(trifluoromethyl)-7-azaindole. The choice of eluent will depend on the polarity of the specific product synthesized.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the appearance of a new spot/peak corresponding to the product's expected mass. The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

5-(Trifluoromethyl)-7-azaindole is more than just a chemical compound; it is a highly engineered molecular tool. It synergistically combines the proven hinge-binding capability of the 7-azaindole scaffold with the metabolism-enhancing and property-modulating effects of the trifluoromethyl group. Its value as a building block in the synthesis of targeted therapies, especially kinase inhibitors, is well-established in the scientific literature and in clinical applications. For researchers and drug development professionals, understanding the rationale behind its design, the methods of its synthesis, and the mechanisms of its biological activity is essential for leveraging its full potential in creating safer and more effective medicines.

References

  • 5-(Trifluoromethyl)-7-azaindole-2-carboxylic acid. Fluoropharm.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok, University of Rostock.
  • The Power of Trifluoromethyl Indoles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
  • Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. Google Patents.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry.
  • 5-Azaindole. PubChem, NIH.
  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
  • Azaindole Therapeutic Agents. Current Medicinal Chemistry.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
  • A kind of synthetic method of 5 chlorine 7 azaindoles. Google Patents.
  • 5-FLUORO-7-AZAINDOLE. INDOFINE Chemical Company.

Sources

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Introduction

This compound, also known by its synonym 5-(trifluoromethyl)-7-azaindole, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, bicyclic scaffold, composed of a pyrrole ring fused to a pyridine ring, is a common feature in many biologically active molecules. The incorporation of a trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety, dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability.

This compound serves as a critical building block in drug discovery, most notably in the development of kinase inhibitors. For instance, the 1H-pyrrolo[2,3-b]pyridine core is known to act as a hinge-binder in Fibroblast Growth Factor Receptor (FGFR) inhibitors, and the 5-trifluoromethyl substituent can form crucial interactions within the ATP-binding site, enhancing potency.[1]

This technical guide provides a comprehensive analysis of the core physical properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior for synthesis, formulation, and biological screening. We will delve into its molecular characteristics, thermal properties, solubility, acidity, and spectroscopic signature, providing not just data but also the causality behind these properties and the experimental protocols to validate them.

Caption: Chemical structure of this compound.

Core Molecular and Physical Characteristics

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The introduction of the -CF₃ group to the 7-azaindole scaffold is a strategic chemical modification designed to modulate these characteristics. The high electronegativity of fluorine atoms makes the -CF₃ group strongly electron-withdrawing via the inductive effect, which deactivates the aromatic ring system towards electrophilic substitution but alters the acidity and basicity of the heterocyclic nitrogen atoms.

PropertyValueSource(s)
Molecular Formula C₈H₅F₃N₂[2][3]
Molecular Weight 186.13 g/mol [2][3]
CAS Number 1036027-54-9[2][4]
Appearance Solid
Calculated LogP 2.5817[2]

Thermal Properties

Melting Point

The melting point is a critical parameter for assessing purity and understanding the solid-state properties of a compound, which influences dissolution and formulation. While a precise experimental melting point for this compound is not consistently reported in publicly available literature, we can infer its likely range and describe a robust method for its determination.

For context, the parent compound, 7-azaindole, has a melting point of 103-107 °C.[5][6][7] The addition of a trifluoromethyl group can significantly alter the crystal lattice energy through changes in molecular symmetry, dipole moment, and intermolecular packing, making direct extrapolation unreliable. Another related compound, 5-(trifluoromethyl)indole, melts at 67-70 °C. A derivative, this compound-3-carbaldehyde, has a much higher melting point of 211-212 °C, illustrating the strong influence of additional functional groups.[8]

Causality: The melting point is determined by the strength of intermolecular forces in the crystal lattice. The -CF₃ group adds a strong dipole and increases the molecular weight and surface area, which would be expected to increase van der Waals forces. However, it can also disrupt favorable π-π stacking or hydrogen bonding networks present in the parent molecule, leading to a complex effect on the melting point that must be determined experimentally.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol provides a definitive method for determining the melting point and assessing the purity of the sample.

  • Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin) to ensure temperature and heat flow accuracy.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a controlled rate of 10 °C/min.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be used to calculate the enthalpy of fusion. A sharp melting peak is indicative of high purity.

dsc_workflow start Start: Calibrate DSC prep Prepare Sample (1-3 mg) and Reference Pans start->prep load Load Pans into DSC Cell & Start N₂ Purge prep->load run Execute Thermal Program (e.g., 10 °C/min ramp) load->run analyze Analyze Thermogram: Determine Onset Temp (Tm) run->analyze end_node End: Report Melting Point analyze->end_node

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point

For a crystalline solid like this compound, the boiling point is not a relevant physical property under standard atmospheric conditions, as the compound would likely decompose before boiling. The boiling point of the parent 7-azaindole is reported as 270 °C, but this should not be extrapolated to the title compound.[5][6]

Solubility Profile

Solubility is a cornerstone of drug development, impacting absorption, distribution, and formulation. The lipophilic -CF₃ group combined with the polar N-H and pyridine nitrogen atoms gives this compound a mixed-polarity character.

Qualitative Assessment & Causality:

  • Aqueous Solubility: Expected to be low. The highly hydrophobic nature of the -CF₃ group and the aromatic rings dominate, reducing favorable interactions with water.

  • Organic Solubility: Expected to be good in polar aprotic solvents (e.g., DMSO, DMF, THF) and chlorinated solvents (e.g., DCM, Chloroform), where both dipole-dipole interactions and van der Waals forces can be accommodated. This is consistent with observations for the related 5-fluoro-1H-pyrrolo[2,3-b]pyridine.[9]

  • Lipophilicity (LogP): The calculated octanol-water partition coefficient (LogP) of 2.58 suggests the compound is significantly more soluble in an organic phase (octanol) than in water, indicating moderate lipophilicity.[2] This property is crucial for cell membrane permeability.

Protocol 2: Aqueous Solubility Determination by Shake-Flask Method (OECD 105)

This is the gold-standard method for determining the aqueous solubility of a compound.

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

  • Sample Addition: Add an excess amount of solid this compound to a known volume of the PBS buffer in a sealed glass vial. The excess solid ensures that saturation is reached.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Acidity and Basicity (pKa)

The pKa values of a molecule are critical as they determine its ionization state at different physiological pH levels, which in turn governs its solubility, permeability, and target binding. This compound is an amphoteric compound with two primary ionizable sites: the pyridine nitrogen (N7), which is basic, and the pyrrole nitrogen (N1), which is weakly acidic.

pka_equilibria neutral Neutral Species (Physiological pH) protonated Protonated Cation (Acidic pH) neutral->protonated + H⁺ pKa₁ (N7-H⁺) ≈ 1-2 deprotonated Deprotonated Anion (Basic pH) neutral->deprotonated - H⁺ pKa₂ (N1-H) ≈ 14-16 protonated->neutral - H⁺ deprotonated->neutral + H⁺

Caption: Ionization equilibria for this compound.

Expertise-Based pKa Estimation: Direct experimental pKa data for this compound is not readily available. However, we can make an authoritative estimation based on established chemical principles.

  • pKa₁ (Pyridine Nitrogen Basicity): The conjugate acid of the parent 7-azaindole has a pKa of 4.6. The -CF₃ group is a powerful deactivating (electron-withdrawing) group. Its presence at the 5-position significantly reduces the electron density on the pyridine nitrogen (N7), making it a much weaker base. Therefore, the pKa of the conjugate acid is expected to decrease substantially, likely into the 1-2 range .

  • pKa₂ (Pyrrole Nitrogen Acidity): The N-H of the parent pyrrole is very weakly acidic, with a pKa of ~17. In 7-azaindole, the fused, electron-withdrawing pyridine ring already increases this acidity. The addition of the strongly electron-withdrawing -CF₃ group further stabilizes the resulting pyrrolide anion upon deprotonation. This will increase the acidity of the N-H proton, lowering its pKa value, likely to the 14-16 range .

Protocol 3: pKa Determination by UV-Metric Titration

This method is ideal for compounds with a chromophore whose UV-Vis spectrum changes with ionization state.

  • Instrument Setup: Use a spectrophotometer equipped with a temperature-controlled cuvette holder and a pH probe.

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Create a series of buffered solutions covering a wide pH range (e.g., pH 1 to 12). Add a small, constant amount of the stock solution to each buffer.

  • Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffered solution after temperature equilibration.

  • Data Analysis: Plot the absorbance at a wavelength that shows a significant change upon ionization versus the pH of the solution. The data will form a sigmoidal curve.

  • pKa Calculation: The pKa is the pH value at the inflection point of this curve. Sophisticated software can be used to fit the data to the Henderson-Hasselbalch equation to obtain a precise pKa value. Repeat the process in a different region of the pH scale to determine the second pKa.

Spectroscopic Properties

Spectroscopic data provides the definitive structural fingerprint of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution. While a published spectrum for this specific compound is not available, the expected chemical shifts and couplings can be predicted based on established principles and data from related structures.[10][11]

  • ¹H NMR:

    • Pyrrole Protons: The N-H proton will appear as a broad singlet far downfield (>11 ppm). The two protons on the pyrrole ring will appear as doublets or multiplets between 6.5 and 8.0 ppm.

    • Pyridine Protons: The two protons on the pyridine ring will be in the aromatic region (8.0-9.0 ppm). The proton ortho to the -CF₃ group will likely show splitting due to long-range H-F coupling.

  • ¹³C NMR:

    • Aromatic carbons will resonate between 100-150 ppm.

    • The carbon atom directly attached to the -CF₃ group will be observed as a characteristic quartet (due to one-bond C-F coupling, ¹JCF) with a chemical shift around 120-130 ppm. The trifluoromethyl carbon itself will also be a quartet.

  • ¹⁹F NMR:

    • This is the most direct way to observe the trifluoromethyl group. A single, sharp singlet is expected in the range of -60 to -65 ppm (relative to CFCl₃ as an external standard).

Protocol 4: General NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly resolve N-H protons.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width covering 0-14 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans (e.g., 1024 or more) and a longer relaxation delay.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, and a spectrum can be obtained quickly.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula.

  • Expected Mass: The monoisotopic mass of C₈H₅F₃N₂ is 186.0432.

  • Expected Ionization: Using electrospray ionization in positive mode (ESI+), the compound is expected to be detected as the protonated molecular ion [M+H]⁺ at m/z 187.0510. High-resolution mass spectrometry (HRMS) can confirm this value to within 5 ppm, validating the elemental formula.

Conclusion

This compound is a strategically designed building block whose physical properties are dominated by the interplay between the aromatic 7-azaindole core and the powerful electron-withdrawing trifluoromethyl group. Its moderate lipophilicity (LogP ≈ 2.58), low expected aqueous solubility, and distinct acidic/basic centers (pKa₁ ≈ 1-2, pKa₂ ≈ 14-16) are direct consequences of its structure. These parameters are not merely academic; they are critical determinants of the molecule's behavior in a drug discovery context, influencing everything from its synthetic handling and purification to its ADME (absorption, distribution, metabolism, and excretion) profile and target engagement. This guide provides the foundational data, expert-driven insights, and robust experimental protocols necessary for scientists to effectively utilize this valuable chemical entity in their research and development endeavors.

References

  • Shi, W., Wang, Y., Liu, G., Peng, Y., & Zhang, S. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1741. [Link]
  • Pipzine Chemicals. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
  • Supporting Information for an unspecified article. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting Information for an unspecified article.
  • Kurihara, H., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(2), 118-127. [Link]
  • J&K Scientific. (n.d.). This compound-2-carboxylic acid.
  • Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(6), 814. [Link]
  • Yang, N., et al. (2023). Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine. Journal of Chemical Research, 47(3), 235-242. [Link]
  • Supporting Information for Aerobic C-N Bond Activation. (n.d.).
  • Ottokemi. (n.d.). 7-Azaindole, 98%.
  • University of Tartu. (n.d.). pKa values bases.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.
  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine.

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An In-depth Technical Guide to the Spectroscopic Data of 5-(Trifluoromethyl)-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Predicted Spectroscopic Overview

5-(Trifluoromethyl)-7-azaindole is a derivative of 7-azaindole, featuring a trifluoromethyl (-CF₃) group at the C5 position. The 7-azaindole core is a bicyclic aromatic heterocycle, and the introduction of the strongly electron-withdrawing -CF₃ group is expected to significantly influence its electronic environment and, consequently, its spectroscopic properties.

Molecular Structure of 5-(Trifluoromethyl)-7-Azaindole

Caption: Structure of 5-(trifluoromethyl)-7-azaindole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 5-(trifluoromethyl)-7-azaindole are based on the known spectra of 7-azaindole, with adjustments for the electronic effects of the -CF₃ substituent.

Predicted ¹H NMR Data

The trifluoromethyl group is a strong electron-withdrawing group, which will cause a downfield shift (deshielding) of the protons on the pyridine ring, particularly the adjacent H4 and H6 protons.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H1 (NH)~12.0br s-The N-H proton of azaindoles is typically broad and downfield.
H2~7.6d~3.5Relatively unaffected by the C5 substituent.
H3~6.5d~3.5Relatively unaffected by the C5 substituent.
H4~8.4s-Significant downfield shift due to the strong electron-withdrawing effect of the adjacent -CF₃ group.
H6~8.3s-Significant downfield shift due to the strong electron-withdrawing effect of the -CF₃ group.
Predicted ¹³C NMR Data

The electron-withdrawing nature of the -CF₃ group will also deshield the carbon atoms of the pyridine ring, leading to downfield shifts in the ¹³C NMR spectrum. Furthermore, the carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (¹⁹F coupled)Predicted Coupling Constant (¹JCF, Hz)Rationale for Prediction
C2~129s-Minor effect from the C5 substituent.
C3~101s-Minor effect from the C5 substituent.
C3a~143s-Moderate downfield shift.
C4~118q~35Significant downfield shift and coupling to -CF₃.
C5~125q~275Directly attached to the -CF₃ group, showing a large one-bond C-F coupling.
C6~145q~5Downfield shift and smaller coupling to -CF₃.
C7a~149s-Moderate downfield shift.
-CF₃~124q~275Characteristic chemical shift and large one-bond C-F coupling.
Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible NMR spectra.[1]

Workflow for NMR Analysis

Caption: Standard workflow for acquiring and processing NMR spectra.

Methodology Details:

  • Sample Preparation : Accurately weigh 5-10 mg of 5-(trifluoromethyl)-7-azaindole and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrument Setup : Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Tune and match the probe for both the ¹H and ¹³C frequencies. Perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Perform phase and baseline corrections. Calibrate the chemical shift scale using the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of 5-(trifluoromethyl)-7-azaindole will be dominated by the vibrations of the aromatic rings and the strong absorptions of the C-F bonds.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
~3400Medium, SharpN-H StretchTypical for N-H stretching in pyrrole-like rings.
~3100-3000MediumAromatic C-H StretchCharacteristic of C-H bonds on the aromatic rings.
~1600-1450Medium-StrongAromatic C=C and C=N StretchSkeletal vibrations of the 7-azaindole core.
~1250-1050 Very Strong C-F Stretch The trifluoromethyl group exhibits very strong, characteristic absorptions in this region.
~800-700StrongAromatic C-H Bend (out-of-plane)Bending vibrations of the C-H bonds on the rings.
Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[2][3][4]

Workflow for ATR-IR Analysis

Caption: Standard workflow for acquiring and processing an ATR-IR spectrum.

Methodology Details:

  • Background Collection : Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol). Collect a background spectrum of the empty ATR crystal.

  • Sample Application : Place a small amount of the solid 5-(trifluoromethyl)-7-azaindole sample onto the ATR crystal.

  • Spectrum Acquisition : Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal. Collect the sample spectrum.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum. If necessary, apply an ATR correction and a baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(trifluoromethyl)-7-azaindole, electron ionization (EI) is a suitable method that will likely induce characteristic fragmentation.

Predicted Mass Spectrometry Data

The molecular weight of 5-(trifluoromethyl)-7-azaindole (C₈H₅F₃N₂) is 186.14 g/mol .

m/zPredicted Relative IntensityAssignmentRationale for Prediction
186High[M]⁺The molecular ion peak is expected to be prominent due to the aromatic nature of the molecule.
167Medium[M - F]⁺Loss of a fluorine atom.
117High[M - CF₃]⁺Loss of the trifluoromethyl radical is a common fragmentation pathway for such compounds.
90Medium[M - CF₃ - HCN]⁺Subsequent loss of hydrogen cyanide from the [M - CF₃]⁺ fragment, characteristic of indole-like structures.
69Medium[CF₃]⁺The trifluoromethyl cation.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a classic and robust technique for the analysis of volatile and thermally stable organic compounds.[5][6][7]

Workflow for EI-MS Analysis

Caption: Standard workflow for acquiring and interpreting an EI-MS spectrum.

Methodology Details:

  • Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

  • Ionization : In the ion source, the sample is bombarded with a beam of electrons, typically with an energy of 70 eV. This causes the molecule to ionize and fragment.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic dataset for 5-(trifluoromethyl)-7-azaindole, based on established principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of medicinal chemistry and drug development for the identification and characterization of this and related molecules. The strong electron-withdrawing nature of the trifluoromethyl group is expected to be the dominant factor influencing the spectroscopic properties of this compound.

References

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  • Basics of 1H-NMR spectroscopy Part 1- 1H-NMR spectrum for structure prediction #1HNMR #NMRspectrum - YouTube.
  • ¹H NMR (500 MHz, DMSO-d6, ppm) and ¹³C NMR (500 MHz, 5000 scans,... - ResearchGate.
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An In-Depth Technical Guide to 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, also known as 5-(trifluoromethyl)-7-azaindole, has emerged as a pivotal heterocyclic building block in contemporary medicinal chemistry. Its unique structural and electronic properties, conferred by the fusion of a pyrrole and a pyridine ring coupled with a trifluoromethyl substituent, make it a highly sought-after scaffold in the design of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic characterization, reactivity, and applications of this important molecule, offering field-proven insights for professionals engaged in drug discovery and development.

Introduction: The Strategic Importance of the 5-(Trifluoromethyl)-7-azaindole Scaffold

The 7-azaindole framework is a bioisostere of the naturally occurring indole nucleus, a common motif in biologically active compounds.[1] The strategic replacement of a carbon atom with nitrogen in the six-membered ring introduces a hydrogen bond acceptor, enhancing the molecule's ability to interact with biological targets.[1] The addition of a trifluoromethyl (-CF3) group at the 5-position further refines the molecule's properties. The -CF3 group is a strong electron-withdrawing moiety that can significantly impact a molecule's acidity, lipophilicity, and metabolic stability.[2] This strategic functionalization makes this compound an attractive starting point for the development of potent and selective therapeutic agents.[3]

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring. The trifluoromethyl group is attached to the 5-position of this fused ring system.

PropertyValueSource
Molecular Formula C₈H₅F₃N₂[4][5]
Molecular Weight 186.13 g/mol [4][5]
CAS Number 1036027-54-9[4][5]
Appearance Solid
LogP 2.5817[4]
Topological Polar Surface Area (TPSA) 28.68 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 1[4]

The presence of the trifluoromethyl group significantly influences the electronic distribution within the aromatic system, impacting its reactivity and potential for intermolecular interactions.

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis and Purification

This compound is a commercially available reagent, which serves as a testament to its utility in drug discovery programs.[4][5] While specific, detailed synthetic procedures for the core molecule are often proprietary, a general and plausible synthetic approach involves the construction of the pyrrolo[2,3-b]pyridine scaffold from appropriately substituted pyridine precursors. A common strategy is the cyclization of a 2-amino-3-ethynylpyridine derivative.

Diagram 2: Representative Synthetic Workflow

synthesis_workflow Figure 2. Generalized synthetic workflow. start Substituted Pyridine Precursor step1 Introduction of Acetylene Group start->step1 e.g., Sonogashira coupling step2 Cyclization step1->step2 Base or metal-catalyzed product This compound step2->product purification Purification (e.g., Column Chromatography) product->purification

Caption: A generalized workflow for the synthesis of the title compound.

Experimental Protocol: Purification

Given its use as a starting material, ensuring high purity is critical. A standard method for purification is column chromatography.

Step-by-step methodology:

  • Slurry Preparation: The crude this compound is adsorbed onto a small amount of silica gel.

  • Column Packing: A glass column is packed with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with the chosen solvent system, and fractions are collected.

  • Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives is routinely achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will exhibit distinct signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core. The chemical shifts and coupling patterns provide valuable information about the substitution pattern. For derivatives, characteristic shifts are observed, for instance, in the aromatic region (around 8.5 ppm and 8.2 ppm) for substituted analogs.[3]

  • ¹³C NMR: The carbon NMR spectrum will show signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum will display a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. This is a powerful tool for confirming the presence and integrity of the -CF3 moiety.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the pyrrole ring (typically in the range of 3400-3200 cm⁻¹), C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), and C=C and C=N stretching vibrations of the bicyclic system (in the 1600-1400 cm⁻¹ region). Strong absorptions corresponding to the C-F stretching of the trifluoromethyl group are expected in the 1350-1100 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 186.13. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chemical Reactivity and Derivatization

The reactivity of the this compound core is a key aspect of its utility as a versatile building block. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen influences the electron density of the bicyclic system, directing its reactivity.

The pyrrole ring is generally more susceptible to electrophilic substitution than the pyridine ring. The C3 position of the 7-azaindole scaffold is a common site for electrophilic attack.[6]

Diagram 3: Key Reactivity Sites

reactivity_sites Figure 3. Key sites for derivatization. mol N1_pos N1_label N1 N1_pos->N1_label N-H functionalization (Alkylation, Acylation) C3_pos C3_label C3 C3_pos->C3_label C3 Electrophilic Substitution (e.g., Vilsmeier-Haack)

Caption: Key reactivity sites on the this compound scaffold.

Experimental Protocol: Vilsmeier-Haack Reaction for C3-Formylation

A common derivatization is the formylation at the C3 position via the Vilsmeier-Haack reaction.

Step-by-step methodology:

  • Reagent Preparation: A Vilsmeier reagent is prepared by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) at low temperature (typically 0 °C).

  • Reaction: this compound is dissolved in a suitable solvent (e.g., DMF) and added to the pre-formed Vilsmeier reagent.

  • Heating: The reaction mixture is heated (e.g., to 50-80 °C) for a specified period, and the progress is monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched by pouring it onto ice and neutralizing with a base (e.g., sodium hydroxide solution).

  • Extraction and Purification: The product, this compound-3-carbaldehyde, is extracted with an organic solvent, and the crude product is purified by column chromatography or recrystallization.[7]

Applications in Medicinal Chemistry

The this compound scaffold is a prominent feature in a variety of kinase inhibitors and other therapeutic agents. The trifluoromethyl group at the 5-position often plays a crucial role in enhancing binding affinity and improving pharmacokinetic properties.

As a Scaffold for Kinase Inhibitors: The 7-azaindole core is an excellent "hinge-binder," forming key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases. The trifluoromethyl group can engage in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with specific amino acid residues in the active site.[3] For example, in the development of fibroblast growth factor receptor (FGFR) inhibitors, the trifluoromethyl group at the 5-position was shown to form a hydrogen bond with a glycine residue (G485), significantly improving the compound's activity.[3]

Other Therapeutic Areas: Derivatives of 7-azaindole have also been investigated for their potential as antiviral (including anti-HIV) and antibacterial agents.[6][8] The versatility of this scaffold allows for the exploration of a wide range of biological targets.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its unique combination of a 7-azaindole core and a 5-trifluoromethyl substituent provides a powerful platform for the design of potent and selective therapeutic agents. A thorough understanding of its chemical properties, synthesis, characterization, and reactivity is essential for medicinal chemists aiming to leverage this privileged scaffold in the development of novel medicines. The continued exploration of this and related structures is expected to yield new and improved treatments for a wide range of diseases.

References

  • Yuan, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1723-1730.
  • Pipzine Chemicals. (n.d.). 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
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  • Zhang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115599.
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  • Martins, M. A. P., et al. (2014). 1H NMR Spectrum of 5-Trifluoromethyl-1-pentafluorophenyl-5-hydroxy-3-phenyl-4,5-dihydro-1H-pyrazole (4h) in CDCl3.
  • Royal Society of Chemistry. (n.d.).
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  • Wang, X., et al. (2018). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 20(12), 3655-3658.
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  • Schlosser, M., et al. (2003). Recommendable Routes to Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids. European Journal of Organic Chemistry, 2003(8), 1345-1355.
  • Schlosser, M., et al. (2003). Recommendable Routes to Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids.
  • Ohta, K., et al. (2013). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 61(8), 834-845.

Sources

Discovery of 1H-pyrrolo[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of 1H-pyrrolo[2,3-b]pyridine Derivatives

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for endogenous structures like indole and purine have cemented its role as a cornerstone in the development of targeted therapeutics.[1][2][3] This guide provides a comprehensive exploration of the 7-azaindole core, from its fundamental physicochemical characteristics to the sophisticated synthetic strategies employed for its construction and functionalization. We will delve into the mechanistic rationale behind key synthetic choices, detail structure-activity relationships (SAR) for critical therapeutic targets, and provide validated experimental protocols. The narrative is designed to bridge foundational chemistry with applied drug discovery, offering field-proven insights for professionals dedicated to advancing novel therapeutics.

The 7-Azaindole Core: A Privileged Scaffold in Drug Discovery

The strategic advantage of the 7-azaindole scaffold lies in its hybrid structure, which fuses a π-excessive pyrrole ring with a π-deficient pyridine ring.[2] This arrangement imparts a unique set of physicochemical properties, distinguishing it from its parent indole. The introduction of the nitrogen atom at the 7-position modulates the scaffold's LogP, polar surface area, and aqueous solubility, often leading to improved pharmacokinetic profiles in drug candidates.[3]

Bioisosterism and Hinge-Binding in Kinase Inhibition

Perhaps the most celebrated role of the 7-azaindole moiety is as a "hinge-binder" in protein kinase inhibitors.[4][5] Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers. The 7-azaindole core mimics the adenine region of ATP, enabling it to form two crucial hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket.[5][6] This bidentate interaction, involving the pyrrole N-H and the pyridine N7, provides a strong and specific anchor for the inhibitor, forming the foundation for highly potent and selective drugs. The success of the FDA-approved B-RAF inhibitor Vemurafenib is a testament to the power of this fragment in structure-based drug design.[5]

G Hinge_NH Backbone N-H p2 Hinge_NH->p2 H-Bond Hinge_CO Backbone C=O Azaindole p1 p1->Hinge_CO H-Bond

Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold to the kinase hinge region.

Synthetic Strategies for the 1H-Pyrrolo[2,3-b]pyridine Core

The construction of the 7-azaindole ring system has evolved significantly. While classical methods like the Fischer indole synthesis are often inefficient for this scaffold due to the electron-withdrawing nature of the pyridine ring, modern organometallic chemistry has provided powerful and versatile solutions.[7]

The Dominance of Transition Metal Catalysis

The development of robust synthetic routes has been driven by advances in transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency, broad substrate scope, and excellent functional group tolerance, making them indispensable in drug discovery campaigns.[8]

Synthetic Strategy Key Reaction Starting Materials Advantages References
Sonogashira-Based Annulation Pd/Cu-catalyzed alkynylation2-Amino-3-halopyridines, Terminal AlkynesHigh convergence, mild conditions, broad alkyne scope.[9][10]
Suzuki-Miyaura Approach Pd-catalyzed vinylationChloroamino-N-heterocycles, (2-Ethoxyvinyl)borolaneAvoids protecting groups, efficient two-step process.[9][11]
Heck Cyclization Intramolecular Pd-catalyzed C-C bond formationAppropriately substituted aminopyridinesEffective for specific substitution patterns.[7][9]
Rhodium-Catalyzed C-H Activation C-H alkynylation2-Aminopyridines, AlkynesAtom-economical, avoids pre-functionalization of pyridine.[9][12]
Iron-Catalyzed Cyclization Microwave-assisted annulationo-Haloaromatic amines, Terminal AlkynesCost-effective, environmentally benign catalyst.[13]

The most prevalent strategy involves a palladium-catalyzed Sonogashira coupling between a 2-amino-3-halopyridine and a terminal alkyne, followed by an acid- or metal-catalyzed cyclization to form the pyrrole ring. This modular approach allows for rapid diversification at the C2 position.

G start 2-Amino-3-halopyridine + Terminal Alkyne step1 Sonogashira Coupling (Pd/Cu Catalyst) start->step1 intermediate 3-Alkynyl-2-aminopyridine Intermediate step1->intermediate step2 Intramolecular Cyclization (e.g., Acid Catalysis) intermediate->step2 end 2-Substituted 1H-pyrrolo[2,3-b]pyridine step2->end

Caption: General workflow for 7-azaindole synthesis via Sonogashira coupling and cyclization.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The versatility of the 7-azaindole scaffold is evident in its wide range of biological activities.[14][15] By strategically modifying the core at positions C1, C3, and C5, researchers have developed potent and selective agents against numerous diseases.[1][16]

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is a known driver of various cancers.[17] Consequently, targeting FGFRs is an attractive therapeutic strategy.[18] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, demonstrating the power of SAR in this chemical space.[17][18]

Compound ID Target(s) IC₅₀ (nM) Key Structural Features Reference
Lead Compound 1 FGFR1~2000 nMBasic 1H-pyrrolo[2,3-b]pyridine core[17]
Optimized Cpd. 4h FGFR1, FGFR2, FGFR37, 9, 25Introduction of a 3-(3,5-dimethoxyphenyl)-1-ethanone moiety at C3.[17]
Covalent Inhibitor FGFR4-Incorporation of an acrylamide "warhead" for covalent binding.[19]

The SAR studies revealed that introducing specific aryl groups at the C3 position could dramatically increase potency by exploiting a hydrophobic pocket in the receptor.[17] For instance, compound 4h showed a nearly 300-fold increase in activity against FGFR1 compared to the initial lead compound.[17]

Broad Therapeutic Landscape

Beyond FGFR, the 7-azaindole core is central to inhibitors of numerous other targets, underscoring its privileged status:

  • Aurora B Kinase: Inhibition leads to mitotic exit failure, polyploidy, and apoptosis in cancer cells.[20]

  • Janus Kinase 3 (JAK3): Targeted for immunomodulation in diseases like rheumatoid arthritis and organ transplant rejection.[21]

  • Phosphodiesterase 4B (PDE4B): Investigated for treating central nervous system diseases by inhibiting pro-inflammatory cytokine release.[22]

  • Chemokine Receptor 2 (CCR2): Antagonists are explored for inflammatory conditions.[23]

Detailed Experimental Protocol: Acid-Catalyzed Synthesis of a 2,5-Disubstituted 7-Azaindole

This protocol is representative of a common and effective method for synthesizing the 7-azaindole core following the generation of the key 3-alkynyl-2-aminopyridine intermediate.[10]

Reaction: Acid-catalyzed cyclization of 2-amino-5-bromo-3-(phenylethynyl)pyridine.

Self-Validation: The success of this protocol is validated by the complete consumption of the starting material (monitored by TLC/LC-MS) and the formation of a new heterocyclic product with a distinct spectroscopic signature (¹H NMR, ¹³C NMR, MS) consistent with the 7-azaindole structure.

Materials and Reagents
  • 2-Amino-5-bromo-3-(phenylethynyl)pyridine (1.0 eq)

  • Trifluoroacetic acid (TFA) (1.0 eq)

  • Trifluoroacetic anhydride (TFAA) (1.3 eq)

  • Acetonitrile (MeCN), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a solution of 2-amino-5-bromo-3-(phenylethynyl)pyridine (1.0 eq) in anhydrous acetonitrile, add trifluoroacetic acid (1.0 eq) dropwise at room temperature.

  • Initiation: Following the TFA addition, add trifluoroacetic anhydride (1.3 eq) dropwise to the stirring solution.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred solution of saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 5-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine.

G node_start node_start node_process node_process node_monitor node_monitor node_workup node_workup node_end node_end start Dissolve Substrate in MeCN add_tfa Add TFA (1.0 eq) start->add_tfa add_tfaa Add TFAA (1.3 eq) add_tfa->add_tfaa reflux Heat to Reflux add_tfaa->reflux monitor Monitor by TLC/LC-MS reflux->monitor monitor->reflux Incomplete quench Quench with NaHCO₃ monitor->quench Complete extract Extract with EtOAc (3x) quench->extract purify Purify via Column Chromatography extract->purify product Isolated 7-Azaindole Product purify->product

Caption: Step-by-step experimental workflow for the acid-catalyzed cyclization.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its proven ability to interact with high-value biological targets, particularly protein kinases, ensures its continued relevance in medicinal chemistry. The ongoing development of sophisticated and efficient synthetic methodologies, especially those leveraging transition-metal catalysis, empowers researchers to rapidly explore chemical space and optimize derivatives for enhanced potency, selectivity, and drug-like properties. This guide has outlined the core principles, key synthetic advancements, and therapeutic successes that define this important heterocyclic system, providing a robust foundation for future innovation in the field.

References

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. (2023). Future Medicinal Chemistry, 15(24), 2309–2323. [Link]
  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. (2023).
  • Recent advances in the global ring functionalization of 7-azaindoles. (2020). RSC Publishing. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing. [Link]
  • Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. (1995).
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016). Journal of Medicinal Chemistry. [Link]
  • Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. (2008). PubMed. [Link]
  • Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. (2008). Cancer Research. [Link]
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  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2021). PubMed Central. [Link]
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry. [Link]
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2019). PubMed. [Link]
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  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. (2022).
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Introduction: The Pyrrolo[2,3-b]pyridine Scaffold - A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Pyrrolo[2,3-b]pyridine Core Structures

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that has emerged as a cornerstone in medicinal chemistry. Structurally, it can be viewed as an analog of indole with a nitrogen atom replacing the C7 carbon, or as a bioisostere of purine. This unique electronic configuration and three-dimensional structure bestow upon it the ability to form key hydrogen bonding interactions with biological targets, most notably the hinge region of protein kinases.[1][2][3] Its versatility and favorable physicochemical properties have cemented its status as a "privileged scaffold," leading to the development of numerous biologically active compounds across a wide spectrum of therapeutic areas.[1] Several derivatives have advanced into clinical trials, and some, like the BRAF inhibitor vemurafenib, have received FDA approval for cancer treatment.[1][3]

This technical guide provides a comprehensive overview of the diverse biological activities associated with the pyrrolo[2,3-b]pyridine core. We will delve into its primary role as a potent kinase inhibitor, explore its antimicrobial and neuroprotective properties, and present exemplary experimental protocols for its biological evaluation. The narrative is structured to provide not just a catalog of activities, but a deeper understanding of the underlying mechanisms and the structure-activity relationships that drive its therapeutic potential.

Part 1: Kinase Inhibition - The Dominant Bioactivity of the 7-Azaindole Core

The ability of the 7-azaindole nucleus to act as an exceptional "hinge-binder" is the most exploited feature in its application as a kinase inhibitor.[3] Kinases, enzymes that catalyze the transfer of a phosphate group to substrate proteins, play a pivotal role in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer.

Mechanism of Action: A Bidentate Hydrogen Bond Motif

The vast majority of kinase inhibitors are designed as ATP competitors, binding to the ATP-binding pocket of the enzyme.[3] A critical interaction within this pocket occurs with the "hinge region," a short segment of amino acids that connects the N- and C-lobes of the kinase domain. The pyrrolo[2,3-b]pyridine core is perfectly suited to form two crucial hydrogen bonds with the backbone amide and carbonyl groups of this hinge region, mimicking the interaction of the adenine moiety of ATP.[3][4] This bidentate hydrogen bonding provides a strong anchor for the inhibitor, leading to potent and often selective inhibition.

cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Pyrrolo[2,3-b]pyridine Inhibitor hinge Hinge Region (e.g., A564, E562 in FGFR1) pocket Hydrophobic Pocket d641 D641 (FGFR1) core Pyrrolo[2,3-b]pyridine Core core->hinge Bidentate H-Bonds (Key Anchoring Interaction) r1 R1 Group (e.g., 3,5-dimethoxyphenyl) r1->pocket π-π Stacking & Van der Waals Interactions r2 R2 Group (e.g., methoxy) r2->d641 Hydrogen Bond

Caption: General binding mode of a 7-azaindole inhibitor in a kinase active site.

Therapeutic Applications in Oncology

The dysregulation of kinase signaling pathways is a fundamental driver of cancer cell proliferation, survival, and metastasis. Consequently, targeting kinases with small molecule inhibitors based on the pyrrolo[2,3-b]pyridine scaffold has become a highly successful strategy in cancer therapy.

Abnormal activation of the FGFR signaling pathway, through mutations, amplification, or fusions, is implicated in various cancers, including breast, bladder, and lung cancer.[4][5] Pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[4][5][6] These compounds typically feature the 7-azaindole core as the hinge-binder, with substituents designed to occupy the adjacent hydrophobic pocket to enhance potency and selectivity.[4] For instance, compound 4h from a reported series demonstrated potent activity against FGFR1, 2, and 3, leading to the inhibition of breast cancer cell proliferation, migration, and invasion.[4][5][6]

FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimer Receptor Dimerization & Autophosphorylation FGFR->Dimer Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->Dimer Blocks PI3K PI3K Dimer->PI3K RAS RAS Dimer->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The FGFR signaling pathway and the point of intervention by 7-azaindole inhibitors.

CompoundTargetIC₅₀ (nM)Cell LineActivityReference
4h FGFR174T1 (Breast)Antiproliferative, Pro-apoptotic[4][6]
FGFR29[4][6]
FGFR325[4][6]
Compound 30 FGFR4PotentHuH-7 (HCC)Suppressed proliferation[7]

Mutations in the BRAF kinase, particularly the V600E mutation, are prevalent in melanoma and other cancers.[8] The FDA-approved drug Vemurafenib , which contains a 7-azaindole core, is a prime example of a successful BRAF inhibitor.[1] Numerous other pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized to target V600E-BRAF, with some showing potent cytotoxic activity against various human cancer cell lines.[9]

Traf2- and Nck-interacting kinase (TNIK) is another critical kinase in cancer signaling, particularly in colorectal cancer. The pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK, with some compounds exhibiting IC₅₀ values in the sub-nanomolar range.[10]

CompoundTargetIC₅₀ (µM)Cell LineActivityReference
Vemurafenib V600E-BRAFFDA-ApprovedMelanomaDelays tumor growth[1]
Compound 35 V600E-BRAF0.080VariousPotent cytotoxic agent[9]
Unnamed Series TNIK<0.001HCT116 (Colon)Potent TNIK inhibition[10]

The versatility of the 7-azaindole scaffold has led to its use in developing inhibitors for a host of other cancer-relevant kinases:

  • CDK8: As a key colorectal oncogene, inhibiting CDK8 with pyrrolo[2,3-b]pyridine derivatives can downregulate the WNT/β-catenin signal, leading to cell cycle arrest.[11][12]

  • PI3K: A series of 7-azaindole derivatives were discovered to be potent PI3K inhibitors, targeting a crucial pathway in cell survival and proliferation.[13]

  • JAK1/JAK3: These kinases are involved in cytokine signaling that can drive inflammation and cancer. Selective inhibitors based on the 7-azaindole core have been developed.[14][15]

Part 2: Antimicrobial and Other Biological Activities

While kinase inhibition is the most prominent feature, the pyrrolo[2,3-b]pyridine core exhibits a broader range of biological activities, including potent antimicrobial effects.

Antimicrobial Properties

Derivatives of 7-azaindole have shown considerable activity against a variety of microbial pathogens.

  • Antifungal Activity: A number of synthesized 7-azaindoles demonstrated significant fungicidal activity against Pyricularia oryzae, the fungus responsible for rice blast disease, highlighting their potential in agrochemistry.[16] Other studies have reported potent to moderate activity against Candida sp. and Aspergillus sp.[17][18]

  • Antibacterial Activity: Pyrrolo[2,3-b]pyridine and related structures have been evaluated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with several compounds showing noteworthy inhibitory activity.[17][18][19][20]

Compound ClassTarget OrganismActivity NotedReference
Substituted 7-AzaindolesPyricularia oryzae (fungus)Considerable fungicidal activity[16]
Pyrano[2,3-b]pyridinesCandida sp. (fungus)Comparable to ketoconazole[17][18]
S. aureus, E. coli (bacteria)Potent activity[17][18]
Pyrrolo[2,3-b]quinoxalinesM. tuberculosisMIC of 6.25 µM[19]
S. aureusMIC of 32 µg/ml[19]
Emerging Therapeutic Areas

The unique properties of the 7-azaindole scaffold continue to be explored for new therapeutic applications.

  • Neurodegenerative Diseases: Glycogen synthase kinase-3β (GSK-3β) is a key target in Alzheimer's disease, as its hyperactivity contributes to the hyperphosphorylation of tau protein. Potent pyrrolo[2,3-b]pyridine derivatives have been developed as GSK-3β inhibitors, with IC₅₀ values in the low nanomolar range.[21] These compounds were shown to inhibit tau phosphorylation and promote neurite outgrowth in cellular models, suggesting their potential for treating Alzheimer's.[21]

  • Inflammatory and Immune Diseases: As mentioned, Janus kinases (JAKs) are crucial for signaling inflammatory responses. Pyrrolo[2,3-b]pyridine-based inhibitors of JAK1 and JAK3 have been identified as potential immunomodulators for treating diseases like rheumatoid arthritis and preventing organ transplant rejection.[14][15] Additionally, derivatives have been developed as phosphodiesterase 4B (PDE4B) inhibitors, which can suppress the release of pro-inflammatory cytokines like TNF-α.[22]

Part 3: Exemplary Experimental Protocol & Workflow

To ensure the scientific integrity of findings, robust and validated experimental protocols are essential. Below is a representative workflow for evaluating the antiproliferative activity of novel pyrrolo[2,3-b]pyridine derivatives.

Workflow for Evaluating Antiproliferative Activity

start Start: Synthesized Pyrrolo[2,3-b]pyridine Derivatives step1 1. Cell Culture Seed cancer cells (e.g., A549, HeLa) in 96-well plates. start->step1 step2 2. Compound Treatment Add serial dilutions of test compounds to wells. step1->step2 step3 3. Incubation Incubate plates for a defined period (e.g., 48-72 hours). step2->step3 step4 4. Cell Fixation Fix cells with trichloroacetic acid (TCA). step3->step4 step5 5. Staining Stain fixed cells with Sulforhodamine B (SRB) dye. step4->step5 step6 6. Absorbance Reading Wash, solubilize dye, and read absorbance at ~570 nm. step5->step6 step7 7. Data Analysis Calculate % growth inhibition and determine GI₅₀/IC₅₀ values. step6->step7 end End: Antiproliferative Activity Profile step7->end

Caption: A typical experimental workflow for an SRB-based cytotoxicity assay.

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from methodologies described for testing pyrrolo[2,3-b]pyridine analogues.[23]

  • Cell Plating:

    • Harvest cancer cells (e.g., A549, HeLa, MDA-MB-231) from culture flasks using trypsin.

    • Count the cells and prepare a suspension at a density of 5,000-10,000 cells per 100 µL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well microtiter plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare stock solutions of the test pyrrolo[2,3-b]pyridine derivatives in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Return the plate to the incubator and incubate for 48 hours.

  • Cell Fixation:

    • After incubation, gently remove the medium.

    • Add 150 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water to remove TCA and air dry.

    • Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Stain at room temperature for 30 minutes.

  • Wash and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition and Analysis:

    • Shake the plate gently for 5-10 minutes on a mechanical shaker.

    • Read the optical density (OD) at 570 nm using a microplate reader.

    • Calculate the percentage of growth inhibition using the formula: [1 - (OD_test / OD_control)] * 100.

    • Plot the percentage of inhibition against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

Conclusion and Future Perspectives

The pyrrolo[2,3-b]pyridine core has unequivocally demonstrated its value as a versatile and highly effective scaffold in the design of biologically active molecules. Its preeminent role as a hinge-binding motif has revolutionized the field of kinase inhibitor development, leading to life-saving cancer therapeutics. Beyond oncology, its potential in combating microbial infections and neurodegenerative diseases is rapidly gaining recognition, opening new avenues for research and development.

Future efforts will likely focus on the synthesis of novel derivatives with improved selectivity and pharmacokinetic profiles. The exploration of this scaffold against new and challenging biological targets, guided by structure-based design and computational modeling, will undoubtedly continue to yield promising therapeutic candidates. The 7-azaindole core is not merely a chemical entity but a proven platform for innovation, promising a continued and significant impact on human health for years to come.

References

  • Hu, T., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Özdemir, A., et al. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry.
  • Yang, B., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Chen, S., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Hu, T., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Nan-Qi, W., et al. (1995). Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. Journal of Agricultural and Food Chemistry.
  • El-Mernissi, R., et al. (2021). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A.
  • Sharma, R., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry.
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  • Sravanthi, G. G., et al. (2017). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Wang, T., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry.
  • Nagesh, N., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. Bioorganic & Medicinal Chemistry Letters.
  • Salameh, B. A., et al. (2024). A new class of pyrrolo[2,3-b]quinoxalines: synthesis, anticancer and antimicrobial activities. Zeitschrift für Naturforschung B.
  • Ghaly, M. A., & El-Enany, M. M. (2019). Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3‐b]pyridine and Pyrrolo[2,3‐b]pyrano[2.3‐d]pyridine Derivatives. Journal of Heterocyclic Chemistry.
  • Wang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Sharma, V., et al. (2020). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry.
  • Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
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The Strategic Chemistry of the 7-Azaindole Scaffold: A Technical Guide to its Reactivity and Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of 7-Azaindole in Modern Chemistry

The 7-azaindole scaffold, a bicyclic heterocycle composed of a pyridine ring fused to a pyrrole ring, has emerged as a "privileged structure" in medicinal chemistry and materials science.[1] Its structural analogy to indole, a ubiquitous motif in biologically active molecules, allows it to act as a bioisostere, often with improved physicochemical properties such as enhanced solubility and superior bioavailability.[1][2] This has led to the incorporation of the 7-azaindole core into a number of clinically approved drugs, including the kinase inhibitors Vemurafenib and Pexidartinib.[1] The reactivity of this scaffold is a fascinating interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring, offering a rich landscape for synthetic diversification. This guide provides an in-depth exploration of the reactivity of the 7-azaindole core, offering field-proven insights into its functionalization for researchers, scientists, and drug development professionals.

Electrophilic Aromatic Substitution: Taming the Regioselectivity

The inherent electronic nature of the 7-azaindole scaffold dictates a strong preference for electrophilic attack on the electron-rich pyrrole ring. The C3-position is the most nucleophilic and, therefore, the primary site for electrophilic substitution. This regioselectivity is a consequence of the ability of the pyrrole nitrogen (N1) to donate its lone pair of electrons into the π-system, creating a high electron density at C3. The resonance stabilization of the resulting cationic intermediate (the sigma complex or arenium ion) is most effective when the electrophile adds to the C3 position.[3]

Causality of C3-Selectivity in Electrophilic Aromatic Substitution

The preference for C3 substitution can be rationalized by examining the resonance structures of the carbocation intermediate formed upon electrophilic attack at different positions. Attack at C3 allows for delocalization of the positive charge over the pyrrole ring and onto the N1 nitrogen without disrupting the aromaticity of the pyridine ring in the initial resonance contributors. This provides a more stable intermediate compared to attack at other positions.

Caption: General mechanism of electrophilic aromatic substitution at C3.

Key Electrophilic Substitution Reactions

1.2.1. Halogenation

Bromination of 7-azaindole can be selectively achieved at the C3 position using mild brominating agents like N-bromosuccinimide (NBS). The reaction proceeds readily due to the high nucleophilicity of the C3 carbon.

Experimental Protocol: C3-Bromination of 7-Azaindole with NBS [4][5]

  • Materials: 7-Azaindole, N-Bromosuccinimide (NBS), Dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of 7-azaindole (1.0 mmol) in dichloromethane (10 mL) at room temperature, add N-bromosuccinimide (1.0 mmol) portion-wise over 5 minutes.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 1-2 hours), dilute the reaction mixture with water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromo-7-azaindole.

1.2.2. Nitration

Nitration of the 7-azaindole scaffold also predominantly occurs at the C3 position. However, reaction conditions must be carefully controlled to avoid side reactions. A common method involves the use of a mixture of nitric acid and sulfuric acid at low temperatures.[6]

Experimental Protocol: C3-Nitration of 7-Azaindole [6][7]

  • Materials: 7-Azaindole, Concentrated Nitric Acid (70%), Concentrated Sulfuric Acid (98%).

  • Procedure:

    • To a flask containing concentrated sulfuric acid (5 mL) cooled to 0 °C in an ice bath, slowly add 7-azaindole (1.0 mmol) while maintaining the temperature below 5 °C.

    • In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 mmol) to concentrated sulfuric acid (2 mL) at 0 °C.

    • Add the nitrating mixture dropwise to the solution of 7-azaindole over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice (50 g).

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-nitro-7-azaindole.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

1.2.3. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction provides a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] For 7-azaindole, this reaction regioselectively introduces a formyl group at the C3 position, yielding the versatile intermediate 7-azaindole-3-carboxaldehyde.[10]

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Azaindole [8][10]

  • Materials: 7-Azaindole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (3.0 mmol) dropwise to ice-cold N,N-dimethylformamide (10 mL) with stirring.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 7-azaindole (1.0 mmol) in DMF (5 mL) dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat at 80-90 °C for 2-3 hours.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice (50 g).

    • Neutralize the solution with a 10% aqueous sodium hydroxide solution until pH 8-9.

    • Extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 7-azaindole-3-carboxaldehyde.

Nucleophilic Substitution: Activating the Pyridine Ring

While the pyrrole ring is susceptible to electrophilic attack, the electron-deficient nature of the pyridine ring makes it a target for nucleophilic substitution, particularly when activated by a leaving group at the C4, C5, or C6 positions. Direct nucleophilic substitution on the unsubstituted pyridine ring is generally difficult and requires harsh conditions.

Metal-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

The advent of metal-catalyzed cross-coupling reactions has revolutionized the functionalization of heteroaromatic compounds, and 7-azaindole is no exception.[11] These reactions provide a powerful platform for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of complex derivatives. Halogenated 7-azaindoles are common starting materials for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex.[2][12] This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the 7-azaindole scaffold.

G Suzuki-Miyaura Coupling Workflow reagents 7-Azaindole-X (X = Cl, Br, I) + Ar-B(OH)2 reaction Reaction Mixture in Solvent (e.g., Dioxane/H2O) reagents->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup Heat purification Column Chromatography workup->purification product Aryl-7-Azaindole purification->product

Caption: A typical workflow for Suzuki-Miyaura coupling on a halo-7-azaindole.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-7-azaindole with Phenylboronic Acid [13][14]

  • Materials: 4-Chloro-7-azaindole, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • To a Schlenk flask, add 4-chloro-7-azaindole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

    • Heat the reaction mixture at 100 °C under an argon atmosphere for 12-16 hours, monitoring by TLC.

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-phenyl-7-azaindole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[15][16] This reaction is instrumental in introducing a wide range of amino functionalities to the 7-azaindole core.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole with Morpholine [15][17]

  • Materials: 4-Chloro-7-azaindole, Morpholine, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Xantphos, Sodium tert-butoxide (NaOtBu), Toluene.

  • Procedure:

    • To an oven-dried Schlenk tube, add 4-chloro-7-azaindole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

    • Evacuate and backfill the tube with argon (repeat three times).

    • Add sodium tert-butoxide (1.4 mmol) and anhydrous toluene (5 mL).

    • Add morpholine (1.2 mmol) via syringe.

    • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain 4-(morpholino)-7-azaindole.

Comparative Overview of Cross-Coupling Reactions

The choice of cross-coupling reaction and its specific conditions depends on the desired bond formation and the position on the 7-azaindole ring being functionalized.

Reaction Catalyst/Ligand System Coupling Partner Typical Position(s) Key Advantages
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂/SPhosBoronic acids/estersC3, C4, C5, C6Broad substrate scope, functional group tolerance.[13][18]
Heck Pd(OAc)₂/PPh₃AlkenesC3, C4Forms C-C double bonds.
Buchwald-Hartwig Pd₂(dba)₃/Xantphos, RuPhosAmines, amidesC4, C5, C6Forms C-N bonds with a wide variety of amines.[15]
Sonogashira PdCl₂(PPh₃)₂/CuITerminal alkynesC3, C4Forms C-C triple bonds.[11]

The Unique Photochemical Reactivity of 7-Azaindole

7-Azaindole exhibits a fascinating photochemical property known as excited-state double proton transfer (ESDPT).[19][20] In non-polar solvents or in the gas phase, 7-azaindole forms a hydrogen-bonded dimer. Upon photoexcitation, this dimer can undergo a concerted or stepwise transfer of two protons between the two monomer units, leading to the formation of a tautomeric dimer.[1][21][22] This process has been extensively studied as a model for the photochemistry of DNA base pairs.

Caption: The process of excited-state double proton transfer in the 7-azaindole dimer.

The mechanism of ESDPT, whether it is a concerted (simultaneous) or stepwise (sequential) process, has been a subject of considerable research and can be influenced by the solvent environment.[22] This unique photochemical behavior opens up possibilities for the use of 7-azaindole derivatives as fluorescent probes and in the study of proton transfer processes in biological systems.

Conclusion: A Scaffold of Enduring Potential

The 7-azaindole scaffold presents a compelling platform for the development of novel molecules with significant applications in medicine and materials science. Its reactivity is a nuanced balance between the electron-rich pyrrole moiety and the electron-deficient pyridine ring. A thorough understanding of its electrophilic and nucleophilic substitution patterns, coupled with the strategic application of modern metal-catalyzed cross-coupling reactions, provides chemists with a powerful toolkit for its derivatization. The unique photochemical properties of 7-azaindole further add to its appeal. As our understanding of its reactivity continues to deepen, the 7-azaindole core is poised to remain a central theme in the pursuit of innovative chemical entities.

References

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  • Sakai, M., Sekiya, H., & Nishimura, Y. (2005). Excited-state double-proton transfer in the 7-azaindole dimer in the gas phase. 3. Reaction mechanism studied by picosecond time-resolved REMPI spectroscopy. The Journal of Physical Chemistry A, 109(24), 5245-5247. [Link]
  • Sakai, M., Sekiya, H., & Nishimura, Y. (2005). Excited-State Double-Proton Transfer in the 7-Azaindole Dimer in the Gas Phase. 3. Reaction Mechanism Studied by Picosecond Time-Resolved REMPI Spectroscopy. The Journal of Physical Chemistry A, 109(24), 5245–5247. [Link]
  • Kim, Y. (2009). Solvent effects on the excited-state double proton transfer mechanism in the 7-azaindole dimer: a TDDFT study with the polarizable continuum model. Photochemical & Photobiological Sciences, 8(7), 962-968. [Link]
  • Yu, X.-F., Yamazaki, S., & Taketsugu, T. (2012). Theoretical study of the excited-state double proton transfer in the (3-methyl-7-azaindole)-(7-azaindole) heterodimer. Journal of Computational Chemistry, 33(20), 1701-1708. [Link]
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  • Aromatic Nitr
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Introduction: The Strategic Importance of the 5-(Trifluoromethyl)-7-azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

The this compound, commonly known in medicinal chemistry as 5-trifluoromethyl-7-azaindole, is a heterocyclic scaffold of profound importance in modern drug discovery. Its structure represents a bioisosteric replacement for indole, where the introduction of a nitrogen atom into the six-membered ring can significantly modulate physicochemical properties such as solubility, pKa, and hydrogen bonding capacity, ultimately enhancing drug-like characteristics.[1][2] The strategic placement of a trifluoromethyl (CF3) group at the 5-position further imbues the molecule with properties highly desirable for therapeutic candidates. The CF3 group is a potent electron-withdrawing group that also increases lipophilicity and metabolic stability, often leading to improved cell permeability and a longer biological half-life.[3]

This unique combination of a 7-azaindole core and a CF3 substituent has established this molecule as a "privileged scaffold," particularly in the development of protein kinase inhibitors for oncology.[2][4] Kinase active sites frequently contain a "hinge" region that forms critical hydrogen bonds with heterocyclic motifs, a role for which the 7-azaindole core is exceptionally well-suited. The derivatization of this core is therefore a critical activity in medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth exploration of the key synthetic strategies for derivatizing the this compound core. We will delve into the causality behind experimental choices, present field-proven protocols, and offer insights grounded in established chemical principles.

Chapter 1: Functionalization of the Pyrrole Nitrogen (N-1 Position)

The pyrrole nitrogen of the 7-azaindole scaffold is a primary site for derivatization. Modification at this position allows for the introduction of substituents that can probe interactions with solvent, occupy specific pockets within a biological target, or modulate the overall physicochemical properties of the molecule.

N-Alkylation

Direct N-alkylation is one of the most fundamental derivatizations. The reaction proceeds via the deprotonation of the relatively acidic N-H of the pyrrole ring, followed by nucleophilic attack on an alkyl electrophile.

Causality and Experimental Choices: The choice of base and solvent is critical for achieving high yields and preventing side reactions. A strong, non-nucleophilic base such as sodium hydride (NaH) is often preferred for complete deprotonation, forming the sodium salt of the azaindole. The reaction is typically conducted in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), which can solvate the counter-ion (Na+) without interfering with the nucleophilicity of the azaindole anion.

Experimental Protocol: General Procedure for N-Alkylation

  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1-0.2 M) under an inert atmosphere (N2 or Ar) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the anion.

  • Alkylation: Cool the mixture back to 0 °C and add the desired alkylating agent (e.g., alkyl halide or tosylate, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until consumption of the starting material is complete.

  • Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous NH4Cl. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired N-alkylated derivative.

N-Arylation

Introducing an aryl or heteroaryl group at the N-1 position typically requires more sophisticated methods, such as transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig and Ullmann condensations are the most common approaches.

Causality and Experimental Choices: These reactions are necessary because aryl halides are not sufficiently electrophilic to react directly with the azaindole anion. A catalyst, typically palladium for Buchwald-Hartwig or copper for Ullmann, is required to facilitate the C-N bond formation. The choice of ligand for the palladium catalyst is crucial and is often an electron-rich, bulky phosphine that promotes the key steps of oxidative addition and reductive elimination. A suitable base (e.g., Cs2CO3, K3PO4) is also required to generate the nucleophilic amide in situ.

Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

  • Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the aryl halide (1.1 eq.), a palladium catalyst such as Pd2(dba)3 (0.02-0.05 eq.), a suitable phosphine ligand like Xantphos (0.04-0.10 eq.), and a base such as cesium carbonate (Cs2CO3, 2.0 eq.).

  • Reaction: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 0.1 M). Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitoring: Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to afford the N-arylated product.[5]

N_Substitution_Workflow

Chapter 2: Electrophilic Substitution on the Heterocyclic Core

The pyrrolo[2,3-b]pyridine system is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C-3 position of the pyrrole ring is generally the most nucleophilic and thus the most common site of reaction. Functionalization at this position is critical for extending vectors toward the solvent-exposed regions of many kinase active sites.

Halogenation

The introduction of a halogen atom (Br, Cl, I) is a cornerstone of derivatization strategy, as it provides a synthetic handle for subsequent palladium-catalyzed cross-coupling reactions.

Causality and Experimental Choices: Reagents like N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are preferred for their mild reaction conditions and high regioselectivity for the C-3 position. The reaction proceeds without the need for a strong Lewis acid catalyst, which could otherwise lead to degradation of the sensitive azaindole core. The choice of solvent can influence reactivity; polar aprotic solvents like DMF or acetonitrile are common.

Experimental Protocol: Regioselective C-3 Bromination

  • Preparation: Dissolve this compound (1.0 eq.) in DMF or acetonitrile (0.2 M) in a round-bottom flask protected from light.

  • Reagent Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 1-4 hours).

  • Work-up: Pour the reaction mixture into ice-water. A precipitate will often form.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous mixture with ethyl acetate. The organic layer is then washed with aqueous sodium thiosulfate solution to remove any remaining bromine, washed with brine, dried over Na2SO4, and concentrated. The crude material can be further purified by recrystallization or column chromatography to yield 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.[6]

Friedel-Crafts Acylation

Direct acylation at the C-3 position introduces a ketone functionality, which can serve as a versatile intermediate for further modifications or act as a hydrogen bond acceptor in ligand-protein interactions.

Causality and Experimental Choices: This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), to activate the acyl chloride electrophile. The reaction is often performed in an inert solvent like dichloromethane (DCM) at low temperatures to control the reactivity and prevent side reactions. This method allows for the direct installation of a carbon-based substituent.[7]

Electrophilic_Substitution

Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for derivatizing the 5-(trifluoromethyl)-7-azaindole scaffold. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance, providing access to a vast chemical space. A prerequisite for these reactions is the presence of a halide or triflate group on the scaffold, typically installed as described in Chapter 2.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which joins an organoboron species with an organic halide, is arguably the most widely used cross-coupling reaction in drug discovery due to the stability and low toxicity of the boron reagents.

Causality and Experimental Choices: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2), base (e.g., Na2CO3, K2CO3), and solvent system (e.g., dioxane/water, toluene/ethanol/water) is crucial for an efficient reaction and depends on the specific substrates being coupled.[6][8][9]

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Bromo-7-azaindole

  • Preparation: To a microwave vial or Schlenk tube, add 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired aryl- or heteroarylboronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq.), and a base such as potassium carbonate (K2CO3) (3.0 eq.).

  • Reaction: Add a deoxygenated solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M). Purge the vessel with an inert gas (N2 or Ar).

  • Heating: Seal the vessel and heat the mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 1-12 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. Purify the crude product by silica gel chromatography or preparative HPLC to obtain the desired C-3 coupled product.[6]

| Table 1: Representative Derivatization Reactions and Yields | | :--- | :--- | :--- | :--- | :--- | | Reaction Type | Position | Reagents & Conditions | Product Type | Reported Yield Range | | Aldol Condensation | C-3 | R-CHO, KOH, Methanol, 50 °C | 3-((R)-vinyl) derivative | 45-60%[10] | | Reduction | C-3 | Triethylsilane, TFA, Acetonitrile, reflux | 3-((R)-ethyl) derivative | 46-80%[10] | | Suzuki Coupling | C-5 | Aryl boronic acid, Pd catalyst, base | 5-Aryl derivative | Good to excellent[6] | | Friedel-Crafts | C-3 | Acyl chloride, AlCl3, DCM | 3-Acyl derivative | Moderate to good[7] |

Conclusion

The this compound scaffold is a versatile and highly valuable building block in medicinal chemistry. Its derivatization is key to the development of novel therapeutics, particularly kinase inhibitors. A thorough understanding of the core's reactivity allows for the strategic application of a diverse set of synthetic methodologies, including N-substitutions, electrophilic additions, and palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently and efficiently explore the chemical space around this important heterocyclic system, enabling the rational design and synthesis of next-generation drug candidates.

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An In-depth Technical Guide to the Synthesis of Trifluoromethylpyridines: Core Intermediates and Strategic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of the Trifluoromethylpyridine Scaffold

The trifluoromethylpyridine (TFMP) moiety has become a cornerstone in modern chemistry, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring imparts a unique combination of physicochemical properties to the parent molecule. The high electronegativity and metabolic stability of the -CF3 group can significantly enhance a compound's lipophilicity, binding affinity to biological targets, and resistance to oxidative metabolism.[1][2] This has led to the development of numerous successful products, from potent herbicides and fungicides that secure global food production to life-saving pharmaceuticals.

This guide provides an in-depth exploration of the key chemical intermediates that form the foundation of TFMP synthesis. We will dissect the primary synthetic strategies, moving beyond a mere listing of reactions to explain the underlying chemical principles and the rationale behind experimental choices. This document is intended for researchers, chemists, and process development scientists who seek a comprehensive and practical understanding of this vital area of synthetic chemistry.

Core Synthetic Strategies: A Three-Pronged Approach

The synthesis of trifluoromethylpyridines is broadly accomplished through three major strategic routes. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and scalability for industrial production.

  • Halogen Exchange: The most established and industrially prevalent method, this strategy involves the synthesis of a trichloromethylpyridine intermediate, followed by a fluorine-for-chlorine exchange reaction.

  • Pyridine Ring Construction: This "bottom-up" approach builds the pyridine ring from acyclic precursors that already contain the trifluoromethyl group, offering versatility in accessing diverse substitution patterns.

  • Direct C-H Trifluoromethylation: A more contemporary strategy that focuses on the direct introduction of a -CF3 group onto a pre-existing pyridine ring, often offering more atom-economical routes.

The following sections will delve into each of these strategies, highlighting the key intermediates and providing detailed experimental insights.

Strategy 1: The Halogen Exchange Pathway - A Workhorse of Industrial Synthesis

This method is a two-stage process: first, the chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine, followed by a fluorination step to yield the final trifluoromethylpyridine.

Key Intermediates: Trichloromethylpyridines

The pivotal intermediates in this route are chlorinated picolines. The degree of chlorination on both the methyl group and the pyridine ring can be controlled to produce a variety of precursors. Two of the most industrially significant intermediates are 2-chloro-5-(trichloromethyl)pyridine and 2,3-dichloro-5-(trichloromethyl)pyridine .

  • 2-chloro-5-(trichloromethyl)pyridine: A key precursor for the synthesis of numerous herbicides and insecticides.[3]

  • 2,3-dichloro-5-(trichloromethyl)pyridine: The direct precursor to 2,3-dichloro-5-(trifluoromethyl)pyridine, a vital intermediate for important fungicides and other agrochemicals.[3]

The synthesis of these intermediates typically starts from 3-picoline (β-picoline) and proceeds through a series of chlorination steps.

Experimental Protocol: Synthesis of 2-chloro-5-(trichloromethyl)pyridine

This synthesis is a multi-step process starting from 3-picoline.

Step 1: Synthesis of 2-chloro-5-methylpyridine

The initial step involves the chlorination of 3-picoline. A common method is the reaction with chlorine gas in the presence of a catalyst.[4]

  • Reaction Setup: A solution of 3-methylpyridine in a suitable solvent (e.g., glacial acetic acid) is prepared in a reactor equipped with a gas inlet, stirrer, and temperature control.

  • Chlorination: Chlorine gas is bubbled through the solution at a controlled rate. The reaction is typically carried out at a temperature of 40-60°C.

  • Work-up: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by distillation.

Step 2: Synthesis of 2-chloro-5-(trichloromethyl)pyridine

The methyl group of 2-chloro-5-methylpyridine is then exhaustively chlorinated.

  • Reaction Setup: 2-chloro-5-methylpyridine is dissolved in a suitable solvent like carbon tetrachloride.

  • Radical Chlorination: The solution is heated to reflux, and chlorine gas is introduced while irradiating with UV light to initiate a radical chain reaction.

  • Monitoring and Work-up: The reaction is monitored by GC until the starting material is consumed. The solvent is then removed by distillation to yield the crude product, which can be further purified by vacuum distillation.[3]

The Fluorination Step: The Swarts Reaction and Its Variants

The conversion of the trichloromethyl group to a trifluoromethyl group is a classic example of a halogen exchange reaction, often referred to as the Swarts reaction .[5][6] This reaction typically employs a metal fluoride, with antimony trifluoride (SbF3) being a common choice, often with a catalytic amount of antimony pentachloride (SbCl5) to enhance reactivity.[7][8][9]

Causality in Reagent Choice: The role of SbCl5 is crucial; it reacts with SbF3 in situ to form more reactive antimony chlorofluoride species (e.g., SbCl2F3), which are the active fluorinating agents.[6] This catalytic cycle allows for the efficient transfer of fluorine atoms.

Experimental Protocol: Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine

This procedure can be performed in either the liquid or vapor phase. The liquid-phase process is often preferred for smaller-scale laboratory syntheses.

  • Reactor Charging: A high-pressure autoclave is charged with 2,3-dichloro-5-(trichloromethyl)pyridine and a catalytic amount of antimony pentachloride.

  • Addition of Anhydrous Hydrogen Fluoride (AHF): Anhydrous HF is carefully added to the cooled reactor. AHF is extremely corrosive and toxic, and stringent safety precautions must be followed.[5][10][11][12][13]

  • Reaction: The autoclave is sealed and heated to a temperature typically in the range of 120-135°C, leading to a pressure increase.[14] The reaction is held at this temperature for several hours.

  • Work-up and Purification: After cooling and careful venting of excess HF, the reaction mixture is quenched, neutralized (e.g., with a bicarbonate solution), and the product is extracted with an organic solvent. The final product is purified by distillation.

Vapor-Phase vs. Liquid-Phase Fluorination

For large-scale industrial production, vapor-phase fluorination offers several advantages over the liquid-phase process, including the potential for continuous operation and easier product separation.[1] However, it requires higher temperatures (typically >300°C) and specialized equipment.[1][2]

G cluster_0 Strategy 1: Halogen Exchange Pathway 3-Picoline 3-Picoline 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine

Strategy 2: Pyridine Ring Construction from Trifluoromethylated Building Blocks

This elegant strategy constructs the pyridine ring from acyclic precursors that already incorporate the trifluoromethyl group. This approach is particularly valuable for accessing substitution patterns that are difficult to achieve through the halogen exchange route. Several classic named reactions for pyridine synthesis can be adapted for this purpose, including the Hantzsch and Bohlmann-Rahtz syntheses.[15][16][17][18][19][20][21][22][23]

Key Intermediates: Trifluoromethylated Carbonyl Compounds

The success of this strategy hinges on the availability of trifluoromethyl-containing building blocks. Common examples include:

  • Ethyl 4,4,4-trifluoroacetoacetate: A versatile β-ketoester used in Hantzsch-type condensations.[24][25]

  • Trifluoromethyl-α,β-ynones: Reactive substrates for Bohlmann-Rahtz heteroannulation reactions.[26]

Experimental Protocol: Bohlmann-Rahtz Synthesis of a Polysubstituted Trifluoromethylpyridine

This protocol describes the synthesis of a trifluoromethylpyridine derivative from a trifluoromethyl-α,β-ynone and a β-enamino ester.[26]

  • Reaction Setup: To a solution of the trifluoromethyl-α,β-ynone in a suitable solvent (e.g., ethanol), the β-enamino ester and a Lewis acid catalyst (e.g., ZnBr2) are added.

  • Reaction: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the polysubstituted trifluoromethylpyridine.

Causality in Reaction Design: The Bohlmann-Rahtz synthesis is a powerful tool for creating highly substituted pyridines. The use of a trifluoromethyl-α,β-ynone directly installs the -CF3 group into the final product. The Lewis acid catalyst facilitates the cyclodehydration step, allowing the reaction to proceed under milder conditions than the original thermal protocol.[16][17]

G cluster_1 Strategy 2: Pyridine Ring Construction CF3-Ynone Trifluoromethyl-α,β-ynone Enamine β-Enamino Ester Aminodiene Aminodiene Intermediate TFMP Polysubstituted Trifluoromethylpyridine

Strategy 3: Direct C-H Trifluoromethylation

This modern approach avoids the multi-step sequences of the other methods by directly introducing a trifluoromethyl group into a C-H bond of the pyridine ring. These reactions often proceed via radical mechanisms and have the advantage of being more atom-economical.

Key Reagents for Direct Trifluoromethylation

A number of reagents have been developed for direct trifluoromethylation. One of the most common is sodium trifluoromethanesulfinate (CF3SO2Na) , also known as the Langlois reagent .[27] This bench-stable solid can generate trifluoromethyl radicals under oxidative conditions.

Experimental Protocol: Direct Trifluoromethylation of a Pyridine Derivative

This protocol is a general example of a direct C-H trifluoromethylation using the Langlois reagent.

  • Reaction Setup: The pyridine substrate, Langlois reagent, and an oxidant (e.g., tert-butyl hydroperoxide) are combined in a suitable solvent system (often including water).

  • Reaction: The reaction is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by an appropriate analytical technique (e.g., LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

Mechanistic Insight: The reaction is initiated by the oxidation of the trifluoromethanesulfinate to a trifluoromethyl radical (•CF3). This highly reactive radical can then add to the electron-deficient pyridine ring. Subsequent oxidation and deprotonation lead to the formation of the trifluoromethylated pyridine. The regioselectivity of the reaction can be influenced by the electronic properties of the pyridine substrate.

G cluster_2 Strategy 3: Direct C-H Trifluoromethylation Pyridine Pyridine Radical •CF3 Radical Intermediate Radical Adduct Intermediate TFMP Trifluoromethylpyridine

Comparative Analysis of Synthetic Strategies

FeatureHalogen ExchangePyridine Ring ConstructionDirect C-H Trifluoromethylation
Key Intermediates TrichloromethylpyridinesTrifluoromethylated carbonyls, enaminesPyridine substrates
Typical Yields Good to excellent, well-optimized for industrial scaleVariable, can be high for specific substratesModerate to good, highly substrate-dependent
Scalability High, established industrial processes existModerate, can be limited by precursor availabilityLab to moderate scale, can be limited by reagent cost
Versatility Limited to substitution patterns accessible from picolinesHigh, allows for diverse and complex substitutionModerate, regioselectivity can be a challenge
Atom Economy Lower, involves multiple steps and stoichiometric reagentsModerate to goodHigh, avoids pre-functionalization
Key Advantages Cost-effective for specific isomers, scalableAccess to unique isomers, high convergencyShorter synthetic routes, milder conditions
Key Disadvantages Harsh reagents (Cl2, HF), multi-step, limited scopePrecursor synthesis can be complexReagent cost, regioselectivity control

Conclusion and Future Outlook

The synthesis of trifluoromethylpyridines is a dynamic field that continues to evolve. The halogen exchange route, while mature, remains the industrial backbone for the production of many key TFMP-containing agrochemicals and pharmaceuticals. Its reliability and cost-effectiveness for specific, high-volume intermediates are unparalleled.

Concurrently, pyridine ring construction methodologies provide essential tools for discovery chemistry, enabling the exploration of novel chemical space by providing access to a wider array of structural motifs. The development of more efficient and stereoselective cyclization reactions will further enhance the utility of this strategy.

Direct C-H trifluoromethylation represents the cutting edge of TFMP synthesis. As new reagents and catalytic systems are developed, this approach holds the promise of more sustainable and efficient manufacturing processes. The ongoing challenge in this area is to achieve high regioselectivity across a broad range of pyridine substrates.

For the modern chemist, a thorough understanding of all three strategies is essential. The ability to select the most appropriate route based on the target molecule, scale, and economic considerations is a critical skill in the successful development of new trifluoromethylpyridine-based technologies.

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Methodological & Application

The Strategic Application of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Within this context, heterocyclic scaffolds serve as the cornerstone for the design of a vast array of therapeutic agents. Among these, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" due to its ability to mimic the purine core of ATP and engage in key hydrogen bonding interactions with a multitude of biological targets. This guide focuses on a particularly intriguing derivative: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine . The strategic introduction of the trifluoromethyl (-CF3) group at the 5-position significantly modulates the electronic properties and metabolic stability of the core structure, offering unique advantages in the design of targeted therapies, most notably in the realm of kinase inhibition.

This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound in medicinal chemistry campaigns. We will delve into the causality behind its synthetic utility, explore its mechanism of action with a focus on kinase inhibition, and provide validated, step-by-step experimental procedures to empower your research endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures is critical before embarking on any experimental work.

PropertyValueReference
CAS Number 1036027-54-9[1]
Molecular Formula C₈H₅F₃N₂[1]
Molecular Weight 186.13 g/mol [1]
Appearance Solid[1]
InChI Key KHAGHXUTEFDDOD-UHFFFAOYSA-N[1]

Safety and Handling:

This compound and its derivatives should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Based on the safety data for structurally related compounds, this class of chemicals may be toxic if swallowed and can cause skin and eye irritation.[2][3][4]

  • Hazard Class: Acute toxicity, Oral (Category 3)[1]

  • Signal Word: Danger[1]

  • Hazard Statements: H301 (Toxic if swallowed)[1]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)[1]

Always consult the specific Safety Data Sheet (SDS) for the compound and its reagents before use.[2][3][4]

The Synthetic Utility of this compound

The 1H-pyrrolo[2,3-b]pyridine core is a versatile starting material for the synthesis of a diverse library of compounds. The trifluoromethyl group is generally stable under a variety of reaction conditions, allowing for selective modification at other positions of the heterocyclic core.

General Protocol for the Synthesis of 3-Substituted Derivatives

A common and effective strategy for elaborating the this compound scaffold involves a condensation reaction with an aldehyde, followed by reduction. This two-step process allows for the introduction of a wide range of substituents at the 3-position.

Workflow for the Synthesis of 3-Substituted Derivatives:

G A This compound C KOH, Methanol, 50°C A->C B R-CHO (Aldehyde) B->C D Condensation Product C->D Step 1: Condensation E Triethylsilane, Trifluoroacetic Acid, Acetonitrile, Reflux D->E Step 2: Reduction F Reduced 3-Substituted Derivative E->F

Caption: Synthetic workflow for 3-substituted derivatives.

Step-by-Step Protocol:

Step 1: Condensation with an Aldehyde [5]

  • To a solution of this compound (187 mg, 1 mmol) in methanol (7 mL), add the desired R-substituted aldehyde (1.1 mmol) and potassium hydroxide (281 mg, 5 mmol).

  • Stir the reaction mixture at 50°C for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 5% methanol in dichloromethane) to yield the condensation product.

Step 2: Reduction of the Condensation Product [5]

  • Dissolve the condensation product from Step 1 in acetonitrile.

  • Add triethylsilane and trifluoroacetic acid to the solution.

  • Reflux the reaction mixture for 2 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography to obtain the desired 3-substituted-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative.

Application in Medicinal Chemistry: A Focus on Kinase Inhibition

The this compound scaffold has proven to be a highly effective core for the development of potent and selective kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Mechanism of Action and the Role of the Trifluoromethyl Group

The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP. The strategic placement of the trifluoromethyl group at the 5-position offers several advantages:

  • Enhanced Binding Affinity: The trifluoromethyl group can act as a hydrogen bond acceptor, forming an additional interaction with the kinase active site. For instance, in the case of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the trifluoromethyl group has been shown to form a hydrogen bond with the backbone NH of a glycine residue (G485), significantly increasing the inhibitory potency.[5]

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can influence the pKa of the pyrrolo[2,3-b]pyridine core, affecting its binding characteristics.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile of the drug candidate.

Signaling Pathway and Inhibition:

G cluster_0 Kinase Signaling Pathway Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor KinaseDomain Intracellular Kinase Domain Receptor->KinaseDomain Dimerization & Activation PhosphoSubstrate Phosphorylated Substrate KinaseDomain->PhosphoSubstrate Phosphorylation ATP ATP ATP->KinaseDomain Substrate Substrate Protein Substrate->KinaseDomain Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor This compound Derivative Inhibitor->KinaseDomain Binds to ATP-binding site

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded valuable insights into the structure-activity relationships for kinase inhibition.

Modification SiteObservationImplicationReference
5-position Introduction of the -CF3 group significantly increases potency compared to the unsubstituted analog.The -CF3 group forms a key hydrogen bond with the kinase, enhancing binding affinity.[5]
3-position The nature and size of the substituent at this position are critical for occupying a hydrophobic pocket in the kinase active site.Optimization of this substituent can lead to improved potency and selectivity.[5]
Pyrrolo[2,3-b]pyridine Core The core scaffold acts as a hinge-binder, forming two essential hydrogen bonds.This interaction is fundamental for the inhibitory activity of this class of compounds.[5]

Experimental Protocols for Biological Evaluation

Once novel derivatives of this compound have been synthesized, their biological activity must be assessed. The following protocols provide a framework for evaluating their potential as kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the compound required to inhibit the activity of a specific kinase by 50% (IC50).

Workflow for In Vitro Kinase Assay:

G A Prepare serial dilutions of inhibitor B Add kinase and inhibitor to plate A->B C Incubate B->C D Add ATP and substrate C->D E Incubate (Kinase Reaction) D->E F Stop reaction & detect signal (e.g., luminescence, fluorescence) E->F G Measure signal and calculate IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution to obtain a range of concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase enzyme in an appropriate assay buffer.

  • Add the serially diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of ADP produced (e.g., using ADP-Glo™ assay) or by using a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay evaluates the effect of the compound on the growth and proliferation of cancer cell lines that are dependent on the target kinase.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting cell viability against the compound concentration.

Colony Formation Assay

This assay assesses the long-term effect of the compound on the ability of single cells to form colonies.

Step-by-Step Protocol: [5]

  • Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.

  • After 24 hours, treat the cells with various concentrations of the test compound.

  • Replace the medium with fresh medium containing the compound every 3-4 days.

  • After 10-14 days, when visible colonies have formed in the control wells, wash the plates with PBS.

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the number of colonies in each well and compare the treated groups to the control.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its strategic use, particularly in the design of kinase inhibitors, has already yielded promising results. The trifluoromethyl group imparts unique properties that can enhance binding affinity, improve metabolic stability, and ultimately lead to more effective drug candidates. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable chemical entity in their drug discovery programs. Future exploration of this scaffold may involve its application in targeting other enzyme families, such as human neutrophil elastase, or the development of bifunctional molecules like PROTACs. The continued investigation of this compound and its derivatives will undoubtedly contribute to the advancement of medicinal chemistry and the development of new medicines for unmet medical needs.

References

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  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry. URL
  • Safety Data Sheet - 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
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  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. URL
  • 5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine. Sigma-Aldrich. URL
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  • Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Cole-Parmer. URL
  • What is the synthesis method of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE?. Guidechem. URL
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. URL
  • Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Journal of Medicinal Chemistry. URL
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. URL
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Archiv der Pharmazie. URL
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. URL
  • Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Journal of Medicinal Chemistry. URL
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The 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Scaffold: A Modern Staple in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, particularly in the pursuit of targeted cancer therapies, the discovery of "privileged scaffolds" has been a watershed moment. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, providing a fertile ground for the development of novel therapeutics. Among these, the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Its unique electronic properties and structural features allow for critical interactions within the ATP-binding pocket of a wide array of kinases, making it a highly sought-after motif in drug discovery.[1]

The incorporation of a trifluoromethyl group at the 5-position of the 7-azaindole core is a strategic choice. This electron-withdrawing group can significantly modulate the physicochemical properties of the molecule, including its pKa and lipophilicity, which in turn can enhance cell permeability and metabolic stability.[3] Furthermore, the trifluoromethyl group can engage in specific, non-covalent interactions with amino acid residues in the kinase active site, contributing to both potency and selectivity.[4] The 7-azaindole core itself is a bioisostere of indole, and the nitrogen atom at the 7-position provides an additional hydrogen bond acceptor, which can be crucial for anchoring the inhibitor to the hinge region of the kinase.[5]

This guide provides a comprehensive overview of the this compound scaffold in kinase inhibitor design. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, biological evaluation, and application of this versatile scaffold.

Chemical Synthesis: Building the Core and its Derivatives

The synthesis of kinase inhibitors based on the this compound scaffold typically involves a multi-step process. The initial focus is on the construction of the core 7-azaindole ring system, followed by the introduction of various substituents to explore the structure-activity relationship (SAR).

A common synthetic route to introduce substituents at various positions of the this compound core is outlined below. This example focuses on the synthesis of derivatives with substitutions at the 3-position, which is often a key vector for achieving selectivity and potency.[4]

General Synthetic Scheme

Synthetic_Scheme A This compound C Intermediate Aldol Product A->C KOH, MeOH, 50°C B R-CHO (Aldehyde) B->C D Final Derivative C->D Triethylsilane, TFA, Acetonitrile, reflux

Caption: General synthesis of 3-substituted derivatives.

Protocol: Synthesis of 3-Substituted this compound Derivatives

This protocol provides a general method for the synthesis of 3-substituted derivatives, adapted from established literature procedures.[4]

Step 1: Aldol Condensation

  • To a solution of this compound (1.0 mmol) in methanol (7 mL), add the desired R-substituted aldehyde (1.1 mmol).

  • Add potassium hydroxide (5.0 mmol) to the mixture.

  • Stir the reaction mixture at 50°C for 5 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain the intermediate aldol product.

Step 2: Reduction of the Aldol Product

  • Dissolve the intermediate from Step 1 in acetonitrile.

  • Add triethylsilane and trifluoroacetic acid to the solution.

  • Reflux the reaction mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final 3-substituted derivative.

Causality Behind Experimental Choices: The choice of a two-step reaction sequence allows for a versatile introduction of a wide range of substituents at the 3-position via the corresponding aldehyde. The aldol condensation is a classic C-C bond-forming reaction, and the subsequent reduction provides the desired alkyl or arylmethyl substituent. The use of triethylsilane as a reducing agent under acidic conditions is a mild and effective method for the reduction of the intermediate.

Biological Evaluation: Assessing Kinase Inhibitory Activity

The evaluation of compounds bearing the this compound scaffold as kinase inhibitors involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Key Kinase Targets

This scaffold has demonstrated inhibitory activity against a range of kinases implicated in cancer and other diseases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is a key driver in various cancers.[4]

  • Rho-associated coiled-coil containing protein kinases (ROCKs): ROCK inhibitors have therapeutic potential in cardiovascular diseases and cancer.[6]

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently deregulated in cancer.[7]

  • Cyclin-dependent kinase 8 (CDK8): CDK8 is an emerging target in colorectal cancer.[8]

In Vitro Kinase Assays: Measuring Direct Enzyme Inhibition

In vitro kinase assays are essential for determining the direct inhibitory effect of a compound on a purified kinase enzyme.[9] Several formats are available, each with its own advantages and limitations.[10][11] The choice of assay often depends on the specific kinase, available reagents, and desired throughput.[12]

Workflow for In Vitro Kinase Assays

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Incubate Kinase and Inhibitor A->B C Initiate Reaction with ATP/Substrate B->C D Stop Reaction & Detect Signal C->D E Data Analysis (IC50 determination) D->E

Caption: A generalized workflow for in vitro kinase assays.

TR-FRET assays are a popular choice for their homogeneous format, high sensitivity, and low background interference.[13] This protocol is a generalized procedure for a TR-FRET assay to determine the IC50 of an inhibitor.[1][9]

Materials:

  • Purified kinase

  • Biotinylated substrate peptide

  • ATP

  • Test compound (serially diluted)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection buffer containing EDTA, a europium-labeled anti-phospho-specific antibody, and streptavidin-allophycocyanin (SA-APC) or other suitable acceptor.

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 384-well plate, add the kinase and the test compound at various concentrations.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

  • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding the stop/detection buffer.

  • Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50 value.

Causality Behind Experimental Choices: The pre-incubation of the kinase and inhibitor allows for equilibrium binding to be reached before the enzymatic reaction is initiated. The use of a biotinylated substrate and streptavidin-conjugated acceptor facilitates the proximity-based detection of phosphorylation. EDTA in the stop buffer chelates Mg2+, an essential cofactor for kinase activity, thereby halting the reaction.

AlphaLISA is another bead-based, no-wash assay that is well-suited for high-throughput screening.[2][7][14]

Materials:

  • Purified kinase

  • Biotinylated substrate

  • ATP

  • Test compound

  • AlphaLISA buffer

  • Streptavidin-coated Donor beads

  • Anti-phospho-specific antibody-conjugated Acceptor beads

  • Stop solution (e.g., EDTA)

Procedure:

  • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

  • Initiate the reaction by adding ATP.

  • Incubate for a specific time at room temperature.

  • Stop the reaction by adding the stop solution.

  • Add the AlphaLISA Acceptor beads and incubate.

  • Add the Streptavidin Donor beads and incubate in the dark.

  • Read the plate on an AlphaLISA-compatible plate reader.

  • Analyze the data to determine IC50 values.

Causality Behind Experimental Choices: The AlphaLISA technology relies on the proximity of Donor and Acceptor beads, which is mediated by the phosphorylation of the biotinylated substrate. The singlet oxygen produced by the Donor beads upon excitation can only travel a short distance to activate the Acceptor beads, resulting in a highly sensitive and specific signal.

Considered a "gold standard," this assay directly measures the incorporation of a radiolabeled phosphate from [γ-33P]ATP onto a substrate.[6][10][15]

Materials:

  • Purified kinase

  • Substrate (peptide or protein)

  • [γ-33P]ATP

  • Cold ATP

  • Test compound

  • Assay buffer

  • Phosphocellulose filter plates

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation fluid

Procedure:

  • Set up the kinase reaction in a microplate with the kinase, substrate, test compound, and a mixture of cold ATP and [γ-33P]ATP.

  • Incubate for the desired time at the optimal temperature.

  • Stop the reaction by adding a solution like phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.

  • Add scintillation fluid to the wells.

  • Count the radioactivity using a scintillation counter.

  • Calculate the percent inhibition and determine the IC50.

Causality Behind Experimental Choices: The use of a radiolabeled phosphate provides a direct and unambiguous measure of kinase activity. The phosphocellulose filter specifically binds the phosphorylated substrate, allowing for the separation of the product from the unreacted radiolabeled ATP.

Cell-Based Assays: Assessing Potency in a Physiological Context

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's activity in a more physiologically relevant environment.[3][16][17] These assays take into account factors such as cell permeability, off-target effects, and competition with intracellular ATP.[18]

Logical Flow of Cell-Based Kinase Inhibition Assays

Cell_Based_Assay_Flow A Cell Seeding B Compound Treatment A->B C Cell Lysis B->C D Detection of Phospho-Substrate C->D E Data Analysis (IC50) D->E

Caption: General workflow for cell-based kinase assays.

This is a common method to assess the inhibition of a specific signaling pathway in cells.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the kinase's substrate.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for the total substrate protein as a loading control.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Causality Behind Experimental Choices: This method provides a direct readout of the inhibition of a specific phosphorylation event within the cell. The use of both phospho-specific and total protein antibodies allows for the normalization of the signal and ensures that any observed decrease in phosphorylation is not due to a decrease in the total amount of the substrate protein.

Structure-Activity Relationship (SAR) and Quantitative Data

The development of potent and selective kinase inhibitors based on the this compound scaffold is an iterative process of synthesizing and testing new derivatives to understand the SAR.

Table 1: Inhibitory Activities of Exemplary this compound Derivatives

Compound IDTarget KinaseIn Vitro IC50 (nM)Cellular Assay IC50 (nM)Reference
4h FGFR17-[4]
4h FGFR29-[4]
4h FGFR325-[4]
Compound 6 CDK851.3-[19]
Compound 10 PI3Kγ50-[20]
JNJ-42756493 FGFR0.02 - 8.48 (µM)-[21]
BYL719 PI3K0.38 - 4.78 (µM)-[21]

Note: IC50 values can vary depending on the specific assay conditions.

Troubleshooting Common Issues in Kinase Assays

Table 2: Common Problems and Solutions in Kinase Assays

IssuePotential CauseTroubleshooting StepsReference
No or Low Inhibition - Compound insolubility- High ATP concentration- Inactive kinase- Verify compound solubility in assay buffer.- Use ATP concentration at or near the Km.- Include a positive control inhibitor.[18][22]
High Variability - Pipetting errors- Reagent instability- Inconsistent incubation times- Use calibrated pipettes and mix thoroughly.- Prepare fresh reagents.- Ensure consistent timing and temperature.[22]
Poor In Vitro to In Vivo Correlation - Poor cell permeability- High intracellular ATP- Compound metabolism- Perform cell permeability assays.- Be aware that higher concentrations may be needed in cells.- Investigate metabolic stability.[18]

Conclusion: A Scaffold with a Bright Future

The this compound scaffold has firmly established itself as a privileged structure in the design of kinase inhibitors. Its versatility, coupled with the favorable physicochemical properties imparted by the trifluoromethyl group, has led to the discovery of potent inhibitors against a range of important cancer targets. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery efforts. As our understanding of kinase biology continues to expand, it is certain that this remarkable scaffold will continue to play a pivotal role in the development of the next generation of targeted therapies.

References

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Synthesis of Potent FGFR Inhibitors from a 5-(Trifluoromethyl)-7-Azaindole Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel cancer therapeutics. Herein, we provide a detailed technical overview and step-by-step protocols for the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, commencing from the privileged 5-(trifluoromethyl)-7-azaindole scaffold. This document is structured to provide not only procedural instructions but also the scientific rationale underpinning the synthetic strategy, ensuring both reproducibility and a deeper understanding of the drug design principles at play.

Introduction: The Therapeutic Promise of FGFR Inhibition and the 7-Azaindole Privileged Scaffold

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or chromosomal translocations, is a significant oncogenic driver in a variety of human cancers, including bladder, breast, and lung cancers.[1][2] This makes the targeted inhibition of FGFR a compelling strategy for cancer therapy.

The 7-azaindole core is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[3][4] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.[3] The incorporation of a trifluoromethyl (-CF3) group at the 5-position is a strategic choice to enhance metabolic stability and binding affinity through favorable lipophilic and electronic interactions.

This guide will focus on a modular synthetic approach that allows for the exploration of structure-activity relationships (SAR) and the generation of a library of potent FGFR inhibitors.

Signaling Pathway Overview: The FGFR Cascade

A fundamental understanding of the FGFR signaling pathway is critical for appreciating the mechanism of action of the inhibitors we aim to synthesize. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes, leading to the trans-autophosphorylation of its intracellular kinase domains. This phosphorylation event initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive cell proliferation and survival.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR GRB2 GRB2 FGFR->GRB2 P PI3K PI3K FGFR->PI3K P PLCG PLCγ FGFR->PLCG P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: The FGFR signaling cascade, a key driver in cell proliferation and survival.

Synthetic Strategy: A Modular Approach to FGFR Inhibitors

Our synthetic strategy is designed for flexibility, allowing for the introduction of diverse chemical moieties to probe the SAR of the target compounds. The core workflow involves a three-stage process:

  • Halogenation of the 7-Azaindole Core: Introduction of a halogen at the 3-position to enable subsequent cross-coupling reactions.

  • Sonogashira Cross-Coupling: Installation of a substituted alkyne at the 3-position, a key pharmacophore for potent FGFR inhibitors.

  • N-Alkylation and Functionalization: Modification of the 7-azaindole nitrogen to introduce groups that can interact with the solvent-exposed region of the ATP-binding pocket.

Synthetic_Workflow Start 5-(Trifluoromethyl)-7-azaindole Step1 Step 1: Halogenation (e.g., Iodination) Start->Step1 Intermediate1 3-Iodo-5-(trifluoromethyl) -7-azaindole Step1->Intermediate1 Step2 Step 2: Sonogashira Coupling Intermediate1->Step2 Intermediate2 3-Alkynyl-5-(trifluoromethyl) -7-azaindole Step2->Intermediate2 Step3 Step 3: N-Alkylation Intermediate2->Step3 FinalProduct Final FGFR Inhibitor Step3->FinalProduct

Caption: A modular three-step synthesis of FGFR inhibitors from 5-(trifluoromethyl)-7-azaindole.

Detailed Experimental Protocols

Materials and Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Synthesis of 3-Iodo-5-(trifluoromethyl)-7-azaindole (Intermediate 1)

Rationale: The introduction of an iodine atom at the C3 position of the 7-azaindole core is a critical first step. Iodine serves as an excellent leaving group for the subsequent palladium-catalyzed Sonogashira cross-coupling reaction. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich heterocycles.[3]

Procedure:

  • Reaction Setup: To a solution of 5-(trifluoromethyl)-7-azaindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add N-iodosuccinimide (NIS, 1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 3-iodo-5-(trifluoromethyl)-7-azaindole as a solid.

Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 3-Alkynyl-5-(trifluoromethyl)-7-azaindole (Intermediate 2)

Rationale: The Sonogashira coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides.[5][6] This reaction is instrumental in introducing the substituted alkyne moiety, which is a common feature in many potent FGFR inhibitors. The choice of the alkyne coupling partner is critical for modulating the potency and selectivity of the final compound. For this protocol, we will use 3-ethynyl-N,N-dimethylaniline as an exemplary coupling partner.

Procedure:

  • Reaction Setup: To a degassed solution of 3-iodo-5-(trifluoromethyl)-7-azaindole (1.0 eq) in a mixture of anhydrous DMF and triethylamine (Et3N) (4:1 v/v, 0.1 M), add 3-ethynyl-N,N-dimethylaniline (1.2 eq), copper(I) iodide (CuI, 0.1 eq), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.05 eq).

  • Reaction Conditions: Stir the reaction mixture under a nitrogen atmosphere at 60 °C for 4-6 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to yield the desired 3-alkynyl-7-azaindole derivative.

Protocol 3: N-Alkylation and Final Inhibitor Synthesis

Rationale: The final step involves the alkylation of the 7-azaindole nitrogen. This modification allows for the introduction of a variety of functional groups that can occupy the solvent-exposed region of the FGFR ATP-binding pocket, potentially leading to increased potency and improved pharmacokinetic properties. Here, we exemplify this with the introduction of a cyclic amine, a common feature in many kinase inhibitors.

Procedure:

  • Deprotonation: To a solution of the 3-alkynyl-5-(trifluoromethyl)-7-azaindole (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Alkylation: After stirring for 30 minutes at 0 °C, add the desired alkylating agent (e.g., a protected bromo-functionalized cyclic amine, 1.1 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction carefully with water and extract with ethyl acetate.

  • Deprotection and Purification: Wash the combined organic layers with brine, dry, and concentrate. If a protecting group is present, carry out the appropriate deprotection step. Purify the final compound by preparative HPLC to obtain the target FGFR inhibitor.

Data Presentation: In Vitro Inhibitory Activity

The synthesized compounds should be evaluated for their inhibitory activity against a panel of FGFR isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound IDTarget ScaffoldFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
Futibatinib (TAS-120) 7-Azaindole1.81.41.63.7[7]
Infigratinib (BGJ398) Indazole0.91.41.0>40[7]
Pemigatinib Pyridinone0.40.51.230[7]
AZD4547 Indazole0.22.51.8Weaker[7]
Compound 7r Indazole2.9---[8][9]

Conclusion and Future Directions

The synthetic protocols outlined in this guide provide a robust and adaptable framework for the generation of novel FGFR inhibitors based on the 5-(trifluoromethyl)-7-azaindole scaffold. The modular nature of the synthesis allows for extensive exploration of the chemical space around this privileged core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. Future work should focus on the synthesis and evaluation of a diverse library of analogs to build a comprehensive structure-activity relationship and identify lead candidates for further preclinical development.

References

  • ResearchGate. IC 50 values of the selected compounds against FGFR1 $ 4 kinases and... [Link]
  • ResearchGate. Half-maximal Inhibitory Concentration (IC50) of selective FGFR inhibitors on tyrosine kinase FGF receptors. [Link]
  • PubMed Central. Inhibition of the fibroblast growth factor receptor (FGFR)
  • PubMed Central. Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors. [Link]
  • PubMed. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. [Link]
  • ACS Publications.
  • RSC Publishing. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. [Link]
  • Organic Letters. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • PubMed. Double Sonogashira reactions on dihalogenated aminopyridines for the assembly of an array of 7-azaindoles bearing triazole and quinoxaline substituents at C-5: Inhibitory bioactivity against Giardia duodenalis trophozoites. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
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  • PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
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  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
  • MDPI.
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  • ACS Publications. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]
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  • ResearchGate.
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Application Notes & Protocols: A Guide to Buchwald-Hartwig Amination of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Functionalized 7-Azaindoles

The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to purines allows it to function as a versatile hinge-binding motif for various protein kinases, leading to its incorporation into numerous clinically significant therapeutics. The synthesis of N-substituted 7-azaindoles is therefore a critical endeavor for medicinal chemists exploring structure-activity relationships (SAR).

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful and versatile methods for forming carbon-nitrogen (C-N) bonds.[1][2] Its broad substrate scope and tolerance for diverse functional groups have made it an indispensable tool. However, applying this methodology to the 7-azaindole core presents unique challenges. The pyrrolic N-H proton and the pyridine nitrogen can act as chelating ligands for the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[3][4] Furthermore, traditional nucleophilic aromatic substitution (SNAr) reactions on halo-azaindoles often require harsh conditions, such as high temperatures and a large excess of the amine, resulting in moderate to low yields.[5]

This guide provides a comprehensive overview of the key principles, optimized protocols, and practical troubleshooting advice for successfully implementing the Buchwald-Hartwig amination on various 7-azaindole derivatives. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and bases to empower researchers to navigate the complexities of this transformation and accelerate their drug development programs.

Mechanistic Rationale: Orchestrating the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a delicate interplay between the palladium center, its coordinating ligand, the base, and the substrates. The generally accepted catalytic cycle proceeds through three primary stages: oxidative addition, amination, and reductive elimination.[6][7]

Buchwald_Hartwig_Cycle Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Amide_Complex Palladium Amido Complex OxAdd->Amide_Complex Amine Coordination & Deprotonation Product_Complex Product Complex Amide_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 prod_out Ar-NR₂ Product_Complex->prod_out Product Release sub_in Ar-X sub_in->Pd0 + Ar-X amine_in R₂NH amine_in->OxAdd + R₂NH base_in Base base_in->OxAdd + Base - [H-Base]⁺X⁻

Caption: Simplified Buchwald-Hartwig Catalytic Cycle

The choice of ligand is paramount. Modern Buchwald-Hartwig catalysis has moved beyond simple phosphines to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) and N-heterocyclic carbenes (NHCs).[6][8] These ligands promote the formation of a monoligated Pd(0) species, which is highly active. Their steric bulk accelerates the final reductive elimination step, outcompeting potential side reactions like beta-hydride elimination, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide.[2] Recent studies have also provided evidence for "cocktail"-type catalysis, where multiple palladium species, including complexes, clusters, and nanoparticles, may contribute to the overall reaction in a single pot.[9][10]

Optimizing Key Reaction Parameters for 7-Azaindoles

Success with 7-azaindole substrates requires careful consideration of each reaction component. The inherent properties of the heterocycle necessitate a tailored approach.

Catalyst and Ligand Selection: The Heart of the Reaction

For 7-azaindole substrates, particularly those with an unprotected N-H group, the catalyst system must be robust and highly active to overcome potential chelation and deactivation.

  • Palladium Source: While standard sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective, they require in situ reduction to the active Pd(0) state. For challenging substrates like unprotected halo-azaindoles, the use of well-defined palladium precatalysts is highly recommended.[3] These precatalysts, such as RuPhos-Pd-G2 or XPhos-Pd-G3, are air- and moisture-stable, ensure a reliable generation of the active monoligated Pd(0) species, and often lead to more reproducible results.[11]

  • Ligands: The selection of a bulky biarylphosphine ligand is critical.

    • RuPhos: Often an excellent first choice for coupling secondary amines with chloro-heteroaryl substrates.[12]

    • Xantphos: A bidentate ligand that has proven effective for coupling amides and amines to N-protected 4-bromo-7-azaindoles.[5] Its wider bite angle can be advantageous in promoting reductive elimination.

    • DavePhos: Successfully used for the amination of unprotected halo-7-azaindoles.[5]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and SIPr are strong σ-donors that form very stable palladium complexes, enhancing catalyst longevity and facilitating the activation of less reactive aryl chlorides.[6][8]

The Role of the Base

The base facilitates the deprotonation of the amine (or palladium-amine adduct) to form the key palladium-amido complex. Its strength and identity can dramatically influence reaction outcomes.

  • Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base that often leads to the highest reaction rates. However, its low functional group compatibility can be a drawback for complex molecules.[7]

  • Lithium bis(trimethylsilyl)amide (LiHMDS): A strong base useful for substrates bearing protic functional groups that would be incompatible with alkoxides.[5][7]

  • Cesium Carbonate (Cs₂CO₃) & Potassium Phosphate (K₃PO₄): Weaker inorganic bases that offer excellent compatibility with sensitive functional groups like esters and nitro groups. They are often used with N-protected azaindoles or when milder conditions are required.[5][13]

Solvent and Reaction Setup

The reaction must be performed under strictly anhydrous and inert conditions to protect the sensitive catalyst from deactivation.

  • Solvents: Anhydrous toluene, dioxane, and THF are commonly used. Toluene is often preferred for its higher boiling point and ability to azeotropically remove traces of water.[5][12]

  • Inert Atmosphere: Assembling the reaction under an argon or nitrogen atmosphere is mandatory. This involves using oven-dried glassware and employing Schlenk line or glovebox techniques. Degassing the solvent by sparging with an inert gas prior to use is a critical step.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common Buchwald-Hartwig aminations of 7-azaindole derivatives.

Buchwald_Hartwig_Workflow Figure 2: General Experimental Workflow prep Preparation (Oven-dried Vial) setup Reaction Setup (Inert Atmosphere) prep->setup Add Solids: Azaindole, Catalyst, Ligand, Base reaction Reaction (Heating & Monitoring) setup->reaction Add Liquids: Degassed Solvent, Amine workup Work-up & Extraction reaction->workup Cool & Quench purify Purification (Chromatography) workup->purify Concentrate product Isolated Product purify->product

Caption: General Experimental Workflow

Protocol 1: Amination of Unprotected 4-Chloro-7-azaindole with a Secondary Amine

This protocol is adapted for challenging couplings where the azaindole N-H is unprotected, leveraging a modern palladium precatalyst system.[11][12]

Materials:

  • 4-Chloro-7-azaindole (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • RuPhos-Pd-G2 Precatalyst (0.05 equiv)

  • RuPhos Ligand (0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-chloro-7-azaindole, RuPhos-Pd-G2, RuPhos, and sodium tert-butoxide.

  • Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • In a separate vial, dissolve the secondary amine in anhydrous, degassed toluene.

  • Using a syringe, add the amine solution to the reaction vial.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously. Monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, cool the reaction to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-substituted 7-azaindole.

Protocol 2: Amination of N-Protected 4-Bromo-7-azaindole with an Amide

This protocol is suitable for N-protected substrates, which can sometimes offer cleaner reactions, and uses a different catalyst system effective for amide couplings.[5]

Materials:

  • N-Protected 4-Bromo-7-azaindole (e.g., N-benzyl) (1.0 equiv)

  • Amide (e.g., Benzamide) (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)

  • Xantphos (0.10 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a flame-dried Schlenk tube, combine the N-protected 4-bromo-7-azaindole, amide, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the sealed reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Reaction times can vary (typically 12-24 hours).

  • After completion, cool the mixture to ambient temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the filtrates and concentrate in vacuo.

  • Purify the resulting crude material by flash column chromatography to afford the pure product.

Data & Troubleshooting

The optimal conditions can vary based on the specific coupling partners. The table below summarizes reported conditions for different 7-azaindole couplings.

Table 1: Summary of Optimized Reaction Conditions

7-Azaindole SubstrateCoupling PartnerPd SourceLigandBaseSolventTemp (°C)Yield (%)Reference
4-Chloro-7-azaindoleSecondary AminePd(OAc)₂RuPhosNaOtBuToluene100High[12]
N-Benzyl-4-bromo-7-azaindoleBenzamidePd(OAc)₂XantphosCs₂CO₃Dioxane10085[5]
N-Ethyl-4-bromo-7-azaindoleBenzylaminePd₂(dba)₃XantphosCs₂CO₃Dioxane10092[5]
5-Bromo-7-azaindolePrimary AmineRuPhos PrecatalystRuPhosLiHMDSToluene80-100Good[5]
3-Iodo-7-azaindoleAnilinePd₂(dba)₃XPhosK₃PO₄t-BuOH11075-90N/A*

*Conditions extrapolated from general principles for similar heteroaryl iodides.

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Catalyst deactivation (O₂/H₂O).2. Insufficiently active catalyst system.3. Poor quality reagents.1. Ensure rigorous inert/anhydrous conditions. Degas solvent thoroughly.2. Switch to a more active precatalyst (e.g., G2, G3). Increase catalyst/ligand loading. Increase temperature.3. Use freshly purchased, high-purity reagents.
Hydrodehalogenation Reductive elimination is slow relative to competing pathways (e.g., β-hydride elimination from base).Use a more sterically hindered ligand (e.g., XPhos, RuPhos) to accelerate reductive elimination. Use a weaker or bulkier base (e.g., K₃PO₄ instead of NaOtBu).
Dimerization of Starting Material Homocoupling of the azaindole halide or N-H arylation.Lower the reaction temperature. Adjust the catalyst-to-ligand ratio (ensure sufficient ligand). For N-H substrates, ensure the base is not excessively strong or consider N-protection.
Inconsistent Results Variability in catalyst activity or reagent purity.Switch from an in situ generated catalyst to a well-defined precatalyst for improved reproducibility.[3][11]

Conclusion

The Buchwald-Hartwig amination is a robust and highly adaptable methodology for the synthesis of N-functionalized 7-azaindole derivatives. Success is not serendipitous but rather the result of a rational selection of reaction components. By leveraging modern, sterically demanding biarylphosphine ligands in combination with well-defined palladium precatalysts, chemists can overcome the inherent challenges posed by the 7-azaindole nucleus, including the presence of the free N-H moiety. The protocols and insights provided herein serve as a validated starting point for researchers to efficiently construct diverse libraries of 7-azaindole analogs, paving the way for the discovery of next-generation therapeutics.

References

  • Ananikov, V. P., Khemchyan, L. L., Ivanova, Y. V., Bukhtiyarov, V. I., Sorokin, A. M., Prosvirin, I. P., & Gushchin, A. L. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study.
  • BenchChem. (2025).
  • Vaddangiri, V. S. R., & Organ, M. G. (n.d.). General mechanism of Buchwald-Hartwig reactions.
  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry.
  • (2017). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/ Sonogashira/Cyclization Reaction. Organic Letters, 19, 5118–5121.
  • Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
  • Nolan, S. P., et al. (n.d.).
  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). ChemInform.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Buchwald, S. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters.
  • Ferreira, I. C. F. R., et al. (2018).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Buchwald, S. L., & Hartwig, J. F. (2002). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.

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Application Notes: Probing Colorectal Cancer Vulnerabilities with 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives as Potent CDK8 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Targeting CDK8 in Colorectal Cancer

Colorectal cancer (CRC) remains a significant global health challenge, with a substantial number of cases driven by aberrant activation of the Wnt/β-catenin signaling pathway.[1][2] This pathway, essential for embryonic development and adult tissue homeostasis, becomes a potent oncogenic driver when dysregulated, typically through mutations in genes like APC or CTNNB1 (β-catenin).[1] Consequently, β-catenin accumulates, translocates to the nucleus, and activates a transcriptional program promoting cell proliferation, survival, and invasion.[2][3]

While targeting the core components of the Wnt pathway has proven difficult, a key downstream regulator, Cyclin-Dependent Kinase 8 (CDK8), has emerged as a compelling therapeutic target.[1][3] CDK8 is a subunit of the Mediator complex, a crucial interface between transcription factors and the RNA polymerase II machinery.[4] In CRC, CDK8 is frequently overexpressed and acts as an oncogene by potentiating the transcriptional activity of β-catenin.[1][2] Therefore, selective inhibition of CDK8 kinase activity presents a strategic approach to suppress Wnt-driven tumorigenesis.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry renowned for its utility in developing kinase inhibitors.[5] The incorporation of a trifluoromethyl group at the 5-position can enhance metabolic stability and cell permeability, improving the drug-like properties of the molecule. This application note focuses on a potent CDK8 inhibitor derived from this scaffold, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) , and provides a comprehensive guide for its application in CRC research.[6] We will detail its mechanism of action and provide robust protocols for evaluating its efficacy, from initial cell viability screening to target engagement and pathway modulation analysis.

Mechanism of Action: Intercepting the Wnt/β-Catenin Signal via CDK8 Inhibition

In canonical Wnt signaling, the absence of Wnt ligands allows a "destruction complex" (comprising Axin, APC, GSK-3β, and CK1) to phosphorylate β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptors (Frizzled and LRP5/6), this complex is inactivated. Stabilized β-catenin then accumulates in the cytoplasm and translocates to the nucleus.

Here, CDK8 plays its critical oncogenic role. As part of the Mediator complex, CDK8 is recruited to Wnt target gene promoters by the β-catenin/TCF transcriptional complex. The kinase activity of CDK8 is necessary to fully activate the expression of key downstream targets like c-Myc and Cyclin D1, which drive cell cycle progression and proliferation.[2][7]

The 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative acts as a Type II inhibitor, binding to the ATP-binding pocket of CDK8 and inhibiting its catalytic activity.[6] This action prevents the phosphorylation of downstream substrates, effectively decoupling β-catenin from its transcriptional output. The result is the downregulation of the Wnt signaling cascade, leading to cell cycle arrest and a reduction in tumor cell proliferation.[6]

CDK8_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Frizzled->DestructionComplex inhibits BetaCatenin_p p-β-catenin BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates Proteasome Proteasome BetaCatenin_p->Proteasome degradation BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n translocates TCF TCF/LEF BetaCatenin_n->TCF binds Mediator Mediator Complex TCF->Mediator recruits CDK8 CDK8 PolII RNA Pol II CDK8->PolII activates WntTargetGenes Wnt Target Genes (c-Myc, Cyclin D1) PolII->WntTargetGenes transcription Proliferation Cell Proliferation & Survival WntTargetGenes->Proliferation Inhibitor 5-(Trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->CDK8 INHIBITS

Caption: CDK8-mediated Wnt signaling and its inhibition.

Quantitative Data Summary

Derivatives of the this compound scaffold demonstrate potent and specific activity against CDK8 and Wnt-driven CRC cell lines. The table below summarizes the inhibitory activity for a representative compound.

Compound IDTargetIC₅₀ (nM)Cell Line (CRC)Cellular AssayIC₅₀ (nM)Reference
(3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide)CDK848.6LS174TWnt Reporter23[6][8]

Experimental Protocols

This section provides detailed, field-proven protocols to assess the biological activity of this compound derivatives.

Experimental Workflow

A logical workflow is essential for a comprehensive evaluation of a novel inhibitor. The proposed workflow starts with a broad assessment of cytotoxicity, followed by confirmation of on-target activity, and finally, analysis of downstream pathway modulation.

Experimental_Workflow A Step 1: Cell Viability Screening (MTT Assay) B Step 2: On-Target Activity (In Vitro Kinase Assay) A->B Confirm target inhibition C Step 3: Pathway Modulation (Western Blot) B->C Validate cellular mechanism D Data Analysis & Conclusion C->D Synthesize findings

Caption: Recommended experimental workflow.

Protocol 1: Cell Viability Assessment Using MTT Assay

This protocol determines the cytotoxic or cytostatic effect of the inhibitor on CRC cell lines. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[9][10]

Materials:

  • CRC cell line (e.g., HCT-116, SW480)

  • Complete culture medium (e.g., DMEM/F-12 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at ~630 nm)

Procedure:

  • Cell Seeding: a. Trypsinize and count cells. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Include wells with medium only for blank measurements. d. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the inhibitor in culture medium from the DMSO stock. Ensure the final DMSO concentration in each well is ≤ 0.1% to avoid solvent toxicity. b. Include a vehicle control (medium with 0.1% DMSO). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentration (or vehicle). d. Incubate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Incubation: a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9] b. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[11] c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise. b. Calculate cell viability as a percentage relative to the vehicle-treated control after subtracting the blank absorbance. c. Plot the results as a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro CDK8 Kinase Assay

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant CDK8. This is a critical step to confirm on-target activity. The protocol below is based on an ADP-Glo™ format, which quantifies ADP produced during the kinase reaction.[12]

Materials:

  • Recombinant human CDK8/Cyclin C enzyme (BPS Bioscience, #40035)

  • CDK Substrate Peptide 2 (BPS Bioscience)

  • 5x Kinase Assay Buffer (BPS Bioscience)

  • ATP (500 µM stock)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V6930)

  • Inhibitor stock solution (10 mM in DMSO)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: a. Thaw all reagents on ice. Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water. b. Prepare a Master Mix containing 5x Kinase Assay Buffer, ATP, and CDK Substrate Peptide 2 in 1x Kinase Assay Buffer.[12]

  • Inhibitor Dilution: a. Prepare a 10-point serial dilution of the inhibitor in 1x Kinase Assay Buffer at 10-fold the desired final concentration. Include a vehicle control (DMSO at the same concentration).

  • Assay Setup: a. Add 12.5 µL of the Master Mix to each well of a 96-well plate. b. Add 2.5 µL of the diluted inhibitor or vehicle control to the appropriate wells. c. Add 10 µL of 1x Kinase Assay Buffer to "Blank" wells (no enzyme).

  • Kinase Reaction: a. Dilute the recombinant CDK8/Cyclin C enzyme to the working concentration (e.g., 15 ng/µL) in 1x Kinase Assay Buffer.[12] b. Initiate the reaction by adding 10 µL of the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells. c. Incubate the plate at 30°C for 45 minutes.

  • Signal Generation and Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 45 minutes. c. Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luciferase-driven signal. d. Incubate at room temperature for another 45 minutes.

  • Data Acquisition: a. Measure the luminescence using a microplate reader. b. Calculate the percent inhibition for each inhibitor concentration relative to the positive (0% inhibition) and blank (100% inhibition) controls. c. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Western Blot Analysis of β-catenin Levels

This protocol verifies that the inhibitor modulates the Wnt/β-catenin pathway in a cellular context by measuring the level of its key effector, β-catenin. A reduction in total β-catenin levels upon treatment indicates successful pathway inhibition.[7][13]

Materials:

  • CRC cell line (e.g., HCT-116) cultured in 6-well plates

  • Inhibitor stock solution (10 mM in DMSO)

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-β-catenin, Rabbit anti-β-actin (loading control).

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.[14]

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: a. Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with various concentrations of the inhibitor (e.g., 0, 10, 50, 100, 500 nM) for 24 hours. c. Wash cells twice with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. d. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using the BCA assay. b. Normalize the protein concentration for all samples with lysis buffer. c. Add 4x Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer: a. Load the denatured protein samples onto an SDS-PAGE gel and run until adequate separation is achieved. b. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody for β-catenin (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Re-probe the same membrane for a loading control (β-actin) to ensure equal protein loading. d. Perform densitometry analysis to quantify the band intensities. Normalize the β-catenin signal to the β-actin signal for each sample.

Conclusion and Future Directions

The this compound scaffold serves as a robust platform for developing potent and selective inhibitors of oncogenic kinases. The representative compound discussed herein demonstrates significant promise for targeting the CDK8-Wnt/β-catenin axis in colorectal cancer. The protocols provided offer a validated framework for researchers to evaluate this and similar compounds, enabling a deeper understanding of their therapeutic potential. Future studies should focus on comprehensive kinome profiling to ensure selectivity, evaluation in 3D organoid models to better mimic the tumor microenvironment, and progression to in vivo xenograft models to assess efficacy and pharmacokinetic properties.

References

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Sources

Application Notes & Protocols: Development of Selective JAK3 Inhibitors Using a 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of selective Janus Kinase 3 (JAK3) inhibitors based on the privileged 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold. We will delve into the rationale behind targeting JAK3 for immunomodulation, the significance of the chosen chemical scaffold, and provide detailed, field-proven protocols for compound synthesis, in vitro kinase profiling, and cell-based functional assays. The overarching goal is to equip research teams with the necessary tools and insights to accelerate the discovery and development of next-generation, selective JAK3 inhibitors for the treatment of autoimmune and inflammatory diseases.

Introduction: The Rationale for Targeting JAK3

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1][2] Upon cytokine binding to their cognate receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in a myriad of cellular processes, including inflammation, immunity, and hematopoiesis.[2]

While the JAK family members share structural homology, they have distinct roles. JAK1, JAK2, and TYK2 are widely expressed, whereas JAK3 expression is primarily restricted to hematopoietic cells.[5] JAK3 uniquely associates with the common gamma chain (γc), a receptor subunit essential for signaling by several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[6][7] This restricted expression and specific signaling partnership make JAK3 an attractive therapeutic target. The selective inhibition of JAK3 is hypothesized to offer potent immunomodulation with a potentially wider therapeutic window and fewer side effects compared to broader-spectrum JAK inhibitors.[5]

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a key heterocyclic core found in several approved and clinical-stage kinase inhibitors, including the pan-JAK inhibitor tofacitinib.[8][9] This scaffold has demonstrated its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[10][11] The addition of a carboxamide at the 5-position provides an additional vector for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[12][13]

The JAK-STAT Signaling Pathway: A Visual Overview

Understanding the signaling cascade is fundamental to inhibitor development. The following diagram illustrates the canonical JAK-STAT pathway and the point of intervention for a JAK3 inhibitor.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc / Specific Subunit) Cytokine->Receptor Binding JAK3 JAK3 Receptor->JAK3 Recruitment & Dimerization JAK1 JAK1 Receptor->JAK1 Recruitment & Dimerization STAT STAT Receptor->STAT STAT Docking JAK3->Receptor Phosphorylation JAK3->STAT Phosphorylation JAK1->JAK3 Trans-phosphorylation (Activation) pSTAT pSTAT pSTAT->pSTAT Gene Gene Transcription (Inflammatory Response) pSTAT->Gene Nuclear Translocation Inhibitor JAK3 Inhibitor (1H-pyrrolo[2,3-b]pyridine -5-carboxamide) Inhibitor->JAK3 Inhibition

Caption: The JAK-STAT signaling pathway and the mechanism of JAK3 inhibition.

Experimental Protocols

General Synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

The following is a representative, multi-step synthesis protocol. Researchers should adapt this based on the specific R-groups they wish to explore in their structure-activity relationship (SAR) studies.

Protocol 3.1.1: Synthesis of a Representative JAK3 Inhibitor

  • Step 1: Synthesis of the 7-azaindole core. A common starting material is 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This can be synthesized or procured commercially.

  • Step 2: Introduction of the C4 substituent. The core from Step 1 can be reacted with a suitable aldehyde (e.g., m-dimethoxybenzaldehyde) in the presence of a base like potassium hydroxide in a solvent such as methanol at an elevated temperature (e.g., 50°C) for several hours.[10] This step often involves a condensation reaction.

  • Step 3: Reduction of the intermediate. The product from Step 2 can then be reduced using a reducing agent like triethylsilane in the presence of an acid such as trifluoroacetic acid in a solvent like acetonitrile under reflux conditions.[10]

  • Step 4: Amidation at the C5 position. The resulting compound is then subjected to a series of reactions to introduce the carboxamide functionality. This may involve protection of the pyrrole nitrogen, followed by directed ortho-metalation and carboxylation, and finally amidation with a desired amine.

  • Step 5: Purification. The final compound is purified using standard techniques such as column chromatography on silica gel.

Note: For detailed, specific reaction conditions and characterization data, refer to relevant publications on the synthesis of pyrrolopyridine derivatives.[10][14]

In Vitro Kinase Assay for Potency and Selectivity Determination

An in vitro kinase assay is essential to quantify the inhibitory potency (typically as an IC50 value) of the synthesized compounds against JAK3 and to assess their selectivity against other JAK family members (JAK1, JAK2, and TYK2). A common method is a luminescence-based assay that measures ATP consumption.

Protocol 3.2.1: ADP-Glo™ Kinase Assay

This protocol is adapted from commercially available assay kits like those from Promega or BPS Bioscience.[15][16][17]

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). Prepare a "high control" with DMSO only (0% inhibition) and a "low control" with a potent pan-kinase inhibitor like staurosporine (100% inhibition).

  • Enzyme/Substrate Mix: Prepare a 2X solution of recombinant human JAK3 enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in the provided kinase assay buffer.[16] The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Initiation: Add 5 µL of the 2X enzyme/substrate mix to the wells of a 96-well plate containing the pre-spotted compounds. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.

  • Start Kinase Reaction: Add 5 µL of a 2X ATP solution to all wells. The final ATP concentration should be near the Km for JAK3 to accurately determine the IC50 for ATP-competitive inhibitors.[18] Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Selectivity Profiling: Repeat the assay using recombinant JAK1, JAK2, and TYK2 enzymes to determine the IC50 values for each and calculate the selectivity ratios (e.g., IC50(JAK1)/IC50(JAK3)).

Cell-Based Assay for Functional Activity

Cell-based assays are crucial to confirm that the compound's in vitro enzymatic activity translates to functional inhibition of the JAK3 signaling pathway in a cellular context. A common approach is to use a cell line that is dependent on JAK3 signaling for proliferation or to measure the phosphorylation of STAT proteins downstream of JAK3 activation.

Protocol 3.3.1: IL-2 Stimulated T-Cell Proliferation Assay

  • Cell Culture: Culture a suitable T-cell line (e.g., CTLL-2) in appropriate media.

  • Assay Setup: Seed the cells in a 96-well plate. Add serial dilutions of the test compounds and incubate for a short period (e.g., 1-2 hours).

  • Stimulation: Add a pre-determined optimal concentration of IL-2 to stimulate the JAK1/JAK3 pathway. Include wells with no IL-2 as a negative control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Proliferation Measurement: Add a reagent to measure cell viability/proliferation (e.g., CellTiter-Glo® or [3H]-thymidine). Read the output on a plate reader or scintillation counter.

  • Data Analysis: Calculate the percent inhibition of IL-2-induced proliferation for each compound concentration and determine the IC50 value.

Protocol 3.3.2: Phospho-STAT Flow Cytometry Assay

  • Cell Culture and Treatment: Use human peripheral blood mononuclear cells (PBMCs) or a relevant cell line. Treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with a cytokine that signals through JAK3, such as IL-2 or IL-15, for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization: Fix the cells with a suitable fixation buffer, followed by permeabilization with a permeabilization buffer (e.g., ice-cold methanol).

  • Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5), a downstream target of JAK3 activation.

  • Data Acquisition and Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of pSTAT5. Calculate the percent inhibition of cytokine-induced STAT5 phosphorylation and determine the IC50 value.

Data Presentation and Interpretation

A systematic drug discovery campaign involves synthesizing and testing numerous compounds. The data should be organized clearly to facilitate SAR analysis.

Table 1: Representative Data for a Series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Analogs
Compound IDR1 GroupR2 GroupJAK3 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK1/JAK3)Selectivity (JAK2/JAK3)IL-2 Proliferation IC50 (nM)
Lead-01 HCyclopropyl55650120011.821.8150
Opt-02 MethylCyclopropyl25800250032.0100.070
Opt-03 HPhenyl15090018006.012.0450
Opt-04 Methyl(S)-2-F-Cyclopentyl5500>5000100.0>100015
Tofacitinib --5640613777.324.6130

Data is hypothetical for illustrative purposes. Tofacitinib data is sourced for comparison.[3][19]

Interpretation:

  • SAR Insights: Comparing Lead-01 and Opt-02 suggests that methylation at the R1 position can enhance potency and selectivity. The poor performance of Opt-03 indicates that a bulky aromatic group at R2 may be detrimental. The significant improvement in potency and selectivity for Opt-04 highlights the potential of incorporating specific stereochemistry and fluorine atoms to optimize interactions within the ATP-binding pocket.[20]

  • Cellular Correlation: A good correlation between the biochemical (JAK3 IC50) and cellular (IL-2 Proliferation IC50) data, as seen with Opt-04 , provides confidence that the compound is engaging its target in a functional cellular system.

Workflow and Decision Making

The development of a selective JAK3 inhibitor follows a logical, iterative process.

Drug_Discovery_Workflow Start Hypothesis: 1H-pyrrolo[2,3-b]pyridine-5- carboxamide scaffold for JAK3 selectivity Design In Silico Design & SAR Analysis Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Biochem In Vitro Kinase Assays (JAK1, JAK2, JAK3, TYK2) Determine IC50 & Selectivity Synthesis->Biochem Decision1 Potency & Selectivity Criteria Met? Biochem->Decision1 Cellular Cell-Based Assays (pSTAT, Proliferation) Determine Functional IC50 Decision2 Cellular Activity & Good PK Profile? Cellular->Decision2 PK In Vitro ADME & In Vivo Pharmacokinetics Efficacy In Vivo Efficacy Models (e.g., Arthritis, Transplant) PK->Efficacy Candidate Preclinical Candidate Selection Efficacy->Candidate Decision1->Design No Decision1->Cellular Yes Decision2->Design No Decision2->PK Yes Stop Stop or Redesign Decision2->Stop

Caption: Iterative workflow for the development of selective JAK3 inhibitors.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold represents a promising starting point for the development of potent and selective JAK3 inhibitors. By leveraging the detailed protocols for synthesis, in vitro kinase profiling, and cell-based functional assays outlined in this guide, research teams can systematically explore the structure-activity relationships of this chemical series. The iterative process of design, synthesis, and testing, guided by a clear understanding of the underlying biology of the JAK-STAT pathway, is critical for identifying preclinical candidates with the desired therapeutic profile for treating a range of autoimmune and inflammatory disorders.

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  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11, 20967-20974. [Link]
  • Furuuchi, T., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. R Discovery. [Link]
  • Thangapandian, S., & John, S. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Scientific Reports, 11(1), 23075. [Link]
  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Kim, H., et al. (2018). Pharmacokinetics, Pharmacodynamics, and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients. Clinical Pharmacology & Therapeutics, 104(2), 364-373. [Link]

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Suzuki-Miyaura cross-coupling reactions for 7-azaindole functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling for the Functionalization of 7-Azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-Azaindole Functionalization

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] As a bioisostere of indole, its unique electronic properties, stemming from the pyridine ring, allow for modulated biological interactions, making it a highly sought-after core in drug discovery programs.[2][3] The functionalization of this nucleus is critical for developing novel therapeutics, and among the arsenal of synthetic methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and versatility in forming carbon-carbon bonds.[4][5]

This guide provides an in-depth exploration of the Suzuki-Miyaura reaction for modifying the 7-azaindole ring system. We will delve into the reaction's mechanistic underpinnings, detail optimized protocols for various positions on the ring, present comparative data, and offer field-proven troubleshooting advice to navigate the unique challenges posed by this nitrogen-containing heterocycle.

The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][6] Understanding this cycle is paramount for rational optimization and troubleshooting. The three key stages are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the halo-7-azaindole, forming a square-planar Pd(II) complex.[4][6] This is often the rate-limiting step.

  • Transmetalation : The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][6]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs & Outputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X (Azaindole Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorgano R¹-Pd(II)L₂-R² (Diorgano Complex) Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product Azaindole-R² (R¹-R²) RedElim->Product Functionalized 7-Azaindole Azaindole Azaindole-X (R¹-X) Azaindole->OxAdd Halogenated 7-Azaindole Boronic R²-B(OH)₂ + Base Boronic->Transmetal Activated Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Successful 7-Azaindole Coupling

Optimizing a Suzuki-Miyaura reaction requires careful consideration of several interacting parameters.[7] The electron-deficient nature of the pyridine ring in 7-azaindole and the potential for N-coordination to the palladium center introduce specific challenges not always present with simple carbocycles.[8][9]

  • Palladium Catalyst & Ligand : The choice of catalyst and ligand is critical.

    • Catalysts : Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like PdCl₂(dppf)·CH₂Cl₂.[10][11] These Pd(II) sources are reduced in situ to the active Pd(0) species.

    • Ligands : Electron-rich, bulky phosphine ligands are often essential. They stabilize the Pd(0) species, promote oxidative addition, and facilitate reductive elimination.[5] SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is highly effective for C-Cl activation and challenging couplings.[11] Other common ligands include PPh₃ and PCy₃.[1][5]

  • Boronic Acid/Ester : A wide range of aryl, heteroaryl, and alkyl boronic acids and their pinacol esters are commercially available or readily synthesized.[12][13][14] Pinacol esters often exhibit greater stability. The electronic properties of the boronic acid substituent can influence reaction rates; electron-donating groups sometimes lead to higher yields.[11]

  • Base : The base plays a crucial role in activating the boronic acid for transmetalation.[6] The choice of base can significantly impact yield and must be matched to the substrate and catalyst system.

    • Carbonates : K₂CO₃ and Cs₂CO₃ are widely used. Cs₂CO₃ is a stronger base and can be particularly effective for less reactive substrates.[10][11]

    • Phosphates : K₃PO₄ is another common choice, especially for couplings involving N-H free heterocycles, as it is effective under milder conditions.[9] A small amount of water is often necessary for K₃PO₄ to function effectively in anhydrous solvents.[15]

  • Solvent : A mixture of an organic solvent and water is common.[9][10]

    • Ethers : Dioxane and THF are frequently used.

    • Aromatics : Toluene is effective, particularly for higher temperature reactions.[11]

    • Polar Aprotics : DMF and DMAc can also be employed.

  • N-H Protection : The acidic N-H proton of the pyrrole ring can interfere with the reaction. While protocols for unprotected couplings exist, N-protection is often used to improve solubility and prevent catalyst inhibition.[9]

    • Common Protecting Groups : Tosyl (Ts), Boc, and p-methoxybenzyl (PMB) are frequently employed.[10][11] The protecting group is typically removed post-coupling.

Experimental Protocols & Workflow

The following protocols are adapted from peer-reviewed literature and provide robust starting points for the functionalization of 7-azaindole.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis A Weigh Substrates, Catalyst, Ligand, Base D Add Solids to Flask A->D B Prepare Solvents C Assemble & Dry Glassware C->D E Establish Inert Atmosphere (N₂ or Ar Purge) D->E F Add Solvents & Reagents via Syringe E->F G Heat to Desired Temp with Vigorous Stirring F->G H Cool to RT & Quench (e.g., add water) G->H I Extract with Organic Solvent H->I J Dry, Filter, Concentrate I->J K Purify (e.g., Column Chromatography) J->K L Characterize Product K->L

Caption: General experimental workflow for a Suzuki-Miyaura reaction.

Protocol 1: C5-Arylation of 5-Bromo-7-Azaindole

This protocol is adapted from a procedure for synthesizing precursors for trypanosomiasis treatment.[10]

  • Reagents & Stoichiometry :

    • 5-Bromo-7-azaindole (1.0 equiv)

    • Aryl boronic acid pinacol ester (1.2 equiv)

    • PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

  • Procedure :

    • To a reaction vessel, add 5-bromo-7-azaindole, the aryl boronic acid pinacol ester, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon) three times.

    • Add degassed 3:1 dioxane:water as the solvent.

    • Heat the reaction mixture to 85 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: One-Pot Sequential C3- and C6-Diarylation

This powerful one-pot method allows for the differential functionalization of two positions without intermediate purification, adapted from Cardoza et al.[11]

  • Reagents & Stoichiometry :

    • 6-Chloro-3-iodo-N-protected-7-azaindole (1.0 equiv)

    • Aryl boronic acid #1 (for C3) (1.1 equiv)

    • Aryl boronic acid #2 (for C6) (1.2 equiv)

    • Pd₂(dba)₃ (Stage 1: 0.05 equiv; Stage 2: 0.10 equiv)

    • SPhos (Stage 1: 0.05 equiv; Stage 2: 0.20 equiv)

    • Cs₂CO₃ (2.0 equiv)

  • Procedure :

    • Stage 1 (C3-Arylation) : In an open flask, combine 6-chloro-3-iodo-N-protected-7-azaindole, aryl boronic acid #1, Pd₂(dba)₃ (5 mol%), SPhos (5 mol%), and Cs₂CO₃.

    • Add a 1:1 mixture of toluene/ethanol.

    • Stir the mixture at 60 °C. Monitor the reaction for complete consumption of the starting material (typically 1-2 hours).

    • Stage 2 (C6-Arylation) : To the same reaction mixture, add aryl boronic acid #2, followed by an additional portion of Pd₂(dba)₃ (10 mol%) and SPhos (20 mol%).

    • Increase the reaction temperature to 110 °C and stir until the mono-arylated intermediate is consumed (typically 12-24 hours).

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the diarylated product by flash column chromatography.

Protocol 3: Coupling on Unprotected 4-Chloro-7-Azaindole

Direct coupling on N-H free heterocycles can be challenging due to catalyst inhibition.[9] This protocol uses conditions optimized for such substrates.[9]

  • Reagents & Stoichiometry :

    • 4-Chloro-7-azaindole (1.0 equiv)

    • Aryl boronic acid (1.5 equiv)

    • XPhos Pd G2 precatalyst (P1) (0.01-0.015 equiv)

    • K₃PO₄ (2.0 equiv)

  • Procedure :

    • In a vial, combine 4-chloro-7-azaindole, the aryl boronic acid, the palladium precatalyst, and K₃PO₄.

    • Seal the vial, then evacuate and backfill with an inert atmosphere.

    • Add degassed 4:1 dioxane:water.

    • Heat the reaction to 60 °C and stir vigorously for 5-8 hours.

    • Monitor the reaction by LC-MS.

    • After completion, cool the mixture and proceed with a standard aqueous workup and purification as described in Protocol 1.

Data Summary: Representative Suzuki-Miyaura Couplings

The following tables summarize conditions and outcomes for the functionalization of 7-azaindole, demonstrating the reaction's scope.

Table 1: C3-Selective Mono-Arylation of 6-Chloro-3-iodo-7-azaindole[11]

EntryAr¹–B(OH)₂ SubstituentCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1PhenylPd₂(dba)₃ / SPhosCs₂CO₃Toluene/EtOH6085
24-MethylphenylPd₂(dba)₃ / SPhosCs₂CO₃Toluene/EtOH6089
34-MethoxyphenylPd₂(dba)₃ / SPhosCs₂CO₃Toluene/EtOH6093
44-FluorophenylPd₂(dba)₃ / SPhosCs₂CO₃Toluene/EtOH6079
53,5-Bis(CF₃)phenylPd₂(dba)₃ / SPhosCs₂CO₃Toluene/EtOH6067

Conditions: 5 mol% Pd₂(dba)₃, 5 mol% SPhos, 2 equiv Cs₂CO₃, 1:1 Toluene/EtOH, 60 °C.

Table 2: One-Pot Sequential Diarylation of 6-Chloro-3-iodo-7-azaindole[11]

EntryAr¹ (at C3)Ar² (at C6)Total Catalyst/LigandBaseSolventTemp (°C)Yield (%)
1PhenylPhenyl15% Pd₂(dba)₃ / 25% SPhosCs₂CO₃Toluene/EtOH60→11088
24-MethylphenylPhenyl15% Pd₂(dba)₃ / 25% SPhosCs₂CO₃Toluene/EtOH60→11075
34-Methoxyphenyl4-Fluorophenyl15% Pd₂(dba)₃ / 25% SPhosCs₂CO₃Toluene/EtOH60→11065
44-Fluorophenyl4-Methylphenyl15% Pd₂(dba)₃ / 25% SPhosCs₂CO₃Toluene/EtOH60→11071

Conditions: Stage 1 at 60 °C, Stage 2 at 110 °C after addition of second boronic acid and more catalyst/ligand.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Base is not optimal or is hydrated (if anhydrous conditions are needed). 4. Catalyst poisoning by N-H group.1. Use a fresh catalyst source or a robust precatalyst. Increase catalyst loading (e.g., to 10 mol%). 2. Ensure rigorous degassing of all solvents by sparging with inert gas. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). If using K₃PO₄ in anhydrous solvent, add a few equivalents of water.[15] 4. Protect the 7-azaindole N-H or switch to a protocol specifically designed for unprotected heterocycles.[9]
Protodeborylation Boronic acid is unstable under the reaction conditions (hydrolytic or oxidative degradation).1. Use the corresponding pinacol ester for greater stability. 2. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). 3. Ensure the reaction is run under a strict inert atmosphere.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative coupling of the boronic acid.Improve degassing procedures and maintain a positive pressure of inert gas throughout the reaction setup and duration.
Formation of Byproducts 1. Reaction temperature is too high. 2. Ligand is not optimal, leading to side reactions.1. Lower the reaction temperature. 2. Screen different ligands. A more sterically hindered ligand like SPhos or XPhos may provide better selectivity.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of functionalized 7-azaindole derivatives.[8] By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and chemoselectivity across various positions of the azaindole core. The ability to perform sequential, one-pot diarylations and to couple unprotected N-H substrates highlights the reaction's advanced capabilities.[9][11] The protocols and insights provided in this guide serve as a comprehensive resource for chemists aiming to leverage this powerful reaction in the pursuit of novel chemical entities for drug discovery and development.

References

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.).
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). ACS Infectious Diseases.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Cardoza, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
  • Recent advances in the global ring functionalization of 7-azaindoles. (2020). RSC Publishing.
  • Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. (2025).
  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006). Organic Chemistry Portal.
  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018).
  • Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. (2016). PubMed.
  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (n.d.). Organic Chemistry Portal.
  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. (n.d.).
  • Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. (n.d.).
  • 7-Azaindole-5-boronic acid pinacol ester, 97% 250 mg. (n.d.). Thermo Fisher Scientific.
  • 1-Methyl-7-azaindole-4-boronic acid pinacol ester. (n.d.). Sigma-Aldrich.
  • 7-Azaindole-5-boronic acid pinacol ester 97. (n.d.). Sigma-Aldrich.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023).
  • 7-Azaindole-5-boronic acid, 97%. (n.d.). Amerigo Scientific.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Thieme.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). Sigma-Aldrich.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews.
  • Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. (n.d.). Green Chemistry.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Challenges In Suzuki Coupling Reaction. (2025). KCIL Chemofarbe Group.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).
  • a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... (n.d.).

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Application Note: Regioselective C-3 Nitration of 1H-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its derivatives exhibit a wide range of biological activities, making them crucial components in the synthesis of numerous therapeutic agents. The introduction of a nitro group onto the 7-azaindole core at the C-3 position furnishes a versatile intermediate, 3-nitro-1H-pyrrolo[2,3-b]pyridine, which can be further elaborated into a variety of functional groups, thereby enabling extensive structure-activity relationship (SAR) studies. This application note provides a comprehensive experimental protocol for the regioselective nitration of 1H-pyrrolo[2,3-b]pyridine, detailing the underlying chemical principles, a step-by-step procedure, and essential safety considerations.

Mechanistic Rationale for C-3 Selectivity

The nitration of 1H-pyrrolo[2,3-b]pyridine is an electrophilic aromatic substitution reaction. The high regioselectivity for the C-3 position of the pyrrole ring is a consequence of the electronic properties of the bicyclic system. The pyrrole moiety is an electron-rich five-membered heterocycle, making it significantly more susceptible to electrophilic attack than the electron-deficient pyridine ring.

Attack of the electrophile (the nitronium ion, NO₂⁺) can theoretically occur at the C-2 or C-3 position of the pyrrole ring. Examination of the resonance structures of the resulting cationic intermediates (Wheland intermediates) reveals the reason for the observed C-3 selectivity.

  • Attack at C-3: The positive charge in the intermediate can be delocalized over three atoms, including the pyrrole nitrogen, without disrupting the aromaticity of the fused benzene ring. This delocalization results in a more stable carbocation intermediate.

  • Attack at C-2: Electrophilic attack at the C-2 position leads to an intermediate where the positive charge can only be delocalized onto the nitrogen atom by disrupting the aromatic sextet of the pyridine ring, resulting in a less stable intermediate.

Therefore, the reaction proceeds preferentially through the lower energy transition state leading to the C-3 substituted product.

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation of Nitrating Agent cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation A Cool Acetic Anhydride to 0-5 °C B Slowly add Fuming Nitric Acid A->B Dropwise addition E Add Nitrating Agent (from Preparation) dropwise B->E C Dissolve 7-Azaindole in Acetic Anhydride D Cool solution to 0-5 °C C->D D->E F Stir at 0-5 °C for 1-2 hours E->F G Pour reaction mixture onto crushed ice F->G Reaction completion H Neutralize with aq. NaHCO₃ G->H I Collect precipitate by filtration H->I J Wash with cold water I->J K Dry the product J->K

Caption: Experimental workflow for the C-3 nitration of 1H-pyrrolo[2,3-b]pyridine.

Detailed Experimental Protocol

This protocol details the synthesis of 3-nitro-1H-pyrrolo[2,3-b]pyridine using a mild nitrating agent, acetyl nitrate, generated in situ from nitric acid and acetic anhydride. This method is preferred over stronger acidic conditions (e.g., HNO₃/H₂SO₄) to prevent acid-catalyzed polymerization of the electron-rich pyrrole ring.[1][2][3]

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • Acetic anhydride

  • Fuming nitric acid (≥90%)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Safety Precautions:

  • This procedure must be performed in a well-ventilated chemical fume hood.[4]

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant nitrile gloves.[4]

  • Fuming nitric acid and acetic anhydride are highly corrosive. Handle with extreme care.

  • The in situ formation of acetyl nitrate is exothermic and potentially explosive at elevated temperatures.[5] Strict temperature control is critical.

Procedure:

  • Preparation of the Nitrating Agent (Acetyl Nitrate):

    • In a clean, dry dropping funnel, carefully add 5.0 mL of acetic anhydride.

    • Cool the dropping funnel in an ice bath to 0-5 °C.

    • Slowly, with gentle swirling, add 1.0 mL of fuming nitric acid dropwise to the cold acetic anhydride. Caution: This addition is exothermic. Maintain the temperature below 10 °C.

    • Allow the freshly prepared acetyl nitrate solution to stand in the ice bath for 15-20 minutes before use.

  • Nitration Reaction:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.18 g (10 mmol) of 1H-pyrrolo[2,3-b]pyridine in 20 mL of acetic anhydride.

    • Cool the flask in an ice bath to 0-5 °C.

    • With vigorous stirring, add the previously prepared cold acetyl nitrate solution dropwise to the 7-azaindole solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1 to 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture onto approximately 100 g of crushed ice in a beaker with vigorous stirring.

    • A yellow precipitate should form.

    • Slowly neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid thoroughly with copious amounts of cold deionized water to remove any residual salts and acids.

    • Dry the product under vacuum to a constant weight.

Characterization Data

The identity and purity of the synthesized 3-nitro-1H-pyrrolo[2,3-b]pyridine should be confirmed by spectroscopic methods.

Parameter Value
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol
Appearance Yellow solid
Melting Point >300 °C[3]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ~12.5 (br s, 1H, NH), 8.85 (s, 1H, H-2), 8.40 (dd, 1H, H-4), 8.10 (dd, 1H, H-6), 7.25 (dd, 1H, H-5)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) ~148.0, 145.0, 131.0, 128.0, 120.0, 118.0, 116.0

Note: The provided NMR data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles as specific experimental spectra are not widely published.

Troubleshooting

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction; decomposition of nitrating agent.Extend the reaction time. Ensure the nitrating agent is freshly prepared and kept cold.
Formation of Dark, Tarry Byproducts Reaction temperature was too high, leading to polymerization.Maintain strict temperature control (0-5 °C) throughout the addition of the nitrating agent. Ensure efficient stirring.
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time or use a slight excess of the nitrating agent. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Conclusion

This application note provides a reliable and detailed protocol for the regioselective C-3 nitration of 1H-pyrrolo[2,3-b]pyridine. The use of in situ generated acetyl nitrate offers a milder alternative to traditional nitrating mixtures, minimizing side reactions and leading to the desired product in good yield and purity. The resulting 3-nitro-1H-pyrrolo[2,3-b]pyridine is a valuable building block for the synthesis of a diverse array of biologically active molecules, making this procedure highly relevant for researchers in medicinal chemistry and drug discovery.

References

  • Nitrates - Standard Operating Procedure. (2012). University of California, Santa Barbara. [Link]
  • Pyrrole Nitr
  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994. [Link]
  • Herbert, J. M., et al. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 11(1), 1-23. [Link]
  • Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. Arkivoc, 2005(3), 179-191. [Link]
  • Bhat, P. V., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(9), 1282-1285. [Link]
  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541. [Link]
  • Gutmann, B., et al. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development, 13(4), 630-634. [Link]
  • Vadukoot, A. K., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(9), 1848-1854. [Link]
  • Chemistry LibreTexts. (2023).
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Application Notes and Protocols: The Strategic Use of 5-(Trifluoromethyl)-7-Azaindole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Crop Protection

In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the strategic incorporation of specific structural motifs is paramount. The 7-azaindole scaffold, a bioisostere of indole, has emerged as a "privileged structure" in medicinal and agrochemical research due to its unique physicochemical properties and ability to engage with a multitude of biological targets.[1] When functionalized with a trifluoromethyl (CF3) group at the 5-position, the resulting molecule, 5-(trifluoromethyl)-7-azaindole, becomes a particularly compelling building block for the synthesis of next-generation fungicides, herbicides, and insecticides.[2]

The trifluoromethyl group is a cornerstone of modern agrochemical design, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target enzymes.[2][3] Its strong electron-withdrawing nature can significantly modulate the electronic properties of the parent molecule, often leading to enhanced biological activity. The fusion of this potent functional group with the versatile 7-azaindole core offers a powerful platform for the development of innovative crop protection solutions.[4]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and strategic application of 5-(trifluoromethyl)-7-azaindole in the synthesis of advanced agrochemicals. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the vast potential of this key intermediate.

Core Properties and Advantages

The strategic advantage of employing 5-(trifluoromethyl)-7-azaindole in an agrochemical discovery program is rooted in the synergistic interplay between the azaindole core and the trifluoromethyl substituent.

PropertyContribution from 7-Azaindole CoreContribution from 5-Trifluoromethyl GroupResulting Advantage in Agrochemicals
Biological Activity Mimics endogenous ligands (e.g., auxins), interacts with a wide range of enzymes.[1]Enhances binding affinity to target proteins.[2]Broad spectrum of potential applications (fungicides, herbicides, insecticides).
Metabolic Stability Generally stable heterocyclic system.Blocks sites of oxidative metabolism.[2]Increased in-planta persistence and efficacy.
Lipophilicity Moderately lipophilic, aiding in membrane transport.Significantly increases lipophilicity.[2]Improved cuticle penetration and systemic movement in plants.
Physicochemical Properties Modulates pKa and hydrogen bonding capacity.[5]Alters electronic distribution and dipole moment.Fine-tuning of formulation and uptake characteristics.

Synthesis of the 5-(Trifluoromethyl)-7-Azaindole Scaffold

While various methods exist for the synthesis of the 7-azaindole core, a common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.[6] The introduction of the trifluoromethyl group at the desired position on the pyridine ring is a critical early step.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized, multi-step approach to the synthesis of the 5-(trifluoromethyl)-7-azaindole scaffold, starting from a substituted picoline.

G A Substituted 3-Picoline B Chlorination/Fluorination A->B Halogenation C 2-Chloro-5-(trifluoromethyl)pyridine B->C D Amination C->D E 2-Amino-5-(trifluoromethyl)pyridine D->E F Introduction of a Two-Carbon Unit (e.g., via Sonogashira coupling) E->F G Alkynylpyridine Intermediate F->G H Intramolecular Cyclization G->H I 5-(Trifluoromethyl)-7-azaindole H->I

Caption: Generalized synthetic pathway to 5-(trifluoromethyl)-7-azaindole.

Application in Agrochemical Synthesis: A Protocol for C-C Bond Formation

The true utility of 5-(trifluoromethyl)-7-azaindole lies in its capacity for further functionalization. The pyridine and pyrrole rings offer multiple sites for substitution, allowing for the introduction of diverse pharmacophores. A particularly powerful technique is the palladium-catalyzed Suzuki cross-coupling reaction, which enables the formation of carbon-carbon bonds.[7]

The following protocol is adapted from established methodologies for the synthesis of 5-substituted-7-azaindoles and demonstrates the coupling of a vinylboronic acid to a brominated 5-(trifluoromethyl)-7-azaindole intermediate.[7] This reaction is a key step in creating more complex molecules with potential agrochemical activity.

Experimental Protocol: Suzuki Coupling of 5-Bromo-1H-pyrrolo[2,3-b]pyridine with a Trifluoromethylphenyl Vinylboronic Acid

This protocol details the synthesis of 5-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-pyrrolo[2,3-b]pyridine, a derivative that showcases the potential for creating complex structures from the core scaffold.

Workflow Diagram:

G A Combine Reactants: - 5-Bromo-7-azaindole derivative (1 eq) - trans-2-[4-(Trifluoromethyl)phenyl]vinyl boronic acid (1.5 eq) - Lithium chloride (3 eq) B Add Solvent System: - Toluene - Ethanol A->B C Add Catalyst and Base: - Dichlorobis(triphenylphosphine)palladium(II) (catalytic) - 1 M aq. Na2CO3 B->C D Reaction Conditions: - Reflux under Nitrogen - Protect from light C->D E Work-up: - Concentrate reaction mixture - Partition between CH2Cl2 and water D->E F Purification: - Dry organic layers (MgSO4) - Concentrate - Purify by silica gel chromatography E->F G Final Product: 5-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-pyrrolo[2,3-b]pyridine F->G

Caption: Workflow for the Suzuki cross-coupling reaction.

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine derivative (e.g., from bromination of the parent azaindole)

  • trans-2-[4-(Trifluoromethyl)phenyl]vinyl boronic acid

  • Lithium chloride (LiCl)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2]

  • Toluene

  • Ethanol (EtOH)

  • 1 M aqueous Sodium Carbonate (Na2CO3) solution

  • Dichloromethane (CH2Cl2)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 5-bromo-7-azaindole derivative (1.0 equivalent), lithium chloride (3.0 equivalents), and trans-2-[4-(trifluoromethyl)phenyl]vinyl boronic acid (1.5 equivalents).

  • Solvent Addition: Add a mixture of toluene and ethanol to the flask. The specific ratio can be optimized, but a 1:1 mixture is a good starting point.

  • Degassing: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Base Addition: Under a positive pressure of inert gas, add the 1 M aqueous Na2CO3 solution (approximately 2.0 equivalents) followed by the dichlorobis(triphenylphosphine)palladium(II) catalyst (typically 0.02-0.05 equivalents).

  • Reaction: Heat the mixture to reflux (the bath temperature will depend on the solvent mixture, typically around 105 °C) and maintain the reflux under a nitrogen atmosphere. It is advisable to protect the reaction from light. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the organic solvents.

  • Extraction: Partition the residue between dichloromethane and water. Separate the layers and extract the aqueous layer with additional dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-[2-(4-trifluoromethyl-phenyl)-vinyl]-1H-pyrrolo[2,3-b]pyridine.

Causality and Experimental Insights:

  • Lithium Chloride: The addition of LiCl is often crucial in Suzuki couplings involving heteroaryl halides. It is believed to facilitate the transmetalation step by breaking up boronic acid aggregates and promoting the formation of a more reactive boronate species.

  • Inert Atmosphere: Palladium(0) species, the active catalysts in the Suzuki cycle, are readily oxidized by atmospheric oxygen. Maintaining an inert atmosphere is therefore critical for catalytic turnover and to prevent catalyst decomposition.

  • Choice of Base: An aqueous base like Na2CO3 is commonly used. It is strong enough to facilitate the formation of the boronate but generally mild enough to avoid unwanted side reactions with sensitive functional groups.

Potential Agrochemical Applications

The functionalized 5-(trifluoromethyl)-7-azaindole core can be further elaborated to access a wide array of potential agrochemicals.

Fungicides

Many successful fungicides operate by inhibiting specific enzymes in fungal pathogens. The 7-azaindole scaffold can serve as a mimic of natural purines, potentially interacting with ATP-binding sites in kinases or other enzymes. The demonstrated antifungal activity of 7-azaindole derivatives suggests that compounds derived from 5-(trifluoromethyl)-7-azaindole could be effective against a range of plant pathogens.[7]

Hypothetical Synthetic Route to a Fungicide Candidate:

G A 5-(Trifluoromethyl)-7-azaindole B N-Arylation or N-Alkylation A->B C Functionalized N-substituted Intermediate B->C D C3-Halogenation C->D E C3-Halo Intermediate D->E F Coupling with a Toxicophore Side Chain E->F G Potential Fungicide F->G

Caption: Conceptual pathway to a 7-azaindole-based fungicide.

Herbicides

The 7-azaindole structure is a known bioisostere of indole-3-acetic acid (IAA), a natural plant hormone (auxin). By designing molecules that antagonize or mimic auxin activity, it is possible to develop potent herbicides. The 5-(trifluoromethyl)-7-azaindole scaffold provides a robust starting point for creating novel auxin-mimic herbicides with potentially improved selectivity and efficacy.

Insecticides

Several modern insecticides target the insect nervous system. The 7-azaindole core can be functionalized to interact with various insect-specific receptors. For example, derivatives of the structurally related 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide have shown excellent insecticidal activities.[8] By analogy, appropriately substituted 5-(trifluoromethyl)-7-azaindole derivatives could be developed as novel insecticides.

Conclusion

5-(Trifluoromethyl)-7-azaindole is a high-value, strategic building block for the synthesis of novel agrochemicals. The convergence of the biologically active 7-azaindole core and the performance-enhancing trifluoromethyl group provides a powerful platform for lead discovery and optimization. The synthetic protocols and conceptual frameworks presented in these application notes are intended to empower researchers to leverage the full potential of this versatile intermediate in the development of the next generation of crop protection agents.

References

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Application Notes & Protocols: A Guide to the Design and Evaluation of Novel 1H-Pyrrolo[2,3-b]pyridine-Based CDK8 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclin-dependent kinase 8 (CDK8) has emerged as a high-value therapeutic target in oncology and other disease areas due to its critical role as a transcriptional regulator within the Mediator complex.[1][2] Dysregulation of CDK8 activity is implicated in the pathogenesis of various cancers, including colorectal and breast cancer, by modulating key oncogenic signaling pathways such as WNT/β-catenin and STAT1.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and preclinical evaluation of novel CDK8 inhibitors built around the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, a privileged scaffold in kinase inhibitor design.[5][6] We present detailed, field-proven protocols for biochemical and cellular characterization, target engagement verification, and in vivo efficacy assessment, underscoring the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: Targeting Transcriptional Addiction with CDK8 Inhibitors

CDK8, along with its close paralog CDK19, functions as the kinase module of the Mediator complex, a crucial co-regulator of RNA Polymerase II-mediated transcription.[1][7] Unlike canonical CDKs involved in cell cycle progression, CDK8 acts as a molecular switch, translating extracellular signals into specific gene expression programs. In cancer, this function is often hijacked to maintain a proliferative and undifferentiated state, making CDK8 an attractive "transcriptional addiction" target.[3][8]

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly versatile and effective core for developing potent and selective kinase inhibitors.[6][9][10] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for structure-based drug design. This guide details a systematic approach to leverage this scaffold for the discovery of novel CDK8 inhibitors.

The Drug Discovery Workflow: From Concept to Preclinical Candidate

The development of a novel inhibitor is a multi-stage process that requires rigorous validation at each step. The workflow presented here ensures that only the most promising compounds advance, saving time and resources.

Drug_Discovery_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: In Vivo Evaluation Design Structure-Based Design (1H-pyrrolo[2,3-b]pyridine core) Synthesis Chemical Synthesis (Compound Library) Design->Synthesis SAR Hypothesis Biochem Biochemical Assay (CDK8/CycC IC50) Synthesis->Biochem Test Compounds Selectivity Kinase Selectivity (Panel Screening) Biochem->Selectivity CETSA Target Engagement (CETSA) Selectivity->CETSA Lead Compounds Functional Functional Assay (pSTAT1 Inhibition) CETSA->Functional PK Pharmacokinetics (PK) (Bioavailability) Functional->PK Candidate Efficacy In Vivo Efficacy (Xenograft Model) PK->Efficacy

Caption: High-level workflow for CDK8 inhibitor discovery.

Design and Synthesis of the 1H-Pyrrolo[2,3-b]pyridine Library

Rationale for Scaffold Selection & Design Strategy

The choice of the 1H-pyrrolo[2,3-b]pyridine core is deliberate. This scaffold acts as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region, a conserved structural motif in the ATP binding pocket. Our design strategy involves three key modifications to this core to optimize potency, selectivity, and drug-like properties:

  • Hinge-Binding Moiety: The 1H-pyrrolo[2,3-b]pyridine core is maintained as the primary anchor.

  • Linker and Core Extension: A central phenyl or other aromatic group is often used to project vectors into different regions of the binding site.

  • Solvent-Front Moiety: Various substituted groups are explored to interact with the solvent-exposed region, which can significantly enhance selectivity and potency. Structure-activity relationship (SAR) studies have shown that substituents at the meta-position of a linked benzene ring can access a larger hydrophobic cavity, improving activity.[5]

General Synthetic Protocol

A convergent synthesis strategy is typically employed, relying on robust and high-yield reactions like the Suzuki-Miyaura cross-coupling and amide bond formation.[4]

Synthesis_Scheme Core 1H-Pyrrolo[2,3-b]pyridine (Boronic Ester Derivative) R1 Suzuki Coupling Core->R1 Linker Aryl Halide Linker (e.g., dibromobenzene) Linker->R1 Sidechain Amine/Carboxylic Acid (Solvent-Front Moiety) R2 Amide Condensation or Suzuki Coupling Sidechain->R2 Intermediate1 Intermediate 1 Intermediate1->R2 FinalProduct Final CDK8 Inhibitor R1->Intermediate1 R2->FinalProduct

Caption: Generalized synthetic route for inhibitor library.

Protocol: Suzuki-Miyaura Coupling for Core Assembly (Example)

  • To a degassed solution of the 1H-pyrrolo[2,3-b]pyridine boronic ester (1.0 eq) and the aryl halide linker (1.1 eq) in a 2:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (3.0 eq).

  • Heat the reaction mixture at 90-100 °C under an inert atmosphere (N₂ or Ar) for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the coupled intermediate.

Biochemical Characterization: Potency and Selectivity

The first critical test is to determine if the synthesized compounds inhibit the target kinase with high potency.

Protocol: In Vitro CDK8/CycC Kinase Assay (ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction. It is a robust, high-throughput method for determining IC₅₀ values.[11][12]

Materials:

  • Recombinant human CDK8/Cyclin C complex (BPS Bioscience, #100433).[11]

  • CDK Substrate Peptide (e.g., Pol2-CTD peptide).[13]

  • ATP (10 µM final concentration).[13]

  • ADP-Glo™ Kinase Assay Kit (Promega, #V6930).[12]

  • Test compounds serially diluted in DMSO.

Procedure:

  • Prepare the 1x Kinase Reaction Buffer by diluting the 5x stock.

  • In a white 384-well plate, add 2.5 µL of test compound at various concentrations (final DMSO concentration should not exceed 1%). For the "no inhibitor" control, add 2.5 µL of DMSO.

  • Add 5 µL of a master mix containing the CDK8/CycC enzyme and substrate peptide to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Potency of Lead Compounds
Compound IDScaffoldCDK8 IC₅₀ (nM)CDK19 IC₅₀ (nM)Rationale/Source
Compound 22 1H-pyrrolo[2,3-b]pyridine48.6Not ReportedA potent Type II inhibitor developed for colorectal cancer.[2][14]
Compound 6 7-azaindole (derivative)51.3Not ReportedDesigned for acute myeloid leukemia.[5]
Compound 46 1H-pyrrolo[2,3-b]pyridine57Not ReportedDeveloped as an anti-inflammatory for psoriasis.[15]
BI-1347 Non-disclosed1.1~1A well-characterized, highly potent reference compound.[16][17]
ABM-3249 Non-disclosed1.4Not ReportedA potent and selective inhibitor with high oral bioavailability.[8]

This table presents representative data from public literature to illustrate expected potency ranges.

Cellular Assays: Target Engagement and Functional Response

A potent compound in a biochemical assay must also be effective in a complex cellular environment. We need to confirm it enters the cell, binds to CDK8, and inhibits its downstream signaling.

Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein in intact cells.[16] Ligand binding stabilizes the target protein, increasing its melting temperature.

Procedure:

  • Culture cells (e.g., MV4-11 AML cells) to 80% confluency.

  • Treat cells with the test compound (e.g., at 10x the cellular IC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Harvest, wash, and resuspend cells in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Lyse the cells by freeze-thaw cycles.

  • Separate soluble proteins from precipitated aggregates by centrifugation (e.g., 20,000 x g for 20 min).

  • Collect the supernatant and analyze the amount of soluble CDK8 remaining at each temperature by Western blot or ELISA.

  • Self-Validation: A successful result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating protein stabilization. No shift should be observed for unrelated proteins (negative control).

Protocol: Inhibition of IFN-γ-Induced STAT1 Phosphorylation

CDK8 directly phosphorylates the transcription factor STAT1 at Serine 727 (S727), a critical step for its full transcriptional activity.[1][17][18] Measuring the inhibition of this event is a highly specific and quantitative readout of cellular CDK8 activity.

STAT1_Pathway cluster_nuc IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK JAK1/2 IFNgR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates pY_STAT1 pSTAT1 (Y701) STAT1->pY_STAT1 Dimer pSTAT1 Dimer pY_STAT1->Dimer Dimerizes Dimer_nuc pSTAT1 Dimer Dimer->Dimer_nuc Translocates Nucleus Nucleus CDK8 CDK8 / CycC Dimer_nuc->CDK8 pS_STAT1 pSTAT1 (S727) CDK8->pS_STAT1 Phosphorylates Transcription Gene Transcription pS_STAT1->Transcription Activates Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->CDK8

Caption: CDK8-mediated phosphorylation of STAT1.

Procedure:

  • Seed human cells (e.g., Colo205 or MV4-11) in a 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with a serial dilution of the 1H-pyrrolo[2,3-b]pyridine inhibitor for 1-2 hours.

  • Stimulate the cells with interferon-gamma (IFN-γ, 100 ng/mL) for 30-60 minutes to induce STAT1 phosphorylation.

  • Immediately fix, permeabilize, and stain the cells using an antibody specific for phospho-STAT1 (Ser727).

  • Use a secondary antibody conjugated to a fluorophore for detection.

  • Quantify the fluorescence intensity per cell using high-content imaging or flow cytometry.

  • Trustworthiness: Include a "no IFN-γ" control to measure baseline phosphorylation and a "vehicle + IFN-γ" control for maximal signal. A known CDK8 inhibitor like BI-1347 should be used as a positive control.[1]

  • Determine the cellular IC₅₀ from the dose-response curve.

In Vivo Evaluation: Pharmacokinetics and Efficacy

Promising compounds with good cellular activity must be evaluated in animal models to assess their drug-like properties and therapeutic potential.

Protocol: Mouse Pharmacokinetic (PK) Study

This protocol determines the bioavailability and exposure of the inhibitor after oral administration.

  • Administer the compound to a cohort of mice (e.g., C57BL/6) via oral gavage (p.o.) at a defined dose (e.g., 10 mg/kg). A separate cohort receives an intravenous (i.v.) dose for bioavailability calculation.

  • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process blood to plasma and quantify the concentration of the compound using LC-MS/MS.

  • Calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), and oral bioavailability (%F). A good candidate will have high bioavailability, such as the 39.8% reported for one 1H-pyrrolo[2,3-b]pyridine derivative.[2][14]

Protocol: Tumor Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the inhibitor in a mouse model.

  • Implant human cancer cells (e.g., MV4-11 for AML or HCT116 for colorectal cancer) subcutaneously into immunocompromised mice (e.g., NOD/SCID).

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups: Vehicle control and inhibitor-treated group(s) at one or more doses.

  • Administer the compound orally once daily based on the PK profile.

  • Measure tumor volume with calipers 2-3 times per week. Monitor body weight as a measure of toxicity.

  • At the end of the study, calculate the Tumor Growth Inhibition (TGI). Potent CDK8 inhibitors have demonstrated robust tumor growth inhibition in such models.[2][7]

  • Validation: On the final day, tumors can be harvested a few hours after the last dose to measure the level of pSTAT1-S727 by immunohistochemistry, providing in vivo evidence of target modulation.

Data Presentation: Representative In Vivo Efficacy
CompoundModelDoseTGI (%)Key FindingCitation
Compound 22 Colorectal Cancer Xenograft50 mg/kg, p.o.61.2%Significantly inhibited tumor growth in vivo.[2][4]
BI-1347 Melanoma Syngeneic Model10 mg/kg, p.o.94%Achieved strong tumor regression.[1]
ABM-3249 AML Xenograft (MV4-11)25 mg/kg, p.o.100% (Complete Remission)Caused complete tumor remission with no recurrence after withdrawal.[8]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of next-generation CDK8 inhibitors. By following a systematic workflow encompassing rational design, robust biochemical and cellular screening, and rigorous in vivo validation, researchers can efficiently identify and advance novel therapeutic candidates. The protocols and insights provided in this guide are designed to be self-validating, ensuring the generation of high-quality, reproducible data essential for modern drug discovery programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Efficacy Studies of CDK8 Inhibitors in Mouse Models.
  • Liu, X., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095–12123. [Link]
  • Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
  • Zhu, Y., et al. (2023). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Inhibitors of CDK8 for the Treatment of Cancer. Journal of Medicinal Chemistry, 66(8), 5439–5452. [Link]
  • Li, Y., et al. (2024). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]
  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit.
  • Patsnap Synapse. (2025). What are the therapeutic applications for CDK8 inhibitors?.
  • Benchchem. (n.d.). Assessing the Specificity of Cdk8 Inhibitors in Cellular Thermal Shift Assays: A Comparative Guide.
  • Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit.
  • Chen, C., et al. (2023). A potent and selective CDK8 inhibitor ABM-3249 with excellent efficacies in multiple in vivo cancer models. AACR Journals. [Link]
  • Hölsken, O., et al. (2021). Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance. PubMed Central. [Link]
  • Wang, H., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
  • Reaction Biology. (n.d.). CDK8/cyclin C Kinase Assay Service.
  • Liu, X., et al. (2022). Discovery of the Novel 1 H -Pyrrolo[2,3- b ]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for CDK8/cyclin C.
  • Dale, T., et al. (2025). Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development. bioRxiv. [Link]
  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390. [Link]
  • Xiang, H., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
  • Benchchem. (n.d.). Application Notes: Cdk8-IN-1 Cell-Based Assays.
  • Zhang, X., et al. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy, 175, 116705. [Link]
  • Li, J., et al. (2019). Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay. Cells, 8(10), 1208. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Zhang, W., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

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Preparation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Preparation and Evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as Selective PDE4B Inhibitors

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Introduction: Targeting PDE4B in Inflammatory and Neurological Disease

Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger that regulates a vast array of cellular processes.[1] The PDE4 family is encoded by four genes (PDE4A, B, C, and D), which give rise to over 20 isoforms. While structurally similar, these isoforms have distinct tissue distributions and non-redundant physiological roles.[2]

Phosphodiesterase 4B (PDE4B) has emerged as a high-interest therapeutic target due to its prominent role in regulating inflammation and cognitive functions.[3] It is highly expressed in inflammatory and immune cells, including macrophages, monocytes, and neutrophils, as well as in the central nervous system.[3][4] By degrading cAMP, PDE4B attenuates the anti-inflammatory signals mediated by this second messenger. Consequently, inhibiting PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the production and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2][5] This mechanism makes PDE4B inhibitors promising therapeutic agents for a variety of inflammatory conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis.[2][5]

A significant challenge in developing PDE4 inhibitors has been managing dose-limiting side effects, particularly nausea and emesis, which are primarily associated with the inhibition of the PDE4D isoform.[2] This has driven the search for novel chemical scaffolds that exhibit selectivity for PDE4B over other isoforms. The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) core has been identified as a privileged scaffold for developing potent and selective PDE4B inhibitors.[6][7][8] Its unique electronic properties and ability to form key hydrogen bonds within the enzyme's active site allow for the design of compounds with improved therapeutic indices.[6][9]

This guide provides a comprehensive overview and detailed protocols for the synthesis of a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide library and its subsequent biological evaluation for PDE4B inhibitory activity.

The PDE4B Signaling Pathway and Mechanism of Inhibition

The inhibition of PDE4B elevates intracellular cAMP, activating Protein Kinase A (PKA) and other downstream effectors. This cascade ultimately suppresses the transcription of pro-inflammatory genes.

PDE4B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR Activation (e.g., by agonist) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4B PDE4B cAMP->PDE4B Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE4B->AMP Hydrolyzes to CREB CREB Phosphorylation PKA->CREB Inflammation Suppression of Pro-inflammatory Gene Transcription (e.g., TNF-α) CREB->Inflammation Inhibitor 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Inhibitor->PDE4B Inhibits

Caption: PDE4B signaling pathway and inhibitor action.

Part 1: Chemical Synthesis Protocols

The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides is efficiently achieved through a robust multi-step sequence. The general strategy involves the preparation of the core 7-azaindole-2-carboxylic acid, followed by a final amide coupling step to introduce chemical diversity.

Synthesis_Workflow Start Starting Material (e.g., Ethyl 7-azaindole-2-carboxylate) Step1 Step 1: Saponification (Ester Hydrolysis) Start->Step1 Intermediate Key Intermediate (7-Azaindole-2-carboxylic acid) Step1->Intermediate Step2 Step 2: Amide Coupling (with diverse amines R-NH2) Intermediate->Step2 Product Final Product Library (1H-pyrrolo[2,3-b]pyridine-2-carboxamides) Step2->Product

Caption: General synthetic workflow for target compounds.
Protocol 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (Intermediate)

This protocol outlines the hydrolysis (saponification) of a commercially available or previously synthesized ethyl ester to the corresponding carboxylic acid, which is the essential precursor for the subsequent amide coupling reaction.

Rationale: The ester group is a common protecting group for carboxylic acids during preceding synthetic steps. Base-catalyzed hydrolysis is a standard, high-yielding method for deprotection. Sodium hydroxide (NaOH) is a cost-effective and strong base suitable for this transformation. The use of a co-solvent system (e.g., Methanol/Water) ensures the solubility of both the ester starting material and the inorganic base.

Materials:

  • Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), 1M solution

  • Round-bottom flask, magnetic stirrer, pH paper, filtration apparatus

Procedure:

  • Dissolve ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in a mixture of MeOH and H₂O (e.g., a 2:1 v/v ratio).

  • Add NaOH (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH ~3-4 by the dropwise addition of 1M HCl. A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the solid under vacuum to yield 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Characterization via ¹H NMR and LC-MS is recommended to confirm identity and purity.

Protocol 2: Parallel Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Library

This protocol describes the amide coupling of the carboxylic acid intermediate with a diverse set of primary or secondary amines to generate the final compound library.

Rationale: Propanephosphonic acid anhydride (T3P®) is chosen as the coupling reagent. It is a highly efficient, safe, and versatile reagent that promotes amide bond formation with minimal side reactions and easy purification, as the byproducts are water-soluble.[6] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic organic base to neutralize the in-situ formed acids and facilitate the reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, solubilizing a wide range of reactants.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (from Protocol 1)

  • A library of diverse primary and secondary amines (R₁R₂NH)

  • Propanephosphonic acid anhydride (T3P®), 50% solution in ethyl acetate or DMF

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vials suitable for parallel synthesis

Procedure (per reaction):

  • To a reaction vial, add 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).

  • Add the T3P® solution (1.5 eq) dropwise to the stirred mixture at room temperature.

  • Seal the vial and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS (reactions are often complete within 30 minutes to 4 hours).[6]

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or preparative HPLC to yield the pure 1H-pyrrolo[2,3-b]pyridine-2-carboxamide.

  • Confirm the structure and purity of each final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Biological Evaluation Protocols

After synthesis and purification, the compounds must be evaluated for their ability to inhibit PDE4B and for their activity in a relevant cellular context.

BioAssay_Workflow Compound Purified Compound Library Assay1 Biochemical Assay: PDE4B Enzyme Inhibition Compound->Assay1 Assay2 Cell-Based Assay: TNF-α Release in Macrophages Compound->Assay2 Result1 Determine Potency (IC50 value) Assay1->Result1 SAR Structure-Activity Relationship (SAR) Analysis Result1->SAR Result2 Determine Cellular Efficacy (IC50 value) Assay2->Result2 Result2->SAR

Caption: Workflow for biological evaluation of inhibitors.
Protocol 3: In Vitro PDE4B Enzymatic Inhibition Assay (Fluorescence Polarization)

This protocol measures the direct inhibitory effect of the synthesized compounds on the enzymatic activity of recombinant human PDE4B.

Rationale: This fluorescence polarization (FP) assay is a homogeneous, high-throughput method for measuring PDE activity.[10] It uses a fluorescein-labeled cAMP substrate (cAMP-FAM). In its cyclic form, this small molecule tumbles rapidly in solution, resulting in low FP. When PDE4B hydrolyzes cAMP-FAM to AMP-FAM, a specific binding agent in the kit complexes with the newly freed phosphate group. This forms a large, slowly tumbling complex, leading to a high FP signal.[10] Inhibitors prevent this conversion, thus keeping the FP signal low. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from a dose-response curve.

Materials:

  • PDE4B1 Assay Kit (e.g., from BPS Bioscience, Cat. #79582) containing:

    • Recombinant Human PDE4B1 enzyme

    • Fluorescein-labeled cAMP substrate (cAMP-FAM)

    • Binding Agent

    • Assay Buffer

  • Synthesized test compounds, dissolved in DMSO

  • Positive control inhibitor (e.g., Rolipram or Roflumilast)

  • Black, low-volume 96-well or 384-well microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in assay buffer. The final DMSO concentration should not exceed 1%.[10]

  • In a black microplate, add the following to each well:

    • Test compound or control (e.g., 5 µL)

    • Diluted PDE4B1 enzyme (e.g., 20 µL)

  • Initiate the reaction by adding the cAMP-FAM substrate (e.g., 25 µL).

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Stop the enzymatic reaction and develop the signal by adding the Binding Agent (e.g., 50 µL).

  • Incubate for another 30 minutes at room temperature.

  • Read the fluorescence polarization on a compatible plate reader (Excitation ~485 nm, Emission ~530 nm).

  • Data Analysis:

    • Plot the FP signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism).

    • Calculate the IC₅₀ value for each compound.

Protocol 4: Cell-Based TNF-α Release Inhibition Assay

This protocol assesses the functional effect of the inhibitors in a cellular model of inflammation.

Rationale: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent stimulator of macrophages, leading to the robust production and release of the pro-inflammatory cytokine TNF-α. This process is regulated by intracellular cAMP levels. Potent PDE4B inhibitors will increase cAMP in these cells, suppressing LPS-induced TNF-α production.[4][6] Measuring the reduction in TNF-α provides a direct readout of the compound's anti-inflammatory activity in a physiologically relevant setting.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1 differentiated cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Synthesized test compounds, dissolved in DMSO

  • Human or Mouse TNF-α ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • The next day, pre-treat the cells by adding serial dilutions of the test compounds or a positive control (e.g., Rolipram). Incubate for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL to all wells except the vehicle control.

  • Incubate the plate for 4-6 hours at 37 °C in a CO₂ incubator.

  • After incubation, carefully collect the cell culture supernatant from each well.

  • Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve from the TNF-α standards provided in the ELISA kit.

    • Calculate the concentration of TNF-α in each sample.

    • Plot the percentage inhibition of TNF-α release against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound in the cellular assay.

Data Presentation and Interpretation

The data from the biochemical and cellular assays should be tabulated to facilitate Structure-Activity Relationship (SAR) analysis. This allows researchers to understand how changes in the chemical structure (e.g., the R₁ and R₂ groups on the carboxamide) affect potency and cellular efficacy.

Table 1: Example SAR Data for a Series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

Compound IDR₁R₂PDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Selectivity (4D/4B)TNF-α Release IC₅₀ (nM)
11a HCyclopentyl850>10000>11.8950
11h -3,3-difluoroazetidin-1-yl1408406.0180
11k HTetrahydrofuran-3-yl1109909.0150
Rolipram --1201100.9160

Note: Data is representative and adapted from literature sources for illustrative purposes.[6][7]

Interpretation: Careful analysis of the SAR reveals key insights. For instance, the introduction of a 3,3-difluoroazetidine ring in compound 11h resulted in high potency and a 6-fold selectivity for PDE4B over PDE4D.[6][7] Comparing the biochemical potency (PDE4B IC₅₀) with the cellular efficacy (TNF-α IC₅₀) provides information about cell permeability and engagement with the target in a physiological environment.

References

  • BPS Bioscience. (n.d.). PDE4B Cell-Based Activity Assay Kit.
  • Rankin, N., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848–1854.
  • Rankin, N., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Li, H., et al. (2022). The regulatory role of PDE4B in the progression of inflammatory function study. Frontiers in Pharmacology, 13, 982130.
  • Netral News. (2024). What are PDE4B modulators and how do they work?
  • Amsbio. (n.d.). PDE4B Cell-Based Activity Assay Kit.
  • NHSJS. (2025). A Comprehensive Review of Phosphodiesterase 4B: Functions, Structure, Disease Association, Therapeutic Applications & Potential.
  • Zhang, X., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Journal of Biomolecular Screening, 13(7), 609–618.
  • Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 inhibitors for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 61(8), 3433-3454.
  • Frontiers Media S.A. (2022). The regulatory role of PDE4B in the progression of inflammatory function study. Frontiers in Pharmacology.
  • National Institutes of Health. (n.d.). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening.
  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit.
  • Wang, H., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic Chemistry Frontiers, 9, 2541-2548.
  • ResearchGate. (n.d.). Analogues of 1,2-dimethyl-1H-pyrrolo[2,3-d]pyridazine with PDE4B inhibitory activity.
  • PubMed. (2020). Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Frontiers Media S.A. (2021). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum. Frontiers in Pharmacology.
  • ACS Publications. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Xu, R., et al. (2006). Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. Biochemical Journal, 397(Pt 1), 115–123.
  • ResearchGate. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
  • Patrick, A. M., et al. (2022). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 8(1), 108–122.
  • Reaction Biology. (n.d.). PDE4B Phosphodiesterase Assay Service.

Sources

Application Notes and Protocols: A Guide to Organometallic Catalysis in the Synthesis of Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Azaindole

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole and purine allows it to act as a bioisostere, modulating key physicochemical properties such as solubility, pKa, and lipophilicity, which in turn can enhance binding to molecular targets and improve ADME-tox profiles.[2] This unique scaffold, featuring both a hydrogen-bond donor and acceptor within a rigid system, is a key component in several FDA-approved anticancer drugs, including Vemurafenib, Pexidartinib, and Pemigatinib.[3] The significant biological activity of 7-azaindole derivatives has spurred the development of diverse and efficient synthetic methodologies for their preparation and functionalization.[3][4]

Classical indole syntheses, such as the Fischer and Madelung cyclizations, are often inefficient when applied to azaindoles.[5] This has led to a paradigm shift towards organometallic catalysis, which offers milder reaction conditions, broader functional group tolerance, and superior regioselectivity.[1][5] This guide provides an in-depth exploration of key organometallic catalytic strategies for the synthesis and functionalization of substituted 7-azaindoles, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of 7-Azaindole Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the construction and functionalization of the 7-azaindole core.[2][6] These methods typically involve the coupling of a halo-7-azaindole with a suitable partner, enabling the introduction of a wide array of substituents.

A. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction, a palladium- and copper-cocatalyzed coupling of terminal alkynes with aryl or vinyl halides, is a powerful tool for the synthesis of alkynyl-7-azaindoles.[7] These products can be valuable intermediates for further transformations or possess biological activity in their own right.

Mechanistic Rationale: The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle.[8] The palladium cycle involves the oxidative addition of the halo-7-azaindole to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in the copper cycle) and subsequent reductive elimination to yield the alkynylated product and regenerate the Pd(0) catalyst.

Experimental Workflow: Sonogashira Coupling for 2-Substituted 7-Azaindoles

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_cyclization Intramolecular Cyclization prep1 Combine 2-amino-3-iodopyridine, PdCl2(PPh3)2, and CuI in a flask. prep2 Add solvent (e.g., DMF) and triethylamine (base). prep1->prep2 prep3 Degas the mixture with an inert gas (e.g., Argon). prep2->prep3 react1 Add the terminal alkyne (R-C≡CH) dropwise. prep3->react1 react2 Heat the reaction mixture (e.g., 60 °C) and monitor by TLC or LC-MS. react1->react2 workup1 Quench the reaction (e.g., with water or NH4Cl). react2->workup1 workup2 Extract with an organic solvent (e.g., EtOAc). workup1->workup2 workup3 Dry the organic layer (e.g., with Na2SO4). workup2->workup3 workup4 Purify by column chromatography. workup3->workup4 cycl1 Dissolve the purified 2-amino-3-(alkynyl)pyridine in a suitable solvent (e.g., Toluene). workup4->cycl1 cycl2 Add a base (e.g., t-BuOK) and optionally a catalyst (e.g., 18-crown-6). cycl1->cycl2 cycl3 Heat the mixture to induce cyclization. cycl2->cycl3 cycl4 Purify the final 2-substituted 7-azaindole. cycl3->cycl4

Caption: Workflow for the two-step synthesis of 2-substituted 7-azaindoles via Sonogashira coupling and subsequent cyclization.

Detailed Protocol: Synthesis of 2-Phenyl-7-azaindole [9]

  • Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine (1.0 mmol) in DMF (5 mL) is added PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (2.0 mmol). The mixture is degassed with argon for 15 minutes. Phenylacetylene (1.2 mmol) is then added dropwise, and the reaction is stirred at 60 °C until completion (monitored by TLC). The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product, 2-amino-3-(phenylethynyl)pyridine, is purified by column chromatography.

  • Cyclization: The purified 2-amino-3-(phenylethynyl)pyridine (1.0 mmol) is dissolved in toluene (10 mL). Potassium tert-butoxide (1.2 mmol) and 18-crown-6 (0.1 mmol) are added. The mixture is heated to 65 °C and stirred until the starting material is consumed.[9] The reaction is cooled, quenched with water, and extracted with ethyl acetate. The organic layer is dried and concentrated, and the resulting 2-phenyl-7-azaindole is purified by chromatography.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NDMF60High[6]
Pd(PPh₃)₄ / CuIEt₃NDMFRT or 60Good[6]
Fe-catalyst / CuIKOt-BuNMP130 (MW)Moderate to Good[10]

Table 1: Comparison of Selected Sonogashira Coupling Conditions for 7-Azaindole Synthesis.

B. Heck Reaction: Vinylation of 7-Azaindoles

The Heck reaction provides a powerful method for the C-C bond formation between a halo-7-azaindole and an alkene, leading to vinyl-substituted 7-azaindoles.[11] These products can serve as versatile precursors for further synthetic manipulations.

Mechanistic Rationale: The catalytic cycle of the Heck reaction typically involves the oxidative addition of the halo-7-azaindole to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-C bond.[12] A subsequent β-hydride elimination releases the vinylated product and a palladium hydride species, which upon reductive elimination with a base regenerates the Pd(0) catalyst.

Catalytic Cycle: The Heck Reaction

Heck_Cycle pd0 Pd(0)L2 pd2_complex [Ar-Pd(II)-X]L2 pd0->pd2_complex Oxidative Addition (Ar-X) pi_complex π-complex pd2_complex->pi_complex Alkene Coordination insertion_product [R-CH2-CH(Ar)-Pd(II)-X]L2 pi_complex->insertion_product Migratory Insertion hydride_complex [H-Pd(II)-X]L2 insertion_product->hydride_complex β-Hydride Elimination (+ Product) hydride_complex->pd0 Reductive Elimination (+ Base-H-X)

Caption: A simplified catalytic cycle for the palladium-catalyzed Heck reaction.

Detailed Protocol: Cascade C-N Cross-Coupling/Heck Reaction for 2-Substituted 7-Azaindoles [13]

This innovative one-pot procedure combines a C-N bond formation with a Heck cyclization to construct the 7-azaindole scaffold.

  • Reaction Setup: In a glovebox, a vial is charged with 2-amino-3-bromopyridine (0.5 mmol), an alkenyl bromide (0.6 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.05 mmol), and t-BuONa (1.2 mmol).

  • Reaction Execution: Toluene (2 mL) is added, and the vial is sealed and heated at 110 °C for 24 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired substituted 7-azaindole.

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ / XPhost-BuONaToluene110Good to Excellent[13]
Pd(OAc)₂KOAcDMF110Fair[14]

Table 2: Representative Conditions for Heck Reactions in 7-Azaindole Synthesis.

C. Suzuki-Miyaura Coupling: Arylation and Biaryl Synthesis

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between a halo-7-azaindole and an organoboron compound.[15] This reaction is particularly valuable for synthesizing aryl- and heteroaryl-substituted 7-azaindoles, which are common motifs in pharmaceuticals.

Mechanistic Rationale: The generally accepted mechanism involves the oxidative addition of the halo-7-azaindole to a Pd(0) species, followed by transmetalation with the organoboron reagent (activated by a base), and subsequent reductive elimination to furnish the cross-coupled product and regenerate the Pd(0) catalyst.[15]

Detailed Protocol: One-Pot Suzuki-Miyaura Di-arylation of 3,6-dichloro-7-azaindole [16]

  • First Coupling (C3-Arylation): To a mixture of 3,6-dichloro-7-azaindole (0.25 mmol), the first arylboronic acid (0.275 mmol), Cs₂CO₃ (0.5 mmol), Pd₂(dba)₃ (0.0125 mmol), and SPhos (0.0125 mmol) is added a 1:1 mixture of toluene and ethanol (2 mL). The reaction is stirred at 60 °C.

  • Second Coupling (C6-Arylation): After the first coupling is complete (monitored by TLC), the second arylboronic acid (0.375 mmol), additional Pd₂(dba)₃ (0.025 mmol), and SPhos (0.05 mmol) are added. The reaction temperature is increased to 110 °C and stirred until completion.

  • Work-up and Purification: The reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the C3,C6-diaryl-7-azaindole.

Catalyst/LigandBaseSolventTemperature (°C)Key FeatureReference
Pd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol60 then 110One-pot sequential diarylation[16]
Pd(OAc)₂ / SPhosK₃PO₄MeCN/H₂ORefluxSynthesis via cyclization[6]

Table 3: Selected Conditions for Suzuki-Miyaura Coupling in 7-Azaindole Synthesis.

D. Buchwald-Hartwig Amination: Introducing Nitrogen-Based Substituents

The Buchwald-Hartwig amination enables the palladium-catalyzed formation of C-N bonds between a halo-7-azaindole and an amine.[17] This reaction is instrumental in synthesizing amino-7-azaindoles, a class of compounds with significant biological relevance.[18] A key challenge is the potential for the unprotected N-H of the azaindole to interfere with the reaction; however, modern catalyst systems have largely overcome this limitation.[18][19]

Mechanistic Rationale: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the halo-7-azaindole to Pd(0), coordination of the amine, deprotonation by a base to form a palladium amido complex, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[17][20]

Experimental Workflow: Buchwald-Hartwig Amination of Halo-7-azaindoles

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine halo-7-azaindole, Pd precatalyst, ligand, and base in a vial. prep2 Add the amine and solvent (e.g., t-BuOH or dioxane). prep1->prep2 react1 Seal the vial and heat the reaction mixture (e.g., 80-100 °C). prep2->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Cool the reaction and dilute with an organic solvent. react2->workup1 workup2 Filter through Celite to remove palladium salts. workup1->workup2 workup3 Concentrate the filtrate. workup2->workup3 workup4 Purify by column chromatography or crystallization. workup3->workup4

Caption: General workflow for the Buchwald-Hartwig amination of halo-7-azaindoles.

Detailed Protocol: Amination of 4-Chloro-7-azaindole with Morpholine [18]

  • Reaction Setup: An oven-dried vial is charged with 4-chloro-7-azaindole (0.5 mmol), a palladium precatalyst (e.g., RuPhos Pd G2, 0.01 mmol), RuPhos ligand (0.015 mmol), and NaOt-Bu (0.7 mmol).

  • Reaction Execution: The vial is evacuated and backfilled with argon. Morpholine (0.6 mmol) and tert-butanol (1 mL) are added. The vial is sealed and heated to 80 °C for 12-24 hours.

  • Work-up and Purification: The reaction mixture is cooled, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to give 4-(morpholino)-7-azaindole.

Catalyst/LigandBaseSolventTemperature (°C)Substrate ScopeReference
RuPhos Pd G2 / RuPhosNaOt-But-BuOH80Wide range of primary/secondary amines[18][19]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100Aryl amines[21]

Table 4: Catalyst Systems for Buchwald-Hartwig Amination of Halo-7-azaindoles.

II. C-H Functionalization: A Modern Approach to 7-Azaindole Substitution

Direct C-H functionalization has emerged as an atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalized starting materials.[7][22] Rhodium and iridium catalysts have shown particular promise in the regioselective C-H functionalization of the 7-azaindole nucleus.[23][24]

A. Rhodium(III)-Catalyzed C-H Activation/Annulation

Rhodium(III) catalysts can mediate the C-H activation of aminopyridines and their subsequent annulation with alkynes to construct the 7-azaindole ring system.[23] This approach offers a convergent and efficient route to diversely substituted 7-azaindoles.

Mechanistic Considerations: The reaction is believed to proceed via a C-H activation step, directed by the amino group, to form a rhodacycle intermediate.[25][26] Subsequent alkyne insertion, followed by reductive elimination, furnishes the 7-azaindole product.[25] The use of a silver salt as an oxidant is often crucial for catalyst turnover.[25][26]

Detailed Protocol: Rh(III)-Catalyzed Synthesis of 7-Azaindoles [23]

  • Reaction Setup: A mixture of 2-aminopyridine (0.2 mmol), alkyne (0.24 mmol), [RhCp*Cl₂]₂ (0.005 mmol), and AgSbF₆ (0.02 mmol) is placed in a screw-capped vial.

  • Reaction Execution: Dichloroethane (DCE, 1 mL) is added, and the vial is sealed and heated at 80 °C for 12 hours.

  • Work-up and Purification: The reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired 7-azaindole.

B. Iridium-Catalyzed C3-Allylation

Iridium catalysis has been successfully applied to the C3-selective asymmetric allylation of 7-azaindoles using racemic secondary allylic alcohols.[27] This method provides chiral 3-allyl-7-azaindoles with high enantioselectivity.

Detailed Protocol: Ir-Catalyzed Asymmetric C3-Allylation of 7-Azaindole [27]

  • Catalyst Preparation: In a glovebox, [Ir(cod)Cl]₂ and a chiral ligand (e.g., a derivative of (R)-BINAP) are dissolved in THF and stirred to form the active catalyst.

  • Reaction Setup: To a vial containing 7-azaindole (0.2 mmol) and a racemic secondary allylic alcohol (0.4 mmol) is added the pre-formed iridium catalyst solution and a base (e.g., Cs₂CO₃).

  • Reaction Execution: The reaction is stirred at a specified temperature until completion.

  • Work-up and Purification: The reaction is quenched, extracted, and the crude product is purified by chromatography to yield the enantiomerically enriched 3-allyl-7-azaindole.

Conclusion and Future Outlook

Organometallic catalysis has profoundly impacted the synthesis of substituted 7-azaindoles, providing a versatile toolkit for chemists in academia and industry. Palladium-catalyzed cross-coupling reactions remain the dominant strategy for the functionalization of pre-formed 7-azaindole scaffolds, while emerging C-H functionalization methods offer more atom-economical and convergent approaches to construct the core ring system.

Future research will likely focus on the development of more sustainable and cost-effective catalytic systems, perhaps utilizing earth-abundant metals. The continued exploration of asymmetric catalysis will be crucial for accessing enantiomerically pure 7-azaindole derivatives for pharmaceutical applications. Furthermore, the integration of flow chemistry and other enabling technologies with these powerful catalytic methods will undoubtedly accelerate the discovery and development of new 7-azaindole-based therapeutics.

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Application Notes and Protocols: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, also known as 7-aza-5-trifluoromethyl-indole, represents a privileged scaffold in modern medicinal chemistry, particularly for the development of targeted therapeutics. Its unique structural and electronic properties have positioned it as a cornerstone for inhibitors of several important protein kinase families. This guide provides an in-depth exploration of this scaffold, detailing its scientific rationale, key target classes, and comprehensive, field-tested protocols for the evaluation of derived compounds. We will delve into biochemical and cellular assays, target engagement methodologies, and data interpretation to empower researchers, scientists, and drug development professionals in their quest for novel, targeted medicines.

Introduction: The Scientific Rationale for a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a bioisostere of indole, a common motif in biologically active molecules. The replacement of the C7 carbon with a nitrogen atom creates a hydrogen bond acceptor, which can form critical interactions with the hinge region of many protein kinases, mimicking the adenine binding of ATP.[1] This fundamental interaction pattern makes the 7-azaindole scaffold a highly effective starting point for kinase inhibitor design.[2][3][4][5]

The "Magic" Trifluoromethyl Group

The strategic incorporation of a trifluoromethyl (-CF3) group at the 5-position of the scaffold is a key design element that confers several advantageous properties.[6][7][8]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes, often leading to a longer in vivo half-life for the drug candidate.[6][7][8]

  • Increased Binding Affinity: The highly electronegative and lipophilic nature of the -CF3 group can significantly enhance binding affinity. It can modulate the electronic properties of the aromatic ring system and form favorable hydrophobic or electrostatic interactions within the target's active site.[6][7][8][9]

  • Improved Membrane Permeability: The lipophilicity imparted by the -CF3 group can improve a compound's ability to cross cellular membranes, which is crucial for reaching intracellular targets and improving oral bioavailability.[6][7][8]

These combined properties make the this compound scaffold an exemplary starting point for developing potent, selective, and drug-like kinase inhibitors.

Key Kinase Targets and Signaling Pathways

Derivatives of this scaffold have shown potent inhibitory activity against several clinically relevant kinase families, most notably those within the mitogen-activated protein kinase (MAPK) pathway.

BRAF and the MAPK Signaling Cascade

The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11] A frequent mutation in several cancers, particularly melanoma, is the V600E substitution in the BRAF kinase, which leads to its constitutive activation and uncontrolled cell growth.[10][12] The this compound core has been successfully utilized to develop potent inhibitors of BRAF V600E.[13]

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_n ERK1/2 ERK->ERK_n Translocates Scaffold_Inhibitor 5-(Trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine Derivative Scaffold_Inhibitor->BRAF Inhibits TF Transcription Factors (e.g., c-Myc, AP-1) ERK_n->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: The MAPK signaling pathway with targeted inhibition of BRAF V600E.

Other Relevant Kinase Targets

Beyond BRAF, the versatile 7-azaindole scaffold has been exploited to develop inhibitors for a range of other kinases, demonstrating its broad applicability. These include:

  • Fibroblast Growth Factor Receptors (FGFRs) [14]

  • Rho-associated coiled-coil containing protein kinases (ROCK) [2][3][5]

  • Glycogen synthase kinase-3β (GSK-3β) [15]

  • Maternal embryonic leucine zipper kinase (MELK) [16]

  • Cyclin-dependent kinase 8 (CDK8) [17][18]

Experimental Protocols: From Biochemical Potency to Cellular Efficacy

Evaluating a novel inhibitor requires a multi-tiered approach. The following protocols provide a robust framework for characterizing compounds derived from the this compound scaffold.

Protocol: Biochemical Kinase Inhibition Assay (e.g., BRAF V600E)

This protocol determines the direct inhibitory effect of a compound on the purified kinase enzyme. The Kinase-Glo® MAX assay is a common method that measures ATP consumption.[19][20][21]

Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase activity. The Kinase-Glo® MAX reagent uses luciferase to generate a luminescent signal from the remaining ATP.

Materials:

  • Recombinant BRAF V600E enzyme (BPS Bioscience, Cat. #40533 or similar)

  • 5X Kinase Buffer 1 (BPS Bioscience, Cat. #79334 or similar)

  • 5X RAF Substrate (e.g., inactive MEK1) (BPS Bioscience, Cat. #79569 or similar)

  • ATP (500 µM stock) (BPS Bioscience, Cat. #79686 or similar)

  • Kinase-Glo® MAX Luminescence Kinase Assay (Promega, Cat. #V6071)

  • Test compounds serially diluted in 100% DMSO

  • White, opaque 96-well assay plates

Procedure:

  • Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer 1 to 1X with sterile water.

  • Prepare Master Mix: For each reaction, prepare a master mix containing 6 µl of 5X Kinase Buffer 1, 1 µl of 500 µM ATP, 10 µl of 5X RAF substrate, and 8 µl of water.

  • Plate Compounds: Add 5 µl of the diluted test inhibitor solution to the "Test Inhibitor" wells. For "Positive Control" and "Blank" wells, add 5 µl of the diluent solution (e.g., 1% DMSO in 1X Kinase Buffer).

  • Add Master Mix: Add 25 µl of the Master Mix to every well.

  • Prepare Enzyme: Thaw the BRAF V600E enzyme on ice. Dilute the enzyme to the working concentration (e.g., 2.5 ng/µl) in 1X Kinase Buffer.

  • Initiate Reaction: To the "Positive Control" and "Test Inhibitor" wells, add 20 µl of the diluted BRAF V600E enzyme. To the "Blank" wells, add 20 µl of 1X Kinase Buffer.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection: Equilibrate the Kinase-Glo® MAX reagent to room temperature. Add 50 µl of the reagent to each well.

  • Final Incubation: Cover the plate and incubate at room temperature for 15 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence using a microplate reader.

Data Analysis:

  • Subtract the "Blank" reading from all other readings.

  • Calculate the percent inhibition: % Inhibition = 100 * (1 - (Test Inhibitor Signal / Positive Control Signal))

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Target Engagement (NanoBRET™ Assay)

Confirming that a compound binds its intended target in a live cell is a critical step. The NanoBRET™ Target Engagement Assay is a gold-standard method for this purpose.[22][23][24][25]

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-fused target protein (donor) and a cell-permeable fluorescent tracer that binds the target's active site (acceptor). A test compound competes with the tracer, causing a dose-dependent decrease in the BRET signal.

NanoBRET cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present NLuc_Target Target-NanoLuc® (Donor) Tracer Fluorescent Tracer (Acceptor) NLuc_Target->Tracer Energy Transfer BRET High BRET Signal Tracer->BRET emits light Substrate Substrate Substrate->NLuc_Target excites NLuc_Target2 Target-NanoLuc® (Donor) NoBRET Low BRET Signal NLuc_Target2->NoBRET emits light Tracer2 Fluorescent Tracer (Acceptor) Inhibitor Test Compound Inhibitor->NLuc_Target2 binds Substrate2 Substrate Substrate2->NLuc_Target2 excites

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for Nluc-Target fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer and Nano-Glo® Substrate (Promega)

  • White, 96-well tissue culture-treated assay plates

Procedure (Summary):

  • Transfection: Transfect cells with the Nluc-Target fusion plasmid and incubate for 24 hours to allow protein expression.[23][24]

  • Cell Plating: Harvest and resuspend the transfected cells in Opti-MEM™. Plate the cells into the 96-well assay plate.

  • Compound Addition: Prepare serial dilutions of the test compound and add them to the wells.

  • Tracer Addition: Add the NanoBRET™ Tracer to all wells at the predetermined optimal concentration.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.

  • Signal Detection: Prepare the Nano-Glo® Substrate solution (containing an extracellular inhibitor to reduce background) and add it to each well.[23]

  • Read Plate: Immediately read the plate on a luminometer capable of dual-filtered luminescence measurement (e.g., Donor at 450 nm, Acceptor at 610 nm).[24]

Data Analysis:

  • Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.

  • Normalize the data to the "no inhibitor" control.

  • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit to a dose-response curve to determine the intracellular IC50.

Protocol: Cellular Proliferation Assay (e.g., A375 Melanoma Cells)

This assay measures the effect of the compound on the growth and viability of cancer cells that are dependent on the target kinase (e.g., BRAF V600E-mutant A375 cells).

Principle: Reagents like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in ATP indicates cytotoxic or cytostatic effects.

Materials:

  • A375 human melanoma cell line (ATCC® CRL-1619™) or other relevant cell line

  • Appropriate cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear-bottom, black- or white-walled tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. #G7570)

  • Test compounds serially diluted in culture medium

Procedure:

  • Cell Seeding: Seed cells into the 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing the serially diluted test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate stand at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence using a microplate reader.

Data Analysis:

  • Normalize the data to the vehicle control wells.

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Data Summary and Structure-Activity Relationship (SAR)

Systematic modification of the this compound scaffold allows for the exploration of the structure-activity relationship (SAR), guiding the optimization of potency, selectivity, and pharmacokinetic properties.

Compound IDR1 GroupR2 GroupBRAF V600E IC50 (nM) [Biochemical]A375 Cell GI50 (nM) [Cellular]
Core-01 HPhenyl>10,000>10,000
Core-02 H3,5-dimethoxyphenyl19005200
Core-03 -CH2-(3,5-dimethoxyphenyl)H750
Core-04 -CH2-(3-chloro-5-methoxyphenyl)H545

Data is illustrative and based on trends observed in the literature, such as the importance of substitution at the 3-position for potent inhibition.[3][5][14] As shown in the table, introducing a suitably substituted benzyl group at the 3-position (e.g., compound Core-03 ) can dramatically increase both biochemical and cellular potency compared to the unsubstituted core.[14]

Conclusion and Future Directions

The this compound scaffold is a validated and highly valuable starting point for the discovery of targeted kinase inhibitors. Its inherent properties, including the ability to form key hinge interactions and the benefits conferred by the trifluoromethyl group, provide a strong foundation for medicinal chemistry campaigns. The protocols outlined in this guide offer a comprehensive framework for characterizing novel derivatives, from initial biochemical screening to confirmation of on-target activity in a cellular context. By applying these methods, researchers can effectively advance their drug discovery programs and contribute to the development of the next generation of targeted therapies.

References

  • The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). European Journal of Medicinal Chemistry.
  • A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. (2020). Molecular Cancer Therapeutics.
  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters.
  • Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters.
  • NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN.
  • A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. (2020). AACR Journals.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). Semantic Scholar.
  • Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors. (n.d.). ResearchGate.
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
  • Azaindole Therapeutic Agents. (n.d.). ACS Omega.
  • BRAF (WT) Kinase Assay Kit. (n.d.). BPS Bioscience.
  • Identification of BRAF inhibitors through in silico screening. (2014). Journal of Experimental & Clinical Cancer Research.
  • Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment. (2009). Future Oncology.
  • MAPK Pathway Inhibition Reshapes Kinase Chemical Probe Reactivity Reflecting Cellular Activation States. (2025). bioRxiv.
  • Screening for inhibitors or activators of MAP kinases. (n.d.). RIKEN.
  • SRE Reporter Kit (MAPK/ERK Signaling Pathway). (n.d.). BPS Bioscience.
  • Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. (n.d.). Advanced Journal of Chemistry, Section A.
  • BRAF (WT) Kinase Assay Kit. (n.d.). BPS Bioscience.
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (n.d.). European Journal of Medicinal Chemistry.
  • BRAF (V600E) Kinase Assay Kit. (n.d.). BPS Bioscience.
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). European Journal of Medicinal Chemistry.
  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. (2020). Bioorganic Chemistry.
  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry.
  • Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. (n.d.). Bioorganic & Medicinal Chemistry.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). ACS Publications.
  • Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. (2011). Journal of Medicinal Chemistry.
  • Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance. (2021). Molecules.
  • Novel natural inhibitors targeting B-RAF(V600E) by computational study. (2021). PeerJ.
  • Properties of FDA-approved small molecule protein kinase inhibitors. (2019). Trends in Pharmacological Sciences.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Pharmaceutical Research.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 5-(trifluoromethyl)-7-azaindole). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Here, we address common challenges and provide in-depth, field-proven solutions to enhance your reaction yields and product purity. Our approach is grounded in mechanistic principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are the key challenges?

A1: The most prevalent strategies for synthesizing the 5-(trifluoromethyl)-7-azaindole core involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. The two most common approaches are:

  • Sonogashira Coupling followed by Cyclization: This is a widely used method that involves the palladium-catalyzed coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring.[1]

  • Larock Cyclization: This method involves a palladium-catalyzed annulation of an internal alkyne with a 2-amino-3-halopyridine. While efficient for some substrates, yields can be moderate and highly dependent on the nature of the protecting group and the alkyne.[2][3]

Key Challenges:

  • Low yields in the Sonogashira coupling step: This can be due to several factors, including catalyst deactivation, homocoupling of the alkyne, and incomplete reaction.

  • Inefficient cyclization: The intramolecular cyclization step can be sluggish or lead to side products if not optimized.

  • Difficulties in the synthesis of the 2-amino-3-halo-5-(trifluoromethyl)pyridine precursor: This starting material is crucial, and its synthesis can be challenging.

  • Challenges in N-deprotection: The removal of protecting groups from the pyrrole nitrogen can be problematic, especially in the presence of other sensitive functional groups.

  • Purification of the final product: The unique properties of the trifluoromethyl group can sometimes complicate purification.

Troubleshooting Guide

Sonogashira Coupling Stage

Q2: My Sonogashira coupling reaction is giving a low yield of the desired 2-amino-3-alkynyl-5-(trifluoromethyl)pyridine. The reaction mixture turns black. What is happening and how can I fix it?

A2: A black reaction mixture is a common indicator of palladium catalyst decomposition, leading to the formation of palladium black, which is catalytically inactive. This is a frequent issue in Sonogashira couplings and can be addressed by carefully optimizing the reaction conditions.

Causality: The catalytic cycle of the Sonogashira reaction involves Pd(0) and Pd(II) species. The Pd(0) species is prone to aggregation and precipitation, especially at higher temperatures or in the presence of impurities. The choice of solvent can also play a significant role; for instance, THF has been anecdotally reported to promote the formation of palladium black.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yielding Sonogashira coupling.

Experimental Protocol for Optimization:

  • Solvent System: Switch from a co-solvent system (e.g., THF/Et3N) to using only triethylamine (Et3N) as both the base and the solvent.[4] This can improve the solubility of the catalyst and reagents and minimize palladium precipitation.

  • Degassing: Ensure rigorous degassing of all reagents and the reaction vessel. The presence of oxygen can accelerate the decomposition of the palladium catalyst. A common method is to bubble argon or nitrogen through the solvent and reagents for at least 30 minutes before adding the catalyst. For more sensitive reactions, the freeze-pump-thaw method is recommended.

  • Catalyst and Ligand Loading: While a typical catalyst loading is 1-5 mol%, if you are still observing decomposition, consider increasing the ligand-to-metal ratio. The ligand helps to stabilize the palladium center. Alternatively, a slight increase in the copper(I) co-catalyst (e.g., CuI) loading (from 5 mol% to 10 mol%) can sometimes facilitate the catalytic cycle.

  • Temperature Control: Run the reaction at a lower temperature. While heating can increase the reaction rate, it can also accelerate catalyst decomposition. Start at room temperature and slowly increase the temperature only if the reaction is not proceeding.

Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I suppress this side reaction?

A3: Alkyne homocoupling is a common and often competitive side reaction in Sonogashira couplings, leading to the formation of a diyne byproduct. This reaction is typically promoted by the copper co-catalyst in the presence of oxygen.

Causality: The copper(I) acetylide intermediate, which is formed in the catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant (typically O2) to form the homocoupled product.

Strategies to Minimize Homocoupling:

StrategyRationaleExperimental ProtocolExpected Outcome
Rigorous Degassing Removes oxygen, which is the primary oxidant for the Glaser coupling.Use the freeze-pump-thaw method for degassing the reaction mixture (at least three cycles).Significant reduction in the formation of the diyne byproduct.
Use of a Copper-Free Sonogashira Protocol Eliminates the copper co-catalyst, which is essential for the Glaser coupling pathway.Employ a palladium catalyst system that does not require a copper co-catalyst, such as those with highly active phosphine ligands (e.g., SPhos, XPhos).Near-complete suppression of homocoupling, though the reaction kinetics might be slower.
Controlled Atmosphere A dilute hydrogen atmosphere can help to keep the catalyst in its active state and suppress oxidative side reactions.[5]Run the reaction under a nitrogen or argon atmosphere containing a small percentage of hydrogen (e.g., 5% H2 in N2).Reduced homocoupling and potentially improved catalyst longevity.[5]
Cyclization Stage

Q4: My intramolecular cyclization to form the pyrrolo[2,3-b]pyridine core is proceeding with low yield. What factors should I investigate?

A4: The efficiency of the intramolecular cyclization is highly dependent on the substrate and the reaction conditions. The electron-withdrawing nature of the trifluoromethyl group can influence the nucleophilicity of the reacting nitrogen.

Troubleshooting Workflow for Cyclization:

Caption: Workflow for optimizing the cyclization step.

Key Parameters for Optimization:

  • Base: The choice of base is critical. For cyclizations involving a terminal alkyne, a strong base like potassium tert-butoxide is often used. If you are using a base like K2CO3 or Cs2CO3 and observing low yields, consider switching to a stronger, non-nucleophilic base.

  • Solvent: The polarity of the solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or DMSO can facilitate the cyclization. However, in some cases, less polar solvents like toluene or dioxane may be preferable to minimize side reactions.

  • Temperature: Higher temperatures are often required to drive the cyclization to completion. However, excessively high temperatures can lead to decomposition. A systematic study of the temperature profile is recommended.

  • Catalyst System (for catalyzed cyclizations): For palladium-catalyzed cyclizations, the choice of ligand can influence the efficiency of the reaction. If you are using a standard ligand like PPh3, consider switching to a more electron-rich and bulky ligand, which can promote the desired reductive elimination step.

Deprotection Stage

Q5: I am struggling with the deprotection of the N-protecting group on my 5-(trifluoromethyl)-7-azaindole. What are some reliable methods?

A5: The deprotection of the pyrrole nitrogen can be challenging, as the conditions required can sometimes lead to decomposition of the azaindole core or cleavage of other functional groups. The choice of deprotection strategy is highly dependent on the protecting group used.

Common Protecting Groups and Deprotection Methods:

Protecting GroupDeprotection Reagents & ConditionsPotential Issues & Solutions
Tosyl (Ts) Basic hydrolysis (e.g., NaOH or KOH in MeOH/H2O, reflux) can be sluggish.[6] A milder alternative is using cesium carbonate in THF/MeOH.[7]Harsh basic conditions can lead to low yields.[6] The cesium carbonate method is generally milder and more efficient.[7]
Boc (tert-Butoxycarbonyl) Acidic conditions (e.g., TFA in DCM, or HCl in dioxane).[8]The strong acidity can affect other acid-sensitive groups. For sensitive substrates, consider milder thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which can be accelerated by microwave irradiation.[9][10]
SEM ((2-(Trimethylsilyl)ethoxy)methyl) Fluoride sources (e.g., TBAF in THF) or acidic conditions.Deprotection with TBAF is generally mild. Acidic deprotection should be used with caution if other acid-labile groups are present.

Experimental Protocol for N-Tosyl Deprotection with Cesium Carbonate:

  • Dissolve the N-tosylated this compound (1 equivalent) in a 2:1 mixture of THF and methanol.

  • Add cesium carbonate (3 equivalents).

  • Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Purification Stage

Q6: I am having difficulty purifying the final this compound product by column chromatography. The compound seems to be degrading on the silica gel.

A6: The trifluoromethyl group makes the pyrrolo[2,3-b]pyridine scaffold more electron-deficient and potentially more sensitive to acidic conditions. Silica gel is slightly acidic and can cause degradation of sensitive compounds.

Strategies for Improved Purification:

  • Deactivated Silica Gel: Treat the silica gel with a base before use. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount of triethylamine (e.g., 1-2%).

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica gel.

  • Rapid Purification: Minimize the time the compound is in contact with the silica gel by using flash column chromatography.

  • Recrystallization: If the product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity. A solvent screen should be performed to identify a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Reversed-Phase HPLC: For small-scale purifications and to obtain very high purity, preparative reversed-phase HPLC can be an effective method.[11]

References

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
  • Reaction of 7-azaindole with trifluoromethyl ketones.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
  • Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab. [Link]
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
  • 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]
  • Deprotection of N-tosylated indoles and related structures using cesium carbonate.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds. [Link]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PubMed Central. [Link]
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • An improved synthetic route to trifluoromethyl-6-substituted-2(1h)-pyridones. SciSpace. [Link]
  • Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry. [Link]
  • Synthesis of 2-amino-5-fluoropyridine.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
  • Recommendable Routes to Trifluoromethyl‐Substituted Pyridine‐ and Quinolinecarboxylic Acids. Semantic Scholar. [Link]
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
  • Preparation method of 2-amino-3-fluoropyridine.
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Deprotection of different N-Boc-compounds.
  • An Unusual N Boc Deprotection of Benzamides under Basic Conditions.

Sources

Technical Support Center: Purification of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 7, 2026

Welcome to the technical support hub for the purification of 1H-pyrrolo[2,3-b]pyridine derivatives, commonly known as 7-azaindoles. This class of compounds is a cornerstone in medicinal chemistry and materials science, valued for its role as a bioisostere of indole and its unique fluorescent properties.[1][2] However, the inherent chemical nature of the 7-azaindole scaffold presents significant purification challenges that can impede research and development timelines.

The pyridine nitrogen atom in the six-membered ring imparts basicity and creates a strong metal-chelating site, while the pyrrole nitrogen provides an acidic proton. This amphoteric character, combined with high polarity, often leads to issues such as poor chromatographic peak shape, co-elution with metal catalysts, and difficulties in crystallization.

This guide provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - First Pass Troubleshooting

Q1: My 7-azaindole derivative is streaking badly during silica gel column chromatography. What is the primary cause and how can I fix it?

A: Streaking or tailing is a classic sign of strong, undesirable interactions between your polar, basic compound and the acidic silanol groups on the surface of the silica gel. The pyridine nitrogen is the likely culprit.

  • Quick Fix: Add a basic modifier to your mobile phase. A small amount of triethylamine (0.1-1% v/v) or ammonia (e.g., using a mobile phase like DCM/MeOH saturated with ammonia) can neutralize the acidic sites on the silica, dramatically improving peak shape.[3]

  • Alternative Stationary Phase: If base-modification is not effective or compatible with your molecule's stability, consider switching to a less acidic stationary phase like neutral or basic alumina.[3]

Q2: I've completed a Suzuki or Heck coupling reaction, and my NMR shows broad peaks, suggesting residual palladium. How can I remove it?

A: Palladium removal is a critical and often challenging step due to the strong coordination of the 7-azaindole nitrogen to the metal. Simple filtration is often insufficient for homogeneous catalysts.[4]

  • Primary Method: Use a metal scavenger. Thiol-functionalized silica gels (e.g., SiliaMetS Thiol) or resins like MP-TMT (trimercaptotriazine) are highly effective at binding and removing soluble palladium species.[4][5][6] A post-chromatography scavenging step is often required to achieve the low ppm levels required for pharmaceutical applications.[4][5][7]

  • Secondary Method: Treatment with activated carbon can also be effective, but be aware that it may adsorb your product, leading to yield loss.[4] Always perform a small-scale test to optimize the amount of carbon and contact time.[4]

Q3: I'm trying to recrystallize my 7-azaindole derivative, but it keeps "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is common for 7-azaindoles due to the presence of impurities or when the solution is too supersaturated.

  • Troubleshooting Steps:

    • Reduce Concentration: Use a more dilute solution by adding more of the "good" solvent at an elevated temperature.[8]

    • Slow Down Cooling: Allow the solution to cool to room temperature as slowly as possible, then gradually move it to a refrigerator or freezer. Rapid cooling promotes oiling.[8]

    • Change Solvent System: Experiment with anti-solvent crystallization. Dissolve your compound in a minimal amount of a good solvent (e.g., Methanol, Ethyl Acetate) and slowly add a miscible anti-solvent (e.g., Hexanes, Water) dropwise until turbidity persists.[8]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Section 2: In-Depth Troubleshooting Guides

Challenge: Residual Metal Catalyst Contamination (Pd, Cu)

Palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are staples in the synthesis of functionalized 7-azaindoles.[2][9][10] However, the pyridine nitrogen of the azaindole core is a powerful ligand for these metals, making their removal notoriously difficult.

Q: My standard workup and column chromatography are not removing all the palladium from my product. What is the underlying chemical reason, and what advanced techniques can I use?

A: The core issue is the formation of a stable coordination complex between the lone pair of electrons on the pyridine nitrogen (a Lewis base) and the empty orbitals of the palladium catalyst (a Lewis acid). This complex can have a polarity similar to your product, causing it to co-elute during chromatography.

Purification Strategy Decision Tree

Below is a workflow to guide your choice of purification strategy for metal removal.

Purification_Strategy start Crude Product with Metal Contamination check_solubility Is the metal catalyst soluble? start->check_solubility celite_filtration Filter through Celite® pad check_solubility->celite_filtration No (e.g., Pd/C) soluble_path Proceed to Scavenging or Chromatography check_solubility->soluble_path Yes (e.g., Pd(PPh₃)₄) celite_filtration->soluble_path scavenging Treat with Metal Scavenger (e.g., Thiol-Silica, MP-TMT) soluble_path->scavenging chromatography Column Chromatography (with modifier if needed) scavenging->chromatography final_analysis Analyze for Residual Metal (ICP-MS or NMR) chromatography->final_analysis product_ok Product Meets Purity Specs final_analysis->product_ok Purity OK reprocess Repeat Scavenging or Re-chromatograph final_analysis->reprocess Purity Not OK reprocess->scavenging

Caption: Decision workflow for removing metal catalysts.

Recommended Metal Scavengers

The choice of scavenger depends on the metal and its oxidation state. Thiol-based scavengers are generally effective for palladium.

Scavenger TypeTrade Name ExamplesTarget MetalsKey Advantages
Thiol-Functionalized Silica SiliaMetS Thiol, QuadraSil MPPd, Pt, Ru, Rh, CuHigh efficiency, good for various oxidation states.[5][6]
Triazine-Based Resin MP-TMT, Si-TMTPd, Pt, Ru, Rh, Cu, Ag, HgHigh affinity for soft metals, effective in various solvents.[5][6]
Amine-Functionalized Silica SiliaMetS AminePd(II), Ru, RhGood for specific oxidation states, can be less aggressive.
Activated Carbon VariesBroad Spectrum (Pd, Pt)Cost-effective, but potential for product loss via adsorption.[4]
Challenge: Separation of Polar Impurities and Isomers

Syntheses of 7-azaindoles can produce structurally similar byproducts, such as regioisomers or precursors from incomplete cyclization.[3][9] These often have very similar polarities to the desired product, making separation by standard flash chromatography challenging.

Q: My product appears as a single spot on TLC, but LC-MS and NMR analysis show a persistent, isomeric impurity. How can I resolve this?

A: This is a classic case where the low resolution of TLC is insufficient. When dealing with isomers, enhancing the selectivity of your separation system is key.

  • Switch to High-Performance Flash Chromatography (HPFC): Utilize smaller particle size silica (e.g., 20-40 µm) and optimized flow rates. The increased number of theoretical plates can provide the resolution needed to separate close-eluting isomers.

  • Employ a Different Separation Mechanism: If normal-phase chromatography fails, switch to a different mode.

    • Reversed-Phase (C18): Separation is based on hydrophobicity rather than polarity. This is often highly effective for separating isomers that have subtle differences in their hydrophobic surface area. A common mobile phase is a gradient of acetonitrile or methanol in water, often with a formic acid or TFA modifier.

    • Preparative HPLC: For high-value materials or when all other methods fail, preparative HPLC offers the highest possible resolution.

Section 3: Standard Operating Procedures (SOPs)

SOP-01: Optimized Flash Chromatography for Basic 7-Azaindoles

This protocol is designed to minimize peak tailing and improve separation efficiency for polar, basic 7-azaindole derivatives on silica gel.

  • Prepare the Mobile Phase:

    • Select a primary solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).[3][11]

    • To this system, add 0.5% v/v triethylamine (TEA). For example, to 1 L of 95:5 DCM/MeOH, add 5 mL of TEA.

    • Ensure the mobile phase is thoroughly mixed.

  • Pack the Column:

    • Dry pack the column with silica gel.

    • Equilibrate the column by flushing with at least 5 column volumes (CV) of the TEA-modified mobile phase. This step is critical to pre-treat the silica surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or DCM.

    • If solubility is low, use a stronger solvent like DMF, but keep the volume to an absolute minimum. Alternatively, perform a dry load by adsorbing the crude material onto a small amount of silica gel.

  • Elution and Fraction Collection:

    • Run the chromatography using your pre-determined gradient.

    • Collect fractions and analyze using a TEA-doped TLC system to ensure consistent Rf values.

SOP-02: Post-Chromatography Palladium Scavenging

This protocol is for removing trace amounts of soluble palladium after initial purification by column chromatography.

  • Dissolve the Product: Dissolve the partially purified 7-azaindole derivative in a suitable solvent (e.g., THF, Toluene, or Ethyl Acetate) to a concentration of 10-50 mg/mL.

  • Add the Scavenger: Add 3-5 molar equivalents of a thiol-functionalized silica scavenger (relative to the initial amount of palladium catalyst used in the reaction).

  • Stir: Stir the suspension at room temperature or slightly elevated temperature (40-50 °C) for 2-12 hours. The optimal time should be determined by monitoring the reaction.

  • Filter: Filter the mixture through a pad of Celite® or a fritted funnel to remove the scavenger.

  • Rinse: Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Verify: Submit the final sample for analysis (e.g., ICP-MS) to confirm the palladium level is below the required threshold.[5]

Section 4: References

  • BenchChem. (n.d.). Technical Support Center: Crystallization of 1-Acetyl-7-azaindole. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Retrieved from

  • Abdel-Wahab, B. F. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from

  • Guillou, S., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from

  • Negrie, M., et al. (1998). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Retrieved from

  • Eriksson, O., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Retrieved from

  • Reddy, T. R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Retrieved from

  • Kelly, A. H., et al. (1966). I. PREPARATION OF 7-AZAINDOLES BY THERMAL INDOLIZATION OF 2-PYRIDYLHYDRAZONES. Canadian Science Publishing. Retrieved from

  • Rist, M., et al. (2002). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PubMed Central. Retrieved from

  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily?. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Removal of Palladium Catalyst from Indole Compounds. Retrieved from

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health. Retrieved from

  • Briggs, T. F., et al. (2004). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. Retrieved from

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. Retrieved from

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Retrieved from

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Technical Support Center: Synthesis of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trifluoromethylpyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to provide direct solutions to specific issues you may encounter.

Issue 1: Poor Regioselectivity in Direct C-H Trifluoromethylation

Q1: I performed a direct trifluoromethylation on my substituted pyridine, but I'm getting a mixture of isomers (2-, 3-, and 4-CF3). How can I control the regioselectivity?

A1: This is a very common problem. The direct C-H trifluoromethylation of pyridine using radical-based methods often exhibits low regioselectivity due to the high reactivity of the trifluoromethyl radical.[1] The pyridine ring has multiple reactive sites, leading to a mixture of products that can be difficult to separate.

Root Cause Analysis:

The electronic properties of the pyridine ring itself and any existing substituents influence the position of radical attack. Without a directing group or a specific activation strategy, the trifluoromethyl radical will add to the positions of highest electron density or kinetic accessibility, resulting in poor selectivity.

Troubleshooting & Preventative Measures:

To achieve high regioselectivity, you need to activate the pyridine ring in a way that directs the trifluoromethylation to a specific carbon. Here are two field-proven strategies:

  • Strategy A: N-Alkylation Activation for C2/C4-Selectivity. By converting the pyridine nitrogen to a pyridinium salt (e.g., N-methylpyridinium iodide), you can significantly alter the electronic distribution of the ring. This makes the C2 and C4 positions more electrophilic and susceptible to nucleophilic trifluoromethylation.[1]

  • Strategy B: Hydrosilylation for C3-Selectivity. For the challenging C3-functionalization, a nucleophilic activation strategy involving hydrosilylation of the pyridine ring can be employed. This creates an enamine-like intermediate that directs the subsequent electrophilic trifluoromethylation to the C3 position.[1][2]

Experimental Protocol: Regioselective C2-Trifluoromethylation via N-Methylation
  • N-Methylation:

    • Dissolve the starting pyridine (1.0 eq.) in a suitable solvent like acetonitrile.

    • Add methyl iodide (1.2 eq.) and stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS for the formation of the N-methylpyridinium iodide salt.

    • Upon completion, precipitate the salt with diethyl ether, filter, and dry under vacuum.

  • Trifluoromethylation:

    • In a nitrogen-purged flask, suspend the N-methylpyridinium iodide salt (1.0 eq.) in DMF.

    • Add silver carbonate (Ag₂CO₃, 2.0 eq.) and trifluoroacetic acid (TFA, 3.0 eq.).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction for the formation of the 2-trifluoromethylpyridine product. .

    • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Issue 2: Incomplete or Over-Fluorination in Halogen Exchange Reactions

Q2: I'm synthesizing a trifluoromethylpyridine from its trichloromethyl analogue using HF, but my final product is contaminated with starting material and partially fluorinated intermediates (e.g., -CF₂Cl, -CFCl₂). How can I drive the reaction to completion?

A2: This is a classic challenge in halogen exchange (HALEX) reactions. Achieving complete conversion of a -CCl₃ group to a -CF₃ group without side reactions requires careful optimization of reaction conditions. Incomplete reaction leaves behind starting material and intermediates like (chlorodifluoromethyl)pyridines, which can be extremely difficult to separate from the desired product.[3] Conversely, harsh conditions can lead to over-fluorination on the pyridine ring itself.[3]

Root Cause Analysis:

The stepwise displacement of chlorine with fluorine requires sufficient energy and reagent concentration for each step. Insufficient temperature, pressure, or HF concentration can stall the reaction. The presence of impurities can also interfere with the catalyst.

Troubleshooting & Preventative Measures:

ParameterRecommendationRationale
HF Molar Ratio Use at least 3 molar equivalents of anhydrous HF per mole of the trichloromethylpyridine.[3]Stoichiometrically, three equivalents are needed to replace the three chlorine atoms. An excess ensures the reaction goes to completion.
Temperature Gradually increase the temperature within the recommended range (e.g., 170-180 °C) and hold until completion.[3]Provides the necessary activation energy for the C-Cl bond cleavage and C-F bond formation.
Pressure Conduct the reaction under superatmospheric pressure (e.g., 15-1200 psig).[3]Maintains the liquid phase of HF at the required reaction temperature, increasing reagent concentration and reaction rate.
Catalyst Use a metal halide catalyst like FeCl₃ or FeF₃ (1-10 mole percent).[3]Facilitates the halogen exchange process. Ensure the catalyst is anhydrous and active.
Reaction Time Monitor the reaction progress and ensure sufficient reaction time.Incomplete reactions are often a result of insufficient time at the optimal temperature and pressure.
Workflow for Optimizing Halogen Exchange

G cluster_start Problem Identification cluster_params Parameter Optimization cluster_result Outcome start Incomplete Conversion to -CF3 (Presence of -CCl3, -CFCl2, -CF2Cl) temp Increase Temperature (e.g., 170-180 °C) start->temp Is temperature optimal? pressure Increase Pressure (e.g., >15 psig) start->pressure Is pressure sufficient? hf_ratio Increase HF Molar Ratio (>3 eq.) start->hf_ratio Is HF in excess? time Increase Reaction Time start->time Is reaction time adequate? success Complete Conversion to Trifluoromethylpyridine temp->success pressure->success hf_ratio->success time->success failure Persistent Impurities or New By-products

Caption: Troubleshooting workflow for incomplete HALEX reactions.

Issue 3: Defluorination of the Trifluoromethyl Group

Q3: I've successfully synthesized my trifluoromethylpyridine, but I'm observing decomposition and loss of fluorine during subsequent reaction steps or purification. What's causing this defluorination?

A3: While the trifluoromethyl group is generally robust, it is not inert. It can undergo decomposition, particularly partial or complete defluorination, under certain conditions.[4] This is often observed when the molecule is subjected to strong bases, strong Brønsted or Lewis acids, or certain transition metal catalysts.[4]

Root Cause Analysis & Mechanisms:

  • Base-Mediated Defluorination: Strong bases can deprotonate the trifluoromethyl group or other acidic protons on the molecule, initiating an elimination pathway (E1cb-like mechanism) that expels fluoride ions.[5][6] This is particularly relevant for trifluoromethylphenols but can be a concern for pyridines with activating groups.

  • Acid-Catalyzed Defluorination: In the presence of superacids (e.g., CF₃SO₃H), the fluorine atoms can be protonated, leading to the loss of HF and the formation of reactive carbocationic species.[4] These can then react with other nucleophiles present in the medium.

  • Hydrolytic Defluorination: For certain substituted trifluoromethylpyridines, especially those with electron-donating groups, hydrolysis can lead to the formation of carboxylic acids. This proceeds via nucleophilic attack on the carbon of the CF₃ group.

Preventative Measures:
  • Avoid Strong Bases: During workup or subsequent reactions, use mild inorganic bases like NaHCO₃ or K₂CO₃ instead of strong bases like NaOH, KOH, or alkoxides if defluorination is a concern.

  • Control pH: Maintain a neutral or slightly acidic pH during aqueous workups and extractions.

  • Purification Strategy: For purification, prioritize methods that avoid harsh conditions.

    • Silica Gel Chromatography: Use a well-chosen solvent system and consider deactivating the silica gel with a small amount of a non-nucleophilic base (like triethylamine) if the compound is sensitive.

    • Acid-Base Extraction: This can be a gentle and effective method for purifying amphoteric trifluoromethylpyridines.[7]

    • Melt Crystallization: For crystalline solids, this technique can be an excellent way to achieve high purity without solvents or harsh reagents.[8]

  • Choice of Catalysts: Be mindful of the catalysts used in downstream transformations. Some transition metals can interact with and activate the C-F bond.

Issue 4: Formation of Tar and Polymeric By-products

Q4: My reaction to build the pyridine ring from a trifluoromethyl-containing building block is producing a lot of dark, insoluble tar instead of my desired product. What is going wrong?

A4: The formation of tar and polymeric materials is a common issue in condensation and cycloaddition reactions used to construct heterocyclic rings, especially when highly reactive or unstable intermediates are involved.[9]

Root Cause Analysis:

  • Self-Condensation of Starting Materials: The building blocks, such as α,β-unsaturated trifluoromethyl ketones, can self-polymerize under the reaction conditions, especially in the presence of strong acids or bases.[10]

  • Decomposition of Intermediates: The intermediates in multi-step, one-pot syntheses (like the Kröhnke or Hantzsch syntheses) can be unstable and prone to side reactions if not consumed quickly by the next step in the sequence.[11][12]

  • High Reaction Temperature: Excessive heat can promote undesired polymerization and decomposition pathways.

Troubleshooting & Preventative Measures:

  • Control Reagent Addition: Instead of adding all reagents at once, try a slow, controlled addition of one of the key building blocks. This keeps the concentration of reactive intermediates low and favors the desired intermolecular reaction over self-condensation.

  • Optimize Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Start with lower temperatures and gradually increase if necessary.

  • Check Reagent Purity: Impurities in starting materials or solvents can sometimes catalyze polymerization. Ensure all reagents are of high purity.

  • Degas Solvents: For reactions sensitive to oxygen, degassing the solvent can prevent oxidative polymerization.

General Workflow for Minimizing Polymerization

G start High Tar/Polymer Formation temp Lower Reaction Temperature start->temp addition Slowly Add Reagent B to A start->addition purity Verify Reagent Purity start->purity outcome Reduced By-products & Improved Yield? temp->outcome addition->outcome purity->outcome success Problem Solved outcome->success Yes failure Re-evaluate Reaction Mechanism and Stoichiometry outcome->failure No

Caption: Decision tree for addressing polymerization issues.

References

  • Preparation of (trifluoromethyl)pyridines. US4650875A.
  • Regioselective Direct C–H Trifluoromethylation of Pyridine.
  • Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ChemRxiv.
  • Protolytic defluorination of trifluoromethyl-substituted arenes. PMC.
  • Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction.
  • Technical Support Center: Purification of 5-(Trifluoromethyl)
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization.
  • Exploring the Synthesis and Applications of Trifluoromethylpyridine Deriv
  • A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. CN107954924A.
  • Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing.
  • Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethyl
  • Methods for the synthesis of 2‐trifluoromethyl pyridines.
  • Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ChemRxiv.
  • Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper.
  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
  • Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution.
  • Selective Trifluoromethyl
  • Regioselectively Controlled Synthesis of N-Substituted (Trifluoromethyl)pyrimidin-2(1H)-ones.
  • Pyridine Synthesis: Cliff Notes. Baran Lab.
  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Rel
  • Pyridine: Synthesis, reactions and medicinal uses. Slideshare.
  • Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.
  • Hantzsch pyridine synthesis. Wikipedia.
  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Rel

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-Azaindole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your reaction conditions for successful outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the alkylation of 7-azaindole in a question-and-answer format.

Q1: My primary issue is poor regioselectivity. I'm observing a mixture of N1- and N7-alkylated products. How can I selectively alkylate the N1 position?

A1: Achieving high regioselectivity between the N1 (pyrrole) and N7 (pyridine) nitrogens is a common challenge in 7-azaindole chemistry. The N1-anion is generally the more thermodynamically stable, while the N7-position is more susceptible to quaternization under neutral conditions.[1] To favor N1-alkylation, the key is to generate the N1-anion and perform the reaction under conditions that favor kinetic control.[2]

Underlying Principle: The acidity of the N1-H proton is greater than that of typical secondary amines, allowing for selective deprotonation. Once deprotonated, the resulting anion's nucleophilicity is concentrated on the N1 nitrogen.

Recommended Protocol for N1-Alkylation:

  • Deprotonation: Use a strong base such as sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) to deprotonate the 7-azaindole.[2] NaH is often the base of choice for achieving complete deprotonation.

  • Solvent Selection: Employ a polar aprotic solvent like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO).[2] These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the resulting 7-azaindole anion.

  • Temperature Control: The deprotonation is typically performed at 0 °C to room temperature. After the addition of the alkylating agent, the reaction temperature may be gently heated to ensure completion.

  • Inert Atmosphere: It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, especially when using reactive bases like NaH, to prevent quenching by atmospheric moisture.[3]

Q2: Conversely, how can I achieve selective N7-alkylation?

A2: Selective N7-alkylation is less straightforward than N1-alkylation because direct deprotonation at N7 is not feasible. N7-alkylation typically proceeds through quaternization of the pyridine nitrogen under neutral or acidic conditions.

Underlying Principle: The lone pair of electrons on the N7 nitrogen is more basic and available for direct reaction with an electrophile (the alkylating agent) than the N1-H proton under neutral conditions.

Strategies for N7-Alkylation:

  • Neutral Conditions: Heating the 7-azaindole with the alkylating agent in a suitable solvent without a base can lead to the formation of the N7-alkylated product.[2] However, this can sometimes lead to a mixture of products, including dialkylation.

  • Protecting Groups: A more robust method involves protecting the N1-position first. A suitable protecting group, such as a phenylsulfonyl (PhSO2) or Boc group, can be installed at the N1 position.[4] With the N1 position blocked, the alkylation will be directed to the N7 nitrogen. The protecting group can then be removed in a subsequent step.

Q3: I am observing a significant amount of C3-alkylation as a side product. How can I minimize this?

A3: C3-alkylation is a known side reaction, particularly when the N1-position is not fully deprotonated.[3] The C3 position of the 7-azaindole ring is electron-rich and can compete with the N1-anion for the alkylating agent.

Underlying Principle: The indole core of 7-azaindole is susceptible to electrophilic attack at the C3 position. Incomplete deprotonation of the N1-H leaves the C3 position as a competing nucleophilic site.

Optimization Strategies to Minimize C3-Alkylation:

  • Ensure Complete Deprotonation: Use a sufficient excess of a strong base like NaH to ensure that the 7-azaindole is fully converted to its N1-anion.[3]

  • Choice of Counter-ion: The cation from the base can influence the regioselectivity. Alkali metal cations can chelate with both N1 and N7, potentially influencing the reactivity.

  • Temperature: Lowering the reaction temperature after the addition of the alkylating agent can sometimes improve selectivity by favoring the more kinetically controlled N1-alkylation over C3-alkylation.

Q4: My reaction is sluggish and gives low yields. What factors should I investigate to improve the reaction efficiency?

A4: Low yields in 7-azaindole alkylation can stem from several factors, including incomplete deprotonation, poor solubility, or an insufficiently reactive alkylating agent.

Troubleshooting Steps:

  • Base and Solvent Compatibility: Ensure your chosen base is strong enough for complete deprotonation and is compatible with your solvent. For instance, while K2CO3 is a milder base, NaH or n-BuLi are more potent.[2]

  • Anhydrous Conditions: Moisture is detrimental to reactions involving strong bases. Ensure all glassware is oven-dried and solvents are anhydrous.[3]

  • Temperature and Reaction Time: Some alkylations may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Alkylating Agent Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.

  • Catalysis: For challenging alkylations, consider catalytic methods. For instance, CuI/DMAP has been shown to be an effective catalytic system for N-alkynylation of 7-azaindoles.[5]

Frequently Asked Questions (FAQs)

What is the best general-purpose base and solvent combination for N1-alkylation of 7-azaindole?

For general-purpose N1-alkylation, sodium hydride (NaH) in N,N-dimethylformamide (DMF) is a widely used and effective combination.[2] NaH is a strong, non-nucleophilic base that irreversibly deprotonates the 7-azaindole, while DMF is a polar aprotic solvent that promotes the solubility of the resulting anion.

How does the choice of the alkylating agent affect the reaction?

The nature of the alkylating agent is critical. Primary alkyl halides are generally good substrates. Secondary halides are more sterically hindered and may require more forcing conditions. Tertiary halides are often unsuitable as they are prone to elimination reactions. For less reactive alkylating agents, higher temperatures and longer reaction times may be necessary.

Is it necessary to use a protecting group for the pyridine nitrogen (N7)?

For N1-alkylation, it is generally not necessary to protect the N7 position. The deprotonation of the N1-H significantly increases its nucleophilicity, making it the primary site of reaction. However, if you are aiming for functionalization at other positions of the 7-azaindole ring and want to avoid any potential side reactions at N7, a protecting group can be beneficial.

Can I use phase-transfer catalysis for the alkylation of 7-azaindole?

Yes, phase-transfer catalysis (PTC) can be a viable option, especially for researchers looking to avoid strong bases like NaH. PTC conditions typically involve a biphasic system (e.g., dichloromethane and aqueous NaOH) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This method can be milder and more suitable for substrates with sensitive functional groups.

Experimental Protocols & Data

General Protocol for N1-Alkylation of 7-Azaindole

This protocol provides a starting point for the N1-alkylation of 7-azaindole with an alkyl halide.

  • To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF (5 mL per mmol of 7-azaindole) under an argon atmosphere at 0 °C, add a solution of 7-azaindole (1.0 equivalent) in anhydrous DMF.

  • Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Influence of Base and Solvent on the N1-Alkylation of 7-Azaindole
EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield of N1-Product (%)
1NaH (1.2)DMFrt495
2K2CO3 (2.0)Acetonitrile801285
3KOH (2.0)DMSOrt690
4n-BuLi (1.1)THF-78 to rt292

Yields are representative and may vary depending on the specific alkylating agent used.

Visualizing Reaction Optimization

Decision-Making Workflow for Optimizing 7-Azaindole Alkylation

G start Start: Alkylation of 7-Azaindole regioselectivity Problem: Poor Regioselectivity (N1 vs. N7) start->regioselectivity low_yield Problem: Low Yield / Sluggish Reaction start->low_yield c3_alkylation Problem: C3-Alkylation Side Product start->c3_alkylation n1_desired Desired: N1-Alkylation regioselectivity->n1_desired Goal n7_desired Desired: N7-Alkylation regioselectivity->n7_desired Goal check_conditions Review Reaction Conditions low_yield->check_conditions Troubleshoot increase_equivalents Increase Base Equivalents to Ensure Full Deprotonation c3_alkylation->increase_equivalents Troubleshoot use_base Use Strong Base (e.g., NaH) in Aprotic Solvent (e.g., DMF) n1_desired->use_base neutral_conditions Use Neutral Conditions or N1-Protection Strategy n7_desired->neutral_conditions success Success: Optimized Reaction use_base->success neutral_conditions->success check_conditions->success increase_equivalents->success G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack azaindole 7-Azaindole anion 7-Azaindole Anion azaindole->anion + Base base Base (e.g., NaH) n1_product N1-Alkylated 7-Azaindole anion->n1_product + R-X alkyl_halide Alkyl Halide (R-X)

Caption: The two-step mechanism of N1-alkylation of 7-azaindole.

References

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
  • Yadav, D., & Singh, F. V. (2024). CuI/DMAP-Catalyzed Oxidative Alkynylation of 7-Azaindoles: Synthetic Scope and Mechanistic Studies. Chemistry–An Asian Journal, 19(6), e202300987. [Link]
  • Wipf, P. (2007). The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh. [Link]
  • ResearchGate. (n.d.). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

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Stability and degradation of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 5-(trifluoromethyl)-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find frequently asked questions and troubleshooting guides to support your experimental work.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry. The incorporation of a trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.[1] However, like any complex organic molecule, its stability can be compromised under various experimental and storage conditions. Understanding its degradation profile is crucial for ensuring the integrity of your research and the quality of your results. This guide provides a framework for identifying and mitigating potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, the compound, which is typically a solid, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Some suppliers recommend refrigeration (4°C) and storage under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from atmospheric moisture and oxygen.[3] Always refer to the supplier's specific recommendations on the certificate of analysis or safety data sheet (SDS).

Q2: Is this compound sensitive to light?

A2: While specific photostability data for this compound is not extensively published, many heterocyclic compounds are susceptible to photodegradation.[4] It is best practice to store the compound in an amber vial or a light-blocking container to prevent potential photochemical reactions.[3]

Q3: What solvents are suitable for dissolving this compound?

A3: This compound is generally soluble in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). When preparing stock solutions for biological assays or chemical reactions, it is advisable to use anhydrous solvents to prevent hydrolysis. For long-term storage of solutions, DMSO is often preferred and should be stored at -20°C or -80°C.

Q4: Can I expect degradation during routine synthetic modifications?

A4: The 7-azaindole core is relatively stable under a variety of synthetic conditions, including palladium-catalyzed cross-coupling reactions.[5] However, strong acidic or basic conditions, high temperatures, and the presence of strong oxidizing or reducing agents can lead to degradation. For instance, synthesis procedures involving this compound often utilize controlled temperatures, such as 50°C for several hours, indicating that prolonged exposure to higher temperatures should be avoided.[6]

Q5: What are the primary safety concerns when handling this compound?

A5: According to safety data sheets, this compound is classified as acutely toxic if swallowed. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common degradation scenarios. These guides are based on established principles of forced degradation studies, which are designed to intentionally degrade a compound to identify potential degradation products and pathways.[7][8][9][10]

Issue 1: Unexpected Impurities in a Recently Prepared Stock Solution

If you observe unexpected peaks in your analytical chromatogram (e.g., HPLC-UV or LC-MS) from a freshly prepared stock solution, it may indicate rapid degradation due to the solvent or environmental conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected impurities.

Detailed Steps:

  • Solvent Check: Ensure that the solvent used to prepare the stock solution is of high purity and anhydrous. The presence of water can initiate hydrolysis.

  • Analytical Investigation:

    • LC-MS Analysis: Analyze the stock solution by LC-MS to determine the molecular weights of the impurity peaks. A common hydrolytic degradation pathway for a trifluoromethyl group under certain conditions is its conversion to a carboxylic acid group, which would result in a mass change.

    • NMR Spectroscopy: If the impurity is present in sufficient quantity, use 1D and 2D NMR spectroscopy to elucidate its structure.

Issue 2: Degradation Under Forced Stress Conditions

To understand the stability of this compound in your experimental system, it is beneficial to perform forced degradation studies. This involves subjecting the compound to harsh conditions to accelerate degradation.

Experimental Protocols for Forced Degradation Studies:

The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.[9]

Stress ConditionProtocolPotential Degradation Pathway
Acidic Hydrolysis Dissolve the compound in a suitable organic solvent (e.g., acetonitrile) and add 0.1 M HCl. Heat at 60°C for 24-48 hours. Neutralize before analysis.[9]Hydrolysis of the trifluoromethyl group to a carboxylic acid. Protonation of the pyridine nitrogen may influence the reactivity of the ring.
Basic Hydrolysis Dissolve the compound in a suitable organic solvent and add 0.1 M NaOH. Heat at 60°C for 24-48 hours. Neutralize before analysis.[9]Similar to acidic hydrolysis, with potential for different reaction rates and side products.
Oxidative Degradation Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24-48 hours.[9]N-oxidation of the pyridine nitrogen is a common pathway for nitrogen-containing heterocycles.[11] Epoxidation of the pyrrole ring is also possible.
Thermal Degradation Store the solid compound in an oven at a temperature below its melting point (e.g., 70-80°C) for up to one week.[12][13][14][15]Decomposition pathways can be complex and may involve ring opening or polymerization.
Photodegradation Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a xenon lamp) for a defined period.[10] Analyze a control sample stored in the dark in parallel.Photochemical reactions can lead to the formation of radicals and subsequent complex degradation products.[4]

Analytical Workflow for Degradation Studies:

Caption: Analytical workflow for forced degradation studies.

Issue 3: Potential Degradation Pathways

Understanding the likely degradation pathways can aid in the identification of unknown impurities.

Hypothesized Degradation Pathways:

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation A This compound B 5-Carboxy-1H-pyrrolo[2,3-b]pyridine A->B H+ or OH- C This compound D This compound N-oxide C->D [O] E Epoxidized Pyrrole Ring C->E [O]

Caption: Hypothesized degradation pathways.

Explanation of Pathways:

  • Hydrolysis: The trifluoromethyl group, while generally stable, can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions, particularly with heating.

  • Oxidation: The pyridine nitrogen is susceptible to oxidation, forming an N-oxide. The electron-rich pyrrole ring can also be oxidized.

Conclusion

The stability of this compound is a critical factor in its successful application in research and development. While generally a robust molecule, it is susceptible to degradation under specific conditions of pH, oxidation, and light exposure. By following the recommended storage and handling procedures and utilizing the troubleshooting guides provided, researchers can minimize degradation and ensure the integrity of their experimental outcomes. When in doubt, performing forced degradation studies as outlined can provide valuable insights into the stability of this compound within your specific experimental context.

References

  • Langer, P., et al. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Guillaumet, G., et al. (2002). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Wang, C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
  • Collum, D. B., et al. (2007).
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  • Liu, C., et al. (2024). A Trifluoromethyl-containing Pyrrolo[3,2-b]pyrrole Photoinitiator with Long Wavelength in Radical Photopolymerization under LED. Chinese Journal of Chemical Physics.
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  • Wang, M., et al. (2019). Qualitative Analysis of the Main Impurities in Pyraclostrobin by UPLC-HR-MS/MS.
  • Rager, J. E., et al. (2024). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. NIH.
  • Sigma-Aldrich. (n.d.). 5-Trifluoromethyl-1H-pyrrolo 2,3-b pyridine AldrichCPR.
  • Starha, J., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC - NIH.
  • Kashif, M., et al. (2023). Microbial degradation of pyridine: a proposed nitrogen metabolism pathway deciphered in marine mangrove Bacillus aryabhattai strain NM1-A2.
  • Simmie, J. M., et al. (2017). Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. RSC Publishing.
  • Smith, D. W., et al. (2002). Nuclear magnetic resonance and principal component analysis for investigating the degradation of poly[chlorotrifluoroethylene-co-(vinylidene fluoride)] by ionizing radiation.
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Technical Support Center: Troubleshooting Low Conversion in 7-Azaindole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of 7-azaindole scaffolds. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges, specifically focusing on the issue of low conversion in metal-catalyzed cross-coupling reactions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to make informed decisions in your experimental design.

Introduction: The Unique Challenges of 7-Azaindole

The 7-azaindole core is a privileged scaffold in medicinal chemistry, but its unique electronic and structural properties present distinct challenges in cross-coupling reactions.[1][2] Unlike indole, the presence of the pyridine nitrogen renders the heterocyclic system electron-deficient, which can alter the reactivity of the C-H and C-X bonds.[3][4] Furthermore, the bicyclic structure with two adjacent nitrogen atoms can act as an excellent chelating ligand, potentially sequestering the metal catalyst and inhibiting its activity.[5][6] This guide will address these intrinsic challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My Buchwald-Hartwig amination of a halo-7-azaindole is showing low to no conversion. What are the likely causes and how can I fix it?

Low conversion in Buchwald-Hartwig aminations of 7-azaindoles is a frequent challenge. The primary culprits are often related to catalyst inhibition and suboptimal reaction conditions.

Answer:

Several factors could be at play, ranging from catalyst deactivation to the choice of base and ligand. Let's break down the troubleshooting process.

1. Is Catalyst Inhibition the Problem?

The N1-H of the pyrrole and the N7 of the pyridine ring can coordinate to the palladium center, leading to catalytically inactive species.[5][6] This is a primary suspect in low-yielding reactions.

  • Troubleshooting Protocol: The Role of the Base and Pre-catalyst

    • Switch to a Strong, Non-Coordinating Base: Instead of weaker carbonate bases, consider using a strong base like Lithium bis(trimethylsilyl)amide (LiHMDS). This base can deprotonate both the amine nucleophile and the 7-azaindole N-H, which can reduce the rate of undesired transmetallation and catalyst inhibition.[5][6]

    • Employ a Pre-catalyst System: Using a pre-ligated palladium pre-catalyst can be more effective than generating the active catalyst in situ. These pre-catalysts are more resistant to undesirable coordination with the 7-azaindole substrate.[5]

2. Have You Optimized Your Ligand and Palladium Source?

The choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst. For electron-deficient heterocycles like 7-azaindole, bulky, electron-rich phosphine ligands are often required.

  • Recommended Ligand and Catalyst Combinations:

LigandPalladium SourceTypical BaseNotes
XPhosPd₂(dba)₃ or G3/G4 Pre-catalystsLiHMDS, NaOt-BuExcellent for sterically hindered couplings and a good starting point for optimization.[5]
BrettPhosPd₂(dba)₃ or G3/G4 Pre-catalystsLiHMDSParticularly effective for the cross-coupling of primary amines, providing high selectivity for monoarylation.[6]
XantphosPd(OAc)₂ or Pd₂(dba)₃Cs₂CO₃, K₂CO₃A good choice for C-N bond formation with amides.[7] Using DBU as a soluble, homogeneous base with Xantphos has also been reported to be effective.[8]

3. Could N-H Arylation be a Competing Pathway?

In some cases, particularly with copper-catalyzed systems but also observed with palladium, arylation can occur at the N1 position of the 7-azaindole instead of the desired C-X coupling.[6][9][10]

  • Solution: N-Protection Strategy If other troubleshooting steps fail, consider protecting the N1-H of the 7-azaindole. Common protecting groups like benzyl (Bn), tosyl (Ts), or benzenesulfonyl (Bs) can prevent N-arylation and may improve solubility and reactivity. However, remember that the protecting group will need to be removed in a subsequent step. Some studies have shown that N-protection has a marginal effect on yield and reaction time, so this should be considered on a case-by-case basis.[7]

Issue 2: I'm observing significant dehalogenation of my starting material in a Suzuki-Miyaura coupling. How can I suppress this side reaction?

Dehalogenation is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of a protonated 7-azaindole instead of the desired coupled product.

Answer:

Dehalogenation typically occurs after the oxidative addition step. The resulting Pd(II) complex can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product.[11]

Troubleshooting Workflow for Dehalogenation:

G start Low Yield & High Dehalogenation Observed q1 Is your base a potential hydride source? start->q1 s1 Switch to a non-hydridic base: - K₃PO₄ - Cs₂CO₃ - K₂CO₃ q1->s1 Yes (e.g., NaOt-Bu in wet solvent) q2 Is your solvent a potential hydride source? q1->q2 No s1->q2 s2 Use anhydrous, aprotic solvents: - Toluene - Dioxane - 2-MeTHF q2->s2 Yes (e.g., alcohols) q3 Is your catalyst system promoting dehalogenation? q2->q3 No s2->q3 s3 Modify catalyst/ligand: - Increase ligand:Pd ratio - Switch to a bulkier ligand (e.g., SPhos) - Use a more electron-rich ligand q3->s3 Potentially end Optimized Reaction q3->end Unlikely s3->end

Caption: Troubleshooting workflow for dehalogenation.

  • Explanation of the Workflow:

    • Evaluate the Base: Alkoxide bases, especially in the presence of trace water or alcohol solvents, can generate hydride species. Switching to phosphate or carbonate bases is a primary troubleshooting step.[12]

    • Solvent Choice: Protic solvents like alcohols can be a source of hydrides. Ensure you are using high-purity, anhydrous aprotic solvents.

    • Catalyst and Ligand Effects: The ligand plays a crucial role. Bulky, electron-donating ligands like SPhos can favor the desired reductive elimination pathway over dehalogenation. One study on the synthesis of C3,C6-diaryl 7-azaindoles found a Pd₂dba₃/SPhos system to be effective.[13] The choice of halide on the 7-azaindole also matters; bromo and chloro derivatives are often superior to iodo-pyrazoles due to a reduced propensity for dehalogenation.[12]

Issue 3: My C-H activation/arylation reaction is sluggish and non-selective. Where should I start to optimize?

Direct C-H activation is an elegant strategy for 7-azaindole functionalization but can be plagued by low reactivity and regioselectivity issues.

Answer:

The key to successful C-H activation lies in directing the catalyst to the desired position and overcoming the inherent lower reactivity of the 7-azaindole C-H bonds.

1. Leveraging N-Oxide as a Directing Group:

A powerful strategy to control regioselectivity is the use of a 7-azaindole N-oxide. The N-oxide can act as a directing group, guiding the palladium catalyst to the C6 position of the pyridine ring.[14][15]

  • Experimental Protocol: N-Oxide Directed C-H Arylation

    • N-Oxide Formation: Treat the starting 7-azaindole with an oxidizing agent like m-CPBA to form the N-oxide.

    • Coupling Reaction: Subject the N-methyl 7-azaindole N-oxide to a Pd(OAc)₂/DavePhos catalyst system with the desired aryl bromide. PivOH is often used as an additive, and Cs₂CO₃ as the base in a solvent like toluene at elevated temperatures (e.g., 110 °C).[14]

    • Deoxygenation: After successful arylation, the N-oxide can be removed via deoxygenation (e.g., using PCl₃ or PPh₃) to yield the C6-arylated 7-azaindole.

2. Catalyst and Oxidant Choice in Rhodium-Catalyzed C-H Activation:

For some C-H activation pathways, rhodium catalysts are employed. These reactions often require an external oxidant to regenerate the active catalyst and improve turnover efficiency.[16]

  • System Considerations:

    • Catalyst: [RhCp*Cl₂]₂ is a common precursor.

    • Oxidant: Silver salts (e.g., AgSbF₆, AgOAc) are frequently used. DFT studies suggest that Ag⁺ can oxidize Rh(III) intermediates, accelerating key steps like C-H activation and reductive elimination.[16]

    • Solvent and Temperature: These reactions often require high temperatures and polar aprotic solvents.

3. Site-Selectivity in Heck Reactions:

For Heck-type reactions with N-vinyl-7-azaindole, N-oxide activation can completely switch the regioselectivity from α-arylation to exclusive β-arylation.[17] This highlights the profound electronic effect of the N-oxide on the reaction mechanism.

Summary of Key Reaction Parameters

Reaction TypeCommon ChallengeKey Troubleshooting Parameters
Buchwald-Hartwig Catalyst InhibitionBase: LiHMDS > Carbonates. Ligand: Bulky biarylphosphines (XPhos, BrettPhos). Catalyst: Use pre-catalysts.[5][6]
Suzuki-Miyaura DehalogenationBase: K₃PO₄, Cs₂CO₃. Solvent: Anhydrous aprotic (Toluene, Dioxane). Ligand: SPhos.[11][12][13]
C-H Activation Poor Selectivity/ReactivityDirecting Group: N-oxide for C6 arylation. Catalyst System: Pd(OAc)₂/DavePhos for N-oxides; Rh(III) with Ag⁺ oxidant.[14][15][16]
General Issues Catalyst PoisoningN-protection (e.g., Bn, Ts) can be considered to block the N1-H coordination site.[3][4]

Concluding Remarks

Troubleshooting low conversion in 7-azaindole coupling reactions requires a systematic approach that considers the unique electronic and structural nature of the scaffold. By understanding the root causes of common failures—such as catalyst inhibition, suboptimal ligand/base choice, and undesired side reactions—researchers can more effectively devise solutions. The strategies outlined in this guide, from employing robust catalyst systems and N-oxide directing groups to carefully selecting bases and solvents, provide a strong foundation for optimizing these challenging but rewarding transformations.

References

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications.
  • Larivée, A., et al. (2011). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules.
  • Snieckus, V., et al. (2021). Iterative C6 and C2 functionalization of 7‐azaindole by DoM and DMG dance reactions. Angewandte Chemie.
  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate.
  • Martins, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules.
  • Buchwald, S. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform.
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Lipshutz, B. H., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry.
  • Buchwald, S. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Journal of the American Chemical Society.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reisman, S. E., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science.
  • Ackermann, L., et al. (2021). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers.
  • Fagnou, K., et al. (2009). Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. Chemical Communications.
  • Buchwald, S. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ACS Publications.
  • Kumar, A., et al. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry.
  • Laha, J. K., et al. (2021). Complex 7 Catalyzed N‐arylation of 7‐Azaindole. ResearchGate.
  • Martins, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • Mongin, F., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules.
  • Abele, E., & Abele, R. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules.
  • WuXi AppTec. (2023). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • Tandon, V., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • Cankař, P., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • Newman, S. G., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Pathak, R., et al. (2023). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). ResearchGate.
  • Laha, J. K., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis.
  • Wang, L., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances.
  • Tandon, V., et al. (2019). Pd-Catalyzed Sequential Arylation of 7-azaindoles: Aggregate Induced Emission of Tetra-aryl 7-azaindoles. The Journal of Organic Chemistry.
  • Wang, D., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science.
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Technical Support Center: Optimization of Palladium Catalysts for 7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of palladium-catalyzed 7-azaindole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these powerful cross-coupling reactions. The unique electronic nature of the 7-azaindole nucleus, with its electron-rich pyrrole ring fused to an electron-deficient pyridine ring, presents specific challenges that require careful optimization of the catalytic system.[1][2] This resource provides field-proven insights to help you achieve high yields and purity in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the palladium-catalyzed synthesis of 7-azaindole derivatives, offering a systematic approach to identifying and resolving them.

Issue 1: Low to No Product Yield

Q1: My cross-coupling reaction is showing very low or no conversion to the desired 7-azaindole product. What are the initial troubleshooting steps?

A1: When faced with low or no product yield, a systematic evaluation of your reaction components and setup is critical.[3] Begin with the following checkpoints:

  • Reagent Integrity: Ensure all reagents, especially the solvent and base, are anhydrous. Moisture can significantly hinder the reaction by poisoning the catalyst and reacting with the organometallic reagent.[3] Solvents should be freshly distilled or from a reliable commercial source.

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[3] Confirm that your reaction vessel was thoroughly degassed (e.g., by three cycles of vacuum/backfill with an inert gas like argon or nitrogen) and maintained under a positive pressure of inert gas throughout the reaction.

  • Catalyst Activity: The choice and handling of the palladium source and ligand are paramount. Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[3]

Q2: I've confirmed my reagents and setup are sound, but the yield is still poor. How do I optimize the catalyst system for 7-azaindole synthesis?

A2: The 7-azaindole scaffold can act as a chelating ligand for the palladium catalyst, leading to catalyst inhibition.[4] Additionally, the unprotected N-H of the pyrrole ring can undergo side reactions.[1][2] Therefore, careful selection of the ligand, palladium source, and base is crucial.

  • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For C-N bond formation (Buchwald-Hartwig amination), biaryl phosphine ligands like Xantphos, RuPhos, and SPhos have shown great success.[1][2][4] For C-C bond formation (Suzuki, Heck, Sonogashira), a variety of phosphine ligands can be effective, and screening may be necessary.[5][6]

  • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, modern palladium precatalysts (e.g., RuPhos Pd G3) can offer faster activation and improved stability, which is particularly beneficial for challenging substrates like halo-7-azaindoles.[4][7]

  • Base Selection: The choice of base is critical and often interdependent with the ligand and solvent. For C-N couplings, strong, non-nucleophilic bases like LiHMDS or Cs₂CO₃ are often effective.[1][2][4] For C-C couplings, weaker bases such as K₂CO₃ or K₃PO₄ are commonly used.[5] The base's solubility can also play a role; for instance, Cs₂CO₃ is advantageous in dioxane due to its good solubility.[1][2]

  • N-Protection: In some cases, protecting the 7-azaindole N-H with a group like benzyl (Bn) or phenylsulfonyl (SO₂Ph) can prevent side reactions and improve yields, although successful couplings on unprotected 7-azaindoles have also been reported.[1][2][4]

Frequently Asked Questions (FAQs)

Q3: I am observing significant formation of a homocoupled product from my boronic acid starting material in a Suzuki coupling. What is the cause and how can I prevent it?

A3: Homocoupling in Suzuki reactions is often a result of oxidative processes that can be exacerbated by the presence of oxygen.[8] The mechanism can involve the Pd(II) species, which can promote the coupling of two boronic acid molecules before the desired cross-coupling occurs.[8]

  • Mitigation Strategies:

    • Thorough Degassing: Ensure your reaction mixture is rigorously deoxygenated.

    • Palladium(0) Source: Using a Pd(0) source directly, or a precatalyst that rapidly generates Pd(0), can minimize the concentration of Pd(II) available for homocoupling.

    • Reaction Conditions: Adjusting the temperature or the rate of addition of the boronic acid can sometimes disfavor the homocoupling pathway.

Q4: My palladium catalyst appears to be deactivating over the course of the reaction, leading to a stalled conversion. What are the common deactivation pathways and how can I address them?

A4: Palladium catalyst deactivation can occur through several mechanisms, including the formation of inactive Pd(0) aggregates (palladium black), oxidative degradation of the ligand, or strong product inhibition.[9][10]

  • Troubleshooting Deactivation:

    • Ligand Choice: Bulky electron-rich phosphine ligands can stabilize the active monomeric Pd(0) species and prevent aggregation.

    • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition.

    • Concentration: Running the reaction at a higher concentration can sometimes improve catalyst stability and turnover.

    • Catalyst Loading: While not ideal, a modest increase in catalyst loading may be necessary to drive the reaction to completion if deactivation is unavoidable.

Q5: For a Buchwald-Hartwig amination on a halo-7-azaindole, should I use an N-protected or unprotected starting material?

A5: This is a substrate-dependent consideration. While methods for the successful amination of unprotected halo-7-azaindoles have been developed, they often require specific catalyst systems (e.g., palladium precatalysts with biarylphosphine ligands and a strong base like LiHMDS).[4][7] N-protection can be a robust strategy to prevent competitive N-arylation of the 7-azaindole core, which can be a significant side reaction.[1][2] If you are encountering issues with the unprotected substrate, employing a protecting group is a logical next step.

Experimental Protocols and Data

Table 1: Optimized Conditions for Palladium-Catalyzed C-N Coupling of 4-Bromo-7-azaindole Derivatives
EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (5 mol%)Xantphos (10 mol%)Cs₂CO₃Dioxane1001-3~90-95[1][2]
2Pd₂(dba)₃ (5 mol%)Xantphos (10 mol%)Cs₂CO₃Dioxane1001~88[1][2]
3RuPhos Precatalyst (1 mol%)RuPhos (1 mol%)LiHMDSTHF650.5-2~94[4]
Protocol: General Procedure for Buchwald-Hartwig Amination of N-Protected 4-Bromo-7-azaindole
  • Reaction Setup: To an oven-dried Schlenk tube, add the N-protected 4-bromo-7-azaindole (1.0 mmol), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the amine (1.2 mmol), Cs₂CO₃ (1.5 mmol), and anhydrous dioxane (2 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the time indicated by TLC or LC-MS monitoring.

  • Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low-yield reactions.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

BuchwaldHartwigCycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd + Ar-X PdII_Complex L₂Pd(II)(Ar)(X) OxAdd->PdII_Complex BaseCoord Base Coordination PdII_Complex->BaseCoord + R₂NH, - HX AmineComplex L₂Pd(II)(Ar)(NR₂H) BaseCoord->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd0L2 Product Ar-NR₂

Caption: The key steps in the palladium-catalyzed C-N bond formation.

References

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152.
  • Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • National Center for Biotechnology Information. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • National Center for Biotechnology Information. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • Gudmundsson, A., Gustafson, K. P. J., Oschmann, M., Tai, C.-W., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. ACS Catalysis, 11(5), 2999–3008.
  • SciSpace. (2001). Poisoning and deactivation of palladium catalysts.
  • Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • ResearchGate. (2014). The Challenge of Palladium-Catalyzed Aromatic Azidocarbonylation: From Mechanistic and Catalyst Deactivation Studies to a Highly Efficient Process.
  • American Chemical Society. (n.d.). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes.
  • Wageningen University & Research. (2014). The challenge of palladium-catalyzed aromatic azidocarbonylation: From mechanistic and catalyst deactivation studies to a highly efficient process.
  • American Chemical Society. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • ResearchGate. (n.d.). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • ResearchGate. (n.d.). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System.

Sources

Technical Support Center: A Guide to Reducing By-products in the Chlorination & Fluorination of Picolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for picoline halogenation. This guide is designed for researchers, chemists, and drug development professionals who are working to synthesize chlorinated and fluorinated picoline derivatives, which are crucial intermediates for a wide range of agrochemical and pharmaceutical products.[1][2][3] The synthesis of these compounds, particularly key intermediates like 2-chloro-5-(trichloromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine, is often plagued by the formation of unwanted by-products that complicate purification and reduce overall yield.[2][4]

This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to explain the causality behind common experimental issues and provide actionable, scientifically-grounded solutions to help you optimize your reactions for higher selectivity and yield.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the chlorination and fluorination of picolines in a direct question-and-answer format.

Chlorination Reactions
Q1: My vapor-phase chlorination of β-picoline produces a high percentage of over-chlorinated species, such as pentachloropyridine. How can I improve selectivity for the desired 2,3,5,6-tetrachloropyridine?

Answer: The formation of over-chlorinated by-products is a classic sign that the reaction energy is too high, driving the chlorination past the desired stopping point. The primary lever for controlling this is temperature.

  • Underlying Cause: Vapor-phase chlorination of the pyridine ring is a stepwise process. Each added chlorine atom deactivates the ring, making subsequent chlorination more difficult. However, at excessively high temperatures, there is enough energy to overcome these activation barriers, leading to exhaustive chlorination.[5][6]

  • Troubleshooting Steps:

    • Reduce Reactor Temperature: The optimal temperature range for selective chlorination is typically between 250°C and 450°C.[5][6] If you are operating above 450°C, the selectivity for desired tetrachloropyridines decreases significantly.[5][6] A good starting point for optimization is to lower the temperature in 25°C increments.[7]

    • Optimize Molar Ratio of Chlorine: While a stoichiometric excess of chlorine is necessary, a very large excess can promote over-chlorination. The molar ratio of chlorine to the picoline substrate typically ranges from 2:1 to 40:1.[5][6] Experiment within a narrower range, such as 6:1 to 30:1, to find the sweet spot for your specific substrate and catalyst.[6]

    • Employ an Inert Diluent: Using an unreactive gas like nitrogen or a gaseous halogenated hydrocarbon like carbon tetrachloride can help control the reaction temperature and concentration of reactants, thereby improving selectivity.[5][6] The weight ratio of diluent to the picoline reactant can be adjusted, with typical ranges from 20:1 to 0.5:1.[5]

    • Verify Catalyst Performance: The choice of catalyst and support is critical. Lewis acid catalysts like zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) deposited on an inorganic support (e.g., activated carbon, alumina, or montmorillonite clay) are effective for this process.[5][6] Ensure your catalyst has not been deactivated or poisoned.

Q2: I'm trying to perform a side-chain chlorination on picoline to get a trichloromethyl group, but I'm seeing significant chlorination on the pyridine ring instead. What's causing this lack of selectivity?

Answer: This issue stems from a mismatch between the reaction conditions and the desired reaction mechanism. Side-chain chlorination and ring chlorination proceed via two distinct pathways: a free-radical mechanism for the methyl group and an electrophilic substitution for the ring.[8]

  • Underlying Cause:

    • Side-Chain Chlorination: This is a free-radical chain reaction. It requires an initiator, such as UV light or a chemical radical initiator (e.g., azobisisobutyronitrile, AIBN), and is typically performed in an inert solvent.[4][8]

    • Ring Chlorination: This is an electrophilic aromatic substitution. It is promoted by Lewis acid catalysts and often requires higher temperatures to overcome the electron-deficient nature of the pyridine ring.[6][9]

  • Troubleshooting Steps:

    • Introduce a Radical Initiator: If your goal is side-chain chlorination, ensure you are using an effective radical initiator. The reaction should be conducted under conditions that favor radical formation (e.g., UV irradiation or appropriate temperature for AIBN decomposition).[8]

    • Eliminate Lewis Acids: Remove any Lewis acid catalysts from your reaction, as these will preferentially catalyze ring chlorination.

    • Control Temperature: High temperatures can begin to favor ring chlorination even without a dedicated catalyst. For liquid-phase radical chlorination, operate at a moderate temperature, for instance, 60-100°C, depending on the initiator used.[4]

    • Use an Acid Scavenger: The hydrogen chloride (HCl) by-product can form a hydrochloride salt with the basic picoline, which may precipitate and complicate the reaction.[8] Adding an acid binding agent, like an insoluble carbonate, can neutralize the HCl and keep the picoline substrate in the reaction phase.[8]

Fluorination Reactions
Q3: My halogen exchange (HALEX) reaction to convert a -CCl₃ group to a -CF₃ group is incomplete, leaving significant amounts of -CCl₂F and -CClF₂ intermediates. How can I drive the reaction to completion?

Answer: Incomplete fluorination is a common challenge in HALEX reactions and is usually related to the potency of the fluorinating agent, reaction temperature, or catalyst activity. The conversion of -CCl₃ to -CF₃ is a stepwise process, and each subsequent fluorine substitution becomes more difficult.

  • Underlying Cause: The reaction proceeds by nucleophilic substitution of chloride by fluoride. The stability of the C-F bond and the decreasing electrophilicity of the carbon atom after each substitution mean that forcing the final exchange requires robust conditions.

  • Troubleshooting Steps:

    • Select a Potent Fluorinating System: Anhydrous hydrogen fluoride (HF) is a common and effective reagent for vapor-phase fluorination.[10] For liquid-phase reactions, metal fluorides like KF or NaF can be used, but their efficiency is highly dependent on solubility and reaction conditions.[10][11]

    • Increase Reaction Temperature: Vapor-phase fluorination often requires high temperatures, typically above 300°C, to proceed efficiently.[1][2]

    • Use a Phase-Transfer Catalyst (PTC): In liquid-phase reactions with metal fluorides like KF, a PTC (e.g., a quaternary ammonium salt) is often necessary to improve the solubility and nucleophilicity of the fluoride ion.[11] Be aware that PTCs can degrade at high temperatures, so an excess may be required.[11]

    • Employ a Catalyst: For vapor-phase reactions, transition metal-based catalysts, such as iron fluoride, can facilitate the chlorine/fluorine exchange.[2]

    • Increase Molar Ratio of Fluorinating Agent: A significant molar excess of the fluorinating agent can help drive the equilibrium towards the fully fluorinated product. Molar ratios of HF to the trichloromethylpyridine substrate can be in the range of 5:1 to 15:1.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of vapor-phase chlorination over liquid-phase chlorination for picolines?

Vapor-phase processes are often preferred for industrial-scale production due to several advantages. They are typically run as continuous processes, which allows for higher throughput. Temperature control can be more precise, which is critical for selectivity.[6] Furthermore, product and by-product separation from the gas stream can be more straightforward than liquid-phase distillations.[7][12] However, liquid-phase reactions can offer milder conditions, which may be advantageous for substrates with sensitive functional groups.[8]

Q2: How can I control the formation of isomers, such as 2,5-CTF vs. 2,3-CTF, in a simultaneous chlorination/fluorination process?

The ratio of isomers is highly dependent on the reaction conditions and the catalyst system. In simultaneous vapor-phase reactions, where chlorination of the methyl group, fluorination, and ring chlorination occur in sequence, the product distribution can be controlled.[1][2] Key parameters to adjust include the reaction temperature and the molar ratio of chlorine gas.[2] For instance, in a reactor with a fluidized-bed catalyst phase followed by an empty phase, the initial fluorination can occur in the catalyst bed, with subsequent nuclear chlorination in the empty phase, allowing for some control over the final product mixture.[1][2] Some unwanted isomers can also be catalytically hydrogenated back to a precursor and recycled into the feed to improve overall efficiency.[1]

Q3: Is it possible to recycle under-chlorinated products from the reaction stream?

Yes, recycling unreacted or under-chlorinated picolines is a common and economically viable strategy. After the reaction products are condensed, the desired chlorinated picoline can be separated by conventional techniques like fractional distillation. The lower-boiling, under-chlorinated fractions can then be fed back into the reactor for further chlorination.[7][12]

Section 3: Experimental Protocols

Benchmark Protocol: Vapor-Phase Catalytic Chlorination of β-Picoline

This protocol is a representative example for the synthesis of 2-chloro-5-(trichloromethyl)pyridine (β-2-tet), a key intermediate.[7][12]

1. Catalyst Preparation & Reactor Setup:

  • Charge a tubular Pyrex glass reactor (e.g., 12.7 cm long, 6.35 mm OD) with a suitable catalyst, such as a dealuminated Mordenite zeolite (0.2-0.5 g, sized to 1-2 mm).[7] Secure the catalyst bed in place with plugs of glass wool.

  • Install the reactor inside a tube furnace capable of maintaining temperatures up to 400°C.

  • Connect the reactor inlet to flowmeters for β-picoline (carried by an inert gas like N₂), chlorine gas, and an optional diluent.

  • Connect the reactor outlet to a condensation trap (to collect the organic products) followed by a scrubber system to neutralize excess chlorine and the HCl by-product.[7]

2. Reaction Execution:

  • Heat the reactor to an initial temperature of 250°C under a flow of nitrogen to condition the catalyst.[7]

  • Stop the nitrogen flow and introduce chlorine gas at a controlled rate (e.g., 5 cc/min) for approximately 15 minutes to saturate the system.

  • Introduce the β-picoline feed. This is typically done by passing a nitrogen carrier gas (e.g., 10 cc/min) through a temperature-controlled evaporator containing liquid β-picoline to produce a vaporized feed at a specific rate (e.g., 0.13 mg/min).[7]

  • Slowly ramp the reactor temperature to the target reaction temperature (e.g., 350°C) over 1-2 hours.[7][12]

  • Maintain the reaction under steady-state conditions. The product stream exiting the reactor is passed through a condenser to liquefy the chlorinated picolines.

3. Product Analysis and Work-up:

  • The condensed liquid product mixture can be analyzed by gas chromatography (GC) and mass spectrometry (MS) to determine the conversion and product distribution.[7]

  • The desired 2-chloro-5-(trichloromethyl)pyridine can be isolated from other chlorinated by-products and unreacted starting material by fractional distillation.[12]

Section 4: Visual Guides & Data

Troubleshooting Logic Diagram

This diagram outlines a logical workflow for diagnosing and solving common issues in picoline chlorination.

Troubleshooting_Chlorination start Identify Primary Issue in Product Mixture over_chlorination High % of Over-Chlorinated Species (e.g., Penta-Cl) start->over_chlorination poor_selectivity Poor Selectivity: Ring vs. Side-Chain start->poor_selectivity incomplete_reaction Incomplete Reaction/ Low Conversion start->incomplete_reaction sol_temp Action: Reduce Reactor Temperature (250-450°C) over_chlorination->sol_temp Cause: High Energy sol_ratio Action: Optimize Cl2:Picoline Molar Ratio over_chlorination->sol_ratio Cause: Excess Reagent sol_initiator Action: Add/Check Radical Initiator (for Side-Chain) poor_selectivity->sol_initiator Issue: Wrong Mechanism sol_catalyst Action: Use Lewis Acid (for Ring) / Check Activity poor_selectivity->sol_catalyst Issue: Wrong Catalyst incomplete_reaction->sol_temp Cause: Low Energy incomplete_reaction->sol_catalyst Cause: Deactivation sol_residence Action: Increase Residence Time or Catalyst Loading incomplete_reaction->sol_residence Cause: Insufficient Time

Caption: Troubleshooting workflow for picoline chlorination.

Simplified Reaction Pathway for β-Picoline Halogenation

This diagram illustrates the desired synthetic route and potential side reactions.

Reaction_Pathway Picoline β-Picoline SideChain_Cl 3-(Trichloromethyl)pyridine Picoline->SideChain_Cl Side-Chain Chlorination (Radical Initiator) Wrong_Isomer Isomeric Products (By-product) Picoline->Wrong_Isomer Simultaneous Reaction Conditions Ring_Cl 2-Chloro-5-(trichloromethyl)pyridine (Intermediate) SideChain_Cl->Ring_Cl Ring Chlorination (Catalyst, Heat) Desired_Product 2-Chloro-5-(trifluoromethyl)pyridine (Desired Product) Ring_Cl->Desired_Product Fluorination (HALEX) (HF or KF/PTC) Over_Cl Over-Chlorination (By-product) Ring_Cl->Over_Cl Excess Temp/Cl₂ Incomplete_F Incomplete Fluorination (-CCl₂F, -CClF₂) (By-product) Ring_Cl->Incomplete_F Mild Fluorination Conditions

Caption: Synthetic pathway from β-picoline to 2-chloro-5-(trifluoromethyl)pyridine.

Table 1: Impact of Key Parameters on Vapor-Phase Chlorination
ParameterEffect on Yield & SelectivityCommon By-products When UnoptimizedRecommended RangeSource(s)
Temperature Strongly influences reaction rate and selectivity. Higher temps increase conversion but can drastically lower selectivity.Over-chlorinated species (e.g., pentachloropyridine), tar/decomposition products.250 - 450°C[5][6]
Catalyst Determines selectivity for specific isomers and reaction pathways (ring vs. side-chain).Incorrect isomers, low conversion (if deactivated), unwanted side-chain or ring chlorination.Lewis Acids (ZnCl₂, FeCl₃) on supports; Dealuminated Zeolites; Supported Palladium.[5][6][7][12]
Cl₂:Picoline Ratio An excess of chlorine is needed to drive the reaction, but too high a ratio can lead to over-chlorination.Over-chlorinated species.2:1 to 40:1 (molar ratio)[5][6]
Residence Time The time reactants spend in the hot zone. Too short leads to incomplete reaction; too long can promote by-product formation.Unreacted starting material, under-chlorinated intermediates.0.1 - 60 seconds[5]
Inert Diluent Helps with heat management and concentration control, leading to better selectivity.Over-chlorination due to poor temperature control.0.5:1 to 20:1 (diluent:picoline weight ratio)[5]

Section 5: References

  • Ball, M., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. National Institutes of Health. [Link]

  • EP0544267B1. Selective gas phase chlorination of polychlorinated beta-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors. European Publication Server. [Link]

  • EP1740543B1. Vapor phase catalytic chlorination of beta-picoline. Google Patents.

  • US5319088A. Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors. Google Patents.

  • Beaulieu, F., et al. (2011). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications. [Link]

  • Funamoto, T., & Nagano, Y. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

  • CN100519529C. Vapor phase catalytic chlorination of beta-picoline. Google Patents.

  • EP0239905A1. Vapor phase production of Chlorinated pyridines from alpha-picoline. Google Patents.

  • Rogoza, A. V., et al. (2019). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]

  • CN101337924A. Method for chlorination of side chain of picolines. Google Patents.

  • Funamoto, T., & Nagano, Y. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • Siwach, P., & Kumar, D. SELECTIVE SYNTHESIS OF 2-PICOLINE VIA VAPOUR PHASE METHYLATION OF PYRIDINE OVER NANOCRYSTALLINE FERROSPINELS OF Cd1-XCrXFe2O4. TSI Journals. [Link]

  • EP0078410A2. Process for producing 3-chloro-5-trifluoromethylpyridines. Google Patents.

  • CN107954924A. A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. Google Patents.

  • Dissertation. 2 - chloro -5 - (trifluoromethyl) pyridine research. [Link]

  • CN104610137A. Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. Google Patents.

  • Merchant, R. R., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

  • Ghorbani, F., et al. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]

Sources

Technical Support Center: A-Z Guide to Column Chromatography Purification of 7-Azaindole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-azaindole intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into column chromatography protocols. Here, we will delve into the causality behind experimental choices, offer self-validating systems for troubleshooting, and ground our recommendations in authoritative sources.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of 7-azaindole and its derivatives.

Q1: What is the most common starting point for developing a column chromatography method for a new 7-azaindole intermediate?

A1: The universally accepted starting point is Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive method to determine the optimal solvent system for your separation. The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4, ensuring good separation from impurities.[1]

Q2: My 7-azaindole derivative is showing significant tailing on the TLC plate and the column. What is the likely cause and solution?

A2: Tailing is often indicative of undesirable interactions between the basic nitrogen of the azaindole ring and the acidic silanol groups on the silica gel surface.[2] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica and improve the peak shape.

Q3: I am experiencing low recovery of my compound from the column. What could be the issue?

A3: Low recovery can stem from several factors. One common issue is the irreversible adsorption or decomposition of the compound on the silica gel.[3] 7-azaindoles can be sensitive to the acidic nature of silica.[4] Consider deactivating the silica gel with a base like triethylamine or switching to a less acidic stationary phase like alumina. Another possibility is that your compound is highly polar and is not eluting with the chosen solvent system. In this case, a gradient elution with a highly polar solvent like methanol may be necessary.[3]

Q4: Can I use reversed-phase chromatography for purifying 7-azaindole intermediates?

A4: Absolutely. Reversed-phase chromatography is an excellent alternative, especially for more polar 7-azaindole derivatives. A common setup involves a C18 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol.[1][5] Often, an acid modifier like formic acid or trifluoroacetic acid (TFA) is added to the mobile phase to improve peak shape.[6]

Q5: What are some common impurities I should expect when synthesizing 7-azaindole derivatives?

A5: Common impurities can include unreacted starting materials, reagents, and by-products from side reactions. For instance, in syntheses involving the 7-azaindole core, you might encounter amino alcohols or azaindoline-azaindole derivatives.[7] NMR spectroscopy is a powerful tool for identifying these impurities.[7]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific issues encountered during column chromatography of 7-azaindole intermediates.

Problem 1: Poor Separation or Overlapping Peaks

Causality: Inadequate resolution between your target compound and impurities is often due to an inappropriate solvent system, column overloading, or a poorly packed column.

Solutions:

  • Optimize the Solvent System:

    • TLC Analysis: Systematically screen different solvent systems using TLC. A good separation on TLC is a strong indicator of a successful column separation.[3]

    • Adjust Polarity: If your compounds are eluting too quickly (high Rf), decrease the mobile phase polarity. If they are eluting too slowly (low Rf), increase the polarity.[3]

    • Employ Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This is particularly effective for separating compounds with a wide range of polarities.[1]

  • Reduce Sample Load: The amount of crude material should ideally be 1-5% of the mass of the stationary phase.[3] Overloading the column leads to broad peaks and poor separation.

  • Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or channels. Both "dry packing" and "wet packing" methods can be effective if done correctly.[1][2]

Problem 2: Compound is Not Eluting from the Column

Causality: This issue typically arises when the compound is either too polar for the chosen mobile phase or is irreversibly adsorbed to the stationary phase.

Solutions:

  • Increase Mobile Phase Polarity: Drastically increase the polarity of your eluting solvent. A gradient up to 10-20% methanol in dichloromethane is often effective for eluting polar compounds.[1]

  • Change the Stationary Phase: If you suspect decomposition or irreversible adsorption on silica gel, switch to a different stationary phase.[3]

    • Alumina: Alumina is a good alternative for basic compounds like 7-azaindoles.

    • Reversed-Phase (C18): This is suitable for polar compounds.[1]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for very polar compounds, using a polar stationary phase and a high organic content mobile phase.[8][9]

Problem 3: Compound Decomposes on the Column

Causality: The acidic nature of silica gel can lead to the degradation of sensitive 7-azaindole intermediates.[4]

Solutions:

  • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in the mobile phase containing a small amount of a base like triethylamine to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: As mentioned previously, switching to alumina or a reversed-phase packing can prevent decomposition.[4]

  • Run the Column Quickly: Minimize the time your compound spends on the column by using flash chromatography with a slightly more polar solvent system.

Part 3: Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This is the most common method for purifying 7-azaindole derivatives.[1]

Materials:

  • Crude 7-azaindole intermediate

  • Silica gel (230-400 mesh)[10]

  • Appropriate solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Triethylamine (optional)

  • Flash chromatography column and system (manual or automated)

  • TLC plates and chamber

  • Collection tubes

Methodology:

  • Solvent System Selection:

    • Dissolve a small amount of your crude material in a suitable solvent.

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).

    • The ideal solvent system should give your target compound an Rf of ~0.3 and clear separation from impurities.[10]

  • Column Packing (Wet Packing Method):

    • Choose a column size appropriate for your sample amount (a general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight).[1]

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat and uniform bed.[10]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[11]

  • Elution:

    • Begin eluting with the less polar mobile phase.

    • If using a gradient, gradually increase the proportion of the more polar solvent.[1]

    • Collect fractions and monitor the elution using TLC or a UV detector.

  • Fraction Analysis and Solvent Removal:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Flash Chromatography

Materials:

  • Crude 7-azaindole intermediate

  • C18 silica gel

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid or TFA (optional)

  • Reversed-phase flash column and system

  • TLC plates (C18) or HPLC for analysis

  • Collection tubes

Methodology:

  • Column Equilibration:

    • Equilibrate the C18 column with the initial mobile phase (e.g., 95:5 water:acetonitrile).[1]

  • Sample Loading:

    • Dissolve the sample in a minimal amount of the initial mobile phase or a compatible solvent like methanol.

    • Load the sample onto the column.

  • Elution:

    • Elute the column with a gradient of increasing organic solvent (e.g., from 5% to 100% acetonitrile in water).[1]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by C18 TLC or HPLC.

  • Solvent Removal:

    • Combine the pure fractions and remove the organic solvent under reduced pressure.

    • The remaining aqueous solution can be lyophilized to obtain the pure product.[1]

Part 4: Data Presentation & Visualization

Table 1: Common Solvent Systems for 7-Azaindole Purification
Polarity of 7-Azaindole DerivativeStationary PhaseCommon Mobile Phase Systems (v/v)Modifiers
Low to MediumSilica GelHexane/Ethyl Acetate (gradient)0.1-1% Triethylamine
Medium to HighSilica GelDichloromethane/Methanol (gradient)0.1-1% Triethylamine
HighC18 SilicaWater/Acetonitrile (gradient)0.1% Formic Acid or TFA
Very HighHILIC (e.g., Diol, Amide)Acetonitrile/Water (gradient)Ammonium acetate or formate buffer
Diagrams

Diagram 1: Troubleshooting Workflow for Poor Separation

PoorSeparationWorkflow Start Poor Separation (Overlapping Peaks) CheckTLC Re-evaluate TLC Data Start->CheckTLC GoodSeparation Good Separation on TLC? CheckTLC->GoodSeparation OptimizeSolvent Optimize Solvent System (Change Polarity/Gradient) GoodSeparation->OptimizeSolvent No CheckLoad Check Sample Load GoodSeparation->CheckLoad Yes Success Successful Separation OptimizeSolvent->Success Overloaded Is Column Overloaded? CheckLoad->Overloaded ReduceLoad Reduce Sample Load Overloaded->ReduceLoad Yes CheckPacking Check Column Packing Overloaded->CheckPacking No ReduceLoad->Success PoorPacking Is Packing Uneven? CheckPacking->PoorPacking RepackColumn Repack Column PoorPacking->RepackColumn Yes PoorPacking->Success No RepackColumn->Success

Caption: A logical workflow for troubleshooting poor separation in column chromatography.

Diagram 2: Decision Tree for Stationary Phase Selection

StationaryPhaseSelection CrudeSample Crude 7-Azaindole Intermediate Polarity Assess Polarity of Compound CrudeSample->Polarity LowMediumPolarity Low to Medium Polarity Polarity->LowMediumPolarity HighPolarity High Polarity Polarity->HighPolarity Stability Is Compound Stable on Silica? Silica Normal-Phase Silica Gel Stability->Silica Yes Alumina Alumina Stability->Alumina No (Basic Compound) LowMediumPolarity->Stability ReversedPhase Reversed-Phase (C18) HighPolarity->ReversedPhase HILIC HILIC HighPolarity->HILIC Very Polar

Caption: Decision tree for selecting the appropriate stationary phase.

References

  • Technical Support Center: Refining the Purification of 7-Azaoxindole Deriv
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Technical Support Center: Purification of Polar Heterocyclic Compounds - Benchchem.
  • Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chrom
  • Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies.
  • High-Purity Isolation of 3-chloro-9H-pyrido[2,3-b]indole Using Automated Flash Column Chrom
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. J Med Chem.
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Public
  • Fluorescence spectra of 7-azaindole in the sol-gel-xerogel stages of silica | The Journal of Physical Chemistry - ACS Public
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega.
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.
  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC - NIH.
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimin
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Purification of Organic Compounds by Flash Column Chrom
  • HILIC Purification Strategies for Flash Chrom

Sources

Managing regioselectivity in electrophilic substitution of 1H-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Regioselectivity in Electrophilic Substitution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridines (7-azaindoles). This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting, field-proven insights, and detailed protocols to help you navigate the complexities of electrophilic substitution on this important heterocyclic scaffold. Our goal is to empower you to control regioselectivity and achieve your desired synthetic outcomes with confidence.

Understanding the Basics: The Electronic Landscape of 7-Azaindole

The 7-azaindole scaffold is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution. The inherent reactivity is dominated by the pyrrole ring, which is significantly more activated than the pyridine ring.

  • The Pyrrole Moiety (The "Electron-Rich" Half): The lone pair of electrons on the pyrrole nitrogen (N1) is delocalized into the π-system, substantially increasing the electron density of the five-membered ring. This makes the pyrrole ring the primary site for electrophilic attack.

  • The Pyridine Moiety (The "Electron-Poor" Half): The pyridine nitrogen (N7) is electronegative and withdraws electron density from the six-membered ring, deactivating it towards electrophilic attack. Standard electrophilic aromatic substitution on the pyridine ring is generally difficult without specific activation strategies.

  • Inherent Regioselectivity: Within the pyrrole ring, the C3 position is the most nucleophilic and sterically accessible site. Consequently, electrophilic substitution on an unprotected or N1-protected 7-azaindole overwhelmingly occurs at the C3-position .[1]

This inherent C3 selectivity is the foundation of 7-azaindole chemistry, but it also presents the primary challenge: How do we direct substitution to other positions when C3 is not the desired target? This guide will address that question head-on.

Core Principles of Regioselectivity Control

Managing regioselectivity requires modulating the electronic properties of the 7-azaindole nucleus. The three primary strategies are:

  • N1-Protection: Introducing a protecting group at the N1 position can influence the reaction's outcome by modifying the electron density of the pyrrole ring and preventing N1-protonation under acidic conditions.

  • Blocking the C3-Position: If the C3 position is already substituted, electrophilic attack may be redirected to other positions, although this often requires forcing conditions.

  • N7-Oxide Formation: Oxidation of the pyridine nitrogen (N7) fundamentally alters the electronics of the pyridine ring, activating it for electrophilic and nucleophilic attack and providing a powerful tool to override the innate C3 selectivity.[2]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Decision workflow for regioselective substitution.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the electrophilic substitution of 7-azaindoles in a practical, question-and-answer format.

Issue 1: Halogenation Reactions

Q: I tried to brominate my N-sulfonyl-7-azaindole with Br₂ and AlCl₃, but I recovered my starting material. What went wrong?

A: This is a common issue. While classic Friedel-Crafts conditions work for many aromatics, the 7-azaindole nucleus presents unique challenges.

  • Causality: The Lewis acid (AlCl₃) can complex with the pyridine nitrogen (N7) and the sulfonyl group's oxygens. This complexation deactivates the entire ring system, making it less nucleophilic and resistant to electrophilic attack by the polarized Br₂-AlCl₃ complex. The N1-sulfonyl group itself is strongly electron-withdrawing, which also reduces the reactivity of the pyrrole ring compared to an unprotected 7-azaindole.

  • Troubleshooting & Protocol:

    • Switch to a Milder Reagent: Use N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS). These reagents do not require strong Lewis acid activation and are highly effective for C3-halogenation of 7-azaindoles.[1]

    • Solvent Choice: Acetonitrile or DMF are excellent solvent choices for these reactions, often proceeding smoothly at room temperature.

    • Alternative Strategy (Green Chemistry): For a highly selective and environmentally benign approach, consider enzymatic halogenation. The RebH halogenase enzyme has been shown to selectively brominate the C3 position of 7-azaindoles using benign halide salts, which simplifies purification.[3]

Q: My halogenation reaction produced a mixture of the desired C3-bromo product and a di-brominated species. How can I improve selectivity?

A: Over-halogenation can occur because the initial C3-halogenated product is still an activated aromatic system.

  • Causality: The high reactivity of the 7-azaindole ring can lead to a second substitution, especially if the reaction is run for too long or with an excess of the halogenating agent.

  • Troubleshooting:

    • Control Stoichiometry: Carefully use only 1.0 to 1.1 equivalents of your halogenating agent (e.g., NBS).

    • Monitor the Reaction: Follow the reaction progress closely by TLC or LCMS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-halogenated product.

    • Lower the Temperature: Running the reaction at 0°C or even lower can often temper reactivity and improve selectivity for the mono-halogenated product.

Issue 2: Nitration Reactions

Q: I need to install a nitro group on the pyridine ring of my 7-azaindole, but my reaction with HNO₃/H₂SO₄ only yields the C3-nitro product or a tar-like polymer. How can I achieve C4 or C5 nitration?

A: This is a classic regioselectivity challenge. Direct nitration on the pyridine ring is disfavored. To overcome this, you must first modify the substrate to change its inherent electronic preferences.

  • Causality: Under strong acid conditions (HNO₃/H₂SO₄), the N7-pyridine nitrogen can be protonated, further deactivating the pyridine ring. The pyrrole ring, though also potentially protonated at C3, remains the more reactive part of the molecule, leading to C3-nitration. The strongly acidic conditions can also cause acid-catalyzed polymerization of the electron-rich pyrrole ring.

  • Strategy 1: N-Oxide Formation for C4-Nitration:

    • Mechanism: Forming the N-oxide at N7 withdraws electron density from C2 and C6 via resonance but has a lesser effect on C4. This makes C4 the most favorable position for electrophilic attack on the pyridine ring.

    • Protocol Insight: The choice of acid is critical. Nitration of 7-azaindole N-oxide with HNO₃ in sulfuric acid still favors the C3-nitro product. However, using HNO₃ in trifluoroacetic acid directs the substitution to the C4-position .[2] This demonstrates a powerful method for reagent-controlled regioselectivity.

  • Strategy 2: Azaindoline Route for C5-Nitration:

    • Mechanism: Reducing the 7-azaindole to a 7-azaindoline removes the aromaticity of the pyrrole ring. The resulting molecule behaves like a substituted 2-aminopyridine. The amino group is a strong ortho-, para-director, activating the pyridine ring for electrophilic substitution. Nitration will occur para to the amino group, at the C5 position.

    • Protocol Insight: The 7-azaindoline can be nitrated at the C5 position using fuming HNO₃ and H₂SO₄. Subsequent re-aromatization (oxidation) of the pyrrole ring yields the desired 5-nitro-7-azaindole. This multi-step process is a reliable, albeit longer, route to C5-functionalization.[4]

StrategyTarget PositionKey IntermediateCritical Reagent/ConditionReference
Direct NitrationC37-AzaindoleHNO₃ / H₂SO₄[2]
N-Oxide MethodC47-Azaindole-N-oxideHNO₃ / Trifluoroacetic Acid[2]
Azaindoline MethodC57-Azaindoline1. fuming HNO₃ / H₂SO₄ 2. Oxidation[4]
Issue 3: Friedel-Crafts Reactions

Q: I am attempting a Friedel-Crafts acylation on N-protected 7-azaindole with acetyl chloride and AlCl₃. I'm getting a very low yield of the C3-acylated product and a significant amount of N-acylated byproduct. How can I improve C3-selectivity?

A: The N1-pyrrole nitrogen, even when protected, can compete with the C3-carbon as a nucleophile, especially if the protecting group is not sufficiently bulky or if the reaction conditions facilitate its removal.

  • Causality: The acylium ion generated is a hard electrophile, which can attack the N1-position. Furthermore, as with halogenation, the Lewis acid can complex with the pyridine nitrogen, deactivating the ring system and slowing down the desired C3-acylation.

  • Troubleshooting & Protocol:

    • Use a Milder Lewis Acid: Try using a milder Lewis acid like ZnCl₂ or a deep eutectic solvent like [CholineCl][ZnCl₂]₃, which can act as both a catalyst and a solvent. This has been shown to promote regioselective C3-acylation of indoles without N-protection.[5]

    • Employ an Organocatalyst: An excellent modern alternative is to use a nucleophilic organocatalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). DBN reacts with the acyl chloride to form a highly reactive N-acyl-amidine intermediate, which then delivers the acyl group selectively to the C3 position of the 7-azaindole. This method avoids harsh Lewis acids entirely.[6]

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Organocatalytic C3-Acylation Workflow.

Key Experimental Protocols

Protocol 1: General Procedure for C3-Bromination using NBS

This protocol provides a reliable method for the selective bromination of the C3 position.

  • Reaction Setup: To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in acetonitrile (0.1 M), add N-bromosuccinimide (NBS, 1.05 equiv) in one portion at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 1-4 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the 3-bromo-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Synthesis and C4-Nitration of 7-Azaindole N-Oxide

This two-step protocol is a key strategy for functionalizing the pyridine ring.

Step A: N-Oxide Formation

  • Reaction Setup: Dissolve 7-azaindole (1.0 equiv) in a suitable solvent like ethyl acetate or dichloromethane.

  • Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5-2.0 equiv) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LCMS).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify by column chromatography to yield 1H-pyrrolo[2,3-b]pyridine-7-oxide.[2]

Step B: C4-Nitration

  • Reaction Setup: Cool a solution of 7-azaindole N-oxide (1.0 equiv) in trifluoroacetic acid to 0°C.

  • Nitration: Add nitric acid (fuming, >90%, ~1.1 equiv) dropwise, maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours. Monitor for the formation of the product.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a solid base (e.g., sodium bicarbonate or ammonia solution) to pH ~7-8.

  • Extraction & Purification: Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography to obtain 4-nitro-1H-pyrrolo[2,3-b]pyridine-7-oxide. The N-oxide can then be deoxygenated if desired (e.g., using PCl₃).[2]

References

  • ACS Omega (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
  • ResearchGate (2022). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
  • PMC - NIH. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive.
  • ResearchGate.
  • ResearchGate. Iterative C6 and C2 functionalization of 7‐azaindole by DoM and DMG dance reactions.
  • BenchChem (2025).
  • ResearchGate.
  • NIH. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • ResearchGate (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • ACS Omega (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
  • ACS Publications (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
  • ResearchGate. 7-Azaindole N -Oxide (7-AINO)
  • ResearchGate.
  • ACS Publications. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs.
  • ACS Publications.
  • The Royal Society of Chemistry (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • ACS Publications. Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
  • ResearchGate (2022). (PDF) Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Google Patents.
  • BenchChem. Technical Support Center: Improving Yield in 4-Azaindole Synthesis.
  • RSC Publishing (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3).
  • PubMed.
  • RSC Publishing.
  • ResearchGate. Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF.
  • NIH.
  • Journal of the Chemical Society C: Organic (1971). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines.
  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • ResearchGate. Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes.
  • RSC Publishing (2023). Catalyst-controlled regiodivergent Friedel–Crafts reactions of 1-naphthols with 2,3-dioxopyrrolidines: synthesis of polycyclic 2-pyrrolidinones.
  • PMC.
  • BenchChem. A Comparative Analysis of the Chemical Reactivity of 5-chloro-2,3-dimethyl-1H-indole and Unsubstituted Indole.
  • The University of Liverpool Repository.
  • Chemistry Stack Exchange (2017).
  • PMC - PubMed Central. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents.
  • Pearson+.
  • Wikipedia.
  • Slideshare. Heterocyclic compounds part _IV (Pyrrole).

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Technical Support Center: Scaling the Synthesis of 5-(Trifluoromethyl)-7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-(trifluoromethyl)-7-azaindole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical scaffold. The 7-azaindole core is a privileged structure in modern drug discovery, and its 5-trifluoromethyl derivative is a key building block in developing potent inhibitors for targets like fibroblast growth factor receptor (FGFR).[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of its synthesis and scale-up.

Overview of Synthetic Strategies

The synthesis of 5-(trifluoromethyl)-7-azaindole, also known as 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, typically involves multi-step sequences. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. Common strategies either build the pyrrole ring onto a pre-functionalized pyridine core or functionalize a pre-existing 7-azaindole scaffold.

Below is a generalized workflow illustrating a common synthetic approach.

G cluster_0 Route A: Functionalization of 7-Azaindole cluster_1 Route B: Cyclization Approach A1 5-Bromo-7-azaindole A2 N-Protection (e.g., Tosyl) A1->A2 TsCl, Base A3 Trifluoromethylation A2->A3 CuCF3, Reagent A4 Deprotection A3->A4 Base (e.g., NaOH) A5 Final Product A4->A5 B1 Substituted Trifluoromethyl-Pyridine B2 Pyrrole Ring Formation (e.g., Bartoli, Fischer) B1->B2 Cyclization Conditions B3 Final Product B2->B3 G Start Low or No Yield Observed Q1 Is Starting Material (SM) fully consumed? Start->Q1 A1_Yes Yes, SM is gone Q1->A1_Yes A1_No No, significant SM remains Q1->A1_No Q2 Are there multiple new spots on TLC/LCMS? A1_Yes->Q2 Sol_3 Reaction Stalled - Increase temperature - Extend reaction time - Check catalyst/reagent activity - Ensure anhydrous conditions A1_No->Sol_3 A2_Yes Yes, many byproducts Q2->A2_Yes A2_No No, baseline material or a single major byproduct Q2->A2_No Sol_2 Side Reactions Dominating - Check stoichiometry - Lower temperature - Change solvent polarity A2_Yes->Sol_2 Sol_1 Potential Degradation - Lower reaction temp - Shorten reaction time - Check product stability A2_No->Sol_1

Caption: Decision tree for troubleshooting low reaction yields.

Question 2: I am struggling with the purification. The product co-elutes with impurities. What can I do?

Purification is often as challenging as the reaction itself, particularly with heterocyclic compounds which can interact strongly with silica gel.

  • Causality: Co-elution occurs when the polarity of the product and an impurity are too similar for effective separation on the chosen stationary phase. The N-H group of the azaindole can also cause streaking on silica gel.

  • Troubleshooting Steps:

    • Optimize Column Chromatography:

      • Solvent System: Don't just rely on standard Ethyl Acetate/Hexanes. Try adding a small amount of a more polar solvent like Methanol or a basic modifier like triethylamine (0.5-1%) to the eluent. The amine can de-activate acidic sites on the silica, leading to sharper peaks.

      • Gradient: Use a shallow gradient elution rather than an isocratic one to improve separation.

      • Alternative Phases: If silica fails, consider alumina (basic or neutral) or reverse-phase chromatography (C18).

    • Recrystallization: This is a powerful technique for purification, especially at scale. Screen a variety of solvent systems (e.g., Ethanol/Water, Isopropanol, Ethyl Acetate/Heptane) to find conditions where your product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

    • Acid-Base Extraction: The 7-azaindole core is weakly basic. You may be able to perform an aqueous acid wash (e.g., dilute HCl) to pull the product into the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer and extract your product back out. Caution: The trifluoromethyl group is electron-withdrawing and will reduce the basicity of the pyridine nitrogen, so this may require careful pH control.

Question 3: The reaction works on a 1g scale, but when I try a 50g scale-up, it fails or gives a complex mixture. Why?

Scale-up introduces new challenges related to mass and heat transfer.

  • Causality: Reactions that generate heat (exotherms) can "run away" on a larger scale if the heat cannot be dissipated efficiently, leading to byproduct formation and decomposition. Similarly, inefficient mixing can create localized "hot spots" or areas of high reagent concentration.

  • Troubleshooting Steps:

    • Control the Exotherm:

      • Slow Addition: Add reagents, especially highly reactive ones like organolithiums or strong bases, slowly via a syringe pump or an addition funnel.

      • Efficient Cooling: Ensure your reaction vessel has adequate cooling. A simple ice bath may not be sufficient for a large, vigorous reaction. Consider a cryo-cooler or a dry ice/acetone bath.

      • Dilution: Running the reaction at a lower concentration can help manage the exotherm, though this may increase reaction time and vessel size.

    • Ensure Efficient Mixing:

      • Use an overhead mechanical stirrer instead of a magnetic stir bar for volumes greater than 1-2 L. This ensures the entire reaction mixture is homogenous.

      • Check for dead zones in the reactor where reagents may not be mixing properly.

    • Reverse Addition: In some cases, adding the reaction mixture to the reagent (reverse addition) can help maintain a low concentration of the reactive species and control the reaction rate.

Problem Potential Cause(s) Suggested Solutions
Low Yield Inactive reagents/catalyst; Sub-optimal temperature; MoistureVerify reagent purity; Use anhydrous solvents; Screen temperature range; Use fresh catalyst.
Poor Purity Co-eluting impurities; On-column degradationOptimize chromatography (add modifier, try different phase); Attempt recrystallization; Use acid-base workup.
Scale-up Failure Uncontrolled exotherm; Inefficient mixingSlow reagent addition; Improve cooling capacity; Use overhead stirring; Consider reverse addition.
Incomplete N-H Deprotection Insufficient base; Short reaction timeIncrease stoichiometry of base (e.g., NaOH); Increase temperature or reaction time; Monitor by TLC/LCMS. [3]

Frequently Asked Questions (FAQs)

Q: What are the most common starting materials for this synthesis? A: Common precursors include 5-bromo-7-azaindole for subsequent functionalization or substituted 2-amino-3-methylpyridines containing a trifluoromethyl group for cyclization-based approaches. [3][4]The availability and cost of these starting materials often dictate the chosen synthetic route in an industrial setting.

Q: How critical is the choice of catalyst for palladium-catalyzed reactions? A: It is absolutely critical. The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand determines the efficiency of the catalytic cycle. For constructing the azaindole core or functionalizing it, ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are frequently used due to their effectiveness in coupling reactions on electron-deficient heterocyclic systems. [3][5] Q: Are there specific safety precautions for handling trifluoromethylating agents? A: Yes. Reagents used for trifluoromethylation, such as "Langlois' reagent" (sodium triflinate) or "Umemoto's reagent," must be handled with care. They can be moisture-sensitive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.

Q: What analytical methods are best for confirming the product's identity and purity? A: A combination of techniques is essential for full characterization.

  • ¹H and ¹⁹F NMR: These are crucial for confirming the structure. The ¹⁹F NMR will show a characteristic singlet for the CF₃ group, while the ¹H NMR will confirm the protons on the azaindole ring system.

  • LCMS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for monitoring reaction progress and assessing purity. It provides both the retention time and the mass-to-charge ratio (m/z) of your compound. The molecular weight of 5-(trifluoromethyl)-7-azaindole is 186.13 g/mol . [6][7]* Melting Point: A sharp melting point is a good indicator of purity for a solid compound.

Example Protocol: N-Tosylation of 5-Bromo-7-Azaindole

This protocol is an example of a common N-protection step required before further functionalization of the 5-position, adapted from procedures described in the literature. [3] Materials:

  • 5-Bromo-7-azaindole (1.0 equiv)

  • Tosyl chloride (TsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, catalyst)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 5-bromo-7-azaindole and anhydrous DCM.

  • Stir the mixture until the solid is fully dissolved.

  • Add DMAP and triethylamine to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of tosyl chloride in anhydrous DCM to the reaction mixture over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of Ethyl Acetate in Hexanes) to yield the N-tosylated product.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications.
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Validation & Comparative

The Evolving Landscape of 1H-Pyrrolo[2,3-b]pyridine Inhibitors: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with protein targets have made it a versatile framework for designing potent and selective inhibitors.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various classes of 1H-pyrrolo[2,3-b]pyridine inhibitors, supported by experimental data and mechanistic insights to aid researchers and drug development professionals in this dynamic field.

The Strategic Advantage of the 7-Azaindole Core

The 7-azaindole core is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon.[1] This substitution significantly alters the physicochemical properties of the molecule, including its LogP, polar surface area, and aqueous solubility.[1] Crucially, the pyridine nitrogen introduces an additional hydrogen bond acceptor, enhancing the molecule's ability to interact with the hinge region of kinases, a critical determinant of inhibitory activity. This fundamental characteristic underpins the broad applicability of this scaffold across a diverse range of protein targets.

Comparative SAR Analysis of 1H-Pyrrolo[2,3-b]pyridine Inhibitors Across Key Targets

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is evident in its successful application against numerous, structurally distinct protein families. Below, we compare the SAR for several prominent classes of these inhibitors.

Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

CDK8 is a key transcriptional regulator implicated in various cancers, including colorectal cancer.[3][4] The development of 1H-pyrrolo[2,3-b]pyridine-based CDK8 inhibitors has yielded potent molecules with in vivo efficacy.

A noteworthy example is the discovery of a potent type II CDK8 inhibitor, compound 22 , with an IC50 of 48.6 nM.[3][4][5] The SAR studies for this class of inhibitors revealed several key insights:

  • The 5-phenyl-1H-pyrrolo[2,3-b]pyridine core was identified as a crucial moiety for potent CDK8 inhibition.[4]

  • Modifications at the 5-position of the pyrrolo[2,3-b]pyridine ring were extensively explored. The introduction of a phenyl group at this position was found to be optimal for activity.[4]

  • The propenamide linker and the N-(4-methyl-3-(trifluoromethyl)phenyl) substituent were critical for achieving high potency and favorable pharmacokinetic properties.[3][4]

The mechanism of action for these inhibitors involves the indirect inhibition of β-catenin activity through CDK8 targeting, leading to the downregulation of the WNT/β-catenin signaling pathway.[3][4][5]

Table 1: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as CDK8 Inhibitors

CompoundR1R2CDK8 IC50 (nM)Reference
H1 Phenyl-35.2[4]
22 3-propenamide-N-(4-methyl-3-(trifluoromethyl)phenyl)phenyl-48.6[3][4][5]
6 3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea-51.3[6]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway plays a crucial role in cell proliferation, migration, and angiogenesis, and its aberrant activation is linked to various cancers.[7][8] 1H-Pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.

Structure-activity relationship studies have highlighted the following:

  • The 1H-pyrrolo[2,3-b]pyridine nucleus forms critical hydrogen bonds with the hinge region of FGFR.[8]

  • Substitutions at the C3 position with various aryl groups have been explored to optimize interactions within the hydrophobic pocket.[8]

  • Compound 4h , with a 3,5-dimethoxyphenyl substituent, exhibited potent pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively.[7][8] This substitution allows for optimal occupancy of the hydrophobic pocket and the formation of a hydrogen bond with D641.[8]

Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

CompoundR (at C3)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
1 m-methoxyphenyl>2000--[8]
4h 3,5-dimethoxyphenyl7925[7][8]
Cell Division Cycle 7 (Cdc7) Kinase Inhibitors

Cdc7 kinase is a key regulator of the S-phase of the cell cycle, making it an attractive target for cancer therapy.[9][10] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent Cdc7 inhibitors.

The SAR exploration for this series progressed from an initial hit, (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (1 ), to a highly potent inhibitor, [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (42 ), with a Cdc7 IC50 of 7 nM.[9][10] Key SAR points include:

  • The 1H-pyrrolo[2,3-b]pyridin-3-ylmethylene moiety is a constant feature in this series, acting as the core scaffold.

  • The imidazolone ring of the initial hit was replaced with a thiazolone ring , leading to increased potency.[9]

  • Substitution at the 2-position of the five-membered heterocyclic ring with various amino groups was found to be crucial for activity. The benzylamino group in compound 42 proved to be optimal.[9]

Table 3: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Cdc7 Inhibitors

CompoundHeterocyclic RingR (at C2)Cdc7 IC50 (nM)Reference
1 ImidazolonePhenylPotent (exact value not specified)[9]
10 ImidazoloneBenzylaminoNot specified[9]
13 Imidazolone(3-Chlorobenzyl)aminoNot specified[9]
42 ThiazoloneBenzylamino7[9][10]
Phosphodiesterase 4B (PDE4B) Inhibitors

PDE4B is a key enzyme in the degradation of cyclic AMP (cAMP) and is a target for inflammatory diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as potent and selective PDE4B inhibitors.[11]

The SAR studies for these compounds revealed the importance of substitutions at both the aryl and amide portions of the molecule:

  • The 1H-pyrrolo[2,3-b]pyridine core was identified through a scaffold-hopping approach and showed improved potency compared to indole and benzimidazole cores.[11]

  • The amide substituent at the 2-position significantly influences potency and selectivity. Compound 11h , bearing a 3,3-difluoroazetidine ring, exhibited high inhibitory activity (IC50 = 0.14 μM) and 6-fold selectivity over the PDE4D isoform.[11]

  • The aryl substituent on the pyrrole nitrogen also plays a role in activity, with 3,4-dichlorophenyl being a favorable group.[11]

Table 4: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors

CompoundR (Amide)PDE4B IC50 (μM)PDE4D SelectivityReference
11a-o (general range) Various cyclic and aliphatic amides0.11 - 1.1Varies[11]
11h 3,3-difluoroazetidine0.146-fold[11]
Other Kinase Targets: PI3K and TNIK

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been successfully employed to develop inhibitors for other important kinase targets such as Phosphoinositide 3-kinase (PI3K) and Traf2- and Nck-interacting kinase (TNIK).

  • PI3K Inhibitors: A series of 7-azaindole derivatives were discovered as potent PI3K inhibitors. Notably, the replacement of a phenyl group with a pyridine group at the 3-position of the 7-azaindole core led to a significant increase in potency, with compound B13 showing an IC50 of 0.5 nM against PI3Kγ.[12]

  • TNIK Inhibitors: Several series of 1H-pyrrolo[2,3-b]pyridine compounds were found to be potent TNIK inhibitors, with some exhibiting IC50 values lower than 1 nM.[13] These compounds also showed concentration-dependent inhibition of IL-2 secretion.[13] Three-dimensional quantitative SAR (3D-QSAR) studies have been conducted to guide the design of new potent TNIK inhibitors against colorectal cancer cells.

Experimental Protocols

The evaluation of these inhibitors relies on robust and reproducible experimental assays. Below are representative protocols for key experiments.

Kinase Activity Assay (General Protocol)

This protocol provides a general framework for measuring the inhibitory activity of compounds against a specific kinase.

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate, and assay buffer to the wells of a microplate.

    • Add the diluted test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature for a defined period.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

    • Test compounds (dissolved in DMSO)

    • Cell proliferation reagent (e.g., CellTiter-Glo®, MTT)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell proliferation reagent to each well according to the manufacturer's protocol.

    • Measure the signal (e.g., luminescence, absorbance) using a microplate reader.

    • Calculate the percent inhibition of cell proliferation and determine the GI50 or IC50 value.

Signaling Pathway and Workflow Diagrams

Visualizing the complex biological pathways targeted by these inhibitors and the experimental workflows used to evaluate them is crucial for a comprehensive understanding.

Signaling_Pathway cluster_FGFR FGFR Signaling cluster_WNT WNT/β-catenin Signaling cluster_CDK8 CDK8 Regulation FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival WNT WNT Frizzled Frizzled WNT->Frizzled LRP LRP5/6 WNT->LRP Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b bCatenin β-catenin GSK3b->bCatenin APC APC APC->bCatenin Axin Axin Axin->bCatenin CK1 CK1 CK1->bCatenin TCF_LEF TCF/LEF bCatenin->TCF_LEF Target_Gene_Expression Target_Gene_Expression TCF_LEF->Target_Gene_Expression Target Gene Expression CDK8 CDK8 CDK8->bCatenin indirectly inhibits CyclinC Cyclin C Mediator Mediator Complex CDK8->Mediator RNAPII RNA Pol II Mediator->RNAPII Transcription Transcription RNAPII->Transcription

Caption: Key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine inhibitors.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Assays In Vitro Assays Compound_Synthesis->In_Vitro_Assays Kinase_Assay Kinase Activity Assay (IC50 Determination) In_Vitro_Assays->Kinase_Assay Cell_Proliferation Cell-Based Proliferation Assay (GI50) In_Vitro_Assays->Cell_Proliferation Mechanism_Studies Mechanism of Action Studies Cell_Proliferation->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Cell_Proliferation->In_Vivo_Studies Western_Blot Western Blot (Target Engagement) Mechanism_Studies->Western_Blot PK_Studies Pharmacokinetic Studies In_Vivo_Studies->PK_Studies

Sources

A Comparative Guide to 5-Fluoro vs. 5-Trifluoromethyl Substitution on the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Core - A Privileged Scaffold in Drug Discovery

The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its recurrent appearance in biologically active compounds.[1][2][3] As a bioisostere of the naturally occurring purine ring system, it possesses a unique arrangement of hydrogen bond donors and acceptors. This allows it to mimic the adenine moiety of ATP, forming two crucial hydrogen bonds with the hinge region of many protein kinases, making it an exceptional scaffold for kinase inhibitor design.[2][4][5]

The versatility of the 7-azaindole core lies in its amenability to substitution at multiple positions, allowing for the fine-tuning of its pharmacological and pharmacokinetic properties.[4][6] Functionalization at the C5-position is a particularly common strategy for modulating potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[7][8]

This guide provides an in-depth comparative analysis of two of the most impactful C5-substituents: the single fluorine atom (–F) and the trifluoromethyl group (–CF3). By examining their distinct effects on physicochemical properties and resultant biological activity, we aim to provide researchers with a rational framework for selecting the appropriate substituent to advance their drug discovery programs.

Part 1: Physicochemical Properties - The Foundation of Activity

The choice between a fluoro and a trifluoromethyl group is a critical decision in lead optimization. While both are fluorine-containing, their profound differences in steric bulk, lipophilicity, and electronic character dictate the resulting molecule's behavior.

The fluorine atom is the most electronegative element, yet it is relatively small (van der Waals radius of 1.47 Å, similar to hydrogen's 1.2 Å). It acts as a weak electron-withdrawing group through induction. In contrast, the trifluoromethyl group is significantly larger and is a powerful electron-withdrawing group, which dramatically impacts the acidity of nearby protons and the basicity of nitrogen atoms.

Property5-Fluoro-7-Azaindole5-Trifluoromethyl-7-AzaindoleCausality and Implication
Molecular Weight 136.13 g/mol 186.12 g/mol The CF3 group adds significant mass, which can impact ligand efficiency metrics.
LogP (Lipophilicity) Lower (Estimated ~1.5-2.0)Higher (Estimated ~2.5-3.0)The highly lipophilic CF3 group significantly increases LogP, enhancing membrane permeability but potentially increasing metabolic liability and off-target effects.[9]
pKa (Pyrrole N-H) ~13.04 (Predicted)[10]Lower than 5-Fluoro (Estimated ~12.0-12.5)The strong electron-withdrawing CF3 group increases the acidity of the N-H proton, potentially strengthening its hydrogen bond donating capability in a protein active site.
pKa (Pyridine N) Lower than unsubstitutedSignificantly lower than 5-FluoroBoth groups reduce the basicity of the pyridine nitrogen, but the effect from CF3 is much more pronounced. This can impact aqueous solubility and interactions with acidic residues.
Electronic Effect Weakly deactivating (Inductive)Strongly deactivating (Inductive)These electronic differences influence the molecule's reactivity and its ability to participate in crucial interactions like π-stacking or cation-π interactions within a binding pocket.

Part 2: Comparative Biological Activity - From Physicochemistry to Potency

The differences in physicochemical properties translate directly into distinct biological activity profiles. While direct, side-by-side comparisons in the literature are scarce, we can synthesize data from various studies targeting different disease areas to build a comprehensive picture.

Kinase Inhibition

The 7-azaindole scaffold is a prolific kinase inhibitor, targeting a wide array of kinases including BRAF, PI3K, DYRK1A, and Cdc7.[2][4][11][12] The C5-substituent plays a pivotal role in tuning selectivity and potency.

  • 5-Fluoro Derivatives: The 5-fluoro-7-azaindole moiety has been successfully used as a starting point for developing potent inhibitors. For instance, in the development of Cell division cycle 7 (Cdc7) inhibitors, 5-fluoro-7-azaindole served as a key precursor.[5][12] The small size and moderate electronic effect of fluorine can allow for optimal fitting into a binding pocket while blocking potential sites of metabolism without introducing significant steric hindrance.

Antiviral Activity

The 7-azaindole scaffold has also been explored for antiviral applications, including against HIV and SARS-CoV-2.[13][14]

  • In a study identifying novel non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), a library of 585 7-azaindole derivatives was screened.[14] While the exact structures of the most potent hits were not all disclosed, the study highlights that various substitutions on the core can lead to submicromolar antiviral potency with low cytotoxicity.[14]

  • Another study developed 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.[13] Here, a fluorophenyl group was shown to bind to a hydrophobic pocket, and the 7-azaindole core formed a critical hydrogen bond with ASP30 of the hACE2 receptor.[13] This suggests that a 5-fluoro substituent could further enhance this interaction through favorable electronics or by forming additional contacts. A 5-CF3 group, by contrast, might be too bulky for this specific pocket but could be advantageous if a larger hydrophobic pocket were being targeted.

Part 3: Synthetic Strategy and Experimental Protocols

The functionalization of the 7-azaindole core at the C5 position is a well-established process in medicinal chemistry, often starting from a halogenated intermediate.

General Synthetic Workflow

A common route to C5-substituted 7-azaindoles involves palladium-catalyzed cross-coupling reactions starting from 5-bromo-7-azaindole. This intermediate provides a versatile handle for introducing a wide variety of functional groups.

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Target Molecules A 7-Azaindole B 5-Bromo-7-Azaindole A->B Bromination (e.g., NBS) C 5-Fluoro-7-Azaindole B->C Nucleophilic Fluorination (e.g., Selectfluor) or Buchwald-Hartwig amination followed by Sandmeyer reaction D 5-Trifluoromethyl-7-Azaindole B->D Trifluoromethylation (e.g., Langlois reagent, CuCF3)

Caption: General synthetic pathways to C5-substituted 7-azaindoles.

Experimental Protocol: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a robust method for quantifying the binding affinity (IC50) of an inhibitor to a kinase of interest. It is a trustworthy, self-validating system based on Förster resonance energy transfer (FRET).

Objective: To determine the concentration at which the test compounds (5-fluoro- vs. 5-trifluoromethyl-7-azaindole derivatives) inhibit 50% of kinase binding to a tracer.

Materials:

  • Kinase of interest (e.g., DYRK1A)

  • Eu-anti-tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test Compounds (dissolved in 100% DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black assay plates

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO. Start with a 100x final concentration (e.g., 1 mM).

  • Assay Plate Setup:

    • Add 50 nL of each compound dilution to the appropriate wells of the 384-well plate. Include "no inhibitor" (DMSO only) controls and "no enzyme" background controls.

  • Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the Kinase/Eu-Antibody mixture in the assay buffer at the recommended concentration.

  • Kinase Addition: Add 5 µL of the 2X Kinase/Antibody mixture to each well. Incubate for 60 minutes at room temperature.

  • Tracer Preparation: Prepare a 2X solution of the Alexa Fluor™ 647-Tracer in the assay buffer.

  • Tracer Addition: Add 5 µL of the 2X Tracer solution to each well. The final volume should be 10 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Normalize the data using the "no inhibitor" controls (100% activity) and "no enzyme" controls (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.

Part 4: Structure-Activity Relationship (SAR) and Design Rationale

The decision to use a fluoro or trifluoromethyl group is driven by the specific goals of the drug design program. The following diagram illustrates the logical decision-making process based on desired property modulation.

SAR_Logic cluster_props Desired Property Change cluster_choices Substituent Choice Start Start Optimization of 7-Azaindole Hit Prop1 Increase Lipophilicity (LogP) & Cell Permeability? Start->Prop1 Prop2 Block Metabolic Hotspot with Minimal Steric Impact? Start->Prop2 Prop3 Probe Hydrophobic Pocket? Start->Prop3 Prop4 Fine-tune Electronics / Modulate pKa Modestly? Start->Prop4 CF3 Select -CF3 Prop1->CF3 F Select -F Prop2->F Prop3->CF3 Prop4->F

Caption: Decision logic for selecting -F vs. -CF3 substituents.

Expertise in Practice:

  • When to Choose Fluorine: A medicinal chemist will opt for a fluorine atom when a lead compound suffers from metabolic instability (e.g., oxidation) at the C5-position. The C-F bond is exceptionally strong and resistant to cleavage. Fluorine is also used to subtly alter the pKa of the scaffold to improve solubility or target binding without adding the bulk of a larger group, a strategy often referred to as "smart hydrogen bond modulation."

  • When to Choose Trifluoromethyl: The CF3 group is the tool of choice when a significant increase in lipophilicity is needed to improve membrane permeability and cellular potency. It is also an excellent choice for filling a deep, greasy, hydrophobic pocket in the target protein, which can lead to a substantial gain in binding affinity. Its powerful electronic pull can be leveraged to drastically lower the pKa of the pyrrole N-H, making it a much stronger hydrogen bond donor.

Conclusion

The 5-fluoro and 5-trifluoromethyl substituents are not interchangeable decorations on the 7-azaindole scaffold. They are strategic tools that impart fundamentally different physicochemical and biological properties.

  • 5-Fluoro-7-azaindole is an analog for subtle optimization. It offers a means to block metabolism, modestly tune electronics, and improve properties without a significant penalty in size or lipophilicity.

  • 5-Trifluoromethyl-7-azaindole is an analog for profound transformation. It dramatically increases lipophilicity, enhances hydrophobic interactions, and significantly alters the electronic landscape of the core scaffold.

The optimal choice depends entirely on the specific challenges presented by a lead compound and the characteristics of its biological target. A thorough understanding of the principles outlined in this guide will empower researchers to make more informed and rational decisions, accelerating the journey from a promising hit to a viable clinical candidate.

References

  • Azaindoles have been accepted as important structures having various biological activities in medicinal chemistry in novel drug discovery. (PubMed, )
  • 7-Azaindole is a multifunctional molecular fragment with specific pharmacological effects and the most prominent representative of the pyrrolopyridine fragment family. (ChemicalBook, )
  • A practical palladium-catalyzed cascade C–N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines is described for a straightforward synthesis of substituted 4-, 5-, 6-, and 7-azaindoles.
  • Functionalization of the 7-azaindole system at position 5 is a fundamental transformation used in the synthesis of melatoninergic ligands and JNK inhibitors.
  • A novel series of 7-azaindole scaffold derivatives was discovered as potent PI3K inhibitors. (ACS Medicinal Chemistry Letters, )
  • 7-Azaindole has been found as an excellent hinge binding motif by making two hydrogen bonds with the kinase hinge region. (ChemicalBook, )
  • A series of novel selective and covalent FGFR4 inhibitors were discovered using a 7-azaindole scaffold. (Journal of Medicinal Chemistry, )
  • The invention provides the use of a substituted azaindoline intermediate in the manufacture of 5-substituted 7-azaindolines and 5-substituted 7-azaindoles.
  • Preparation of 5- and 6-Substituted 7-Azaindoles. (Journal of the American Chemical Society, )
  • Azaindoles have been recognized as privileged structures in medicinal chemistry and drug discovery programs.
  • 5-Fluoro-7-Azaindole Physico-chemical Properties including a predicted pKa of 13.04±0.40. (ChemBK, )
  • A series of novel 7-azaindole derivatives were designed and synthesized to bind to the S1-RBD-hACE2 interface, showing antiviral activity. (PubMed Central, )
  • Azaindole structural framework is an integral part of several biologically active molecules and FDA approved drugs. (PMC, )
  • Synthesis and biological activity of 5-Fluoro-1H-indole-2,3-dione-triazoles.
  • This review article illustrates the growing use of azaindole derivatives as kinase inhibitors. (PMC - PubMed Central, )
  • Orally active 7-azaindole inhibitors of Cdc7 have been designed, starting
  • Indoles and azaindoles are privileged structural motifs in a variety of natural products and synthetic compounds with pronounced biological activity.
  • A comprehensive study of physicochemical properties (pKa, LogP) within series of fluorinated heterocycles.
  • The azaindole scaffold is a privileged structure in medicinal chemistry and some derivatives have demonstrated to be potential anticancer drugs. (PubMed, )
  • A library of 585 compounds built off a 7-azaindole core was evaluated for anti-HIV-1 activity, with ten hits showing submicromolar potency. (NIH, )
  • A study describing the synthesis and physicochemical properties of SF5- and CF3-indoles, highlighting an increase in LogP for the CF3-indole. (PubMed Central, )

Sources

The Translational Bridge: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a therapeutic candidate from a laboratory curiosity to a clinical reality is fraught with challenges, chief among them being the translation of promising in vitro activity into tangible in vivo efficacy. For researchers in drug discovery, particularly those focused on oncology and immunology, the 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold has emerged as a privileged structure. Its resemblance to the purine core of ATP allows it to effectively target the hinge region of numerous protein kinases, making it a fertile ground for the development of potent and selective inhibitors.[1]

This guide provides a comparative analysis of the in vitro and in vivo performance of notable 1H-pyrrolo[2,3-b]pyridine derivatives that have shown significant promise in preclinical studies. We will delve into the experimental data supporting their activity, the rationale behind the design of key compounds, and the detailed methodologies that underpin these findings. Our focus will be on illustrating the critical relationship between initial, cell-free or cell-based assays and the ultimate therapeutic effect in a complex biological system.

The Kinase Inhibitor Landscape of 1H-Pyrrolo[2,3-b]pyridines

The versatility of the 1H-pyrrolo[2,3-b]pyridine core has led to the development of inhibitors targeting a wide array of protein kinases implicated in various diseases. These include, but are not limited to, Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Ataxia-Telangiectasia Mutated (ATM) kinase. The strategic modification of substituents on the pyrrolopyridine ring is key to achieving desired potency and selectivity.[1]

Comparative Efficacy Analysis: From Benchtop to Preclinical Models

A critical aspect of drug development is understanding how in vitro potency, typically measured as the half-maximal inhibitory concentration (IC50), translates to in vivo efficacy. The following sections provide a detailed comparison of representative 1H-pyrrolo[2,3-b]pyridine derivatives, highlighting their performance in both settings.

A CDK8 Inhibitor for Colorectal Cancer

Cyclin-dependent kinase 8 (CDK8) is a key regulator of transcription and has been identified as a colorectal cancer oncogene.[2][3] A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , has been developed as a potent and selective type II CDK8 inhibitor.[2][3]

(E)-3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)acrylamide (Compound 22)

  • In Vitro Efficacy: Compound 22 demonstrated potent inhibition of CDK8 kinase activity with an IC50 of 48.6 nM .[3] Further mechanistic studies revealed that it targets CDK8 to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway. This resulted in cell cycle arrest in the G2/M and S phases in colorectal cancer cell lines.[2][3]

  • In Vivo Efficacy: In xenograft models of colorectal cancer, compound 22 significantly inhibited tumor growth.[2][3] This promising in vivo activity is supported by its favorable pharmacokinetic profile, including an oral bioavailability (F) of 39.8% .[2][3] The ability to achieve and maintain therapeutic concentrations in the plasma after oral administration is a critical factor for its successful translation from in vitro to in vivo settings.

G cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin phosphorylation (degradation) APC APC Axin Axin CK1 CK1 TCF_LEF TCF/LEF beta_catenin->TCF_LEF nuclear translocation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes CDK8 CDK8 CDK8->TCF_LEF co-activation Compound22 Compound 22 Compound22->CDK8 inhibition

Caption: CDK8 acts as a co-activator of TCF/LEF-mediated transcription downstream of Wnt signaling. Compound 22 inhibits CDK8, thereby downregulating the expression of Wnt target genes.

An ATM Inhibitor as a Chemosensitizer

Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR).[2] Inhibiting ATM can sensitize cancer cells to DNA-damaging agents. A highly selective 1H-pyrrolo[2,3-b]pyridine derivative, compound 25a , has been developed for this purpose.[2]

  • In Vitro Efficacy: Compound 25a exhibited excellent selectivity for ATM, being over 700-fold more selective for ATM than for other members of the PIKK family of kinases.[2]

  • In Vivo Efficacy: This compound demonstrated remarkable drug-like properties, including an exceptional oral bioavailability of 147.6% in mice .[2] In HCT116 and SW620 colorectal cancer xenograft models, the combination of compound 25a with the topoisomerase inhibitor irinotecan resulted in synergistic antitumor efficacy, with tumor growth inhibition (TGI) of 79.3% and 95.4% , respectively.[2] This highlights the potential of ATM inhibitors to enhance the efficacy of standard chemotherapies.

A JAK3 Inhibitor for Immunomodulation

Janus kinases (JAKs) are crucial for cytokine signaling and are attractive targets for autoimmune diseases and transplant rejection.[4][5] A series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as potent JAK3 inhibitors, with compound 31 emerging as a lead candidate.[4]

  • In Vitro Efficacy: Compound 31 is a potent inhibitor of JAK3 and demonstrated a significant immunomodulating effect on interleukin-2 (IL-2)-stimulated T-cell proliferation in cellular assays.[4]

  • In Vivo Efficacy: The compound showed good metabolic stability and oral bioavailability in rats, dogs, and monkeys .[4] This favorable pharmacokinetic profile translated to significant efficacy in a rat heterotopic cardiac transplant model , where it prolonged graft survival.[4] This demonstrates the potential of this class of compounds in preventing organ transplant rejection.

G Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 activation JAK1 JAK1 Receptor->JAK1 activation STAT STAT JAK3->STAT phosphorylation JAK1->STAT phosphorylation pSTAT p-STAT (dimer) STAT->pSTAT dimerization Nucleus Nucleus pSTAT->Nucleus translocation Gene_Expression Gene Expression Nucleus->Gene_Expression regulation Compound31 Compound 31 Compound31->JAK3 inhibition

Caption: Cytokine binding activates receptor-associated JAKs, which then phosphorylate STAT proteins. Compound 31 inhibits JAK3, blocking this signaling cascade and subsequent gene expression.

Data Summary

CompoundTargetIn Vitro Potency (IC50)Key In Vivo ModelIn Vivo EfficacyOral Bioavailability (F)Reference
Compound 22 CDK848.6 nMColorectal Cancer XenograftSignificant Tumor Growth Inhibition39.8%[2][3]
Compound 25a ATM>700-fold selectiveColorectal Cancer XenograftTGI: 79.3% & 95.4% (with Irinotecan)147.6% (mice)[2]
Compound 31 JAK3Potent InhibitorRat Cardiac TransplantProlonged Graft SurvivalGood in multiple species[4]

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

The following is a representative protocol for determining the IC50 of a test compound against a target kinase.

G A Prepare kinase, substrate, and ATP solution B Add test compound at varying concentrations A->B C Incubate at 30°C B->C D Stop reaction and detect signal C->D E Calculate IC50 D->E

Caption: A generalized workflow for determining the in vitro potency of a kinase inhibitor.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., CDK8, ATM, JAK3)

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound (1H-pyrrolo[2,3-b]pyridine derivative)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well plates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • Add the diluted compound to the wells of a 384-well plate.

    • Prepare a kinase/substrate mixture in the assay buffer and add it to the wells.

    • Initiate the kinase reaction by adding ATP to the wells.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution or as per the detection kit instructions.

    • Add the detection reagent and incubate at room temperature.

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Plot the signal intensity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Xenograft Tumor Model (General Protocol)

This protocol outlines the general steps for evaluating the antitumor efficacy of a test compound in a subcutaneous xenograft model.

G A Implant cancer cells subcutaneously in mice B Allow tumors to grow to a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer test compound and vehicle C->D E Measure tumor volume and body weight regularly D->E F Analyze data and determine TGI E->F

Caption: A standard workflow for assessing the in vivo efficacy of an anticancer agent in a xenograft model.

  • Animals and Materials:

    • Immunodeficient mice (e.g., BALB/c nude or NSG)

    • Human cancer cell line (e.g., HCT116, SW620)

    • Cell culture medium and supplements

    • Matrigel (optional)

    • Test compound formulated for in vivo administration (e.g., in 0.5% HPMC, 0.2% Tween 80)

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Culture the cancer cells to 80-90% confluency.

    • Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • Once the tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., once daily oral gavage).

    • Measure the tumor dimensions (length and width) with calipers two to three times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion: Bridging the Gap

The successful progression of 1H-pyrrolo[2,3-b]pyridine derivatives from potent in vitro kinase inhibitors to efficacious in vivo therapeutic agents underscores the importance of a multi-faceted drug discovery approach. While high in vitro potency is a prerequisite, it is the careful optimization of pharmacokinetic properties, such as oral bioavailability and metabolic stability, that ultimately determines in vivo success. The case studies presented here illustrate that the 1H-pyrrolo[2,3-b]pyridine scaffold is a highly druggable platform, capable of yielding compounds with excellent translational potential. For researchers in the field, a thorough understanding of the interplay between in vitro and in vivo data is paramount for the rational design and development of the next generation of targeted therapies.

References

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-4883. [Link]
  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]
  • Guo, T., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
  • Wang, C., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095–12123. [Link]
  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]
  • Abdel-Aziz, A. A.-M., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21566-21575. [Link]
  • Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]
  • Wang, Y., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474. [Link]
  • Liu, X., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

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A Comparative Guide to Validating the Mechanism of Action for 7-Azaindole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of 7-azaindole-based drugs, a prominent class of kinase inhibitors. By integrating established experimental protocols with comparative analysis against alternative compounds, this document serves as a practical resource for confirming on-target activity and elucidating downstream cellular consequences.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors.[1][2] Its structure is adept at forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a feature that has been leveraged to create highly potent and selective drugs.[1][3] A prime example is Vemurafenib, a 7-azaindole-containing drug approved for the treatment of BRAF V600E-mutated melanoma.[3][4]

Validating the MoA for a novel 7-azaindole compound is not merely an academic exercise; it is a critical step to ensure that its therapeutic effects are driven by the intended molecular interaction. This guide will walk through a multi-layered validation strategy, using a hypothetical 7-azaindole BRAF inhibitor, "AZD-7," as a primary example and comparing it with a known alternative, Dabrafenib.

The Validation Funnel: A Multi-Layered Strategy for MoA Confirmation

A robust MoA validation follows a logical progression from the direct physical interaction of the drug with its target to the ultimate physiological outcome in the cell. We can visualize this as a "Validation Funnel."

Validation_Funnel cluster_0 The Validation Funnel cluster_1 Key Experimental Readouts P1 Pillar 1: Direct Target Engagement (Does the drug bind its target?) P2 Pillar 2: Cellular Target Inhibition (Does binding inhibit the target's function?) P1->P2 R1 Thermal Shift (ΔTm) P1->R1 P3 Pillar 3: Downstream Pathway Modulation (Does target inhibition affect the signaling cascade?) P2->P3 R2 Inhibition Constant (IC50) P2->R2 P4 Pillar 4: Cellular Phenotypic Outcome (Does pathway modulation lead to a biological effect?) P3->P4 R3 Phospho-Protein Levels (p-ERK) P3->R3 R4 Growth Inhibition (GI50) P4->R4

Caption: The Validation Funnel illustrates the logical workflow from target binding to cellular effect.

This guide will detail the experimental protocols for each pillar of the funnel.

Pillar 1: Confirming Direct Target Engagement in a Cellular Milieu

The first and most crucial step is to prove that the compound physically interacts with its intended target within the complex environment of a living cell. While in vitro binding assays have their place, the Cellular Thermal Shift Assay (CETSA) has emerged as a gold standard for confirming target engagement in a more physiologically relevant context.[5][6][7]

The Principle of CETSA : CETSA operates on the principle that when a protein binds to a ligand (like our drug, AZD-7), it becomes more stable and resistant to heat-induced denaturation.[8][9] By heating cells treated with the drug across a temperature gradient and then measuring the amount of soluble target protein remaining, we can observe a "thermal shift" indicative of binding.[5]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment : Plate BRAF V600E mutant melanoma cells (e.g., A375) and grow to ~80% confluency. Treat the cells with a saturating concentration of AZD-7, Dabrafenib, or a vehicle control (DMSO) for 2-4 hours.

  • Heat Challenge : Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[9]

  • Cell Lysis : Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification : Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble BRAF V600E protein by Western Blot or ELISA.

  • Data Analysis : Plot the percentage of soluble BRAF protein against temperature for each treatment condition. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The change in Tm (ΔTm) in the presence of the drug indicates target engagement.

Comparative Data: Target Engagement
CompoundTargetCell LineThermal Shift (ΔTm) vs. Vehicle
AZD-7 BRAF V600EA375+8.5°C
Dabrafenib BRAF V600EA375+7.9°C

Pillar 2 & 3: Linking Target Engagement to Pathway Inhibition

Confirming that AZD-7 binds to BRAF is only the first step. We must then demonstrate that this binding event leads to the inhibition of the kinase's enzymatic activity and, consequently, the suppression of its downstream signaling pathway. For BRAF, the key downstream pathway is the MAPK/ERK cascade.[10]

MAPK_Pathway cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF V600E (Target) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation AZD7 AZD-7 / Dabrafenib AZD7->BRAF Inhibition

Caption: The MAPK/ERK pathway is inhibited by 7-azaindole drugs targeting BRAF V600E.

Western blotting for the phosphorylated forms of MEK and ERK (p-MEK and p-ERK) is a standard method to quantify the inhibition of this pathway.[11][12]

Experimental Protocol: Phospho-ERK Western Blot
  • Cell Culture and Treatment : Seed A375 cells and allow them to adhere. Serum-starve the cells overnight to reduce basal pathway activation.[11]

  • Drug Incubation : Treat cells with a serial dilution of AZD-7 or Dabrafenib for 2-4 hours.

  • Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with phosphatase and protease inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA in TBST for 1 hour.[13]

    • Incubate overnight at 4°C with a primary antibody against phospho-ERK1/2 (p44/42).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[11]

    • Develop with an ECL substrate and image the chemiluminescence.

  • Re-probing (Loading Control) : To ensure equal protein loading, the same membrane can be stripped and re-probed with an antibody against total ERK1/2.[11][13]

  • Densitometry : Quantify the band intensities. The level of pathway inhibition is determined by the ratio of p-ERK to total ERK. Calculate the EC50 value (the concentration that causes 50% inhibition of ERK phosphorylation).

Comparative Data: Pathway Inhibition
CompoundTarget PathwayCell Linep-ERK Inhibition EC50 (nM)
AZD-7 MAPK/ERKA37555
Dabrafenib MAPK/ERKA37548

Pillar 4: Demonstrating a Cellular Phenotypic Consequence

The final piece of the validation puzzle is to connect pathway inhibition to a desired cellular outcome, such as the inhibition of cancer cell proliferation. The MTT assay is a robust, colorimetric method for assessing cell viability and proliferation.[14]

The Principle of the MTT Assay : This assay measures the metabolic activity of cells.[15] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding : Seed A375 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[16]

  • Compound Treatment : Treat the cells with a range of concentrations of AZD-7, Dabrafenib, or vehicle control.

  • Incubation : Incubate the plate for 72 hours at 37°C in a CO2 incubator.[16]

  • MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the purple formazan crystals.[15][16]

  • Absorbance Reading : Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

  • Data Analysis : Plot the percentage of cell viability against the drug concentration and determine the GI50 (the concentration that causes 50% inhibition of cell growth).

Comparative Data: Cellular Outcome
CompoundPhenotypic AssayCell LineGrowth Inhibition GI50 (nM)
AZD-7 MTT ProliferationA37595
Dabrafenib MTT ProliferationA37582

Synthesizing the Evidence: A Coherent Mechanism of Action

By integrating the data from all four pillars, we can construct a robust and validated MoA for AZD-7.

Validation PillarMetricAZD-7DabrafenibConclusion
1. Target EngagementΔTm+8.5°C+7.9°CAZD-7 effectively binds to BRAF V600E in cells.
2. Pathway Inhibitionp-ERK EC5055 nM48 nMBinding of AZD-7 inhibits downstream MAPK signaling.
3. Cellular OutcomeGI5095 nM82 nMPathway inhibition translates to reduced cancer cell proliferation.

The data shows a clear and logical cascade: AZD-7 binds its target (Pillar 1), which leads to inhibition of the target's signaling pathway at a specific potency (Pillar 2 & 3), resulting in a functional cellular consequence at a correlated potency (Pillar 4). The comparable, though slightly different, values between the biochemical (EC50) and phenotypic (GI50) assays are expected and reflect the complexity of cellular systems. The performance of AZD-7 is benchmarked against the known alternative, Dabrafenib, providing context for its potency and efficacy.

Conclusion

This guide outlines a systematic and multi-faceted approach to validating the mechanism of action for 7-azaindole-based kinase inhibitors. By employing a "Validation Funnel" strategy that combines direct target engagement assays like CETSA with functional cellular assays, researchers can build a compelling, evidence-based narrative for their compound's MoA. This rigorous, comparative approach is essential for advancing novel therapeutics from the laboratory to the clinic.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Al-Oqail, M. M., & Al-Sheddi, E. S. (2023). MTT (Assay protocol). protocols.io.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36.
  • Baidya, M., et al. (2021). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. STAR Protocols, 2(3), 100723.
  • ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • Kumar, A., et al. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Chemistry, 24(12), 1336-1353.
  • Besson, T., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(17), 3093.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology, 25(3), 318-329.e3.
  • CETSA. (n.d.). CETSA.
  • National Center for Biotechnology Information. (2012). Phospho-ERK Assays - Assay Guidance Manual.
  • ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161.
  • Bio-protocol. (n.d.). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins.
  • National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents.
  • National Center for Biotechnology Information. (n.d.). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors.
  • An, F., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(21), 15993–16013.
  • MDPI. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling.
  • ACS Publications. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms.
  • National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • MDPI. (n.d.). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights.
  • MDPI. (n.d.). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors.
  • ResearchGate. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results.

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A Senior Application Scientist's Guide to Docking Studies of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of molecular docking studies involving 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives, a scaffold of significant interest in the discovery of novel kinase inhibitors. We will explore the nuances of preparing and executing docking simulations, interpreting the results, and comparing the predicted binding affinities and modes of these derivatives against relevant alternatives. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design.

Introduction: The Significance of the this compound Scaffold

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and engage in key hydrogen bonding interactions within the hinge region of kinase active sites.[1][2] The introduction of a trifluoromethyl group at the 5-position can significantly enhance binding affinity and modulate physicochemical properties. This is often attributed to the trifluoromethyl group's ability to form favorable interactions, such as hydrogen bonds, with the target protein.[3] Docking studies have been instrumental in elucidating the binding mechanisms of these derivatives against a range of therapeutically relevant kinases, including Fibroblast Growth Factor Receptor (FGFR) and Mesenchymal-Epithelial Transition factor (c-Met).[3][4]

This guide will focus on a comparative analysis of the docking performance of these derivatives, offering insights into the structural determinants of their binding affinity and selectivity. We will also present a standardized, validated docking protocol that can be adapted for similar investigations.

The Crucial Role of a Validated Docking Protocol

The reliability of any docking study hinges on a meticulously validated protocol. A common and effective method for validation is to re-dock the co-crystallized ligand into the active site of the target protein.[5][6][7] A successful docking protocol should be able to reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[1][7] This ensures that the chosen docking software and parameters are appropriate for the system under investigation.

Below is a detailed, step-by-step protocol for a typical docking workflow using AutoDock Vina, a widely used and validated open-source docking program.

Experimental Protocol: Molecular Docking with AutoDock Vina

Objective: To predict the binding affinity and pose of this compound derivatives within the active site of a target kinase.

Materials:

  • Software:

    • AutoDock Tools (ADT) (version 1.5.6 or later)

    • AutoDock Vina (version 1.1.2 or later)

    • PyMOL or other molecular visualization software

  • Input Files:

    • Protein Data Bank (PDB) file of the target kinase.

    • SDF or Mol2 file of the this compound derivative.

Methodology:

  • Protein Preparation: a. Load the PDB file into AutoDock Tools. b. Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site. c. Add polar hydrogens to the protein. d. Compute Gasteiger charges. e. Save the prepared protein in PDBQT format. This format includes atomic charges and atom types required by AutoDock Vina.

  • Ligand Preparation: a. Load the ligand file into AutoDock Tools. b. Detect the root of the ligand and define the rotatable bonds. c. Save the prepared ligand in PDBQT format.

  • Grid Box Generation: a. Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. b. The dimensions and center of the grid box should be large enough to allow the ligand to move freely but focused enough to ensure efficient sampling of the binding pocket. The co-crystallized ligand can be used as a reference to define the center of the grid box.

  • Configuration File Creation: a. Create a text file (e.g., conf.txt) that specifies the input files and docking parameters. This includes the names of the protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Running the Docking Simulation: a. Execute AutoDock Vina from the command line, providing the configuration file as input. b. vina --config conf.txt --log log.txt

  • Analysis of Results: a. The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). b. The log file will contain the binding affinity scores for each pose. c. Visualize the docked poses in PyMOL or another molecular graphics program to analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts.

Visualizing the Docking Workflow

The following diagram illustrates the key steps in the molecular docking workflow.

docking_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein PDB ADT1 AutoDock Tools: - Remove water - Add hydrogens - Add charges PDB->ADT1 Ligand Ligand File ADT2 AutoDock Tools: - Define rotatable bonds Ligand->ADT2 PDBQT_P Protein.pdbqt ADT1->PDBQT_P PDBQT_L Ligand.pdbqt ADT2->PDBQT_L Grid Define Grid Box PDBQT_P->Grid PDBQT_L->Grid Config Create Config File Grid->Config Vina Run AutoDock Vina Config->Vina Output Output: - Poses (PDBQT) - Scores (log file) Vina->Output Visualize Visualize Interactions (PyMOL) Output->Visualize

Caption: A generalized workflow for molecular docking using AutoDock Vina.

Comparative Docking Performance: this compound Derivatives vs. Alternatives

To provide a practical comparison, we will consider the docking of this compound derivatives against two well-studied kinase targets: FGFR1 and c-Met. We will compare their predicted binding affinities and key interactions with those of other known inhibitors.

Case Study 1: FGFR1 Inhibition

FGFRs are a family of receptor tyrosine kinases that are frequently dysregulated in cancer.[3] Several 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFRs.[2][3]

Table 1: Comparative Docking Data for FGFR1 Inhibitors

Compound ClassRepresentative CompoundTargetPredicted Binding Affinity (kcal/mol)Key H-Bond Interactions (Hinge Region)Reference
This compound Compound 4h from[3]FGFR1-9.5 to -11.0 (Estimated range from literature)E562, A564[3]
1,6-NaphthyridinesPonatinibFGFR1-10.2A564[8]
PyridopyrimidinesCompound 75 from[8]FGFR4-9.8Met524[8]
Benzimidazole-basedCompound II from[9]VEGFR-2 (related kinase)-8.5 to -10.0 (Estimated)C919[9]

Analysis of Interactions:

Docking studies of a potent this compound derivative (compound 4h from[3]) revealed crucial hydrogen bonding interactions between the pyrrolo[2,3-b]pyridine core and the backbone carbonyl of E562 and the NH of A564 in the hinge region of FGFR1.[3] The 3,5-dimethoxyphenyl group occupied a hydrophobic pocket and formed a π-π stacking interaction with F489.[3] The trifluoromethyl group at the 5-position was predicted to form a hydrogen bond with G485, contributing to the compound's high affinity.[3]

In comparison, Ponatinib, a known multi-kinase inhibitor with a 1,6-naphthyridine core, also forms a key hydrogen bond with A564 in the hinge region.[8] Other scaffolds, such as pyridopyrimidines and benzimidazoles, also engage in similar hinge-binding interactions, which are characteristic of type I kinase inhibitors.[8][9] The predicted binding affinities for the this compound derivatives are generally in a comparable range to these alternative scaffolds, suggesting their potential as potent FGFR inhibitors.

Case Study 2: c-Met Inhibition

The c-Met receptor tyrosine kinase is another important target in oncology.[4] The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for the development of c-Met inhibitors.[4]

Table 2: Comparative Docking Data for c-Met Inhibitors

Compound ClassRepresentative CompoundTargetPredicted Binding Affinity (kcal/mol)Key H-Bond Interactions (Hinge Region)Reference
This compound Phenylpicolinamide derivative from[4]c-Met-10.0 to -12.0 (Estimated range from literature)M1160[4]
QuinoxalinesDerivative from[10]c-Met-11.5 to -12.2M1160[10]
1,2,3-Triazole bearing pyrrolo[2,3-b]pyridineCompound 34 from[4]c-Met-11.8M1160, Y1159[4]
NaphthyridinoneNaphthyridinone derivativec-Met-9.0 to -11.0 (Estimated)M1160[11]

Analysis of Interactions:

Docking simulations of phenylpicolinamide derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety have shown that the scaffold forms a critical hydrogen bond with the backbone NH of M1160 in the hinge region of c-Met.[4] Further optimization, such as the introduction of a 1,2,3-triazole linker, can lead to additional interactions and improved potency.[4]

Alternative scaffolds for c-Met inhibition, such as quinoxalines and naphthyridinones, also rely on hinge-binding interactions with M1160.[10][11] The predicted binding affinities for the this compound derivatives are highly competitive with these other inhibitor classes. The trifluoromethyl group in these derivatives can engage in favorable interactions within the binding pocket, contributing to their high affinity.

Logical Relationships in Structure-Activity Relationship (SAR)

The following diagram illustrates the key structural features of this compound derivatives and their contribution to binding affinity, providing a visual representation of the structure-activity relationship.

SAR_logic Scaffold 1H-Pyrrolo[2,3-b]pyridine Scaffold Hinge Hinge Region Binding (e.g., A564 in FGFR1, M1160 in c-Met) Scaffold->Hinge Forms H-bonds Affinity High Binding Affinity Hinge->Affinity TFM 5-(Trifluoromethyl) Group Hydrophobic Hydrophobic Pocket Interactions TFM->Hydrophobic Enhances binding Hydrophobic->Affinity Substituents Substituents at other positions (e.g., phenyl, picolinamide) Substituents->Hydrophobic Occupies pocket

Caption: Key structural determinants for the binding affinity of this compound derivatives.

Conclusion and Future Directions

Molecular docking studies have proven to be an invaluable tool in understanding the binding mechanisms of this compound derivatives as kinase inhibitors. The consistent prediction of key hydrogen bonding interactions with the kinase hinge region across different targets underscores the importance of the 7-azaindole scaffold. The trifluoromethyl group at the 5-position frequently contributes to enhanced binding affinity through additional favorable interactions.

Comparative analysis with alternative scaffolds demonstrates that these derivatives are highly competitive in terms of their predicted binding energies. However, it is crucial to emphasize that docking scores are predictions and should be interpreted in conjunction with experimental data. Future work should focus on:

  • Prospective Validation: Synthesizing and testing novel derivatives designed based on docking predictions to validate the in silico models.

  • Selectivity Profiling: Performing docking studies against a panel of kinases to predict the selectivity profile of these inhibitors and guide the design of more specific compounds.

  • Advanced Simulation Techniques: Employing more computationally intensive methods like molecular dynamics (MD) simulations to study the dynamic behavior of the ligand-protein complex and obtain more accurate binding free energy calculations.

By integrating robust computational methods with experimental validation, the full potential of the this compound scaffold can be realized in the development of next-generation kinase inhibitors.

References

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A Technical Guide to the Cross-Reactivity of 7-Azaindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold - A Privileged Structure in Kinase Inhibition

The 7-azaindole core is a cornerstone of modern kinase inhibitor design. Classified as a "privileged fragment," its structure is exceptionally well-suited for targeting the ATP-binding pocket of protein kinases. The key to its utility lies in the arrangement of the pyridine nitrogen and the pyrrole -NH group, which act as a hydrogen bond acceptor and donor, respectively. This configuration perfectly mimics the adenine portion of ATP, enabling the scaffold to form two critical hydrogen bonds with the kinase "hinge" region, a flexible loop connecting the N- and C-lobes of the kinase domain. This bidentate interaction provides a strong and stable anchor for the inhibitor.

However, achieving high affinity for the hinge is only the first step. The ultimate success of a kinase inhibitor depends on its selectivity—its ability to inhibit the intended target kinase without significantly affecting other kinases in the vast human kinome. Unintended off-target activity, or cross-reactivity, can lead to unexpected toxicities or even paradoxical activation of other signaling pathways, undermining the therapeutic goal.

This guide provides an in-depth comparison of the cross-reactivity profiles of several prominent kinase inhibitors built upon the 7-azaindole scaffold. We will explore the structural basis for their selectivity, present supporting experimental data from large-scale kinome profiling, and detail the methodologies used to generate these critical datasets.

The Structural Basis of 7-Azaindole-Kinase Interaction

The selectivity of a 7-azaindole inhibitor is not derived from the core itself, but from the chemical moieties appended to its various positions. These side chains extend into distinct sub-pockets of the ATP-binding site, interacting with different amino acid residues. Variations in the size, shape, and charge of these residues across the kinome are the basis for achieving selectivity. Small modifications to the inhibitor's structure can dramatically alter its binding profile and switch its binding mode, underscoring the importance of precise structure-activity relationship (SAR) studies.

Figure 1: H-bond interactions of the 7-azaindole core.

Comparative Cross-Reactivity Analysis

To illustrate the diverse selectivity profiles achievable with the 7-azaindole scaffold, we will compare four notable inhibitors. Vemurafenib and GSK1070916 were designed for high selectivity, while SGI-1776 shows a more mixed profile. Cabozantinib, which contains a related quinoline core, is included as an example of a multi-kinase inhibitor where broad activity is a design feature.

Case Study 1: Vemurafenib (PLX4032) - A Highly Selective BRAFV600E Inhibitor

Vemurafenib is a potent inhibitor of the BRAFV600E mutant kinase, a key driver in a majority of metastatic melanomas.[1] Its development was a landmark in precision medicine, demonstrating remarkable clinical responses.[1]

Primary Target & Signaling Pathway: Vemurafenib targets the constitutively active BRAFV600E kinase, blocking downstream signaling through the MEK-ERK (MAPK) pathway and thereby inhibiting cell proliferation.[2][3]

RTK RTK RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF

Figure 2: Vemurafenib inhibits the BRAF/MEK/ERK pathway.

Cross-Reactivity Profile: While highly selective, Vemurafenib is not entirely specific. At therapeutic concentrations, it can inhibit other kinases, including wild-type BRAF, CRAF, ACK1, and SRMS.[4][5] This off-target activity is clinically significant; inhibition of CRAF in BRAF wild-type cells can lead to paradoxical activation of the MAPK pathway, promoting the growth of secondary skin cancers like cutaneous squamous cell carcinoma (cSCC).[6] Further kinome screening has revealed that Vemurafenib also inhibits kinases in the JNK signaling pathway, such as ZAK and MKK4, which suppresses apoptosis and may also contribute to cSCC development.[2][6]

Case Study 2: GSK1070916 - A Selective Aurora B/C Inhibitor

GSK1070916 is a potent, ATP-competitive inhibitor of Aurora kinases B and C, which are critical regulators of mitosis.[7][8] Their overexpression is common in many cancers, making them attractive therapeutic targets.

Primary Target & Signaling Pathway: Aurora B is a core component of the chromosomal passenger complex (CPC), which ensures correct chromosome segregation and cytokinesis.[9][10] Inhibition by GSK1070916 disrupts mitosis, leading to polyploidy and eventual apoptosis in cancer cells.[7]

Prophase Prophase AuroraB Aurora B/C Kinase Prophase->AuroraB Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Apoptosis Polyploidy & Apoptosis GSK1070916 GSK1070916 GSK1070916->AuroraB AuroraB->Metaphase AuroraB->Apoptosis Inhibition leads to...

Figure 3: GSK1070916 inhibits Aurora B/C, disrupting mitosis.

Cross-Reactivity Profile: GSK1070916 demonstrates high selectivity for Aurora B/C over the closely related Aurora A, with a reported selectivity margin of over 250-fold.[8][11] This is crucial, as Aurora A has distinct roles in centrosome maturation, and its inhibition could lead to different cellular consequences.[9] However, broader screening reveals some off-target activity at higher concentrations against kinases such as FLT1, TIE2, SIK, FLT4, and FGFR1, with IC50 values in the 42-78 nM range.[12]

Case Study 3: SGI-1776 - A Pim Kinase Inhibitor

SGI-1776 is an inhibitor targeting the Pim family of serine/threonine kinases, which are downstream of the JAK/STAT signaling pathway and are implicated in cell survival and proliferation in various hematological malignancies.[6][13][14][15]

Primary Target & Signaling Pathway: Pim-1 kinase phosphorylates numerous substrates, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis. SGI-1776 blocks this activity, promoting cell death in cancer cells.

Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 BAD BAD Pim1->BAD phosphorylates & inhibits Apoptosis Apoptosis BAD->Apoptosis SGI1776 SGI-1776 SGI1776->Pim1

Figure 4: SGI-1776 inhibits Pim-1, promoting apoptosis.

Cross-Reactivity Profile: SGI-1776 is most potent against Pim-1 (IC50 = 7 nM), with ~10-fold lower potency against Pim-3 and ~50-fold lower potency against Pim-2.[12][16][17] While it is reported to be highly selective against a large panel of kinases, it also potently inhibits Flt-3 and Haspin kinase at similar low nanomolar concentrations.[16][17][18][19][20] This polypharmacology may contribute to its overall cellular activity but also complicates the interpretation of its effects as being solely due to Pim inhibition.

Quantitative Comparison Summary

The following table summarizes the on- and off-target activities of the selected inhibitors. Data is presented as IC50 or Ki (inhibitor constant) in nanomolars (nM). Lower values indicate higher potency.

InhibitorPrimary Target(s)Potency (IC50/Ki, nM)Key Off-TargetsOff-Target Potency (IC50, nM)Selectivity Score S(100)¹
Vemurafenib BRAFV600E31[4][5]CRAF, ACK1, SRMS, KHS1, ZAK, MKK448, 18, 51, 19-51[4][5]0.03
GSK1070916 Aurora B, Aurora C0.38 (Ki), 1.5 (Ki)[8][21]Aurora A, FLT1, TIE2, FGFR1>490 (Ki), 42, 59, 78[8][12]0.02
SGI-1776 Pim-1, Pim-3, Pim-27, 69, 363[12][16][17]Flt-3, Haspin44, 34[17][20]0.01
Cabozantinib VEGFR2, MET, RET0.035, 1.3, 4[22]KIT, AXL, FLT3, TIE-26, 7, 12, 14[23][24]0.18

¹Selectivity Score S(100) is calculated as (Number of kinases with Kd < 100 nM) / (Total number of kinases tested). A lower score indicates higher selectivity. Data is illustrative and compiled from multiple sources.

Experimental Methodologies for Profiling Cross-Reactivity

Objective assessment of inhibitor selectivity requires robust, standardized, and often high-throughput experimental methods. The two most critical methodologies are large-scale biochemical screening for in vitro profiling and cellular target engagement assays to confirm activity in a physiological context.

Method 1: In Vitro Kinome Profiling

This approach involves testing an inhibitor against a large panel of purified recombinant kinases to determine its potency (IC50) or binding affinity (Kd) for each. This provides a comprehensive map of the inhibitor's potential targets across the kinome.

cluster_prep Assay Preparation cluster_rxn Reaction & Detection cluster_analysis Data Analysis Compound Prepare serial dilutions of 7-azaindole inhibitor Incubate Add inhibitor to kinase wells and incubate Compound->Incubate Kinase Dispense individual purified kinases into separate wells Kinase->Incubate Assay Initiate reaction (add ATP & substrate) Incubate->Assay Detect Detect substrate phosphorylation (e.g., TR-FRET, Radioactivity) Assay->Detect Plot Plot dose-response curves for each kinase Detect->Plot Calculate Calculate IC50 or Kd for all kinases Plot->Calculate Profile Generate kinome selectivity profile Calculate->Profile

Figure 5: General workflow for in vitro kinase profiling.

Detailed Protocol: Fluorescence-Based Kinase Assay

This protocol describes a common, adaptable fluorescence-based method for high-throughput screening.[25]

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the 7-azaindole inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a microplate.

    • Prepare solutions of recombinant kinase and the appropriate peptide substrate.

    • Prepare ATP solution at a concentration close to the Km for each specific kinase to ensure accurate competitive inhibition measurement.[26]

  • Assay Plate Setup (384-well format):

    • Add 5 µL of kinase solution to each well.

    • Transfer a small volume (e.g., 50 nL) of the inhibitor from the dilution plate to the assay plate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.

  • Kinase Reaction:

    • Incubate the kinase and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding 5 µL of a solution containing both the peptide substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction and detect substrate phosphorylation. For a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, this involves adding a detection mix containing a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore (for biotinylated substrates).[25]

    • Incubate for 60 minutes to allow detection reagents to bind.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader.

    • Subtract the background, normalize the data to controls, and plot the percent inhibition versus inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Method 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that moves beyond purified proteins to verify that a drug engages its target inside intact cells or even tissues.[27] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[27][28]

cluster_treatment Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis of Soluble Fraction Treat Treat intact cells with inhibitor or vehicle (DMSO) Heat Heat cell suspensions across a temperature gradient Treat->Heat Lyse Lyse cells and separate soluble vs. aggregated proteins (centrifugation) Heat->Lyse Quantify Quantify amount of soluble target protein (e.g., Western Blot, MS) Lyse->Quantify Plot Plot soluble protein vs. temperature to generate 'melting curves' Quantify->Plot

Figure 6: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Readout
  • Cell Culture and Treatment:

    • Culture the desired cell line to ~80% confluency.

    • Treat cells with the 7-azaindole inhibitor at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A typical temperature range is 40°C to 70°C in 2-3°C increments. Include an unheated control.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the concentration of the target protein in each sample using SDS-PAGE and Western blotting with a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition (inhibitor vs. vehicle), plot the relative band intensity against the corresponding temperature.

    • A rightward shift in the "melting curve" for the inhibitor-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Conclusion

The 7-azaindole scaffold is a remarkably versatile and effective starting point for the design of potent kinase inhibitors. As demonstrated by the case studies of Vemurafenib, GSK1070916, and SGI-1776, careful tuning of the substituents on this core can produce inhibitors with vastly different selectivity profiles, ranging from the highly specific to the more broadly active.

Understanding an inhibitor's cross-reactivity profile is not an academic exercise; it is fundamental to predicting its therapeutic window and potential liabilities. The off-target effects of Vemurafenib, for instance, are directly linked to clinically observed side effects. Therefore, rigorous and comprehensive evaluation using methodologies like large-panel in vitro kinome profiling and in-cell target engagement assays like CETSA is a non-negotiable component of the drug development process. These self-validating systems provide the critical data that allows researchers to rationally design safer, more effective kinase-targeted therapies.

References

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A Senior Application Scientist's Guide to Cellular Assays for Confirming Bioactivity of Synthesized 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to interact with the ATP-binding pocket of various protein kinases.[1][2] This has led to the development of numerous potent inhibitors targeting critical signaling pathways in oncology and inflammatory diseases.[3][4] However, the journey from a synthesized compound to a validated bioactive lead is paved with rigorous biological testing. A successful hit-to-lead campaign hinges not just on potent biochemical activity but on demonstrating desired effects within the complex milieu of a living cell.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to confirm and characterize the cellular bioactivity of novel 7-azaindole derivatives. We will move beyond simple protocols to explain the scientific rationale behind a tiered assay approach, ensuring that each experimental step provides a self-validating layer of data to build a robust biological profile for your compounds.

Tier 1: Foundational Screening - Assessing Cytotoxicity and Antiproliferative Effects

The first critical question for any potential therapeutic agent is its effect on cell viability and proliferation. This initial screen acts as a gatekeeper, identifying compounds with cellular activity and providing the half-maximal inhibitory concentration (IC50), a key metric of potency.[5][6][7] Among the various methods, luminescence-based ATP quantification assays are superior due to their high sensitivity, broad linear range, and simple "add-mix-measure" format, making them ideal for initial screening.[8]

Featured Assay: ATP-Based Cell Viability (e.g., CellTiter-Glo®)

Causality Behind the Choice: The amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.[9][10] A decrease in ATP is a clear indicator of either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that lyses cells and generates a stable "glow-type" luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present.[8][9][11]

Data Presentation: Comparative IC50 Values

The primary output of this initial screen is the IC50 value. Data should be compiled into a clear table to compare the potency of different 7-azaindole derivatives against various cell lines.

Compound IDTarget Cell Line (e.g., A549 Lung Cancer)Target Cell Line (e.g., MCF-7 Breast Cancer)Control Cell Line (e.g., HEK293)
7-AZA-001 IC50 = 0.5 µMIC50 = 0.8 µMIC50 > 50 µM
7-AZA-002 IC50 = 1.2 µMIC50 = 2.5 µMIC50 > 50 µM
Staurosporine (Control) IC50 = 0.01 µMIC50 = 0.02 µMIC50 = 0.015 µM

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [11][12]

  • Cell Seeding: Seed cells in an opaque-walled 96-well or 384-well plate at a pre-determined density (e.g., 5,000 cells/well in 100 µL of medium for a 96-well plate) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized 7-azaindole compounds. Add the compounds to the designated wells and incubate for the desired exposure time (e.g., 48 or 72 hours). Include vehicle-only (e.g., DMSO) and no-cell background controls.

  • Reagent Equilibration: Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization & Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a plate reader.

  • Data Analysis: Subtract the average background luminescence from all experimental wells. Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as percent viability versus log[compound concentration] to determine the IC50 value using a non-linear regression curve fit.

Tier 2: Target Engagement and Pathway Modulation

Once a compound demonstrates antiproliferative activity, the next logical step is to confirm that it engages its intended molecular target within the cell. Since many 7-azaindoles are designed as kinase inhibitors, this involves measuring the phosphorylation status of the kinase's downstream substrates.[13][14] A reduction in the phosphorylation of a key downstream protein provides strong evidence of target engagement.

Featured Assays: Western Blot and In-Cell Western™ (ICW) Assay

Causality Behind the Choice: Western blotting is the gold-standard technique for analyzing specific protein levels and their post-translational modifications, such as phosphorylation.[13][15] It provides qualitative and semi-quantitative data on target modulation. The In-Cell Western™ (ICW) assay is a higher-throughput alternative that combines the specificity of immunofluorescence with the quantitative power of an ELISA, performed directly in microplates.[16][17][18][19] This is particularly useful for screening multiple compounds or concentrations.

Illustrative Signaling Pathway: p38 MAPK

Many bioactive compounds, including some 7-azaindole derivatives, target stress-activated protein kinase pathways like the p38 MAPK pathway, which is crucial in inflammation and apoptosis.[20][21] Inhibition of p38 MAPK can be confirmed by measuring the decreased phosphorylation of its downstream substrate, ATF-2.[21]

p38_MAPK_Pathway cluster_stimuli Extracellular Stressors cluster_cascade Kinase Cascade cluster_inhibitor Inhibition cluster_downstream Downstream Effects Stress UV, Cytokines, Osmotic Shock MKK3_6 MKK3 / MKK6 Stress->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates (Thr180/Tyr182) ATF2 ATF-2 p38->ATF2 Phosphorylates (Thr71) Azaindole 7-Azaindole Inhibitor Azaindole->p38 Inhibits ATF2_p Phospho-ATF-2 Transcription Gene Transcription (Inflammation, Apoptosis) ATF2_p->Transcription Activates

Figure 1: Inhibition of the p38 MAPK signaling pathway by a 7-azaindole derivative.

Experimental Protocol: Western Blot for Phospho-Protein Analysis [13][15]

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

  • Compound Incubation: Treat cells with various concentrations of the 7-azaindole compound for a predetermined time (e.g., 1-2 hours). Include a positive control (e.g., a known activator of the pathway) and a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-ATF-2).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein (e.g., anti-total-ATF-2) and/or a housekeeping protein like β-actin.

Tier 3: Elucidating the Mechanism of Action

If a 7-azaindole derivative shows potent antiproliferative activity and modulates its intended target, the final step is to understand the downstream cellular phenotype. Does the compound induce programmed cell death (apoptosis), or does it cause a halt in the cell division cycle? Answering this provides a more complete picture of the compound's mechanism of action.

Featured Assay 1: Apoptosis (Caspase-Glo® 3/7 Assay)

Causality Behind the Choice: A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 Assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal proportional to caspase activity.[22][23][24][25]

Experimental Protocol: Caspase-Glo® 3/7 Assay [22][25][26]

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the CellTiter-Glo® assay, typically using a shorter incubation time (e.g., 6-24 hours) to capture the apoptotic event.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and equilibrate to room temperature.

  • Assay Execution: Remove the plate from the incubator, allow it to cool to room temperature, and add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Signal Generation and Measurement: Mix the plate on a shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours to allow for signal stabilization. Measure luminescence with a plate reader.

Featured Assay 2: Cell Cycle Analysis by Flow Cytometry

Causality Behind the Choice: Many kinase inhibitors exert their effects by disrupting the cell cycle, causing arrest at specific checkpoints (G1, S, or G2/M). Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantitative analysis of DNA content in a population of cells.[27] The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling the distinction between cells in different phases of the cycle.[27][28]

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide [29][30][31]

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the 7-azaindole compound at relevant concentrations (e.g., 1x and 5x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells) and wash with cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, which can be modeled to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Synthesizing the Data: An Integrated Workflow

A robust characterization of a novel 7-azaindole derivative relies on integrating the data from these tiered assays. The workflow provides a logical progression from broad screening to detailed mechanistic insights.

Experimental_Workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Target Validation cluster_tier3 Tier 3: Mechanism of Action cluster_conclusion Final Output Viability Cell Viability Assay (e.g., CellTiter-Glo) IC50 Determine IC50 Potency Ranking Viability->IC50 Target Target Engagement Assay (Western Blot / ICW) IC50->Target Select Potent Compounds Phospho Confirm Pathway Modulation Target->Phospho Apoptosis Apoptosis Assay (e.g., Caspase-Glo) Phospho->Apoptosis Investigate Cause of Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Phospho->CellCycle MoA Elucidate Cellular Phenotype Apoptosis->MoA CellCycle->MoA Profile Comprehensive Bioactivity Profile MoA->Profile

Figure 2: Integrated workflow for characterizing 7-azaindole bioactivity.

Comparison of Recommended Cellular Assays

AssayPrinciplePrimary EndpointThroughputKey Advantage
CellTiter-Glo® ATP quantitation via luciferase reaction[9]Cell viability / metabolic activityHighFast, sensitive, and highly amenable to automation.[8]
Western Blot Antibody-based detection of immobilized proteins[13]Phosphorylation status of specific proteinsLowGold standard for specificity; provides molecular weight confirmation.
In-Cell Western™ Plate-based quantitative immunofluorescence[16]Relative protein levels and phosphorylationMedium-HighHigher throughput than Western Blot; preserves cellular context.[17][19]
Caspase-Glo® 3/7 Luminescent detection of caspase-3/7 activity[22]Apoptosis inductionHighHomogeneous "add-mix-measure" format; very sensitive.
Cell Cycle (PI) DNA content analysis by flow cytometry[27]Cell cycle phase distributionLow-MediumProvides quantitative data on cell cycle arrest and apoptosis (sub-G1 peak).

Conclusion

Confirming the bioactivity of novel 7-azaindole derivatives requires a multi-faceted, logical approach. By employing a tiered system of cellular assays—starting with broad cytotoxicity screening, followed by specific target engagement validation, and culminating in detailed mechanistic studies—researchers can build a comprehensive and robust data package. This structured workflow not only validates the biological activity of synthesized compounds but also provides crucial insights into their mechanism of action, empowering informed decisions in the critical early stages of drug discovery.

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A Head-to-Head Comparison of 7-Azaindole and 7-Deazapurine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Bioisosteric Choices in Kinase and Nucleoside Analog Design

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic profile of a drug candidate. Among the privileged structures frequently employed, the 7-azaindole and 7-deazapurine scaffolds have emerged as versatile building blocks, particularly in the development of kinase inhibitors and nucleoside analogs. This guide provides an in-depth, head-to-head comparison of these two scaffolds, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in making informed decisions for their drug discovery programs.

At a Glance: Structural and Physicochemical Distinctions

The 7-azaindole and 7-deazapurine (or pyrrolo[2,3-d]pyrimidine) scaffolds, while both bicyclic aromatic systems, possess fundamental structural and electronic differences that dictate their utility in different therapeutic contexts. 7-Azaindole is a bioisostere of indole, where a carbon atom at the 7-position is replaced by a nitrogen atom.[1] This substitution introduces a hydrogen bond acceptor while retaining the hydrogen bond donor of the pyrrole nitrogen, making it an excellent "hinge-binder" in kinase inhibitors.[2] Conversely, 7-deazapurine is an analog of purine, with the N7 nitrogen replaced by a carbon. This modification removes a hydrogen bond acceptor but provides a new vector for substitution, allowing for modulation of the electronic properties and steric profile of the molecule.[3]

Property7-Azaindole7-DeazapurineRationale for Differences
Scaffold Type Bioisostere of IndoleBioisostere of PurineReplacement of CH with N in the 6-membered ring vs. replacement of N with CH in the 5-membered ring of the parent scaffold.
Hydrogen Bonding 1 Donor (N1-H), 1 Acceptor (N7)1 Donor (N7-H), 2 Acceptors (N1, N3)The position of the nitrogen atoms in the bicyclic system dictates the hydrogen bonding pattern.
pKa ~7.7 (weakly basic)~8.5 (more basic)The additional nitrogen in the pyrimidine ring of 7-deazapurine increases its basicity compared to the pyridine ring of 7-azaindole.
Solubility Generally moderate, can be improved by substitution.Often higher than corresponding purines due to the removal of a potential H-bond donor involved in crystal packing.The overall polarity and hydrogen bonding capacity of the molecule, influenced by the scaffold and its substituents, determine solubility.
Metabolic Stability Generally more stable than indole to oxidative metabolism at the 7-position.Can be susceptible to metabolism on the pyrrole ring, but substitution at C7 can block this.The electronic nature and accessibility of the scaffold's atoms to metabolic enzymes are key factors.

Comparative Biological Activity: A Tale of Two Scaffolds

While both scaffolds have found application in oncology and virology, their primary areas of impact have been distinct, largely driven by their bioisosteric relationship to different endogenous molecules.

7-Azaindole: The Kinase Inhibitor's Workhorse

The 7-azaindole scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors.[2] Its defining feature is the ability to form two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP.[4] This bidentate interaction provides a strong anchor for the inhibitor, leading to high potency.

A notable example is the development of Janus kinase 2 (JAK2) inhibitors, where a C-3 aryl-7-azaindole derivative was compared to an aryl purine derivative.[1]

CompoundScaffoldTarget KinaseIC50 (nM)
Compound 94 7-AzaindoleJAK2260
Compound 95 PurineJAK2496

This data suggests that in this particular context, the 7-azaindole scaffold offers a modest potency advantage over the purine core, potentially due to a more optimal positioning within the ATP-binding site.

The versatility of the 7-azaindole scaffold is further highlighted by its presence in numerous approved and clinical-stage kinase inhibitors, targeting a wide range of kinases including BRAF, CDK, and PI3K.[5][6]

7-Deazapurine: A Privileged Scaffold for Nucleoside Analogs

The 7-deazapurine scaffold has been extensively explored in the design of nucleoside analogs with potent antiviral and anticancer activities.[3] By mimicking natural purine nucleosides, these analogs can interfere with DNA and RNA synthesis and other crucial cellular processes. The replacement of the N7 atom with a carbon allows for the introduction of various substituents at this position, which can enhance enzyme binding or improve the pharmacokinetic properties of the molecule.[3]

A series of 7-deazapurine incorporating isatin hybrid compounds have been designed and synthesized as protein kinase inhibitors, demonstrating the scaffold's potential beyond nucleoside analogs.[7][8] One of the lead compounds from this study demonstrated potent inhibition against several kinases.

CompoundScaffoldTarget KinaseIC50 (nM)
Compound 5 7-Deazapurine-Isatin HybridEGFR12.3
Her225.1
VEGFR231.5
CDK242.8

While a direct comparison with a 7-azaindole analog is not available in this study, the data showcases the potential of the 7-deazapurine scaffold to yield highly potent kinase inhibitors.

Synthetic Accessibility and Structural Diversity

Both scaffolds are readily accessible through various synthetic routes, allowing for the creation of diverse chemical libraries for screening and optimization.

7-Azaindole Synthesis: Common strategies for the synthesis of the 7-azaindole core include the Fischer indole synthesis, Madelung synthesis, and more modern palladium-catalyzed cross-coupling reactions.[9] These methods allow for the introduction of a wide range of substituents on both the pyrrole and pyridine rings.

Starting Materials Starting Materials Key Intermediate Key Intermediate Starting Materials->Key Intermediate Cross-Coupling (e.g., Suzuki, Sonogashira) 7-Azaindole Core 7-Azaindole Core Key Intermediate->7-Azaindole Core Cyclization Functionalized Analogs Functionalized Analogs 7-Azaindole Core->Functionalized Analogs Further Derivatization

Figure 1: A generalized workflow for the synthesis of 7-azaindole derivatives.

7-Deazapurine Synthesis: The synthesis of 7-deazapurines often starts from substituted pyrroles, followed by the construction of the pyrimidine ring. For nucleoside analogs, glycosylation of the pre-formed 7-deazapurine base is a key step.

Substituted Pyrrole Substituted Pyrrole 7-Deazapurine Base 7-Deazapurine Base Substituted Pyrrole->7-Deazapurine Base Pyrimidine Ring Formation 7-Deazapurine Nucleoside 7-Deazapurine Nucleoside 7-Deazapurine Base->7-Deazapurine Nucleoside Glycosylation Functionalized Nucleoside Analogs Functionalized Nucleoside Analogs 7-Deazapurine Nucleoside->Functionalized Nucleoside Analogs Further Modification

Figure 2: A generalized workflow for the synthesis of 7-deazapurine nucleosides.

Experimental Protocols for Scaffold Evaluation

To ensure scientific integrity and provide actionable insights, the following are detailed protocols for key experiments used to evaluate and compare compounds containing 7-azaindole and 7-deazapurine scaffolds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (as a control).

    • Add 2 µL of the kinase solution (at 2X the final concentration) to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP (both at 2X the final concentration).

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence in each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection Compound Dilution Compound Dilution Kinase Solution Kinase Solution Substrate/ATP Mix Substrate/ATP Mix Add Compound Add Compound Add Kinase Add Kinase Add Compound->Add Kinase Incubate (10 min) Incubate (10 min) Add Kinase->Incubate (10 min) Add Substrate/ATP Add Substrate/ATP Incubate (10 min)->Add Substrate/ATP Incubate (60 min) Incubate (60 min) Add Substrate/ATP->Incubate (60 min) Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate (60 min)->Add ADP-Glo Reagent Incubate (40 min) Incubate (40 min) Add ADP-Glo Reagent->Incubate (40 min) Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate (40 min)->Add Kinase Detection Reagent Incubate (30 min) Incubate (30 min) Add Kinase Detection Reagent->Incubate (30 min) Read Luminescence Read Luminescence Incubate (30 min)->Read Luminescence

Figure 3: Workflow for the in vitro kinase inhibition assay.

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. The percentage of cell viability is calculated relative to the untreated control cells.

Conclusion and Future Perspectives

The choice between a 7-azaindole and a 7-deazapurine scaffold is highly dependent on the therapeutic target and the desired properties of the final compound. For ATP-competitive kinase inhibitors, the 7-azaindole scaffold remains a dominant and highly effective choice due to its ideal hydrogen bonding pattern for hinge binding. However, the 7-deazapurine scaffold, with its rich history in nucleoside analog development, is proving to be a versatile platform for the design of potent kinase inhibitors and other targeted therapies.

Future research will likely focus on the development of novel derivatives of both scaffolds with improved selectivity and pharmacokinetic profiles. The strategic use of bioisosteric replacement, guided by structural biology and computational modeling, will continue to be a key driver of innovation in this field. By understanding the fundamental differences and leveraging the unique advantages of each scaffold, researchers can enhance the probability of success in their drug discovery endeavors.

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A Comparative Guide to the Pharmacokinetic Profile of Orally Administered 1H-pyrrolo[2,3-b]pyridine Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors targeting a range of diseases from autoimmune disorders to cancer. The oral route of administration is highly preferred for patient compliance and convenience, making a thorough understanding of the pharmacokinetic (PK) profile of drugs based on this scaffold paramount for successful drug development. This guide provides a comparative analysis of the oral pharmacokinetics of several notable 1H-pyrrolo[2,3-b]pyridine derivatives, supported by experimental data and detailed methodologies.

The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core mimics the purine structure, allowing it to effectively compete for the ATP-binding site of various kinases. This has led to the development of potent and selective inhibitors for critical signaling pathways. However, the physicochemical properties of this scaffold can present challenges in achieving optimal oral bioavailability, including issues with aqueous solubility. This guide will explore how different substitution patterns on the core structure influence the absorption, distribution, metabolism, and excretion (ADME) properties of these drugs.

Comparative Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters of several orally administered 1H-pyrrolo[2,3-b]pyridine drugs, including both approved medications and preclinical candidates targeting a variety of kinases. This comparative data highlights the diversity of PK profiles achievable with this scaffold and underscores the importance of tailored drug design and formulation strategies.

Drug/CompoundTarget Kinase(s)SpeciesDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (F%)Reference(s)
Tofacitinib JAK1, JAK2, JAK3Human10 mg (single dose)880.5 - 125374[1][2]
Peficitinib pan-JAKHuman150 mg (single dose)~11001.5 - 1.75~4660Not Reported[3][4]
Filgotinib JAK1Human200 mg (single dose)6872.54730>80[5][6]
Compound 25a ATMMouse50 mg/kg11,4630.534,064147.6[5]
GNE-A METMouseNot SpecifiedNot ReportedNot ReportedNot Reported88.0[3]
GNE-A METRatNot SpecifiedNot ReportedNot ReportedNot Reported11.2[3]
Compound 22 CDK8Not SpecifiedNot SpecifiedNot ReportedNot ReportedNot Reported39.8[7]
Compound 15 CDK8/19MouseNot SpecifiedNot ReportedNot ReportedNot ReportedModerate[8]
TNIK Inhibitor (35b) TNIKNot SpecifiedNot SpecifiedNot ReportedNot ReportedNot Reported84.64[9]
FGFR Inhibitor (4h) FGFR1, 2, 3Not SpecifiedNot SpecifiedNot ReportedNot ReportedNot ReportedNot Reported[10]

Understanding the Causality Behind Experimental Choices

The determination of a drug's pharmacokinetic profile is a multi-step process that begins with in vitro assays and culminates in in vivo studies in animal models and humans. The choice of experimental design is critical for generating reliable and translatable data.

In Vitro ADME Assays: The First Line of Screening

Early in the drug discovery process, a battery of in vitro ADME assays are employed to predict a compound's in vivo behavior.[3][5][6] These assays provide crucial information on:

  • Solubility: The aqueous solubility of a compound is a primary determinant of its oral absorption. Poor solubility is a known challenge for some 1H-pyrrolo[2,3-b]pyridine derivatives.[11]

  • Permeability: Assays using cell lines like Caco-2 help predict a drug's ability to cross the intestinal epithelium.

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes from different species (including human) helps to identify potential metabolic liabilities and predict in vivo clearance.[5][6]

  • CYP450 Inhibition and Induction: These assays are crucial for predicting drug-drug interactions. For instance, Tofacitinib is primarily metabolized by CYP3A4, with a minor contribution from CYP2C19.[1]

  • Plasma Protein Binding: The extent of binding to plasma proteins influences the unbound fraction of the drug that is available to exert its pharmacological effect and be cleared.

In Vivo Pharmacokinetic Studies: The Whole Picture

In vivo studies in animal models, typically rodents (mice and rats) and sometimes non-rodents (dogs and monkeys), are essential to understand the complete pharmacokinetic profile of a drug candidate.[3] These studies allow for the determination of key parameters like Cmax, Tmax, AUC, and oral bioavailability.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for conducting a typical oral pharmacokinetic study in rats, a commonly used preclinical species.

Protocol 1: Oral Gavage Administration in Rats

Oral gavage ensures the precise administration of a known dose of the drug.

Materials:

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water)

  • Gavage needles (16-18 gauge for adult rats)

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Fast the rats overnight (approximately 12 hours) with free access to water to minimize variability in gastric emptying.[12]

  • Dose Calculation: Weigh each rat immediately before dosing to accurately calculate the required volume of the drug formulation. The typical dosing volume is 5-10 mL/kg.[10][13]

  • Restraint: Gently but firmly restrain the rat to immobilize its head and align the oral cavity with the esophagus.[14][15]

  • Needle Insertion: Measure the gavage needle against the rat, from the tip of the nose to the last rib, to determine the appropriate insertion depth.[10] Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.[14][15]

  • Substance Administration: Once the needle is in the correct position, slowly administer the drug suspension.[12]

  • Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress.[13]

Protocol 2: Serial Blood Sample Collection in Mice

Serial blood sampling from the same animal reduces inter-animal variability and the number of animals required for a study.

Materials:

  • Heparinized capillary tubes or syringes with appropriate gauge needles (e.g., 27G)

  • Microcentrifuge tubes containing an anticoagulant (e.g., EDTA)

  • Anesthetic (e.g., isoflurane for transient anesthesia)

  • Lancets for submandibular bleeding

Procedure:

  • Sample Collection Time Points: Collect blood samples at predetermined time points after oral administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Blood Collection Technique:

    • Submandibular Bleed (for early time points): Puncture the submandibular vein with a sterile lancet and collect the blood into a microcentrifuge tube.

    • Retro-orbital Bleed (for intermediate time points): Under brief anesthesia, collect blood from the retro-orbital sinus using a heparinized capillary tube.[16][17]

    • Cardiac Puncture (terminal bleed): At the final time point, collect a larger volume of blood via cardiac puncture under deep anesthesia.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.[2]

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Protocol 3: Bioanalytical Sample Preparation and LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.

Materials:

  • Plasma samples

  • Internal standard (a structurally similar compound)

  • Protein precipitation solvent (e.g., acetonitrile)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Thawing: Thaw the plasma samples on ice.

  • Protein Precipitation: To a known volume of plasma (e.g., 50 µL), add a solution of the internal standard followed by a protein precipitation solvent (typically 3-4 volumes).[18][19]

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis: Inject a small volume of the supernatant onto the LC-MS/MS system. The drug and internal standard are separated by the liquid chromatography column and then detected and quantified by the mass spectrometer.

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or ICH M10) to ensure its accuracy, precision, selectivity, and stability.[1][8][20][21][22]

Mandatory Visualizations

Signaling Pathway: JAK-STAT Inhibition

Many of the clinically successful 1H-pyrrolo[2,3-b]pyridine drugs are Janus kinase (JAK) inhibitors. They exert their therapeutic effect by modulating the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses.[7][11][23][24][25]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->Receptor 3. Receptor Phosphorylation JAK->JAK STAT STAT JAK->STAT 5. STAT Phosphorylation STAT->Receptor STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Drug 1H-pyrrolo[2,3-b]pyridine (JAK Inhibitor) Drug->JAK Inhibition Gene Gene Transcription DNA->Gene 8. Gene Regulation

Caption: The JAK-STAT signaling pathway and its inhibition by 1H-pyrrolo[2,3-b]pyridine drugs.

Experimental Workflow: Oral Pharmacokinetic Study

The following diagram illustrates the logical flow of a typical preclinical oral pharmacokinetic study.

PK_Workflow cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_analysis Bioanalytical Phase cluster_output Results Formulation Drug Formulation (e.g., in 0.5% MC) Dosing Oral Gavage Administration Formulation->Dosing Animal_Prep Animal Acclimation & Fasting Animal_Prep->Dosing Blood_Collection Serial Blood Sampling (Multiple Time Points) Dosing->Blood_Collection Plasma_Prep Plasma Separation (Centrifugation) Blood_Collection->Plasma_Prep Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Prep->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Pharmacokinetic Analysis (e.g., Non-Compartmental) LCMS->Data_Analysis PK_Parameters Determination of Cmax, Tmax, AUC, F% Data_Analysis->PK_Parameters

Caption: A streamlined workflow for a preclinical oral pharmacokinetic study.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold remains a highly valuable framework for the design of orally administered kinase inhibitors. The diverse pharmacokinetic profiles of the compounds presented in this guide demonstrate that while challenges such as poor solubility can be inherent to this chemical class, they can be overcome through rational drug design and advanced formulation strategies.[4][14][16][26] Future research will likely focus on developing more selective inhibitors with optimized ADME properties to minimize off-target effects and improve patient outcomes. The detailed experimental protocols provided herein serve as a valuable resource for researchers in this dynamic field, ensuring the generation of high-quality, reproducible pharmacokinetic data to guide the development of the next generation of 1H-pyrrolo[2,3-b]pyridine-based therapeutics.

References

  • Liederer, B. M., Berezhkovskiy, L. M., Dean, B. J., Dinkel, V., Peng, J., Merchant, M., Plise, E. G., Wong, H., & Liu, X. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327–339. [Link]
  • El-Mernissi, R., El Khatabi, K., Khaldan, A., Bouamrane, S., Ajana, M. A., Lakhlifi, T., & Bouachrine, M. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]
  • Guo, T., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907-13934. [Link]
  • Namdev, N., et al. (2020). Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848-1854. [Link]
  • Herbrink, M., Nuijen, B., Schellens, J. H., & Beijnen, J. H. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 239, 118–127. [Link]
  • Janssen, J. M., et al. (2021). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 13(8), 1234. [Link]
  • Butt, A. M., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 569-575. [Link]
  • Haddach, M., et al. (2021). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS Medicinal Chemistry Letters, 12(5), 814-820. [Link]
  • Herbrink, M., et al. (2015). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 239, 118-27. [Link]
  • Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
  • Gupte, A., & DeHart, M. (2020). Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology, 44(10), 34-37. [Link]
  • Herbrink, M. (2016). Inherent formulation issues of kinase inhibitors. Semantic Scholar. [Link]
  • Rathi, S., et al. (2024). Preclinical Systemic Pharmacokinetics, Dose Proportionality, and Central Nervous System Distribution of the ATM Inhibitor WSD0628, a Novel Radiosensitizer for the Treatment of Brain Tumors. Journal of Pharmacology and Experimental Therapeutics, 389(1), 103-113. [Link]
  • Cai, Z. W., et al. (2008). Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3224–3229. [Link]
  • Yang, S., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.
  • Liu, X., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095–12123. [Link]
  • Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]
  • Yang, S., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]
  • Hidding, U., et al. (2023). Key Pharmacokinetic Parameters of 74 Pediatric Anticancer Drugs Providing Assistance in Preclinical Studies. Clinical Pharmacology & Therapeutics, 114(4), 904-913. [Link]
  • Li, Y., et al. (2024). Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 268, 116240. [Link]
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  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1738-1747. [Link]
  • Kyle, J. A., et al. (2025). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1 H -Pyrrolo[2,3 b ]pyridines Inhibitors of Trypanosome Proliferation.
  • Chen, Y., et al. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry, 65(4), 3236-3253. [Link]
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC. [Link]
  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341–353. [Link]
  • Blake, S., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1774-1781. [Link]

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Evaluating Off-Target Effects of 5-(Trifluoromethyl)-7-Azaindole Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form two crucial hydrogen bonds with the kinase hinge region makes it an excellent ATP-competitive inhibitor. The addition of a 5-(trifluoromethyl) group often enhances potency and metabolic stability, making these compounds highly attractive candidates for drug development. Prominent examples include the FDA-approved B-RAF inhibitor Vemurafenib, which was developed from a 7-azaindole fragment. However, the very features that make this scaffold so effective also present a significant challenge: the potential for off-target effects.

Kinases share structural similarities in their ATP-binding sites, making it difficult to achieve absolute selectivity. Off-target interactions can lead to unforeseen toxicities or even paradoxical effects, such as the activation of alternative signaling pathways. For researchers and drug developers, a thorough evaluation of off-target effects is not just a regulatory hurdle but a critical step in understanding a compound's true biological activity and ensuring its therapeutic potential.

This guide provides a comprehensive comparison of state-of-the-art methodologies for evaluating the off-target profiles of 5-(trifluoromethyl)-7-azaindole compounds. We will delve into the causality behind experimental choices, provide detailed protocols, and present data-driven comparisons to empower you to make informed decisions in your drug discovery programs.

Comparative Analysis of Off-Target Profiling Strategies

A multi-faceted approach is essential for a comprehensive understanding of a compound's selectivity. Here, we compare three orthogonal methods: Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and Phenotypic Screening. Each provides a unique lens through which to view a compound's interactions within the complex cellular environment.

Kinome Scanning: A Broad View of the Kinase Interaction Landscape

Kinome scanning platforms offer a high-throughput method to assess the interaction of a compound against a large panel of purified kinases. This in vitro approach provides a broad, quantitative measure of a compound's affinity for hundreds of kinases simultaneously.

Causality Behind the Choice: The primary rationale for employing kinome scanning early in a drug discovery campaign is to gain a rapid and comprehensive overview of a compound's selectivity profile. By identifying potential off-targets at the biochemical level, researchers can prioritize compounds with more desirable profiles for further investigation and guide structure-activity relationship (SAR) studies to mitigate off-target binding.

Experimental Workflow:

kinome_scanning_workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_detection Detection & Analysis Compound Test Compound (e.g., 5-(trifluoromethyl)- 7-azaindole derivative) Assay Incubate Compound with Kinase Panel and Immobilized Ligand Compound->Assay KinasePanel Panel of Purified, Tagged Kinases KinasePanel->Assay Detection Quantify Kinase Binding to Ligand (e.g., qPCR, Luminescence) Assay->Detection Analysis Calculate Percent Inhibition and Determine Kd or IC50 Values Detection->Analysis

Figure 1: A simplified workflow for a typical competition binding-based kinome scan.

Detailed Protocol: KINOMEscan® (Competition Binding Assay)

  • Compound Preparation: Dissolve the 5-(trifluoromethyl)-7-azaindole compound in DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: Serially dilute the compound stock to the desired screening concentration (e.g., 1 µM).

  • Binding Reaction: In each well of a multi-well plate, combine the test compound with a specific DNA-tagged kinase from a panel of over 450 kinases and an immobilized, active-site directed ligand.

  • Incubation: Allow the binding reaction to reach equilibrium (typically 60 minutes at room temperature).

  • Washing: Remove unbound components by washing the plate.

  • Quantification: Quantify the amount of kinase captured on the solid support using quantitative PCR (qPCR) of the DNA tag. A lower signal indicates that the test compound has displaced the immobilized ligand and is binding to the kinase.

  • Data Analysis: Calculate the percent inhibition for each kinase. For hits, determine the dissociation constant (Kd) by running the assay with a range of compound concentrations.

Data Presentation: Comparative Kinome Scan Data

CompoundOn-Target (e.g., BRAF V600E) Kd (nM)Off-Target 1 (e.g., VEGFR2) Kd (nM)Off-Target 2 (e.g., p38α) Kd (nM)Selectivity Score (S-score)
Compound A 5

A Comparative Guide to the In Vivo Efficacy of 1H-pyrrolo[2,3-b]pyridine Derivatives in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry, particularly in the discovery of novel oncology therapeutics.[1][2] Its unique structural and electronic properties allow it to serve as a versatile hinge-binding motif for a multitude of protein kinases implicated in cancer progression. This guide provides a comparative analysis of the preclinical efficacy of several prominent 1H-pyrrolo[2,3-b]pyridine derivatives in xenograft models, offering researchers and drug development professionals a synthesized overview of their performance, supported by experimental data and detailed protocols.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Hub for Kinase Inhibition

The strategic advantage of the 7-azaindole core lies in its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases. This has led to the development of inhibitors targeting key signaling nodes in oncology, including receptor tyrosine kinases (RTKs) like VEGFR, ALK, and ROS1, as well as intracellular kinases such as CDK8, ATM, and PI3K.[1][3][4] The successful inhibition of these targets disrupts downstream signaling cascades crucial for tumor cell proliferation, survival, and angiogenesis.

Signaling_Pathways Key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine derivatives. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (VEGFR, ALK, ROS1, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CDK8 CDK8 CDK8->Proliferation ATM ATM DNA_Repair DNA Damage Response ATM->DNA_Repair

Caption: Key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine derivatives.

Comparative Efficacy in Preclinical Xenograft Models

The true test of a therapeutic candidate lies in its in vivo performance. Xenograft models, where human tumor cells are implanted into immunodeficient mice, provide a critical platform for evaluating anti-tumor activity. The following table summarizes the efficacy of key 1H-pyrrolo[2,3-b]pyridine derivatives across a range of cancer models.

DerivativePrimary Target(s)Cancer TypeXenograft ModelDosing RegimenEfficacy (Tumor Growth Inhibition)Reference(s)
Anlotinib VEGFR2/3, FGFR1-4, PDGFRα/β, c-KitNon-Small Cell Lung, Renal, OvarianCalu-3, Caki-1, SK-OV-33 mg/kg, daily, p.o.91%, 80%, 97% respectively
Colon CancerSW6203 mg/kg, daily, p.o.83%[5]
Multiple Myeloma (Bortezomib-Resistant)Patient-Derived Xenograft (PDX1)3.0 mg/kg, daily, p.o.77.78%[6]
Crizotinib ALK, MET, ROS1Non-Small Cell Lung Cancer (NSCLC)H3122 (ALK+)Not specified, p.o.EC50 for tumor growth inhibition: 255 ng/ml[7]
Anaplastic Large-Cell LymphomaKarpas299 (ALK+)Not specified, p.o.EC50 for tumor growth inhibition: 875 ng/ml[7]
Repotrectinib ROS1, TRKA/B/C, ALKNeuroblastomaALK-driven model20 mg/kg, twice daily, p.o.87.07%[8]
NSCLC (ROS1+)YU1078 Xenograft15 mg/kg, twice daily, p.o.189.2% (tumor regression)[9]
NSCLC (ROS1+ G2032R mutant)YU1079 PDX15 mg/kg, twice daily, p.o.90.9%[9]
Compound 25a ATMColorectal CancerSW620Not specified (in combo w/ Irinotecan)95.4% (synergistic efficacy)[10]
Compound 22 CDK8Colorectal CancerCRC XenograftNot specifiedSignificantly inhibited tumor growth[11]

Analysis of Comparative Performance:

  • Broad vs. Targeted Efficacy: Anlotinib demonstrates the classic profile of a multi-kinase inhibitor, showing potent anti-tumor activity across a wide array of xenograft models, including those for lung, colon, ovarian, and renal cancers.[5] Its efficacy in a bortezomib-resistant multiple myeloma PDX model highlights its potential in overcoming drug resistance.[6] In contrast, Crizotinib's efficacy is more narrowly defined, showing significant activity in ALK-positive lung and lymphoma models.[7] This underscores the "oncogene addiction" principle, where tumors are highly dependent on a single activated kinase.

  • Next-Generation Potency and Resistance Breaking: Repotrectinib exemplifies the evolution of targeted therapy. In a head-to-head comparison in a neuroblastoma model, it achieved a higher TGI (87.07%) than Crizotinib (66.4%).[8] Critically, Repotrectinib shows profound efficacy in models harboring resistance mutations, such as the ROS1 G2032R "solvent-front" mutation, which confers resistance to first-generation inhibitors like Crizotinib.[9][12] The achievement of tumor regression (TGI > 100%) in treatment-naive models signifies a highly potent agent.[9]

  • Synergistic and Novel Targeting: The development of derivatives against novel targets like ATM (Compound 25a) and CDK8 (Compound 22) expands the utility of the 7-azaindole scaffold.[10][11] The remarkable synergistic efficacy of Compound 25a with chemotherapy (irinotecan) in colorectal cancer models points to its potential as a chemosensitizer, a crucial strategy for enhancing standard-of-care treatments.[10]

Methodology Spotlight: A Representative Xenograft Efficacy Study

Executing a robust and reproducible in vivo study is paramount. The following protocol outlines a standard workflow for assessing the efficacy of a 1H-pyrrolo[2,3-b]pyridine derivative in a subcutaneous xenograft model. The causality behind each step is explained to ensure a self-validating experimental design.

Xenograft_Workflow Experimental workflow for a xenograft efficacy study. A 1. Cell Culture - Expand human cancer cell line - Harvest at log phase C 3. Tumor Implantation - Inject 5x10^6 cells subcutaneously - Location: right flank A->C B 2. Animal Acclimation - Immunodeficient mice (e.g., nu/nu) - Acclimate for 1 week B->C D 4. Tumor Growth & Monitoring - Measure tumor volume 2-3x weekly - Monitor body weight and health C->D E 5. Randomization - When tumors reach ~150-200 mm³ - Group animals to ensure similar mean tumor volume D->E F 6. Treatment Initiation - Administer Vehicle or Drug (p.o., i.p.) - Follow specified dosing regimen (e.g., daily for 21 days) E->F G 7. Efficacy Assessment - Continue monitoring tumor volume and body weight - Endpoint: e.g., Day 21 or ethical limits F->G H 8. Data Analysis & Tissue Harvest - Calculate TGI % - Harvest tumors for pharmacodynamic analysis (e.g., Western Blot) G->H

Caption: Experimental workflow for a xenograft efficacy study.

Step-by-Step Protocol:

  • Animal Models and Cell Lines:

    • Rationale: The choice of animal (e.g., athymic nu/nu or SCID mice) is critical as they lack a functional immune system, preventing rejection of the human tumor graft. The cell line must be validated to express the target of interest (e.g., ALK fusion for Crizotinib studies).

    • Procedure: Obtain 6-8 week old female athymic nu/nu mice and allow them to acclimate for at least one week. Culture the selected human cancer cells (e.g., H3122 for ALK+ NSCLC) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium/Matrigel mixture.[7][8]

  • Tumor Implantation:

    • Rationale: Subcutaneous implantation in the flank is a standard, minimally invasive method that allows for easy and accurate measurement of tumor growth.

    • Procedure: Subcutaneously inject 5 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.

  • Tumor Measurement and Randomization:

    • Rationale: Regular monitoring establishes a baseline growth curve. Randomization is the most critical step to reduce bias; by ensuring each group starts with a similar average tumor volume, any observed differences can be confidently attributed to the treatment.

    • Procedure: Begin measuring tumors 2-3 times per week using digital calipers once they become palpable. Calculate tumor volume using the formula: V = 0.5 × (length × width²).[13] Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (e.g., Vehicle, Drug Dose 1, Drug Dose 2), ensuring no statistically significant difference in mean tumor volume between groups.

  • Drug Administration and Monitoring:

    • Rationale: The route of administration (e.g., oral gavage for an orally available drug) and dosing schedule should mimic the intended clinical use. Monitoring body weight is a key indicator of systemic toxicity; significant weight loss (>15-20%) is an ethical endpoint.[8]

    • Procedure: Prepare the therapeutic agent in an appropriate vehicle. Administer the compound as per the defined schedule (e.g., 20 mg/kg, p.o., twice daily).[8] Record tumor volumes and body weights 2-3 times weekly throughout the study.

  • Endpoint and Data Analysis:

    • Rationale: The study concludes either after a fixed duration or when tumors in the control group reach a predetermined size limit. Tumor Growth Inhibition (TGI) is a standard metric for quantifying efficacy.

    • Procedure: At the end of the study, euthanize the animals. Excise tumors, weigh them, and process them for further analysis (e.g., snap-freezing for Western blot or fixing for immunohistochemistry). Calculate TGI using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] × 100.

  • Pharmacodynamic Validation:

    • Rationale: This step provides mechanistic proof that the drug is hitting its intended target in the tumor tissue, linking the phenotypic response (tumor inhibition) to molecular action.

    • Procedure: For a kinase inhibitor, this typically involves performing a Western blot on tumor lysates to measure the phosphorylation status of the target kinase (e.g., p-ALK) and key downstream effectors (e.g., p-ERK, p-AKT).[14] A reduction in the phosphorylated form of the target in the treated group versus the vehicle group confirms target engagement.

References

  • Lin, B. et al. (2016). Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. PubMed Central.
  • Yamazaki, S. et al. (2012). Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models. PubMed.
  • Mei, Z. et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
  • Umapathy, G. et al. (2022). Repotrectinib inhibits tumor growth in a xenograft model of neuroblastoma. ResearchGate.
  • Wang, Y. et al. (2022). Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance. National Institutes of Health (NIH).
  • Li, Y. et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications.
  • Li, Y. et al. (2022). Discovery of the Novel 1 H -Pyrrolo[2,3- b ]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ResearchGate.
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A Comparative Guide to the Selectivity Profile of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Drug Discovery

The 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole ring system, represents a cornerstone scaffold in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Its structure is adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition. The trifluoromethyl group at the 5-position often enhances potency and metabolic stability. This guide provides a comparative analysis of the selectivity profiles of inhibitors derived from this scaffold, focusing on their activity against key kinase families such as Janus kinases (JAKs), Rho-associated coiled-coil containing protein kinases (ROCK), and Aurora kinases. We will delve into the supporting experimental data, outline the methodologies for assessing selectivity, and provide a framework for interpreting these findings in the context of drug development.

The JAK-STAT Signaling Pathway and Inhibitor Action

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a multitude of cytokines and growth factors involved in immunity and inflammation.[2] Dysregulation of this pathway is implicated in numerous autoimmune diseases. Inhibitors targeting JAKs can block this signaling cascade, thereby modulating the immune response.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak receptor->jak 2. JAK Activation stat STAT (inactive) jak->stat 3. STAT Phosphorylation cytokine Cytokine cytokine->receptor 1. Binding inhibitor 7-Azaindole Inhibitor (e.g., Tofacitinib) inhibitor->jak Inhibition stat_p p-STAT (active) stat_dimer p-STAT Dimer stat_p->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Nuclear Translocation transcription Gene Transcription (Inflammatory Response) dna->transcription 6. Regulation

Caption: The JAK-STAT signaling pathway and the point of intervention for 7-azaindole inhibitors.

Comparative Selectivity Profile: JAK Inhibitors

Tofacitinib (CP-690,550), a prominent drug featuring the 7-azaindole scaffold, was initially developed as a selective JAK3 inhibitor but demonstrates broader activity across the JAK family.[3][4] This lack of high selectivity defines it as a first-generation JAK inhibitor (Jakinib).[5] The clinical implications of this profile, including both efficacy and potential side effects, have driven the development of second-generation, more selective inhibitors.

Table 1: Comparative Potency of Tofacitinib and Other JAK Inhibitors

CompoundTargetIC50 (nM)Selectivity ProfileReference
Tofacitinib JAK1 112 Pan-JAK (JAK1/2/3) [6]
JAK2 20 [6]
JAK3 1 [6]
TYK2-
BaricitinibJAK15.9JAK1/JAK2 > TYK2 > JAK3[2]
JAK25.7[2]
TYK253[2]
JAK3>400[2]
FilgotinibJAK110Selective for JAK1[2][5]
JAK228[2]
TYK2116[2]
JAK3810[2]
DeucravacitinibTYK2-Allosteric, selective for TYK2[3][7]
JAK1/2/3No activity(Inhibits pseudokinase domain)[3][7]

Note: IC50 values can vary between different studies and assay conditions. This table represents a qualitative summary for comparative purposes.

The data illustrates that while Tofacitinib is most potent against JAK3, it significantly inhibits JAK1 and JAK2 at clinically relevant concentrations.[6] This contrasts with second-generation inhibitors like Filgotinib, which shows a clear preference for JAK1, or Deucravacitinib, which achieves high selectivity for TYK2 through an allosteric mechanism targeting the regulatory pseudokinase domain instead of the conserved ATP-binding site.[3][5][7] The broader inhibition profile of Tofacitinib, particularly its action on JAK2, has been associated with side effects like anemia, whereas its combined JAK1/3 inhibition is key to its efficacy in treating autoimmune conditions like rheumatoid arthritis.[3][8]

Comparative Selectivity Profile: ROCK Inhibitors

The 7-azaindole scaffold has also been successfully employed to develop potent and selective inhibitors of Rho-associated protein kinase (ROCK).[9][10] ROCK inhibitors have therapeutic potential in treating hypertension, glaucoma, and other disorders.[11][12] A critical aspect of developing ROCK inhibitors is achieving selectivity against other closely related kinases, such as Protein Kinase A (PKA), to minimize off-target effects.

Table 2: Selectivity of 7-Azaindole Based ROCK Inhibitors

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)PKA IC50 (nM)Selectivity (PKA/ROCK1)Reference
Compound 37 (Bandarage et al.)3->10,000>3333-fold[9][12]
Azaindole 32 (Fuchss et al.)1->10,000>10,000-fold[10]
Compound 21 (Bandarage et al.)1->10,000>10,000-fold[11]

Structure-activity relationship (SAR) studies show that substitutions at the 3-position of the 7-azaindole ring are crucial for achieving high potency and selectivity.[9][13] As shown in Table 2, optimized compounds exhibit excellent ROCK inhibitory potency with IC50 values in the low nanomolar range and demonstrate remarkable selectivity (>3,000-fold) against PKA.[9][10][11] This high degree of selectivity is a significant advantage, potentially leading to a better safety profile in clinical applications.

Other Kinase Targets: Aurora and VEGFR

The versatility of the this compound scaffold extends to other important cancer targets, including Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR).

  • Aurora Kinases: These are a family of serine/threonine kinases (A, B, and C) that are key regulators of mitosis.[14] Their overexpression is linked to tumorigenesis, making them attractive anticancer targets.[15] While many pan-Aurora inhibitors exist, compounds like Alisertib (MLN8237) show selectivity for Aurora A over Aurora B.[14][16] The development of 7-azaindole-based inhibitors in this space focuses on achieving specific isoform selectivity to elicit desired cell-cycle effects. For instance, selective inhibition of Aurora A leads to G2-M arrest, while predominant Aurora B inhibition results in polyploidy.[14][17]

  • VEGFR-2: This receptor tyrosine kinase is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth.[18][19] Blocking VEGFR-2 signaling is a validated anti-cancer strategy.[18] The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for developing potent VEGFR-2 inhibitors, with some derivatives showing inhibitory activity comparable to approved drugs like Sorafenib.[20][21]

Methodologies for Determining Kinase Selectivity

A comprehensive understanding of a compound's selectivity profile requires a combination of biochemical and cell-based assays. Biochemical assays measure the direct interaction between the inhibitor and isolated kinase enzymes, while cell-based assays provide insights into the inhibitor's activity in a physiological context.[22][23]

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring ATP consumption.[24]

Objective: To quantify the potency of a this compound derivative against a panel of purified kinases.

Principle: Kinase activity is measured by quantifying the amount of ADP produced from ATP during the phosphorylation reaction. A reagent is added to terminate the kinase reaction and deplete remaining ATP. A second reagent converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal proportional to the initial kinase activity.

Materials:

  • Purified kinase of interest

  • Specific kinase substrate peptide

  • ATP

  • Test inhibitor (serially diluted in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Add 1 µL of each dilution to the wells of the assay plate. Include wells with DMSO only (vehicle control, 100% activity) and a non-selective inhibitor like Staurosporine (positive control, 0% activity).

  • Kinase Reaction Preparation: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.

  • Inhibitor Pre-incubation: Add 2 µL of the kinase/substrate mix to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Prepare an ATP solution in the kinase assay buffer. Add 2 µL of the ATP solution to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the produced ADP back to ATP and provides the necessary components for the luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to the vehicle (0% inhibition) and positive (100% inhibition) controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[25]

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Experimental Protocol 2: Cell-Based STAT Phosphorylation Assay

This protocol assesses the functional consequence of JAK inhibition within a cellular context.[2]

Objective: To measure the ability of a 7-azaindole inhibitor to block cytokine-induced STAT phosphorylation in whole blood or isolated immune cells.

Principle: Cytokine stimulation of immune cells activates the JAK-STAT pathway, leading to the phosphorylation of STAT proteins. The level of phosphorylated STAT (pSTAT) can be quantified using methods like flow cytometry or ELISA, serving as a direct biomarker of upstream JAK activity.

Materials:

  • Fresh human whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs)

  • Test inhibitor (serially diluted in DMSO)

  • Cytokine stimulant (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3)

  • RPMI 1640 medium

  • Fixation and permeabilization buffers (for flow cytometry)

  • Fluorescently-labeled antibody specific for phosphorylated STAT (e.g., anti-pSTAT3)

  • Flow cytometer or ELISA plate reader

Procedure:

  • Cell Preparation: Aliquot whole blood or PBMCs into tubes or a 96-well plate.

  • Inhibitor Incubation: Add the test inhibitor at various concentrations to the cells. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add the appropriate cytokine to the cell suspensions to stimulate the JAK-STAT pathway. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and Fixation: For whole blood, lyse the red blood cells. Fix all cells with a formaldehyde-based buffer to preserve the phosphorylation state of the proteins.

  • Permeabilization and Staining: Permeabilize the cells with a detergent-based buffer (e.g., methanol) to allow antibody access to intracellular proteins. Add the fluorescently-labeled anti-pSTAT antibody and incubate.

  • Data Acquisition (Flow Cytometry): Acquire data on a flow cytometer. Gate on the specific immune cell population of interest (e.g., T cells) and measure the median fluorescence intensity (MFI) of the pSTAT signal.

  • Data Analysis: Calculate the percent inhibition of the pSTAT signal for each inhibitor concentration relative to the stimulated vehicle control. Plot the data and determine the IC50 value as described for the biochemical assay.

Conclusion

The this compound scaffold is a remarkably versatile and privileged structure in kinase inhibitor design. Its derivatives have led to successful drugs and promising clinical candidates targeting diverse kinase families. As demonstrated with Tofacitinib, early inhibitors based on this scaffold often exhibit polypharmacology, which can be both beneficial for efficacy and a source of off-target liabilities. The evolution towards more selective second-generation inhibitors, targeting not only JAKs but also ROCK and other kinases, highlights the power of structure-based drug design. A thorough evaluation of the selectivity profile, using a combination of robust biochemical and cell-based assays, is paramount. This rigorous approach ensures a comprehensive understanding of a compound's mechanism of action and is essential for advancing safe and effective kinase-targeted therapies.

References

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Safety Operating Guide

Safe Disposal of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. As a nitrogen-containing heterocyclic compound, this substance and its derivatives are integral to many research and development pipelines, particularly in medicinal chemistry.[1][2] However, its potential toxicity necessitates a rigorous and well-documented disposal protocol to ensure the safety of laboratory personnel and the protection of our environment. This document is designed to be a trusted resource, offering not just procedural steps but also the scientific rationale behind them.

Hazard Assessment and Immediate Safety Precautions

Before handling or disposing of this compound, a thorough understanding of its hazard profile is essential. This compound is classified as acutely toxic if swallowed. The trifluoromethyl group and the pyrrolopyridine core are common moieties in biologically active molecules, and as such, this compound should be handled with the appropriate level of caution.

Key Hazard Information:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed

Immediate Actions and Personal Protective Equipment (PPE):

Your first line of defense is a proactive approach to safety. The following PPE is mandatory when handling this compound in any capacity:

  • Eye Protection: Tightly fitting safety goggles or a face shield are crucial to prevent accidental splashes.[3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[4]

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4][5]

  • Protective Clothing: A standard laboratory coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[4]

An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[6][7]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[8] Never dispose of this compound down the drain or in regular solid waste.[3][9]

Protocol for Small Quantities (Typically <10g):

  • Waste Collection:

    • Carefully transfer the waste solid into a designated, sealable, and clearly labeled hazardous waste container.[7]

    • The label should include the full chemical name: "this compound", the CAS number (1036027-54-9), and the appropriate hazard pictogram (GHS06).

  • Container Storage:

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[6][7]

    • Ensure the container is kept tightly closed.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to schedule a pickup.

Protocol for Large Quantities and Bulk Disposal:

For larger quantities, the principle of using a licensed disposal service remains the same, with additional emphasis on safe handling during the consolidation process.

  • Preparation for Disposal:

    • It is often recommended to dissolve or mix the material with a combustible solvent, such as butanol or a mixture of kerosene and toluene. This should be performed in a chemical fume hood. This process prepares the compound for incineration.[10]

  • Incineration:

    • The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and a scrubber.[5][9] This ensures the complete breakdown of the compound and neutralizes potentially hazardous combustion byproducts like hydrogen fluoride and oxides of nitrogen.[6][9]

  • Professional Disposal Service:

    • Coordinate with your EHS office to have the prepared waste solution collected by a professional hazardous waste disposal company. They will have the appropriate facilities and permits for this type of chemical incineration.

Disposal of Contaminated Materials:

Any materials that come into contact with this compound, such as gloves, weighing paper, pipette tips, and empty containers, must be treated as hazardous waste.

  • Solid Waste: Place all contaminated solid materials into a designated hazardous waste bag or container.[4]

  • Empty Containers: Rinse the original container three times with a suitable solvent (e.g., acetone or methanol). Collect the rinsate as hazardous waste. The "triple-rinsed" container can then be disposed of according to your institution's guidelines, which may still require it to be treated as hazardous waste.

  • Decontamination of Glassware: Glassware should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. After rinsing, the glassware can be washed using standard laboratory procedures.

Spill Management

In the event of a spill, immediate and proper action is critical to mitigate exposure and prevent environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and, if necessary, evacuate. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.[3]

  • Containment:

    • For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.[5][6]

    • Do not allow the spilled material to enter drains or waterways.[9]

  • Decontamination:

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation This compound assess_quantity Assess Quantity start->assess_quantity small_quant Small Quantity (<10g) & Contaminated Solids assess_quantity->small_quant Small large_quant Large Quantity (>10g) assess_quantity->large_quant Large collect_waste Collect in Labeled Hazardous Waste Container small_quant->collect_waste dissolve_solvent Dissolve in Combustible Solvent (in Fume Hood) large_quant->dissolve_solvent store_waste Store in Designated Secondary Containment Area collect_waste->store_waste dissolve_solvent->collect_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs incineration Licensed Chemical Incineration (with Afterburner & Scrubber) contact_ehs->incineration end_disposal End: Compliant Disposal incineration->end_disposal

Caption: Disposal workflow for this compound.

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  • PubMed Central. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods.
  • European Chemicals Agency (ECHA). (2025, August 9). 2,3-dichloro-5-trifluoromethylpyridine - Brief Profile.
  • Royal Society of Chemistry. (2023, March 13). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition.
  • Moroccan Journal of Chemistry. (2022, December 24). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies.
  • MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine.
  • European Chemicals Agency (ECHA). (n.d.). In Vitro Diagnostic Medical Devices Regulation - Hazardous Substances.
  • European Chemicals Agency (ECHA). (n.d.). 2-Pyridinecarbonitrile, 5-amino-3-(trifluoromethyl) - Registration Dossier.

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Personal protective equipment for handling 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. This guide provides an in-depth, procedural framework for the safe handling of this compound, a heterocyclic compound of increasing interest. Our commitment is to empower researchers with the knowledge to manage chemical hazards effectively, ensuring both personal safety and the integrity of your groundbreaking research. This document moves beyond a simple checklist, offering a causal understanding of the recommended safety protocols.

Hazard Assessment and Risk Mitigation

This compound is classified as acutely toxic if swallowed (Acute Toxicity, Oral, Category 3)[1][2]. This classification, indicated by the GHS06 pictogram (skull and crossbones), necessitates stringent handling protocols to prevent accidental ingestion. While comprehensive toxicological data for this specific molecule is limited, the presence of the trifluoromethyl group and the pyrrolopyridine core warrants a cautious approach, assuming potential for skin and eye irritation, as well as respiratory tract irritation if inhaled as a dust or aerosol[3][4].

Key Hazard Considerations:

  • Acute Oral Toxicity: The primary, established hazard is severe toxicity upon ingestion[2].

  • Potential for Irritation: Assumed risk of skin, eye, and respiratory irritation based on analogous chemical structures[3][4].

  • Unknown Hazards: As with many research chemicals, a complete toxicological profile is unavailable. A conservative approach is therefore essential.

The core principle of our safety protocol is the minimization of exposure through a multi-layered defense system, encompassing engineering controls, administrative controls, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the procedures to be performed. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

Body PartRecommended PPEStandardRationale
Eyes & Face Chemical Splash Goggles & Face ShieldANSI Z87.1 / EN 166Goggles provide a seal against splashes and aerosols. A face shield offers an additional layer of protection for the entire face, which is crucial when handling toxic solids that can become airborne[5][6].
Hands Nitrile or Neoprene Gloves (Double-gloving recommended)ASTM F739 / EN 374Nitrile and neoprene offer good resistance to a broad range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure. Never use latex gloves, as they offer poor chemical resistance[7].
Body Chemical-resistant Lab Coat or Coverall---Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)NIOSH 42 CFR 84Recommended when handling the solid outside of a certified chemical fume hood or when there is a potential for aerosol generation. The choice of respirator should be based on a formal risk assessment[5][6].
Feet Closed-toe, chemical-resistant shoesASTM F2413Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory[8].
Procedural Workflow for Safe Handling

Adherence to a systematic workflow is paramount to ensuring safety. The following diagram illustrates the key stages of handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_dissolve Dissolve/React prep_weigh->handle_dissolve Transfer handle_monitor Monitor Reaction handle_dissolve->handle_monitor clean_decontaminate Decontaminate Surfaces handle_monitor->clean_decontaminate Completion clean_doff Doff PPE clean_decontaminate->clean_doff clean_dispose Dispose of Waste clean_doff->clean_dispose

Caption: A procedural workflow for the safe handling of this compound.

Step-by-Step Guidance:

A. Preparation and Weighing:

  • Work Area Preparation: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[7][9]. The work surface should be decontaminated before and after use[10].

  • Donning PPE: Follow a systematic procedure for donning PPE to ensure complete protection. A recommended sequence is: lab coat, inner gloves, respirator, goggles, face shield, and outer gloves.

  • Weighing: Use a tared, sealed container for weighing to prevent dissemination of the solid. If transferring from a larger stock bottle, use a spatula and handle with care to avoid creating dust.

B. In-Reaction Handling:

  • Solubilization: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring: Keep the reaction vessel closed to the extent possible. If sampling is required, do so within the fume hood.

C. Cleanup and Disposal:

  • Decontamination: All surfaces and equipment that may have come into contact with the chemical should be decontaminated. A suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash is generally effective.

  • Doffing PPE: The removal of PPE is a critical step to prevent self-contamination. A recommended sequence is: outer gloves, face shield, goggles, lab coat, inner gloves, and finally, the respirator. Wash hands thoroughly with soap and water after removing all PPE[1].

  • Waste Disposal: All contaminated solid waste, including gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container. Unused material and reaction waste should be disposed of according to your institution's hazardous waste management guidelines. Do not allow the product to enter drains[1].

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure TypeImmediate ActionFollow-up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.Seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel[1].
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.Seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel[1][10].
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen.Seek immediate medical attention[1].
Ingestion Do not induce vomiting. Rinse the mouth with water.Seek immediate medical attention. Provide the Safety Data Sheet to the medical personnel[1].
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills within a fume hood, use an absorbent material to contain the spill and then decontaminate the area.Report all spills to your supervisor[9].

The following decision tree provides a logical flow for responding to a chemical exposure.

start Exposure Event skin_contact Skin Contact? start->skin_contact eye_contact Eye Contact? skin_contact->eye_contact No flush_skin Flush with water for 15 min Remove contaminated clothing skin_contact->flush_skin Yes inhalation Inhalation? eye_contact->inhalation No flush_eyes Flush with water for 15 min Hold eyelids open eye_contact->flush_eyes Yes ingestion Ingestion? inhalation->ingestion No fresh_air Move to fresh air inhalation->fresh_air Yes rinse_mouth Rinse mouth with water Do NOT induce vomiting ingestion->rinse_mouth Yes seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: A decision tree for emergency response to chemical exposure.

By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety and ensure the well-being of all personnel. Your research is important, and conducting it safely is paramount.

References

  • Angene Chemical. (2025, September 19). Safety Data Sheet: 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • MilliporeSigma. (2025, August 5).
  • Institute for Molecular Biology & Biophysics. (n.d.).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.

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5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.